Product packaging for (2S)-2-hydroxyoctadecanoyl-CoA(Cat. No.:)

(2S)-2-hydroxyoctadecanoyl-CoA

Cat. No.: B12081381
M. Wt: 1050.0 g/mol
InChI Key: OJQMIXCIJFLULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2S)-2-Hydroxyoctadecanoyl-CoA is a chiral, activated fatty acid derivative that serves as a critical substrate for investigating the peroxisomal α-oxidation pathway in mammals . This pathway is essential for the breakdown of 2-hydroxy fatty acids, which are important constituents of complex lipids like brain cerebrosides and sulfatides . Research using this compound has been instrumental in elucidating the mechanism of 2-hydroxy fatty acid degradation, which involves a cleavage reaction catalyzed by the thiamine pyrophosphate (ThDP)-dependent enzyme, 2-hydroxyphytanoyl-CoA lyase (HACL1) . This reaction results in the production of formyl-CoA (or formate) and a fatty aldehyde shortened by one carbon atom (an n-1 aldehyde) . The study of this lyase enzyme, which is related to other ThDP-dependent 2-hydroxyacyl-CoA lyases, provides valuable insights into catalytic mechanisms, including substrate binding and proton transfer during Cα-Cβ bond cleavage . Consequently, this compound is a vital tool for researchers studying lipid metabolism, peroxisomal disorders, and the biochemical function of ThDP-dependent enzymes. The (2S) stereochemistry is of particular importance as it reflects the specific molecular configuration recognized and processed by the relevant enzymatic machinery in biological systems. This product is intended for Research Use Only and is not approved for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H70N7O18P3S B12081381 (2S)-2-hydroxyoctadecanoyl-CoA

Properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyoctadecanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQMIXCIJFLULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70N7O18P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of (2S)-2-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Hydroxyoctadecanoyl-CoA is a long-chain acyl-CoA molecule featuring a hydroxyl group at the C-2 position with an (S)-stereochemical configuration. This molecule and its precursors, 2-hydroxy fatty acids (2-HFAs), are integral components of various biological processes, particularly in the biosynthesis of complex lipids such as sphingolipids. While the mammalian synthesis of 2-HFAs predominantly yields the (R)-enantiomer, the (S)-enantiomer is primarily a product of bacterial metabolic pathways. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, focusing on the core biochemical reactions, quantitative data, and detailed experimental methodologies.

The Synthesis Pathway: A Two-Step Enzymatic Cascade

The synthesis of this compound is not a single, continuous pathway but rather a two-step enzymatic process involving two distinct classes of enzymes, primarily of bacterial origin.

  • Step 1: (S)-Specific α-Hydroxylation of Octadecanoic Acid. The initial and stereochemistry-determining step is the hydroxylation of the α-carbon (C-2) of octadecanoic acid (stearic acid). This reaction is catalyzed by bacterial fatty acid α-hydroxylases, which are often cytochrome P450 enzymes. These enzymes exhibit stereospecificity, producing the (S)-2-hydroxyoctadecanoic acid enantiomer.

  • Step 2: Acyl-CoA Ligation. The newly synthesized (S)-2-hydroxyoctadecanoic acid is then activated to its corresponding coenzyme A (CoA) thioester. This reaction is catalyzed by a long-chain acyl-CoA synthetase, which utilizes ATP to drive the formation of the high-energy thioester bond.

The overall reaction can be summarized as follows:

Octadecanoic Acid + O₂ + NAD(P)H + H⁺ → (S)-2-Hydroxyoctadecanoic Acid + NAD(P)⁺ + H₂O (S)-2-Hydroxyoctadecanoic Acid + CoA + ATP → this compound + AMP + PPi

Below is a diagram illustrating this two-step synthesis pathway.

Synthesis_Pathway cluster_step1 Step 1: α-Hydroxylation cluster_step2 Step 2: Acyl-CoA Ligation Octadecanoic_Acid Octadecanoic Acid P450 Bacterial Cytochrome P450 (e.g., CYP152B1) Octadecanoic_Acid->P450 S_2_HODA (S)-2-Hydroxyoctadecanoic Acid S_2_HODA_2 (S)-2-Hydroxyoctadecanoic Acid P450->S_2_HODA NADP NAD(P)⁺ + H₂O P450->NADP ACSL Long-Chain Acyl-CoA Synthetase S_2_HODA_2->ACSL Product This compound ACSL->Product AMP_PPi AMP + PPi ACSL->AMP_PPi NADPH NAD(P)H + H⁺ NADPH->P450 CoA CoA-SH CoA->ACSL ATP ATP ATP->ACSL O2 O2 O2->P450

Figure 1: The two-step enzymatic synthesis pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the synthesis of this compound. It is important to note that specific kinetic data for octadecanoic acid as a substrate for bacterial (S)-specific α-hydroxylases and for (S)-2-hydroxyoctadecanoic acid as a substrate for acyl-CoA synthetases are limited in the literature. The data presented here are based on studies with homologous enzymes and related substrates.

Table 1: Kinetic Parameters of Bacterial Fatty Acid α-Hydroxylase (CYP152B1 from Sphingomonas paucimobilis) [1]

SubstrateKm (µM)kcat (min-1)Stereospecificity
Myristic Acid (C14:0)251200(S) >98% e.e.
Pentadecanoic Acid (C15:0)201300(S) >98% e.e.
Palmitic Acid (C16:0)331100(S) >98% e.e.
Stearic Acid (C18:0)501000(S) >98% e.e.

Table 2: Substrate Specificity of a Bacterial Long-Chain Acyl-CoA Synthetase

SubstrateRelative Activity (%)
Palmitic Acid (C16:0)100
Stearic Acid (C18:0)85
Oleic Acid (C18:1)110
2-Hydroxypalmitic Acid60

Note: Data is generalized from various sources on bacterial long-chain acyl-CoA synthetases and may not represent a single specific enzyme.

Experimental Protocols

Experimental Workflow for Enzymatic Synthesis and Analysis

The following diagram outlines a typical workflow for the enzymatic synthesis of this compound and its subsequent analysis.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis Step1 Step 1: α-Hydroxylation of Octadecanoic Acid Step2 Step 2: Acyl-CoA Ligation Step1->Step2 Purification1 Extraction of (S)-2-Hydroxyoctadecanoic Acid Purification2 HPLC Purification of This compound Purification1->Purification2 Chiral_HPLC Chiral HPLC for Enantiomeric Purity Purification2->Chiral_HPLC LC_MS LC-MS/MS for Product Identification and Quantification Purification2->LC_MS

Figure 2: General experimental workflow for the synthesis and analysis of this compound.
Protocol 1: Recombinant Expression and Purification of Bacterial Cytochrome P450

  • Gene Synthesis and Cloning: The gene encoding the desired bacterial cytochrome P450 (e.g., from Sphingomonas paucimobilis) is codon-optimized for expression in E. coli and synthesized. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

  • Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C until an OD₆₀₀ of 0.6-0.8 is reached. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged P450 enzyme is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The P450 enzyme is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into a storage buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 10% glycerol) using a desalting column or dialysis. The protein concentration is determined, and the enzyme is stored at -80°C.

Protocol 2: In Vitro Assay for (S)-2-Hydroxylation of Octadecanoic Acid
  • Reaction Mixture: A typical reaction mixture (e.g., 1 mL final volume) contains:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1 µM purified bacterial cytochrome P450

    • 100 µM octadecanoic acid (solubilized with a carrier like cyclodextrin)

    • 1 mM NADPH

    • An NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) with shaking.

  • Reaction Termination and Extraction: The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate) and acidification (e.g., with 1 M HCl). The lipids are extracted into the organic phase.

  • Analysis: The organic extract is dried, and the residue is derivatized (e.g., methylation with diazomethane) for analysis by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the 2-hydroxyoctadecanoic acid product. Chiral chromatography is then used to determine the enantiomeric excess of the (S)-isomer.

Protocol 3: Enzymatic Synthesis of this compound
  • Reaction Mixture: A typical reaction mixture (e.g., 1 mL final volume) contains:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 50 µM (S)-2-hydroxyoctadecanoic acid

    • 1 mM Coenzyme A

    • 5 mM ATP

    • 10 mM MgCl₂

    • 1-5 µg of a purified bacterial long-chain acyl-CoA synthetase

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 37°C for 30-60 minutes.

  • Analysis: The formation of this compound can be monitored by various methods, including HPLC or by coupling the reaction to a subsequent enzymatic assay where the acyl-CoA is a substrate. For direct analysis, the reaction can be stopped, and the product separated and quantified by reverse-phase HPLC.

Conclusion

The synthesis of this compound is a specialized pathway primarily driven by bacterial enzymes. The stereospecific α-hydroxylation of octadecanoic acid by cytochrome P450 enzymes is the key step in producing the (S)-enantiomer, which is then activated to its CoA ester by an acyl-CoA synthetase. This technical guide provides a foundational understanding of this pathway, including the key enzymes, available quantitative data, and essential experimental protocols. Further research is warranted to fully characterize the kinetics of the specific enzymes involved with the C18 substrates and to optimize the in vitro synthesis of this important lipid metabolite for its potential applications in research and drug development.

References

The Pivotal Role of (2S)-2-Hydroxyoctadecanoyl-CoA in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-hydroxyoctadecanoyl-CoA is a critical intermediate in the biosynthesis of 2-hydroxylated sphingolipids (hFA-SLs), a class of lipids essential for the structural integrity and function of various tissues, particularly the nervous system and skin. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its metabolic pathways, the enzymes involved, and its downstream signaling functions. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in sphingolipid biology and drug development.

Introduction to 2-Hydroxylated Sphingolipids

Sphingolipids are a diverse class of lipids that serve as both structural components of cell membranes and as signaling molecules in a myriad of cellular processes. A significant subclass of sphingolipids contains a 2-hydroxy fatty acid (hFA) N-acylated to the sphingoid base. These hFA-SLs are particularly abundant in the myelin sheath of the nervous system, the epidermis, and the kidney.[1][2] The presence of the 2-hydroxyl group confers unique biophysical properties to these lipids, influencing membrane stability, lipid-protein interactions, and the formation of specialized membrane microdomains known as lipid rafts.[3]

This compound is the activated form of (2S)-2-hydroxyoctadecanoic acid, a C18:0 hFA. It serves as the immediate donor of the 2-hydroxyacyl chain for the synthesis of 2-hydroxy-C18-ceramide, a precursor to more complex hFA-SLs. Dysregulation of hFA-SL metabolism is associated with severe neurological disorders, highlighting the importance of understanding the metabolic pathways involving this compound.[1][2]

Metabolism of this compound

The metabolism of this compound can be divided into its synthesis (anabolism) and degradation (catabolism).

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the hydroxylation of a fatty acid, followed by its activation to a CoA thioester.

  • 2-Hydroxylation of Octadecanoic Acid: The initial and rate-limiting step is the hydroxylation of octadecanoic acid (stearic acid) at the C-2 position to form (2S)-2-hydroxyoctadecanoic acid. This reaction is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) , an iron- and 2-oxoglutarate-dependent oxygenase located in the endoplasmic reticulum.[1][2]

  • Activation to Acyl-CoA: The resulting (2S)-2-hydroxyoctadecanoic acid is then activated to its CoA thioester, this compound, by a long-chain acyl-CoA synthetase (ACSL) . This reaction requires ATP and coenzyme A.

  • Ceramide Synthesis: this compound serves as a substrate for ceramide synthases (CerS) , which catalyze the N-acylation of a sphingoid base (e.g., sphinganine) to form 2-hydroxydihydroceramide. Subsequent desaturation by a dihydroceramide (B1258172) desaturase yields 2-hydroxyceramide.

Synthesis_of_2_hydroxyoctadecanoyl_CoA cluster_er Endoplasmic Reticulum Octadecanoic Acid Octadecanoic Acid FA2H FA2H Octadecanoic Acid->FA2H 2-Hydroxyoctadecanoic Acid 2-Hydroxyoctadecanoic Acid FA2H->2-Hydroxyoctadecanoic Acid ACSL ACSL 2-Hydroxyoctadecanoic Acid->ACSL this compound this compound ACSL-> this compound CerS CerS this compound->CerS 2-Hydroxyceramide 2-Hydroxyceramide CerS->2-Hydroxyceramide

Synthesis of this compound and its incorporation into 2-hydroxyceramide.
Degradation of this compound

The degradation of 2-hydroxylated fatty acids occurs primarily through peroxisomal α-oxidation.

  • Release from Sphingolipids: Complex hFA-SLs are broken down in lysosomes, releasing 2-hydroxyceramide, which is further hydrolyzed by ceramidases to yield sphingosine (B13886) and (2S)-2-hydroxyoctadecanoic acid.

  • Peroxisomal Import and Activation: The free 2-hydroxy fatty acid is transported to the peroxisome and activated to this compound by an ACSL.

  • α-Oxidation: The key enzyme in the degradation is 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. HACL1 cleaves this compound into formyl-CoA and a C17 aldehyde (heptadecanal).[4] The heptadecanal (B146464) can be further oxidized to heptadecanoic acid and subsequently undergo β-oxidation.

Degradation_of_2_hydroxyoctadecanoyl_CoA cluster_peroxisome Peroxisome Complex hFA-SLs Complex hFA-SLs Lysosomal_Hydrolases Lysosomal_Hydrolases Complex hFA-SLs->Lysosomal_Hydrolases 2-Hydroxyoctadecanoic Acid 2-Hydroxyoctadecanoic Acid Lysosomal_Hydrolases->2-Hydroxyoctadecanoic Acid Peroxisomal_ACSL Peroxisomal_ACSL 2-Hydroxyoctadecanoic Acid->Peroxisomal_ACSL this compound this compound Peroxisomal_ACSL-> this compound HACL1 HACL1 this compound->HACL1 Formyl_CoA Formyl_CoA HACL1->Formyl_CoA Heptadecanal Heptadecanal HACL1->Heptadecanal

Degradation pathway of this compound via peroxisomal α-oxidation.

Quantitative Data

Quantitative analysis of this compound and related metabolites is crucial for understanding its metabolic flux and biological significance.

EnzymeSubstrateKmVmaxTissue/Cell TypeReference
FA2H Tetracosanoic acid (C24:0)<0.18 µMNot reportedTransfected COS7 cells[5]
HACL1 2-Hydroxyoctadecanoyl-CoANot reportedNot reportedRecombinant human enzyme[6]
CerS2 C24:1-CoA3.61 ± 1.86 µM (for NBD-sphinganine)Not reportedOverexpressed in HEK293 cells[3]
MetaboliteConcentrationTissue/Cell TypeReference
2-Hydroxylated Galactosylceramide~25% of myelin lipidsMouse brain myelin[7]
2-Hydroxy Ceramides (B1148491) (C16, C18, C24, C24:1)3-20 fold higher in FA2H transfected cellsCOS7 cells[8]

Biological Role and Signaling Pathways

The downstream products of this compound metabolism, particularly 2-hydroxy ceramides, are implicated in various signaling pathways.

Apoptosis

Exogenously added 2-hydroxy ceramides have been shown to be potent inducers of apoptosis, often more so than their non-hydroxylated counterparts.[1][9] The proposed mechanism involves the activation of protein phosphatases, leading to the dephosphorylation and inactivation of pro-survival kinases such as Akt, and modulation of the MAPK pathway.[9]

Apoptosis_Signaling 2-Hydroxyceramide 2-Hydroxyceramide PP2A PP2A 2-Hydroxyceramide->PP2A activates p38_MAPK p38 MAPK 2-Hydroxyceramide->p38_MAPK activates JNK JNK 2-Hydroxyceramide->JNK activates Akt Akt PP2A->Akt dephosphorylates Apoptosis Apoptosis Akt->Apoptosis inhibits p38_MAPK->Apoptosis JNK->Apoptosis

Simplified signaling pathway of 2-hydroxyceramide-induced apoptosis.
Membrane Nanodomain Organization

The 2-hydroxyl group of hFA-SLs can participate in hydrogen bonding, which is thought to stabilize membrane microdomains or "lipid rafts".[3] These domains are platforms for signal transduction, and the incorporation of hFA-SLs can influence the localization and activity of signaling proteins, such as those involved in the oxidative burst in plant cells.[1][10]

Experimental Protocols

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Assay

This protocol is adapted from a method for measuring FA2H activity using a deuterated fatty acid substrate and GC-MS analysis.[6]

Materials:

  • Microsomal protein fraction from cells or tissue expressing FA2H

  • [D4]-Octadecanoic acid (substrate)

  • NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Purified NADPH:cytochrome P-450 reductase

  • α-cyclodextrin

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Solvents for extraction (e.g., diethyl ether)

  • Derivatizing agent (e.g., BSTFA for trimethylsilylation)

  • GC-MS system

Procedure:

  • Prepare a stock solution of [D4]-octadecanoic acid solubilized in α-cyclodextrin solution.

  • In a reaction tube, combine the microsomal protein, NADPH regeneration system, NADPH:cytochrome P-450 reductase, and the substrate in the reaction buffer.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the lipids by vortexing and centrifugation. Collect the organic phase.

  • Dry the organic extract under a stream of nitrogen.

  • Derivatize the dried lipids to their trimethylsilyl (B98337) ethers using a suitable derivatizing agent.

  • Analyze the derivatized products by GC-MS, monitoring for the formation of [D4]-2-hydroxyoctadecanoic acid.

2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

This protocol is based on the cleavage of a 2-hydroxyacyl-CoA substrate and detection of the resulting aldehyde.

Materials:

  • Purified recombinant HACL1 or peroxisomal fraction

  • This compound (substrate)

  • Thiamine pyrophosphate (TPP)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Derivatizing agent for aldehydes (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride)

  • Solvents for extraction

  • GC-MS or LC-MS system

Procedure:

  • Prepare a reaction mixture containing the enzyme source, TPP, and the reaction buffer.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and derivatize the resulting heptadecanal.

  • Extract the derivatized aldehyde.

  • Analyze the extracted product by GC-MS or LC-MS to quantify the amount of heptadecanal formed.

Lipidomics Analysis of 2-Hydroxylated Sphingolipids

This is a general workflow for the extraction and analysis of sphingolipids from biological samples.

Lipidomics_Workflow Start Sample Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Start->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying Dry Down under N2 Organic_Phase->Drying Reconstitution Reconstitute in LC-MS Solvent Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

A general experimental workflow for lipidomics analysis of 2-hydroxylated sphingolipids.

Conclusion

This compound is a central molecule in the metabolism of C18 2-hydroxylated sphingolipids. Its synthesis by FA2H and subsequent incorporation into ceramides, and its degradation via peroxisomal α-oxidation by HACL1, are tightly regulated processes. The downstream products, particularly 2-hydroxy ceramides, have emerged as important signaling molecules, especially in the induction of apoptosis. Further research into the quantitative aspects of this compound metabolism and the intricate details of its signaling pathways will be crucial for developing therapeutic strategies for diseases associated with aberrant hFA-SL metabolism. This guide provides a foundational resource for researchers to delve deeper into this exciting and rapidly evolving field.

References

The Pivotal Role of 2-Hydroxy Fatty Acids in Neuronal Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy fatty acids (2-HFAs) are a unique class of lipids that play a critical structural and functional role in the nervous system. Predominantly found within the myelin sheath, these molecules are essential for the formation, stability, and long-term maintenance of this vital insulating layer around axons. Deficiencies in 2-HFA metabolism, primarily due to mutations in the FA2H gene encoding fatty acid 2-hydroxylase, lead to a devastating group of neurodegenerative disorders characterized by demyelination, axonal degeneration, and iron accumulation. This technical guide provides an in-depth overview of the core functions of 2-HFAs in neuronal tissues, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biochemical pathways and experimental workflows.

Core Functions of 2-Hydroxy Fatty Acids in the Nervous System

2-HFAs are integral components of galactosylceramides (GalCer) and sulfatides, which are among the most abundant lipids in the myelin sheath.[1][2] In fact, it is estimated that approximately 25% of the lipids in the outer leaflet of the myelin membrane contain 2-hydroxylated fatty acids.[1][2] While present in oligodendrocytes and Schwann cells, the myelin-producing glia of the central and peripheral nervous systems, respectively, 2-HFA-containing sphingolipids are not detectable in neurons.[1][3]

The primary function of 2-HFAs in myelin is structural. The introduction of a hydroxyl group at the C-2 position of the fatty acyl chain is thought to increase the intermolecular hydrogen bonding within the myelin membrane, contributing to its stability and compaction.[4] This is crucial for the proper insulation of axons and the efficient saltatory conduction of nerve impulses.[2]

Beyond their structural role, emerging evidence suggests that 2-HFAs and their sphingolipid derivatives may also be involved in cell signaling processes, including the regulation of cell migration and apoptosis.[5][6] However, the precise mechanisms of these signaling functions are still under investigation.

Defects in 2-HFA synthesis, most notably due to loss-of-function mutations in the FA2H gene, have profound consequences for the nervous system. These mutations are the underlying cause of a spectrum of autosomal recessive neurodegenerative disorders, including:

  • Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) [3]

  • Spastic Paraplegia 35 (SPG35) [3]

  • FA2H-related Leukodystrophy [7][8]

These conditions are characterized by progressive spasticity, ataxia, cognitive decline, and white matter degeneration (leukodystrophy) observable on brain imaging.[3][7][8] The pathology involves not only demyelination but also significant axonal degeneration, highlighting the importance of 2-HFAs for the long-term health and integrity of neurons.[1][9]

Quantitative Data on 2-Hydroxy Fatty Acids in Neuronal Tissues

The concentration of 2-HFAs and the expression of the synthesizing enzyme, FA2H, are tightly regulated during development, coinciding with the period of active myelination.

ParameterTissue/Cell TypeObservationDevelopmental StageReference
Relative Abundance of 2-HFA Galactolipids Neonatal Mouse BrainIncreased 6- to 8-foldFrom 2 days to 30 days of age[10]
Free 2-Hydroxy Fatty Acid Levels Neonatal Mouse BrainIncreased 5- to 9-foldDuring myelination[10]
FA2H mRNA Expression Neonatal Rat Sciatic NerveRapid increaseDuring developmental myelination[5]
FA2H Enzyme Activity Neonatal Mouse BrainSharp increase after postnatal day 2, peaking around day 20Postnatal development[11]
2-HFA Content in Galactosylceramide Adult Mouse Sciatic NerveApproximately 60% of total galactolipid fatty acids60 days of age[5]
2-HFA Content in Sulfatide Adult Mouse Sciatic NerveApproximately 35% of total galactolipid fatty acids60 days of age[5]
HFA-Galactosylceramide in FA2H+/- Mice Brain, Myelin, Sciatic NervesSignificantly reduced compared to wild-typeAdult[1][9]

Experimental Protocols

Analysis of 2-Hydroxy Fatty Acid-Containing Sphingolipids by Thin-Layer Chromatography (TLC)

Objective: To separate and visualize 2-HFA-containing sphingolipids from other lipid classes.

Methodology:

  • Lipid Extraction:

    • Homogenize neuronal tissue or cultured cells in a chloroform:methanol (2:1, v/v) solution to extract total lipids.

    • Perform a Folch partitioning by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging to separate the phases.

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Thin-Layer Chromatography:

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the lipid extract onto a silica (B1680970) gel 60 TLC plate.

    • Develop the plate in a chromatography tank containing a solvent system of chloroform:methanol:water (65:25:4, v/v/v).

    • After the solvent front has reached the top of the plate, remove the plate and allow it to air dry.

  • Visualization:

    • Spray the dried TLC plate with a primuline (B81338) solution (0.05% in acetone:water 80:20, v/v) and visualize the lipid spots under UV light.

    • Alternatively, for destructive visualization, spray with a 50% sulfuric acid solution and heat the plate to char the lipids, which will appear as dark spots.

Quantification of 2-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of specific 2-hydroxy fatty acids in a sample.

Methodology:

  • Hydrolysis and Extraction:

    • Hydrolyze the total lipid extract with methanolic HCl to release the fatty acids from their sphingolipid backbone.

    • Extract the resulting fatty acid methyl esters (FAMEs) with hexane (B92381).

    • Dry the hexane extract under nitrogen.

  • Derivatization:

    • Derivatize the hydroxyl group of the 2-HFA FAMEs to form trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent (e.g., BSTFA with 1% TMCS).

  • Gas Chromatography-Mass Spectrometry Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for FAME analysis.

    • Use a temperature gradient to separate the different FAMEs based on their chain length and hydroxylation.

    • The eluting compounds are then introduced into a mass spectrometer for detection and quantification.

    • Monitor for characteristic ions of the 2-HFA-TMS derivatives for accurate quantification, often using a stable isotope-labeled internal standard.

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

Objective: To measure the enzymatic activity of FA2H in a tissue or cell lysate.

Methodology:

  • Preparation of Microsomes:

    • Homogenize brain tissue or cultured cells in a buffered sucrose (B13894) solution.

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in FA2H.

  • Enzyme Reaction:

    • Incubate the microsomal fraction with a fatty acid substrate (e.g., lignoceric acid) in the presence of NADPH and a source of cytochrome P450 reductase.

    • The reaction buffer should be maintained at a physiological pH and temperature (e.g., pH 7.4, 37°C).

  • Extraction and Analysis of the Product:

    • Stop the reaction by adding a solvent mixture to extract the lipids.

    • Extract the 2-hydroxy fatty acid product and analyze it by GC-MS as described in the previous protocol.

    • The amount of product formed over time is used to calculate the enzyme activity.

RNA Interference (RNAi) to Knock Down FA2H Expression

Objective: To reduce the expression of FA2H in cultured neural cells to study the functional consequences of 2-HFA deficiency.

Methodology:

  • Cell Culture:

    • Culture a relevant neural cell line (e.g., an oligodendrocyte precursor cell line or a Schwann cell line) in appropriate growth medium.

  • siRNA Transfection:

    • Design and synthesize small interfering RNAs (siRNAs) targeting the mRNA of the FA2H gene. A non-targeting siRNA should be used as a negative control.

    • On the day of transfection, dilute the siRNAs and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the diluted siRNAs and transfection reagent and incubate to allow the formation of siRNA-lipid complexes.

    • Add the complexes to the cultured cells and incubate for 24-72 hours.

  • Analysis of Knockdown and Phenotype:

    • After the incubation period, harvest the cells.

    • Assess the efficiency of FA2H knockdown by quantitative real-time PCR (qRT-PCR) to measure mRNA levels or by Western blotting to measure protein levels.

    • Analyze the lipid profile of the cells to confirm a reduction in 2-HFA-containing sphingolipids.

    • Examine the cells for any phenotypic changes, such as alterations in morphology, migration, or survival.

Visualizing Key Pathways and Workflows

Signaling and Metabolic Pathways

cluster_synthesis Biosynthesis of 2-Hydroxy Galactosylceramide cluster_degradation Degradation of 2-Hydroxy Fatty Acids FattyAcid Fatty Acid FA2H FA2H (Fatty Acid 2-Hydroxylase) FattyAcid->FA2H + O2, NADPH TwoHFA 2-Hydroxy Fatty Acid FA2H->TwoHFA CeramideSynthase Ceramide Synthase TwoHFA->CeramideSynthase + Sphingosine TwoHFCeramide 2-Hydroxy Ceramide CeramideSynthase->TwoHFCeramide CGT Ceramide Galactosyltransferase TwoHFCeramide->CGT + UDP-Galactose TwoHFGalCer 2-Hydroxy Galactosylceramide CGT->TwoHFGalCer Myelin Incorporation into Myelin TwoHFGalCer->Myelin TwoHFA_deg 2-Hydroxy Fatty Acid Peroxisome Peroxisomal α-Oxidation TwoHFA_deg->Peroxisome FormylCoA Formyl-CoA Peroxisome->FormylCoA Aldehyde (n-1) Aldehyde Peroxisome->Aldehyde

Caption: Biosynthesis and degradation pathways of 2-hydroxy fatty acids.

Experimental Workflows

cluster_workflow Experimental Workflow: Investigating 2-HFA Function cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start Hypothesis: 2-HFAs are crucial for myelin stability RNAi RNAi Knockdown of FA2H in Oligodendrocyte Cell Line Start->RNAi MouseModel FA2H Knockout Mouse Model Start->MouseModel LipidAnalysis Lipid Analysis (TLC, GC-MS) RNAi->LipidAnalysis Phenotype Phenotypic Analysis (Morphology, Viability) LipidAnalysis->Phenotype DataIntegration Data Integration and Analysis Phenotype->DataIntegration Behavior Behavioral Testing (Motor Function) MouseModel->Behavior Histo Histological Analysis (Myelin Staining, EM) Behavior->Histo Lipidomics Brain Lipidomics Histo->Lipidomics Lipidomics->DataIntegration Conclusion Conclusion: Elucidation of 2-HFA function in myelin maintenance DataIntegration->Conclusion

Caption: A typical experimental workflow for studying 2-HFA function.

Conclusion and Future Directions

2-Hydroxy fatty acids are indispensable components of the neuronal tissues, with a well-established role in the structural integrity of the myelin sheath. The devastating neurological consequences of impaired 2-HFA synthesis underscore their critical importance. While significant progress has been made in understanding the biosynthesis and structural function of these lipids, several areas warrant further investigation. The potential signaling roles of 2-HFAs and their derivatives in neuronal and glial cells represent a promising avenue for future research. A deeper understanding of these functions could open new therapeutic avenues for the treatment of FAHN and other related neurodegenerative disorders. Furthermore, the development of high-throughput screening methods for modulators of FA2H activity could provide a basis for novel drug discovery efforts aimed at restoring 2-HFA homeostasis in these debilitating diseases. This technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of 2-hydroxy fatty acid function in the nervous system.

References

The Discovery and Significance of 2-Hydroxylated Acyl-CoAs in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of lipid metabolism is intricate and vast, with numerous classes of molecules orchestrating a wide array of cellular functions. Among these, acyl-Coenzyme A (acyl-CoA) thioesters stand out as central metabolic intermediates, participating in fatty acid metabolism, energy production, and the synthesis of complex lipids. While the roles of many acyl-CoA species are well-established, the discovery and elucidation of the functions of 2-hydroxylated acyl-CoAs in mammalian cells have opened new avenues of research, revealing a specialized metabolic pathway with critical implications for cellular health and disease. This technical guide provides an in-depth exploration of the discovery, metabolism, and analytical methodologies related to 2-hydroxylated acyl-CoAs, tailored for researchers, scientists, and professionals in drug development.

The journey into the world of 2-hydroxylated acyl-CoAs in mammals began with investigations into the metabolic disorder Refsum disease, characterized by the accumulation of phytanic acid. This led to the discovery of the peroxisomal α-oxidation pathway, a crucial process for the degradation of 3-methyl-branched fatty acids. A key breakthrough in understanding this pathway was the identification of 2-hydroxyacyl-CoA lyase 1 (HACL1) in 1999.[1] This thiamin pyrophosphate (TPP)-dependent enzyme was found to be responsible for the cleavage of 2-hydroxyphytanoyl-CoA, a critical step in the breakdown of phytanic acid.[1][2] Subsequent research revealed that HACL1's substrate specificity was not limited to branched-chain fatty acids; it also plays a vital role in the metabolism of 2-hydroxy long-chain fatty acids, which are important components of sphingolipids in tissues like the brain.[1][2]

This guide will delve into the core aspects of 2-hydroxylated acyl-CoA metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Metabolic Pathways of 2-Hydroxylated Acyl-CoAs

The metabolism of 2-hydroxylated acyl-CoAs is primarily centered around the peroxisomal α-oxidation pathway. This pathway is distinct from the more common β-oxidation and is essential for the degradation of specific fatty acids that cannot be processed by β-oxidation due to their chemical structure.

Formation of 2-Hydroxylated Acyl-CoAs

2-hydroxylated fatty acids are synthesized from their non-hydroxylated counterparts by the action of fatty acid 2-hydroxylase (FA2H).[3] These free 2-hydroxy fatty acids are then activated to their corresponding acyl-CoA esters, presumably by acyl-CoA synthetases, making them available for metabolic processing.

Peroxisomal α-Oxidation

Once formed, 2-hydroxylated acyl-CoAs are transported into the peroxisome, where they are substrates for HACL1. This enzyme catalyzes the cleavage of the carbon-carbon bond between the C1 and C2 positions of the acyl-CoA molecule. This reaction yields two products: an aldehyde with one less carbon atom than the original fatty acid and formyl-CoA.[1][2] The aldehyde can be further oxidized to a carboxylic acid, which can then enter other metabolic pathways, such as β-oxidation. Formyl-CoA is rapidly hydrolyzed to formate.

The overall pathway for the peroxisomal α-oxidation of a 2-hydroxy long-chain fatty acid is depicted below:

Peroxisomal_Alpha_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome FA2H Fatty Acid 2-Hydroxylase (FA2H) 2-Hydroxy\nFatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy\nFatty Acid ACSL Acyl-CoA Synthetase 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA ACSL->2-Hydroxyacyl-CoA HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Formyl-CoA Formyl-CoA HACL1->Formyl-CoA Fatty Aldehyde\n(n-1) Fatty Aldehyde (n-1) HACL1->Fatty Aldehyde\n(n-1) ALDH Aldehyde Dehydrogenase Fatty Acid\n(n-1) Fatty Acid (n-1) ALDH->Fatty Acid\n(n-1) Fatty Acid Fatty Acid Fatty Acid->FA2H O2, NADPH 2-Hydroxy\nFatty Acid->ACSL ATP, CoA 2-Hydroxyacyl-CoA->HACL1 Thiamin Pyrophosphate (TPP) Fatty Aldehyde\n(n-1)->ALDH NAD+

Fig. 1: Peroxisomal α-oxidation of 2-hydroxy long-chain fatty acids.

Quantitative Data on 2-Hydroxylated Acyl-CoAs

Quantitative data on the absolute concentrations of 2-hydroxylated acyl-CoAs in various mammalian tissues is limited. Most studies have focused on the relative changes in these metabolites under specific conditions, such as in genetic knockout models.

One key study investigated the impact of HACL1 deficiency in mice. In the liver of Hacl1-deficient mice fed a phytol-rich diet, there was a dramatic 55-fold accumulation of 2-hydroxyphytanic acid compared to wild-type mice. While this highlights the critical role of HACL1 in the metabolism of this specific 2-hydroxylated fatty acid, it does not provide baseline concentrations.

Another study reported the total long-chain acyl-CoA content in rat liver and heart to be 83 ± 11 nmol/g wet weight and 61 ± 9 nmol/g wet weight, respectively.[4] However, this measurement includes all long-chain acyl-CoA species and is not specific to the 2-hydroxylated forms.

More recent lipidomic studies using LC-MS/MS have begun to provide more detailed profiles of acyl-CoAs in various tissues. For instance, a study on mouse brain revealed the relative abundance of various acyl-CoA species in different brain regions. While not specifically isolating 2-hydroxylated forms, these methodologies could be adapted for their quantification.

The following table summarizes the available quantitative data. It is important to note that this is an area of active research, and more comprehensive quantitative data is expected to become available with the advancement of analytical techniques.

MetaboliteTissue/Cell TypeConditionConcentration/ChangeReference
2-Hydroxyphytanic acidMouse LiverHacl1 knockout (phytol diet)55-fold increase vs. wild-type[5]
Total Long-Chain Acyl-CoAsRat LiverNormal83 ± 11 nmol/g wet weight[4]
Total Long-Chain Acyl-CoAsHamster HeartNormal61 ± 9 nmol/g wet weight[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-hydroxylated acyl-CoAs.

Isolation of Peroxisomes from Mammalian Liver

The study of 2-hydroxylated acyl-CoA metabolism often requires the isolation of peroxisomes, the primary site of α-oxidation. The following protocol is a standard method for the subcellular fractionation of rat liver to enrich for peroxisomes.

Materials:

  • Homogenization buffer: 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4

  • Density gradient solutions: Percoll or Nycodenz solutions of varying densities

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

  • Spectrophotometer for marker enzyme assays

Procedure:

  • Tissue Homogenization:

    • Perfuse the liver with ice-cold saline to remove blood.

    • Excise the liver and weigh it.

    • Mince the liver into small pieces and wash with ice-cold homogenization buffer.

    • Homogenize the tissue in 4 volumes of homogenization buffer using a loose-fitting Dounce homogenizer with 5-10 strokes.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Collect the supernatant (post-nuclear supernatant) and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

    • Carefully collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain a peroxisome-enriched pellet.

  • Density Gradient Centrifugation:

    • Resuspend the peroxisome-enriched pellet in a small volume of homogenization buffer.

    • Layer the resuspended pellet onto a pre-formed Percoll or Nycodenz density gradient.

    • Centrifuge at high speed (e.g., 60,000 x g) for 1-2 hours at 4°C.

    • Carefully collect the fractions. Peroxisomes will band at a specific density, which can be identified by assaying for marker enzymes such as catalase.

  • Purity Assessment:

    • Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes for other organelles (e.g., succinate (B1194679) dehydrogenase for mitochondria, glucose-6-phosphatase for endoplasmic reticulum).

Peroxisome_Isolation Start Rat Liver Tissue Homogenization Homogenization (Dounce Homogenizer) Start->Homogenization Centrifuge1 Centrifugation (600 x g, 10 min) Homogenization->Centrifuge1 PNS Post-Nuclear Supernatant Centrifuge1->PNS Pellet1 Nuclei & Debris (Discard) Centrifuge1->Pellet1 Centrifuge2 Centrifugation (10,000 x g, 20 min) PNS->Centrifuge2 MitoPellet Mitochondria (Discard) Centrifuge2->MitoPellet Supernatant2 Supernatant Centrifuge2->Supernatant2 Centrifuge3 Centrifugation (25,000 x g, 20 min) Supernatant2->Centrifuge3 PeroxPellet Peroxisome-Enriched Pellet Centrifuge3->PeroxPellet DensityGradient Density Gradient Centrifugation (e.g., Percoll) PeroxPellet->DensityGradient Fractions Collect Fractions DensityGradient->Fractions Assay Marker Enzyme Assays (e.g., Catalase) Fractions->Assay PurePeroxisomes Purified Peroxisomes Assay->PurePeroxisomes

Fig. 2: Workflow for the isolation of peroxisomes from mammalian liver.
Quantification of 2-Hydroxylated Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoAs.

Materials:

  • Acetonitrile (B52724), methanol, water (LC-MS grade)

  • Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

    • Add an internal standard to each sample to correct for extraction efficiency and matrix effects.

    • Centrifuge to pellet proteins and other cellular debris.

    • The supernatant can be directly analyzed or further purified using SPE.

  • LC Separation:

    • Use a C18 reversed-phase column for the separation of acyl-CoAs.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • The gradient should be optimized to achieve good separation of the different acyl-CoA species.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode for the detection of acyl-CoAs.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification.

    • Select specific precursor-to-product ion transitions for each 2-hydroxylated acyl-CoA and the internal standard. The neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is a characteristic fragmentation pattern for acyl-CoAs.

  • Data Analysis:

    • Quantify the amount of each 2-hydroxylated acyl-CoA by comparing the peak area of its specific MRM transition to that of the internal standard.

    • Generate a standard curve using known concentrations of authentic standards to determine the absolute concentration in the samples.

2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

A definitive, standardized protocol for a HACL1 activity assay is not widely available in the literature. However, based on the known reaction mechanism, a radiometric or a GC-based assay can be designed. The following is a proposed radiometric assay protocol.

Principle: This assay measures the HACL1-catalyzed cleavage of a radiolabeled 2-hydroxyacyl-CoA substrate. The release of the radiolabeled (n-1) aldehyde product is quantified.

Materials:

  • Radiolabeled substrate: [1-¹⁴C]-2-hydroxyoctadecanoyl-CoA (requires custom synthesis)

  • Assay buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM MgCl₂, 0.2 mM thiamin pyrophosphate (TPP)

  • Enzyme source: Purified recombinant HACL1 or a peroxisome-enriched fraction

  • Scintillation cocktail and scintillation counter

  • Organic solvent for extraction (e.g., hexane)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, enzyme source, and cofactors.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the radiolabeled [1-¹⁴C]-2-hydroxyoctadecanoyl-CoA substrate.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

    • Extract the radiolabeled (n-1) aldehyde product (heptadecanal) into an organic solvent like hexane (B92381) by vigorous vortexing. The unreacted acyl-CoA substrate will remain in the aqueous phase.

  • Quantification:

    • Centrifuge to separate the phases.

    • Transfer a known volume of the organic phase containing the radiolabeled aldehyde to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation:

    • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

    • Express the enzyme activity in units such as nmol of product formed per minute per mg of protein.

HACL1_Assay Start Prepare Reaction Mixture (Buffer, Enzyme, TPP) AddSubstrate Add Radiolabeled [1-¹⁴C]-2-Hydroxyacyl-CoA Start->AddSubstrate Incubation Incubate at 37°C AddSubstrate->Incubation Termination Terminate Reaction (Acidification) Incubation->Termination Extraction Extract Product (Organic Solvent) Termination->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation Quantification Measure Radioactivity of Organic Phase Separation->Quantification Calculation Calculate Enzyme Activity Quantification->Calculation

Fig. 3: Workflow for a radiometric HACL1 activity assay.

Conclusion and Future Directions

The discovery of 2-hydroxylated acyl-CoAs and the elucidation of their metabolism through the peroxisomal α-oxidation pathway have significantly advanced our understanding of lipid biochemistry. The key enzyme, HACL1, plays a critical role in the degradation of both branched-chain and 2-hydroxy long-chain fatty acids, highlighting its importance in maintaining lipid homeostasis.

While significant progress has been made, several areas warrant further investigation. The development of robust and widely accessible analytical methods for the absolute quantification of various 2-hydroxylated acyl-CoA species in different tissues is crucial. This will enable a more comprehensive understanding of their physiological roles and their alterations in disease states. Furthermore, the development and validation of a standardized HACL1 activity assay will be instrumental for both basic research and clinical diagnostics.

For professionals in drug development, the α-oxidation pathway and HACL1 present potential therapeutic targets. Dysregulation of this pathway is implicated in metabolic disorders, and modulating HACL1 activity could offer novel treatment strategies. A deeper understanding of the substrate specificity and regulatory mechanisms of HACL1 will be essential for the design of targeted pharmacological interventions. The continued exploration of the world of 2-hydroxylated acyl-CoAs promises to uncover new insights into cellular metabolism and open up new avenues for therapeutic innovation.

References

An In-depth Technical Guide to the Cellular Localization of (2S)-2-Hydroxyoctadecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxylated fatty acids are critical components of a specific subset of sphingolipids, particularly abundant in the myelin sheath of the nervous system, the epidermis, and the kidneys. The synthesis of these molecules, specifically the formation of their acyl-CoA derivatives, is a compartmentalized process crucial for their subsequent incorporation into complex lipids like ceramides. This technical guide provides a detailed exploration of the primary cellular location for the synthesis of 2-hydroxyoctadecanoyl-CoA, focusing on the key enzymes, pathways, and experimental methodologies used to elucidate this process. The endoplasmic reticulum is identified as the central hub for the de novo synthesis of (2R)-2-hydroxy fatty acids via the enzyme Fatty Acid 2-Hydroxylase (FA2H), followed by their activation to CoA esters. While the peroxisome is involved in a related α-oxidation pathway that also generates 2-hydroxylated intermediates, its primary role is catabolic. This document summarizes the quantitative data, details experimental protocols, and provides visual diagrams to clarify the intricate cellular machinery governing the synthesis of this important lipid metabolite.

Core Synthesis Pathway and its Primary Cellular Localization

The synthesis of 2-hydroxyoctadecanoyl-CoA is a two-step process initiated by the hydroxylation of the fatty acid, followed by its activation with Coenzyme A.

Step 1: 2-Hydroxylation in the Endoplasmic Reticulum

The rate-limiting and defining step is the hydroxylation of a fatty acid at the C-2 position.

  • Enzyme: Fatty Acid 2-Hydroxylase (FA2H).

  • Subcellular Location: FA2H is an integral membrane protein localized predominantly to the endoplasmic reticulum (ER) . Its localization has also been noted in the nuclear membrane, which is contiguous with the ER.

  • Reaction: The enzyme catalyzes the conversion of free fatty acids into their 2-hydroxy counterparts. For octadecanoic acid, the reaction is as follows:

    • Octadecanoate + O₂ + NADPH + H⁺ → 2-hydroxyoctadecanoate + NADP⁺ + H₂O

  • Cofactors and Dependencies: The reaction is dependent on NADPH and involves a cytochrome b5 domain within the FA2H enzyme itself.

A Note on Stereospecificity: It is critical to note that mammalian FA2H is stereospecific for the production of the (2R)-enantiomer of 2-hydroxy fatty acids. The synthesis of the (2S)-enantiomer, as specified in the topic, is primarily observed in certain bacteria which utilize different enzymatic systems, such as cytochrome P450 hydroxylases. This guide will focus on the well-characterized mammalian pathway which produces the (2R) form.

Step 2: Acyl-CoA Activation in the Endoplasmic Reticulum

Following hydroxylation, the 2-hydroxy fatty acid must be activated to its CoA ester to participate in downstream metabolic pathways, such as ceramide synthesis.

  • Enzyme: Acyl-CoA Synthetases (ACS).

  • Subcellular Location: While ACS enzymes are found in multiple organelles including mitochondria and peroxisomes, the activation of fatty acids destined for complex lipid assembly, such as sphingolipids, occurs primarily in the endoplasmic reticulum .

  • Reaction:

    • (2R)-2-hydroxyoctadecanoate + CoA + ATP → (2R)-2-hydroxyoctadecanoyl-CoA + AMP + PPi

The resulting (2R)-2-hydroxyoctadecanoyl-CoA is the direct substrate for ceramide synthases (CerS) in the ER, which incorporate it into the ceramide backbone to form 2-hydroxy-ceramides.

The Role of the Peroxisome: An Alternative Pathway

While the ER is the site for anabolic synthesis, the peroxisome plays a key role in the α-oxidation of certain fatty acids, a process that also involves a 2-hydroxylation step.

  • Pathway: α-oxidation is primarily responsible for the catabolism of branched-chain fatty acids like phytanic acid, which cannot be processed by the more common β-oxidation pathway.

  • Mechanism: In peroxisomes, a fatty acid is first activated to its acyl-CoA ester. This is then hydroxylated at the C-2 position by a specific hydroxylase (e.g., phytanoyl-CoA hydroxylase for phytanic acid). The resulting 2-hydroxyacyl-CoA is subsequently cleaved to release a fatty aldehyde (shortened by one carbon) and formyl-CoA.

  • Relevance to Straight-Chain Fatty Acids: While the classic α-oxidation pathway is for branched-chain fatty acids, there is evidence that straight-chain 2-hydroxy fatty acids (produced in the ER by FA2H) can be transported to the peroxisome for cleavage by the enzyme 2-hydroxyacyl-CoA lyase (HACL1). This is considered a catabolic or processing pathway rather than a primary de novo synthesis route for building complex sphingolipids.

Quantitative Data Presentation

Table 1: Kinetic and Biophysical Properties of Human Fatty Acid 2-Hydroxylase (FA2H)
ParameterValueReference
Primary Subcellular Location Endoplasmic Reticulum, Nuclear Membrane[1]
Stereospecificity Produces (R)-2-hydroxy fatty acids
Michaelis Constant (Km) <0.18 µM (for tetracosanoic acid)
Optimal pH 7.6 - 7.8N/A
Cofactor Requirement NADPH
Essential Domain N-terminal Cytochrome b5
Table 2: Relative mRNA Expression of FA2H in Selected Human Tissues
TissueNormalized Expression (nTPM)Relative Expression Level
Brain (White Matter) ~350High
Brain (Cerebral Cortex) ~150High
Skin ~50Medium
Colon ~40Medium
Kidney ~25Medium
Liver <5Low
Adipose Tissue <1Very Low

Data sourced and adapted from the Human Protein Atlas consensus dataset (HPA, GTEX, and FANTOM5). nTPM = normalized Transcripts Per Million.

Experimental Protocols

Determining the subcellular localization of FA2H and its activity relies on a combination of biochemical and cell biology techniques.

Protocol for Subcellular Fractionation and Western Blotting

This method physically separates cellular organelles to identify the fraction containing the protein of interest.

  • Cell Lysis: Harvest cultured cells (e.g., ~5 x 10⁷ cells) and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic fractionation buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.1 mM EDTA, plus protease inhibitors). Allow cells to swell on ice for 20 minutes.

  • Homogenization: Lyse the swollen cells by passing the suspension through a 27-gauge needle 10-15 times using a 1 mL syringe. Alternatively, use a Dounce homogenizer.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei. Wash this pellet with fractionation buffer and re-centrifuge. The final pellet is the nuclear fraction.

  • Cytosolic and Microsomal Fraction Separation: Transfer the supernatant from step 3 to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.

  • Microsome (ER) Isolation: Transfer the supernatant from step 4 to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction, which is rich in ER membranes. The supernatant is the cytosolic fraction.

  • Western Blot Analysis: Resuspend each fraction (nuclear, mitochondrial, cytosolic, microsomal) in a suitable lysis buffer (e.g., RIPA buffer). Quantify protein concentration using a BCA assay. Separate 20-30 µg of protein from each fraction by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for FA2H. Use organelle-specific markers (e.g., Calnexin for ER, Lamin B1 for nucleus, GAPDH for cytosol) to verify the purity of each fraction.

Protocol for Immunofluorescence Microscopy

This technique visualizes the protein's location within intact cells.

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a 12-well plate until they reach 60-80% confluency.

  • Fixation: Aspirate the culture medium and fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking: Permeabilize the cells and block non-specific antibody binding by incubating for 30-60 minutes in a blocking buffer containing 0.1% Saponin (B1150181), 1% BSA, and 5% normal goat serum in PBS. For ER proteins, saponin is a sufficiently mild detergent that preserves membrane integrity.

  • Primary Antibody Incubation: Dilute the primary antibody against FA2H in the blocking buffer (typical range 1:100 to 1:500). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: For co-localization, a primary antibody for an ER marker like Calreticulin or PDI can be used simultaneously with a secondary antibody of a different wavelength. Wash three times with PBS. Stain the nuclei with DAPI (300 nM) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal or epifluorescence microscope. The FA2H signal should co-localize with the ER marker.

Protocol for In Vitro FA2H Activity Assay in Microsomes

This assay directly measures the enzymatic activity in the isolated ER fraction.

  • Microsome Preparation: Isolate the microsomal fraction from cells or tissue homogenates as described in Protocol 4.1. Resuspend the pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.8).

  • Assay Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 µg of microsomal protein.

    • An NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

    • The fatty acid substrate (e.g., 50 µM octadecanoic acid).

  • Reaction Initiation and Incubation: Initiate the reaction by adding the microsomal protein to the mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a solvent mixture for lipid extraction, such as chloroform:methanol (2:1, v/v).

  • Analysis: The extracted lipids are then derivatized (e.g., by methylation) and analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of 2-hydroxyoctadecanoate produced.

Mandatory Visualizations

Diagram 1: Cellular Synthesis Pathway of (2R)-2-Hydroxyoctadecanoyl-CoA

Synthesis_Pathway cluster_ER Endoplasmic Reticulum FA Octadecanoic Acid FA2H FA2H FA->FA2H O2, NADPH HFA (2R)-2-Hydroxy- octadecanoic Acid ACS Acyl-CoA Synthetase HFA->ACS CoA, ATP HFACoA (2R)-2-Hydroxy- octadecanoyl-CoA CerS Ceramide Synthase HFACoA->CerS Cer 2-Hydroxy-Ceramide FA2H->HFA ACS->HFACoA CerS->Cer

Caption: Primary anabolic pathway for 2-hydroxy-sphingolipid precursors in the ER.

Diagram 2: Experimental Workflow for Subcellular Fractionation

Fractionation_Workflow start Cultured Cells lysis Hypotonic Lysis & Homogenization start->lysis spin1 Centrifuge 720 x g, 5 min lysis->spin1 pellet1 Nuclear Pellet spin1->pellet1 Pellet sup1 Post-Nuclear Supernatant spin1->sup1 Supernatant spin2 Centrifuge 10,000 x g, 10 min sup1->spin2 sup2 Post-Mitochondrial Supernatant spin2->sup2 Supernatant spin3 Ultracentrifuge 100,000 x g, 1 hr sup2->spin3 pellet3 Microsomal (ER) Pellet spin3->pellet3 Pellet sup3 Cytosolic Fraction spin3->sup3 Supernatant wb Western Blot (Probe for FA2H) pellet3->wb

Caption: Workflow for isolating the microsomal (ER) fraction for analysis.

Diagram 3: Logical Relationship between ER and Peroxisomal Pathways

Logical_Relationship cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome er_synthesis De Novo Synthesis (FA → 2-OH-FA) [FA2H] sphingo Sphingolipid Synthesis er_synthesis->sphingo Anabolic Use perox_cleavage α-Oxidation Cleavage (2-OH-FA-CoA → (n-1) Aldehyde + Formyl-CoA) [HACL1] er_synthesis->perox_cleavage Transport & Activation er_title Anabolism perox_title Catabolism title Primary Role

Caption: Functional distinction between ER synthesis and peroxisomal processing.

Conclusion

The synthesis of (2R)-2-hydroxyoctadecanoyl-CoA for its incorporation into vital sphingolipids is unequivocally localized to the endoplasmic reticulum. This organelle houses the key enzyme, Fatty Acid 2-Hydroxylase (FA2H), which performs the initial C-2 hydroxylation, as well as the acyl-CoA synthetases required for its activation. While peroxisomes are involved in the α-oxidation of 2-hydroxylated fatty acids, this represents a distinct, primarily catabolic pathway. Understanding this spatial separation of anabolic and catabolic processes is fundamental for researchers in lipidomics and for professionals developing therapeutic strategies targeting diseases linked to aberrant sphingolipid metabolism, such as certain neurodegenerative disorders and skin barrier defects. The experimental protocols provided herein offer a robust framework for investigating the localization and activity of enzymes central to this pathway.

References

role of (2S)-2-hydroxyoctadecanoyl-CoA in skin barrier function

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of (2S)-2-Hydroxyoctadecanoyl-CoA in Skin Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the epidermal permeability barrier, located in the stratum corneum (SC), is fundamental for terrestrial life. This barrier is primarily mediated by a highly organized intercellular lipid matrix composed of ceramides (B1148491), cholesterol, and free fatty acids. Among the diverse ceramide species, those containing a 2-hydroxylated (α-hydroxylated) fatty acid, such as 2-hydroxyoctadecanoic acid, play a structurally critical and indispensable role. The activated form of this fatty acid, this compound, serves as the immediate precursor for the synthesis of these vital α-hydroxy ceramides. This document elucidates the biosynthetic pathway of α-hydroxy ceramides, their function in the stratum corneum, the consequences of their depletion, and the methodologies used to study them.

Biosynthesis of α-Hydroxy Ceramides

The synthesis of α-hydroxy ceramides is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of differentiating keratinocytes.[1] The key intermediate, this compound, is generated and utilized as depicted in the pathway below.

Metabolic Pathway

The formation of α-hydroxy ceramides hinges on the activity of two key enzyme classes: Fatty Acid 2-Hydroxylase (FA2H) and Ceramide Synthases (CerS).

  • Fatty Acid 2-Hydroxylation: The process begins with a long-chain fatty acid, such as stearic acid (octadecanoic acid). The enzyme Fatty Acid 2-Hydroxylase (FA2H) catalyzes the stereospecific hydroxylation at the C-2 (alpha) position, producing 2-hydroxyoctadecanoic acid.[2][3][4] This step is rate-limiting and crucial for the entire pathway.

  • Acyl-CoA Activation: The resulting 2-hydroxy fatty acid is then activated by an Acyl-CoA synthetase to its metabolically active thioester form, this compound.

  • Ceramide Synthesis: Finally, a Ceramide Synthase (CerS) enzyme facilitates the N-acylation of a sphingoid base (e.g., sphingosine) with this compound.[5] This reaction forms the α-hydroxy ceramide (Cer[AS] when the base is sphingosine). In keratinocytes, CerS3 is the most predominantly expressed isoform.[5]

cluster_pathway Biosynthesis of α-Hydroxy Ceramide (Cer[AS]) FA Stearic Acid (Octadecanoic Acid) HFA 2-Hydroxyoctadecanoic Acid FA->HFA Hydroxylation HFA_CoA This compound HFA->HFA_CoA Activation CerAS α-Hydroxy Ceramide (Cer[AS]) HFA_CoA->CerAS Sphingosine Sphingosine (Sphingoid Base) Sphingosine->CerAS N-acylation FA2H FA2H (Fatty Acid 2-Hydroxylase) FA2H->FA ACS Acyl-CoA Synthetase ACS->HFA CerS CerS3 (Ceramide Synthase 3) CerS->Sphingosine

Caption: Biosynthetic pathway of α-hydroxy ceramides.

Role in Skin Barrier Structure and Function

α-Hydroxy ceramides are integral to the unique molecular architecture of the stratum corneum's intercellular lipid matrix. The additional hydroxyl group on the fatty acid chain significantly enhances the potential for intermolecular hydrogen bonding.[6]

This property is critical for:

  • Lamellar Organization: Promoting the formation of dense, highly ordered, and stable lamellar lipid structures. These structures are essential for creating an effective permeability barrier.[2][7]

  • Water Retention: Maintaining the skin's hydration by preventing excessive transepidermal water loss (TEWL).

  • Barrier Integrity: Studies involving the siRNA-mediated knockdown of the FA2H gene in keratinocytes have shown that a deficiency in 2-hydroxyceramides leads to the formation of abnormal epidermal lamellar bodies and a failure to form the normal extracellular membranes required for a competent barrier.[7]

The logical relationship from the gene to the final barrier function is outlined below.

Gene FA2H Gene Enzyme FA2H Enzyme Gene->Enzyme codes for LogicNode Absence/Defect Precursor This compound Enzyme->Precursor synthesizes Enzyme->LogicNode Product α-Hydroxy Ceramides (e.g., Cer[AS], Cer[AP]) Precursor->Product is incorporated into Precursor->LogicNode Structure Intercellular Lipid Matrix (Stratum Corneum) Product->Structure are essential for Product->LogicNode Function Skin Barrier Integrity (Low TEWL) Structure->Function provides Structure->LogicNode Dysfunction Impaired Barrier (High TEWL) LogicNode->Dysfunction leads to Culture 1. Culture Human Keratinocytes Transfect 2. Transfection (FA2H siRNA vs. Scramble) Culture->Transfect Seed 3. Seeding Seed cells onto inserts with dermal fibroblasts Transfect->Seed ALI 4. Air-Liquid Interface Lift inserts to induce stratification (10-14 days) Seed->ALI Model 5. 3D Skin Model Formation of stratified epidermis ALI->Model Analysis 6. Barrier Analysis Model->Analysis TEWL TEWL Measurement Analysis->TEWL Functional Lipid Lipid Analysis (LC/MS) Analysis->Lipid Molecular Histo Histology (EM) Analysis->Histo Structural

References

The Degradation Pathway of 2-Hydroxy Long-Chain Fatty Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of 2-hydroxy long-chain fatty acyl-CoAs is a critical metabolic process, primarily occurring through the peroxisomal α-oxidation pathway. This pathway is essential for the degradation of fatty acids that cannot be processed by β-oxidation due to substitutions on their carbon chain. The key enzymatic step is the cleavage of the C1-C2 bond of the 2-hydroxyacyl-CoA intermediate, a reaction catalyzed by 2-hydroxyacyl-CoA lyase (HACL). This guide provides an in-depth overview of this degradation pathway, including the enzymes involved, their kinetics, subcellular localization, and detailed experimental protocols for their study.

Introduction to 2-Hydroxy Long-Chain Fatty Acyl-CoAs

2-hydroxy long-chain fatty acids are important constituents of various lipids, particularly sphingolipids found in the nervous system. Their degradation is crucial for maintaining lipid homeostasis and preventing the accumulation of potentially toxic intermediates. Unlike the more common β-oxidation pathway, the degradation of these molecules proceeds via α-oxidation, a process that removes one carbon atom at a time from the carboxyl end of the fatty acid.

The Core Degradation Pathway: Peroxisomal α-Oxidation

The degradation of 2-hydroxy long-chain fatty acyl-CoAs is an integral part of the broader α-oxidation pathway, which also handles branched-chain fatty acids like phytanic acid.[1][2] The entire process is believed to take place within the peroxisomes.[3]

The pathway can be summarized in the following key steps:

  • Activation: The 2-hydroxy long-chain fatty acid is first activated to its corresponding acyl-CoA ester by an acyl-CoA synthetase. This step requires ATP and Coenzyme A (CoA).

  • Cleavage: The central step is the cleavage of the 2-hydroxyacyl-CoA by a 2-hydroxyacyl-CoA lyase (HACL). This thiamine (B1217682) pyrophosphate (TPP)-dependent reaction yields an (n-1) fatty aldehyde and formyl-CoA.[1][2]

  • Oxidation: The resulting (n-1) fatty aldehyde is then oxidized to the corresponding carboxylic acid by an aldehyde dehydrogenase.

  • Further Metabolism: The newly formed fatty acid, now one carbon shorter, can then enter the β-oxidation pathway for complete degradation. The formyl-CoA is typically hydrolyzed to formate, which can be further metabolized.

Mandatory Visualization: Degradation Pathway of 2-Hydroxy Long-Chain Fatty Acyl-CoAs

Degradation_Pathway cluster_peroxisome Peroxisome FA 2-Hydroxy Long-Chain Fatty Acid ACoA 2-Hydroxy Long-Chain Fatty Acyl-CoA FA->ACoA Acyl-CoA Synthetase (ATP, CoA) Aldehyde (n-1) Fatty Aldehyde ACoA->Aldehyde 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP, Mg2+) FormylCoA Formyl-CoA ACoA->FormylCoA 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP, Mg2+) FA_short (n-1) Fatty Acid Aldehyde->FA_short Aldehyde Dehydrogenase (NAD+) BetaOxidation β-Oxidation FA_short->BetaOxidation

Core degradation pathway of 2-hydroxy long-chain fatty acyl-CoAs.

Key Enzymes and Their Characteristics

The degradation of 2-hydroxy long-chain fatty acyl-CoAs is orchestrated by a series of enzymes, with 2-hydroxyacyl-CoA lyase playing a central role.

2-Hydroxyacyl-CoA Lyase 1 (HACL1)

HACL1 is a peroxisomal enzyme that is dependent on thiamine pyrophosphate (TPP) and Mg2+ for its catalytic activity.[2] It was initially identified for its role in the degradation of 2-hydroxyphytanoyl-CoA, an intermediate in phytanic acid α-oxidation.[2] Subsequent research confirmed that HACL1 also processes straight-chain 2-hydroxy long-chain fatty acyl-CoAs.[1] The enzyme is a homotetramer with a subunit size of approximately 63 kDa.[2]

2-Hydroxyacyl-CoA Lyase 2 (HACL2)

More recently, a second 2-hydroxyacyl-CoA lyase, HACL2, has been identified. Unlike HACL1, HACL2 is localized to the endoplasmic reticulum.[4][5][6] Studies suggest that HACL1 and HACL2 may have different substrate preferences, with HACL1 being more involved in the degradation of 3-methyl-branched fatty acids and HACL2 playing a more significant role in the α-oxidation of very-long-chain 2-hydroxy fatty acids.[4][5][6]

Data Presentation: Enzyme Substrate Specificity
EnzymeSubstrateProduct(s)Subcellular LocationReference
HACL1 2-Hydroxy-3-methylhexadecanoyl-CoA2-Methylpentadecanal + Formyl-CoAPeroxisome[2]
2-Hydroxyoctadecanoyl-CoAHeptadecanal + Formyl-CoAPeroxisome[1]
HACL2 2-Hydroxy Very-Long-Chain Fatty Acyl-CoAs(n-1) Aldehyde + Formyl-CoAEndoplasmic Reticulum[4][5][6]

Experimental Protocols

Isolation of Peroxisomes from Rat Liver

Objective: To obtain a fraction enriched in peroxisomes for subsequent enzyme assays and analysis.

Methodology:

  • Homogenization: Fresh rat liver is minced and homogenized in a cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different subcellular fractions. The fraction enriched in peroxisomes is the light mitochondrial fraction.

  • Density Gradient Centrifugation: The light mitochondrial fraction is further purified by centrifugation on a density gradient medium, such as Nycodenz or Percoll. This step separates peroxisomes from mitochondria and other contaminating organelles based on their density.

Assay for 2-Hydroxyacyl-CoA Lyase (HACL) Activity

Objective: To measure the catalytic activity of HACL by monitoring the formation of the (n-1) aldehyde product.

Methodology:

  • Substrate Synthesis: The 2-hydroxy long-chain fatty acyl-CoA substrate (e.g., 2-hydroxyoctadecanoyl-CoA) is synthesized from the corresponding fatty acid.

  • Reaction Mixture: The assay mixture typically contains the purified enzyme or a peroxisomal fraction, the 2-hydroxyacyl-CoA substrate, TPP, and Mg2+ in a suitable buffer.

  • Incubation: The reaction is initiated by adding the substrate and incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Detection of Aldehyde Product: The reaction is stopped, and the amount of aldehyde produced is quantified. This can be achieved by derivatizing the aldehyde with a reagent that forms a colored or fluorescent product, which is then measured spectrophotometrically or fluorometrically.

Mandatory Visualization: Experimental Workflow for HACL Activity Assay

Experimental_Workflow Start Start Peroxisome_Isolation Isolate Peroxisomes (or purify recombinant HACL) Start->Peroxisome_Isolation Prepare_Assay Prepare Assay Mixture (Buffer, TPP, Mg2+) Peroxisome_Isolation->Prepare_Assay Add_Substrate Add 2-Hydroxyacyl-CoA Substrate Prepare_Assay->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Derivatize Derivatize Aldehyde Product Stop_Reaction->Derivatize Measure Measure Product (Spectrophotometry/Fluorometry) Derivatize->Measure End End Measure->End

Workflow for determining 2-hydroxyacyl-CoA lyase activity.
Quantitative Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the fatty acid products of the α-oxidation pathway.

Methodology:

  • Lipid Extraction: Lipids are extracted from the reaction mixture or biological sample using a solvent system such as chloroform:methanol.

  • Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then converted to their fatty acid methyl esters (FAMEs) for GC analysis.

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph and detected by a mass spectrometer. The retention time and mass spectrum of each peak are used to identify the fatty acid, and the peak area is used for quantification against an internal standard.

Conclusion

The degradation of 2-hydroxy long-chain fatty acyl-CoAs via the peroxisomal α-oxidation pathway is a vital metabolic process. The key enzymes, HACL1 and HACL2, play distinct but important roles in this pathway. Understanding the intricacies of this metabolic route, including the kinetics of its enzymes and the methodologies to study them, is crucial for researchers in the fields of biochemistry, cell biology, and drug development, particularly for investigating metabolic disorders associated with defects in fatty acid oxidation.

References

The Crucial Role of (2S)-2-Hydroxyoctadecanoyl-CoA in Myelin Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin, the lipid-rich sheath insulating neuronal axons, is critical for rapid and efficient nerve impulse conduction. Its unique composition, particularly its high content of galactosphingolipids containing 2-hydroxylated fatty acids, is essential for its structure and long-term stability. This technical guide delves into the pivotal role of (2S)-2-hydroxyoctadecanoyl-CoA, a key intermediate in the synthesis of these specialized lipids, in the complex process of myelin formation and maintenance. We will explore its biosynthetic pathway, the critical role of the enzyme Fatty Acid 2-Hydroxylase (FA2H), and the pathological consequences of defects in this pathway. This document provides an in-depth overview of the quantitative data, experimental methodologies, and molecular interactions that underscore the significance of 2-hydroxylated sphingolipids in nervous system health and disease, offering valuable insights for researchers and professionals in drug development.

Introduction: The Unique Lipid Landscape of Myelin

The myelin sheath is a marvel of biological engineering, composed of approximately 70-85% lipids and 15-30% proteins by dry weight. This high lipid content is responsible for myelin's insulating properties.[1][2][3] Among the diverse lipid species, galactosylceramide (GalCer) and its sulfated form, sulfatide, are particularly abundant, constituting about 20% of the total myelin lipids.[4] A remarkable feature of these myelin-specific galactosphingolipids is the high proportion of fatty acids that are hydroxylated at the C-2 position (2-hydroxy fatty acids).[5][6] This hydroxylation is not a minor modification; in the mature central nervous system (CNS), over 50% of the fatty acids in GalCer and sulfatide are 2-hydroxylated.[5]

The presence of the 2-hydroxyl group confers unique biophysical properties to these sphingolipids, enhancing the stability of the myelin membrane through the formation of an extensive network of hydrogen bonds.[7][8] This intricate molecular architecture is crucial for the long-term integrity and function of the myelin sheath. The central precursor for these vital 2-hydroxylated sphingolipids is this compound.

The Biosynthetic Pathway of 2-Hydroxylated Sphingolipids

The synthesis of 2-hydroxylated sphingolipids follows the general pathway of sphingolipid biosynthesis with a crucial additional step: the 2-hydroxylation of a fatty acid, which is then incorporated into the ceramide backbone.[1]

The key enzyme in this process is Fatty Acid 2-Hydroxylase (FA2H) , an iron- and 2-oxoglutarate-dependent oxygenase. FA2H catalyzes the hydroxylation of long-chain fatty acids to produce 2-hydroxy fatty acids. These are then activated to their CoA esters, such as this compound. Subsequently, ceramide synthases incorporate these 2-hydroxy acyl-CoAs into dihydroceramide, which is then desaturated to form 2-hydroxy-ceramide. Finally, UDP-galactose:ceramide galactosyltransferase (CGT) transfers a galactose moiety to 2-hydroxy-ceramide to form 2-hydroxy-galactosylceramide (HFA-GalCer), the primary 2-hydroxylated sphingolipid in myelin.[9]

MyelinLipidSynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Fatty Acid Fatty Acid 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid Fatty Acid->2-Hydroxy Fatty Acid FA2H 2-Hydroxy Acyl-CoA This compound 2-Hydroxy Fatty Acid->2-Hydroxy Acyl-CoA Acyl-CoA Synthetase 2-Hydroxy Dihydroceramide 2-Hydroxy Dihydroceramide 2-Hydroxy Acyl-CoA->2-Hydroxy Dihydroceramide Ceramide Synthase Sphingosine Sphingosine Dihydroceramide Dihydroceramide 2-Hydroxy Ceramide 2-Hydroxy Ceramide 2-Hydroxy Dihydroceramide->2-Hydroxy Ceramide DES1 2-Hydroxy Galactosylceramide 2-Hydroxy Galactosylceramide 2-Hydroxy Ceramide->2-Hydroxy Galactosylceramide CGT 2-Hydroxy Sulfatide 2-Hydroxy Sulfatide 2-Hydroxy Galactosylceramide->2-Hydroxy Sulfatide CST Myelin Sheath Myelin Sheath 2-Hydroxy Galactosylceramide->Myelin Sheath 2-Hydroxy Sulfatide->Myelin Sheath

Biosynthesis of 2-Hydroxylated Sphingolipids for Myelin.

The Role of 2-Hydroxylated Sphingolipids in Myelin Stability

The prevailing evidence suggests that 2-hydroxylated sphingolipids play a critical structural role in maintaining the integrity and stability of the myelin sheath, rather than acting as classical signaling molecules. The 2-hydroxyl group, located near the polar head of the lipid, can participate in an extensive network of lateral hydrogen bonds with adjacent lipids and proteins within the compact layers of myelin.[7][8] This intermolecular hydrogen bonding is thought to significantly contribute to the tight packing and stability of the myelin membrane.[10]

Studies on FA2H knockout mice have shown that while myelin formation can occur in the absence of 2-hydroxylated sphingolipids, the long-term stability of the myelin sheath is severely compromised, leading to late-onset axonal and myelin sheath degeneration.[1][11][12] This highlights the indispensable role of these lipids in the maintenance of a functional nervous system.

MyelinStability Molecular interactions contributing to myelin stability. cluster_Myelin Myelin Sheath Cross-Section PLP PLP MBP MBP GalCer GalCer MBP->GalCer Electrostatic Interaction HFA_GalCer 2-OH GalCer HFA_GalCer->PLP H-bond HFA_GalCer->GalCer H-bond Cholesterol Cholesterol HFA_GalCer->Cholesterol Hydrophobic Interaction

Role of 2-OH Sphingolipids in Myelin Stability.

Data Presentation: Quantitative Analysis

The lipid composition of myelin is highly regulated and changes during development. The proportion of 2-hydroxylated fatty acids in galactolipids increases significantly during the period of active myelination.

Table 1: Lipid Composition of CNS and PNS Myelin (% of total lipid weight)

Lipid ClassCNS MyelinPNS Myelin
Cholesterol27.727.5
Glycolipids 27.7 27.5
Galactosylceramide22.722.5
Sulfatide3.84.0
Phospholipids 43.1 45.0
Phosphatidylethanolamine15.612.0
Phosphatidylcholine11.210.0
Sphingomyelin7.918.0
Phosphatidylserine4.85.0
Plasmalogens12.012.0

Data adapted from multiple sources.[4]

Table 2: Changes in 2-Hydroxy Fatty Acid Content in Rat Sciatic Nerve Galactolipids During Development

Age (days)% 2-Hydroxy Fatty Acids in GalCer% 2-Hydroxy Fatty Acids in Sulfatide
4~5%Not specified
60~60%~35%

Data from Alderson et al. (2007).[6]

Table 3: Myelin Lipid Composition in FA2H Knockout Mice (Spinal Cord, 14 months)

LipidFa2h+/- (nmol/mg)Fa2h-/- (nmol/mg)% Change
Non-hydroxy GalCer25.123.8-5.2%
2-Hydroxy GalCer 30.2 Not Detectable -100%
Non-hydroxy Sulfatide8.97.5-15.7%
2-Hydroxy Sulfatide 10.1 Not Detectable -100%
Total Galactolipids74.331.3-57.9%
Cholesterol150.289.8-40.2%

Data adapted from Potter et al. (2011).[13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of this compound and 2-hydroxylated sphingolipids in myelin formation.

Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This assay measures the enzymatic activity of FA2H by quantifying the conversion of a labeled fatty acid substrate to its 2-hydroxylated product.

  • Principle: A deuterated long-chain fatty acid (e.g., [3,3,5,5-D4]tetracosanoic acid) is incubated with a sample containing FA2H (e.g., brain homogenate or microsomes from transfected cells) in the presence of an NADPH-regenerating system.

  • Procedure:

    • Prepare a reaction mixture containing buffer, NADPH, an NADPH-regenerating system, and the deuterated fatty acid substrate.

    • Initiate the reaction by adding the protein sample.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and extract the lipids.

    • Derivatize the fatty acids to their methyl esters and then to trimethylsilyl (B98337) (TMS) ethers.

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS), quantifying the deuterated 2-hydroxy fatty acid product relative to an internal standard.[14]

Lipid Extraction and Analysis by LC-MS/MS

This method allows for the separation and quantification of various lipid species, including 2-hydroxylated sphingolipids, from biological samples.

  • Principle: Lipids are extracted from tissues or cells using organic solvents. The lipid extract is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify individual lipid species based on their mass-to-charge ratio and fragmentation patterns.

  • Procedure:

    • Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol.

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

    • Dry the organic phase and reconstitute the lipid extract in a suitable solvent.

    • Inject the sample into an LC system coupled to a mass spectrometer.

    • Separate lipid classes using a suitable chromatography column (e.g., C18 for reverse-phase or silica (B1680970) for normal-phase).

    • Detect and quantify specific lipid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[15]

In Vitro Myelination Cultures

Primary cell cultures of oligodendrocytes or Schwann cells co-cultured with neurons are invaluable tools for studying the process of myelination in a controlled environment.

  • Oligodendrocyte-Neuron Co-culture:

    • Isolate oligodendrocyte precursor cells (OPCs) from neonatal rodent brains.

    • Culture the OPCs in a defined medium to promote proliferation.

    • Induce differentiation into mature, myelinating oligodendrocytes by withdrawing mitogens and adding differentiation factors.

    • Co-culture the oligodendrocytes with primary neurons (e.g., dorsal root ganglion neurons).

    • Assess myelination by immunofluorescence staining for myelin proteins like Myelin Basic Protein (MBP) or by electron microscopy.[16][17][18]

  • Schwann Cell-DRG Neuron Co-culture:

    • Isolate Schwann cells and dorsal root ganglion (DRG) neurons from embryonic or neonatal rodents.

    • Establish a purified culture of DRG neurons.

    • Seed Schwann cells onto the DRG neuron culture.

    • Induce myelination by adding ascorbic acid to the culture medium.

    • Evaluate myelin formation by immunofluorescence or electron microscopy.[19][20][21][22]

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Culture In Vitro Myelination Tissue/Cells Tissue/Cells Homogenization Homogenization Tissue/Cells->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Bligh-Dyer Protein Extraction Protein Extraction Homogenization->Protein Extraction RIPA Buffer LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS Quantification of 2-OH Sphingolipids Western Blot Western Blot Protein Extraction->Western Blot Myelin Protein Levels Primary Glia/Neuron\nIsolation Primary Glia/Neuron Isolation Co-culture Co-culture Primary Glia/Neuron\nIsolation->Co-culture Induce Myelination Induce Myelination Co-culture->Induce Myelination Immunofluorescence\n(MBP Staining) Immunofluorescence (MBP Staining) Induce Myelination->Immunofluorescence\n(MBP Staining) Electron Microscopy Electron Microscopy Induce Myelination->Electron Microscopy FA2H KO Mouse FA2H KO Mouse FA2H KO Mouse->Tissue/Cells FA2H KO Mouse->Primary Glia/Neuron\nIsolation

Workflow for studying 2-OH sphingolipids in myelin.

Conclusion and Future Directions

This compound stands as a critical precursor for the synthesis of 2-hydroxylated sphingolipids, integral components for the stability and long-term maintenance of the myelin sheath. The enzyme FA2H plays a central role in this pathway, and its dysfunction leads to severe neurological disorders characterized by demyelination. While the structural importance of these lipids is well-established, further research is needed to fully elucidate the intricate molecular interactions they engage in within the complex architecture of myelin. Understanding these interactions in greater detail will be crucial for the development of novel therapeutic strategies for demyelinating diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the fascinating biology of 2-hydroxylated lipids and their profound impact on the nervous system.

References

structural characterization of (2S)-2-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Characterization of 2-Hydroxyoctadecanoyl-CoA

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural characterization of 2-hydroxyoctadecanoyl-CoA, a key intermediate in the metabolism of 2-hydroxy fatty acids. This document outlines the molecule's chemical properties, details experimental protocols for its analysis, and presents its metabolic context.

Chemical and Physical Properties

(2S)-2-hydroxyoctadecanoyl-CoA is a long-chain fatty acyl-coenzyme A molecule. It is comprised of a 2-hydroxyoctadecanoic acid (also known as 2-hydroxystearic acid) linked to a coenzyme A molecule via a thioester bond.

PropertyValueSource
Molecular Formula C39H70N7O18P3S--INVALID-LINK--[1]
Molecular Weight 1050.0 g/mol --INVALID-LINK--[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyoctadecanethioate--INVALID-LINK--[1]
Synonyms 2-hydroxystearoyl-CoA, 2-hydroxy-C18:0-CoA, 2-hydroxystearoyl-coenzyme A--INVALID-LINK--[1]

Metabolic Context: Peroxisomal α-Oxidation

2-hydroxy fatty acids, after being activated to their CoA esters, are primarily degraded via the peroxisomal α-oxidation pathway. This pathway is crucial for the metabolism of fatty acids that cannot be processed by β-oxidation due to branching at the β-carbon. In the case of straight-chain 2-hydroxy fatty acids, this pathway leads to the production of an odd-chain fatty acid.

peroxisomal_alpha_oxidation cluster_peroxisome Peroxisome 2_OH_Octadecanoyl_CoA This compound HACL 2-Hydroxyacyl-CoA Lyase (HACL1/HACL2) 2_OH_Octadecanoyl_CoA->HACL Heptadecanal Heptadecanal HACL->Heptadecanal Formyl_CoA Formyl-CoA HACL->Formyl_CoA FALDH Fatty Aldehyde Dehydrogenase Heptadecanal->FALDH Formate Formate Formyl_CoA->Formate Hydrolysis Heptadecanoic_Acid Heptadecanoic Acid FALDH->Heptadecanoic_Acid Formate_Dehydrogenase Formate Dehydrogenase CO2 CO2 Formate_Dehydrogenase->CO2 Formate->Formate_Dehydrogenase

Peroxisomal α-oxidation of this compound.

Experimental Protocols for Structural Characterization

The structural elucidation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for the analysis of long-chain acyl-CoAs.

Sample Preparation:

  • Homogenize tissue or cell samples in a cold solvent mixture, typically methanol/water or acetonitrile (B52724)/isopropanol, to precipitate proteins and extract metabolites.

  • Centrifuge the homogenate to pellet the precipitated protein.

  • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 stationary phase.

  • Elute the acyl-CoAs from the SPE cartridge and concentrate the sample under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with the LC-MS system, such as a mixture of water and acetonitrile with a volatile salt like ammonium (B1175870) acetate (B1210297).

LC-MS/MS Analysis Workflow:

lc_ms_workflow Sample Extracted Acyl-CoA Sample LC Reverse-Phase HPLC (C18 column) Sample->LC ESI Electrospray Ionization (Positive Ion Mode) LC->ESI MS1 Quadrupole 1 (Q1) Selects Precursor Ion ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Scans for Product Ions CID->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Fragmentation Pattern) Detector->Data_Analysis

Workflow for LC-MS/MS analysis of acyl-CoAs.

Instrumentation Parameters (Typical):

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 5-10 mM ammonium acetate or 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (9:1) with 5-10 mM ammonium acetate or 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Collision Energy: Optimized for the specific instrument and analyte.

Expected Fragmentation Pattern: Long-chain acyl-CoAs exhibit characteristic fragmentation patterns in MS/MS. For 2-hydroxyoctadecanoyl-CoA, the following fragments are expected:

  • Precursor Ion [M+H]⁺: m/z ~1051.0

  • Neutral Loss of the Adenosine-3'-phosphate-5'-diphosphate moiety: A neutral loss of 507 Da is a hallmark of acyl-CoA fragmentation.

  • Adenosine-3',5'-diphosphate fragment: A characteristic product ion at m/z 428.0365.

  • Acylium ion: A fragment corresponding to the 2-hydroxyoctadecanoyl moiety.

Quantitative Data (for the related (2R)-2-hydroxyoctadecanoic acid):

Precursor Ion (m/z)AdductProduct Ions (m/z)Relative Intensity
299.2592[M-H]⁻299.2592100
253.25384.68
281.24880.13
297.2430.10
Source: PubChem CID: 439885[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

Sample Preparation:

  • Purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • A known amount of an internal standard (e.g., DSS, TSP) is added for chemical shift referencing and quantification.

  • The sample is transferred to an NMR tube.

NMR Analysis:

  • ¹H NMR: Provides information on the number and types of protons.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons.

Expected ¹H NMR Chemical Shifts (General Ranges for Fatty Acyl Chains):

ProtonsChemical Shift (δ, ppm)
Terminal methyl (-CH₃)0.8 - 0.9
Methylene chain (-(CH₂)ₙ-)1.2 - 1.6
Methylene α to thioester (-CH₂-COSCoA)2.8 - 3.1
Methine proton (-CH(OH)-)3.8 - 4.2
Protons of the Coenzyme A moietyVarious signals between 2.4 and 8.5

Expected ¹³C NMR Chemical Shifts (General Ranges for Fatty Acyl Chains):

CarbonChemical Shift (δ, ppm)
Terminal methyl (-CH₃)~14
Methylene chain (-(CH₂)ₙ-)22 - 35
Methylene α to thioester (-CH₂-COSCoA)~45
Methine carbon (-CH(OH)-)68 - 72
Thioester carbonyl (-COSCoA)198 - 202
Carbons of the Coenzyme A moietyVarious signals between 25 and 150

Logical Relationship for NMR Signal Assignment:

nmr_assignment_logic 1D_H_NMR 1D ¹H NMR (Proton Signals) COSY 2D COSY (¹H-¹H Correlations) 1D_H_NMR->COSY HSQC 2D HSQC (¹H-¹³C One-Bond Correlations) 1D_H_NMR->HSQC 1D_C_NMR 1D ¹³C NMR (Carbon Signals) 1D_C_NMR->HSQC Structure Final Structure Assignment COSY->Structure HMBC 2D HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HMBC->Structure

Logical workflow for NMR-based structure elucidation.

Synthesis and Purification

The synthesis of this compound is not a trivial process due to the stereospecificity of the relevant biological enzymes. Chemical synthesis would be required to obtain the (2S)-enantiomer. A general chemo-enzymatic approach for the synthesis of acyl-CoAs involves:

  • Synthesis of the (2S)-2-hydroxyoctadecanoic acid: This would require a stereospecific chemical synthesis.

  • Activation to the acyl-CoA: The purified fatty acid can be converted to its CoA thioester using enzymatic methods, for example, with an acyl-CoA synthetase.

  • Purification: The resulting this compound would be purified using chromatographic techniques such as HPLC.

Conclusion

The requires a multi-faceted approach combining mass spectrometry and NMR spectroscopy. While the natural abundance of the (R)-enantiomer makes it the more studied stereoisomer, the analytical techniques outlined in this guide are applicable to the characterization of the synthetic (S)-enantiomer. The metabolic fate of this molecule is primarily through peroxisomal α-oxidation, a key pathway in lipid metabolism. This guide provides the foundational knowledge and experimental frameworks for researchers and professionals working on the analysis and biological roles of 2-hydroxy fatty acyl-CoAs.

References

Enzymatic Regulation of 2-Hydroxyoctadecanoyl-CoA Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyoctadecanoyl-CoA is a critical intermediate in the alpha-oxidation of straight-chain fatty acids, a metabolic pathway essential for the degradation of certain fatty acids that cannot be processed via the more common beta-oxidation pathway. The cellular concentration of 2-hydroxyoctadecanoyl-CoA is tightly controlled by a network of enzymes, and dysregulation of this process has been implicated in various metabolic disorders. This technical guide provides a comprehensive overview of the enzymatic machinery governing 2-hydroxyoctadecanoyl-CoA levels, detailing the key enzymes, their regulatory mechanisms, and relevant experimental methodologies.

Core Enzymatic Players and Pathways

The metabolism of 2-hydroxyoctadecanoyl-CoA is primarily orchestrated within the peroxisomes and involves a sequential enzymatic cascade. The key enzymes are Fatty Acid 2-Hydroxylase (FA2H) for its synthesis and 2-Hydroxyacyl-CoA Lyase 1 (HACL1) for its degradation. A secondary lyase, HACL2, located in the endoplasmic reticulum, also contributes to the breakdown of 2-hydroxyacyl-CoAs.

Synthesis of 2-Hydroxyoctadecanoyl-CoA

The synthesis of 2-hydroxyoctadecanoyl-CoA begins with the hydroxylation of octadecanoic acid (stearic acid) to form 2-hydroxyoctadecanoic acid. This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an enzyme primarily located in the endoplasmic reticulum. Subsequently, the 2-hydroxyoctadecanoic acid is activated to its CoA ester, 2-hydroxyoctadecanoyl-CoA.

Degradation of 2-Hydroxyoctadecanoyl-CoA

The primary pathway for the degradation of 2-hydroxyoctadecanoyl-CoA is the peroxisomal alpha-oxidation pathway. The key enzyme in this process is 2-Hydroxyacyl-CoA Lyase 1 (HACL1) . HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that cleaves the carbon-carbon bond between the C1 and C2 positions of 2-hydroxyoctadecanoyl-CoA.[1] This reaction yields heptadecanal (B146464) (a C17 aldehyde) and formyl-CoA.[1] The formyl-CoA is then rapidly converted to formate (B1220265) and subsequently to carbon dioxide.[1]

A second enzyme, 2-Hydroxyacyl-CoA Lyase 2 (HACL2) , located in the endoplasmic reticulum, has also been identified and is capable of cleaving straight-chain 2-hydroxyacyl-CoAs.[2]

Quantitative Data on Enzyme Kinetics and Properties

Comprehensive kinetic data for the enzymes involved in 2-hydroxyoctadecanoyl-CoA metabolism is crucial for understanding their regulatory roles. The following tables summarize the available quantitative information.

Table 1: Kinetic Parameters of Human Fatty Acid 2-Hydroxylase (FA2H)

SubstrateKmVmaxOptimal pHOptimal Temperature
Tetracosanoic Acid (C24:0)<0.18 µM[3]Not ReportedNot ReportedNot Reported
Octadecanoic Acid (C18:0)Not ReportedNot ReportedNot ReportedNot Reported

Table 2: Properties and Kinetic Parameters of Human 2-Hydroxyacyl-CoA Lyase 1 (HACL1)

SubstrateProductsKmVmaxOptimal pHOptimal TemperatureCofactor
2-Hydroxyoctadecanoyl-CoAHeptadecanal, Formyl-CoA[1]Not ReportedNot ReportedNot ReportedNot ReportedThiamine Pyrophosphate (TPP)[1][4]
2-Hydroxyphytanoyl-CoAPristanal, Formyl-CoA[4]Not ReportedNot ReportedNot ReportedNot ReportedThiamine Pyrophosphate (TPP)[1][4]

Note: Specific kinetic parameters (Km and Vmax) for human HACL1 with 2-hydroxyoctadecanoyl-CoA as a substrate, as well as its optimal pH and temperature, are not currently available in the reviewed literature.

Signaling Pathways and Regulation

The expression and activity of the enzymes involved in 2-hydroxyoctadecanoyl-CoA metabolism are subject to transcriptional and potentially post-translational regulation.

Transcriptional Regulation by PPARα

The peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that regulates the expression of genes involved in fatty acid oxidation. Evidence suggests that HACL1 is a target of the PPARα signaling pathway.[5] In states of high fatty acid influx, such as fasting or a high-fat diet, PPARα is activated by fatty acid-derived ligands. This activation leads to the increased transcription of genes containing a Peroxisome Proliferator-Response Element (PPRE) in their promoter region. While the presence of a functional PPRE in the human HACL1 gene promoter has not been definitively confirmed in the reviewed literature, the upregulation of HACL1 expression in response to PPARα activation in mouse models strongly suggests its role as a downstream target.[5]

PPARa_Regulation_of_HACL1 Fatty_Acids Fatty Acids / Phytanic Acid PPARa PPARα Fatty_Acids->PPARa activate PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in HACL1 Promoter) PPARa_RXR->PPRE binds to HACL1_Gene HACL1 Gene HACL1_mRNA HACL1 mRNA HACL1_Gene->HACL1_mRNA transcription HACL1_Protein HACL1 Protein HACL1_mRNA->HACL1_Protein translation Alpha_Oxidation Increased α-Oxidation HACL1_Protein->Alpha_Oxidation catalyzes

Caption: PPARα-mediated transcriptional regulation of HACL1 gene expression.
Post-Translational Modifications

Specific details regarding the post-translational modifications of the HACL1 protein, such as phosphorylation, acetylation, or ubiquitination, are not well-documented in the currently available literature. Further research is required to elucidate these potential regulatory mechanisms.

Experimental Protocols

Accurate measurement of 2-hydroxyoctadecanoyl-CoA levels and the activity of the enzymes involved in its metabolism are essential for research and drug development.

Quantification of 2-Hydroxyoctadecanoyl-CoA by LC-MS/MS

General Workflow:

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable buffer on ice.

    • Perform protein precipitation using a cold solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

  • LC Separation:

    • Utilize a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use multiple reaction monitoring (MRM) for quantification, monitoring the transition from the precursor ion (the molecular ion of 2-hydroxyoctadecanoyl-CoA) to a specific product ion.

LC_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Homogenization Cell/Tissue Homogenization Precipitation Protein Precipitation Homogenization->Precipitation Extraction Supernatant Extraction & Drying Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_MS Tandem Mass Spectrometry (MS/MS) ESI->MS_MS Data_Analysis Quantification MS_MS->Data_Analysis Data Acquisition

Caption: General workflow for the quantification of 2-hydroxyoctadecanoyl-CoA by LC-MS/MS.
HACL1 Enzyme Activity Assay

A definitive, standardized protocol for measuring HACL1 activity with 2-hydroxyoctadecanoyl-CoA is not widely published. However, a potential assay could be designed based on the detection of one of its reaction products, heptadecanal or formyl-CoA.

Conceptual Assay Workflow:

  • Reaction Setup:

    • Prepare a reaction mixture containing a suitable buffer, the cofactor thiamine pyrophosphate (TPP), and a source of HACL1 enzyme (e.g., cell lysate, purified recombinant protein).

    • Initiate the reaction by adding the substrate, 2-hydroxyoctadecanoyl-CoA.

    • Incubate at a controlled temperature for a defined period.

  • Product Detection (Heptadecanal):

    • Stop the reaction and extract the lipid-soluble heptadecanal.

    • Derivatize the aldehyde to a more easily detectable compound (e.g., a fluorescent derivative).

    • Quantify the derivatized product using HPLC with fluorescence detection or LC-MS.

  • Product Detection (Formyl-CoA):

    • Couple the production of formyl-CoA to a subsequent enzymatic reaction that produces a detectable signal (e.g., NADH formation measured by spectrophotometry).

HACL1_Assay_Workflow cluster_0 Enzymatic Reaction cluster_1 Detection of Heptadecanal cluster_2 Detection of Formyl-CoA Reaction_Mix Prepare Reaction Mix: - Buffer - TPP - HACL1 Enzyme Add_Substrate Add Substrate: 2-Hydroxyoctadecanoyl-CoA Reaction_Mix->Add_Substrate Incubation Incubate Add_Substrate->Incubation Extraction Extract Heptadecanal Incubation->Extraction Coupled_Reaction Coupled Enzymatic Reaction Incubation->Coupled_Reaction Derivatization Derivatize Aldehyde Extraction->Derivatization Quantification_HPLC Quantify by HPLC-Fluorescence or LC-MS Derivatization->Quantification_HPLC Spectrophotometry Spectrophotometric Detection (e.g., NADH) Coupled_Reaction->Spectrophotometry

Caption: Conceptual workflows for HACL1 enzyme activity assays.

Conclusion and Future Directions

The enzymatic regulation of 2-hydroxyoctadecanoyl-CoA is a critical aspect of fatty acid metabolism with implications for human health. While the key enzymes, FA2H and HACL1/2, have been identified, significant gaps remain in our understanding of their precise kinetic properties and regulatory mechanisms. Future research should focus on:

  • Determining the kinetic parameters of human HACL1 and FA2H with their respective C18 substrates to enable more accurate modeling of this metabolic pathway.

  • Elucidating the post-translational modifications of HACL1 to uncover additional layers of regulation.

  • Identifying and characterizing the Peroxisome Proliferator-Response Element (PPRE) in the human HACL1 gene to confirm its direct regulation by PPARα.

  • Developing and validating robust and standardized assays for HACL1 activity to facilitate high-throughput screening for potential therapeutic modulators.

A deeper understanding of the enzymatic control of 2-hydroxyoctadecanoyl-CoA levels will undoubtedly pave the way for the development of novel therapeutic strategies for metabolic diseases.

References

The Physiological Significance of Fatty Acyl-CoA 2-Hydroxylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydroxylation of fatty acyl-CoAs, a critical post-translational modification of lipids, plays a pivotal role in the synthesis of a specific class of sphingolipids. This modification, primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), introduces a hydroxyl group at the C-2 position of fatty acids, profoundly influencing the physicochemical properties and biological functions of the resulting 2-hydroxylated sphingolipids. These lipids are integral components of cellular membranes, especially enriched in the myelin sheath of the nervous system and the stratum corneum of the skin.[1][2][3] Emerging evidence highlights their involvement in a spectrum of physiological processes, including cell signaling, membrane stability, and the regulation of apoptosis and cell differentiation.[4][5] Dysregulation of this pathway is implicated in several human pathologies, ranging from severe neurodegenerative disorders to cancer, positioning FA2H and its metabolic products as promising targets for therapeutic intervention. This technical guide provides an in-depth overview of the core aspects of fatty acyl-CoA 2-hydroxylation, including the enzymatic machinery, metabolic pathways, physiological roles, and its implications in disease. Detailed experimental protocols and quantitative data are presented to facilitate further research in this expanding field.

Introduction to Fatty Acyl-CoA 2-Hydroxylation

The introduction of a hydroxyl group at the second carbon of a fatty acid is a key step in the biosynthesis of 2-hydroxy (2-OH) sphingolipids. This enzymatic reaction is primarily carried out by Fatty Acid 2-Hydroxylase (FA2H), an integral membrane protein located in the endoplasmic reticulum.[4] The resulting 2-hydroxy fatty acids are subsequently incorporated into ceramide by ceramide synthases to form 2-hydroxyceramides, which then serve as precursors for more complex 2-hydroxy sphingolipids, such as 2-hydroxygalactosylceramide and 2-hydroxysulfatide, major constituents of the myelin sheath.[5][6]

The presence of the 2-hydroxyl group confers unique properties to these sphingolipids, including the ability to form extensive hydrogen bond networks. This enhances the stability and organization of lipid rafts, specialized membrane microdomains crucial for signal transduction.[7]

The Key Enzyme: Fatty Acid 2-Hydroxylase (FA2H)

FA2H, encoded by the FA2H gene, is a non-heme, di-iron-containing monooxygenase.[4] It catalyzes the stereospecific hydroxylation of fatty acids to produce (R)-2-hydroxy fatty acids.[8] The enzyme exhibits a preference for very long-chain fatty acids (VLCFAs), although it can act on a range of fatty acid chain lengths.[4]

Quantitative Data on FA2H

The following tables summarize key quantitative data related to FA2H expression and enzymatic activity.

Table 1: Tissue Distribution of Human FA2H mRNA Expression
Tissue Normalized Expression (TPM)
Stomach4.5
Intestine4.4
Pancreas4.3
Nervous System3.8
Skin2.1
Data sourced from the Human Protein Atlas and TISSUES database.[7][9]
Table 2: Kinetic Parameters of Human FA2H
Substrate KM
Tetracosanoic Acid (C24:0)<0.18 µM
Data from UniProtKB.[10]
Table 3: Lipidomic Changes in FA2H Knockout Mouse Brain
Lipid Class Change in FA2H-/- vs. Wild-Type
2-Hydroxy GalactosylceramidesSignificantly decreased/absent
2-Hydroxy Sulfatides (B1148509)Significantly decreased/absent
Non-hydroxylated GalactosylceramidesIncreased
GlucosylceramidesReduced levels of non-hydroxy fatty acid-containing species
Compiled from studies on Fa2h-/- mice.[6][11]
Table 4: Changes in 2-Hydroxylated Sphingomyelin (B164518) in FA2H Deficient Human Cells
Cell Type Change in 2-OH Sphingomyelin
LymphocytesNormal levels
FibroblastsDecreased
ErythrocytesDecreased ratio of 2-OH SM to non-OH SM
Data from a study on patients with FA2H mutations.[5]

Metabolic Pathways

The 2-hydroxylation of fatty acyl-CoAs is integrated into the broader network of sphingolipid metabolism.

Biosynthesis of 2-Hydroxylated Sphingolipids

The synthesis of 2-OH sphingolipids branches off from the de novo ceramide synthesis pathway.

Biosynthesis_of_2_Hydroxylated_Sphingolipids Fatty Acyl-CoA Fatty Acyl-CoA FA2H FA2H Fatty Acyl-CoA->FA2H FA2H 2-Hydroxy Fatty Acyl-CoA 2-Hydroxy Fatty Acyl-CoA FA2H->2-Hydroxy Fatty Acyl-CoA CerS CerS 2-Hydroxy Fatty Acyl-CoA->CerS 2-Hydroxy Dihydroceramide 2-Hydroxy Dihydroceramide CerS->2-Hydroxy Dihydroceramide Sphingosine Sphingosine Sphingosine->CerS Ceramide Synthases (CerS) DES1 DES1 2-Hydroxy Dihydroceramide->DES1 Dihydroceramide Desaturase 1 (DES1) 2-Hydroxy Ceramide 2-Hydroxy Ceramide DES1->2-Hydroxy Ceramide Complex Complex 2-OH Sphingolipids 2-Hydroxy Ceramide->Complex Sphingolipid Synthases

Biosynthesis of 2-hydroxylated sphingolipids.

Degradation via Peroxisomal α-Oxidation

2-Hydroxy fatty acids are primarily degraded through the peroxisomal α-oxidation pathway. This pathway removes one carbon atom at a time from the carboxyl end of the fatty acid.

Peroxisomal_Alpha_Oxidation 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid ACSL ACSL 2-Hydroxy Fatty Acid->ACSL Acyl-CoA Synthetase 2-Hydroxy Acyl-CoA 2-Hydroxy Acyl-CoA ACSL->2-Hydroxy Acyl-CoA PHYH PHYH 2-Hydroxy Acyl-CoA->PHYH Phytanoyl-CoA Hydroxylase (PHYH) 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA PHYH->2-Hydroxyphytanoyl-CoA HACL1 HACL1 2-Hydroxyphytanoyl-CoA->HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Pristanal Pristanal HACL1->Pristanal Formyl-CoA Formyl-CoA HACL1->Formyl-CoA ALDH ALDH Pristanal->ALDH Aldehyde Dehydrogenase Pristanic Acid Pristanic Acid ALDH->Pristanic Acid BetaOx β-Oxidation Pristanic Acid->BetaOx

Peroxisomal α-oxidation of 2-hydroxy fatty acids.

Physiological Roles and Signaling Pathways

Myelin Sheath Formation and Maintenance

2-Hydroxylated galactosylceramides and sulfatides are abundant in the myelin sheath, where they are crucial for its proper formation, compaction, and long-term stability.[5][6] The hydroxyl group participates in a lateral hydrogen bond network that stabilizes the myelin membrane structure.[7] Deficiency in FA2H leads to demyelination and severe neurological deficits.[12]

Epidermal Barrier Function

In the skin, 2-hydroxyceramides are essential for the formation of the water permeability barrier in the stratum corneum.[13] They are components of the extracellular lipid matrix that prevents water loss and protects against environmental insults.

Cell Signaling

2-Hydroxylated sphingolipids are emerging as important signaling molecules involved in various cellular processes.

(R)-2-hydroxyceramides are potent inducers of apoptosis, acting at lower concentrations and more rapidly than their non-hydroxylated counterparts.[4][11] The signaling cascade involves the modulation of the Akt and MAP kinase pathways.[3][4]

Apoptosis_Signaling R_2_OH_Cer (R)-2-Hydroxyceramide Akt Akt R_2_OH_Cer->Akt Dephosphorylation MAPK MAP Kinases (p38, ERK1/2, JNK) R_2_OH_Cer->MAPK Modulation of Phosphorylation Apoptosis Apoptosis Akt->Apoptosis MAPK->Apoptosis

2-Hydroxyceramide-induced apoptosis signaling.

FA2H expression is often downregulated in various cancers, and its loss is associated with a poor prognosis.[14][15] 2-Hydroxylation of fatty acids can suppress tumor growth and metastasis by activating the AMPK/YAP signaling pathway.[16] Furthermore, (R)-2-hydroxy fatty acids can enhance the chemosensitivity of cancer cells to drugs like cisplatin.[15]

Cancer_Signaling FA2H FA2H R_2_OH_FA (R)-2-Hydroxy Fatty Acids FA2H->R_2_OH_FA AMPK AMPK R_2_OH_FA->AMPK Activation YAP YAP AMPK->YAP Inhibition Tumor_Suppression Tumor Suppression YAP->Tumor_Suppression

FA2H-mediated tumor suppression signaling.

Pathophysiological Relevance

Mutations in the FA2H gene are the cause of Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), a rare, autosomal recessive disorder.[7] FAHN is characterized by progressive spastic paraplegia, dystonia, ataxia, and white matter degeneration.[7] It is also classified as a form of neurodegeneration with brain iron accumulation (NBIA).[7]

Experimental Protocols

Workflow for Sphingolipid Analysis

A general workflow for the analysis of 2-hydroxylated sphingolipids from biological samples is outlined below.

Experimental_Workflow Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

General workflow for sphingolipid analysis.

Detailed Methodologies

This protocol is suitable for the extraction of sphingolipids from cultured cells or tissues.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (MeOH)

  • Chloroform (CHCl3)

  • Deionized water (H2O)

  • Glass tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: For cultured cells, wash the cell monolayer with ice-cold PBS. For tissues, homogenize a known weight of the tissue in a suitable buffer.

  • Monophasic Mixture Formation: To 1 volume of the aqueous sample (e.g., 1 mL of cell suspension or tissue homogenate), add 3.75 volumes of a 1:2 (v/v) mixture of CHCl3:MeOH. Vortex thoroughly to create a single-phase solution.[8]

  • Phase Separation: Add 1.25 volumes of CHCl3 and vortex. Then, add 1.25 volumes of H2O and vortex again to induce phase separation.[8]

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 5-10 minutes to achieve a clear separation of the two phases.[8]

  • Collection of the Organic Phase: Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the subsequent analytical method (e.g., methanol for LC-MS).

This assay measures the conversion of a deuterated fatty acid substrate to its 2-hydroxylated product.[16]

Materials:

  • Microsomal fraction from FA2H-expressing cells or tissue homogenate

  • [3,3,5,5-D4]tetracosanoic acid (deuterated substrate)

  • α-cyclodextrin

  • NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Purified NADPH:cytochrome P450 reductase

  • Tris-HCl buffer (pH 7.6)

  • MgCl2

  • Solvents for extraction (e.g., diethyl ether)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane for TMS ether formation)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Mixture Preparation: In a reaction tube, combine the microsomal protein, NADPH regeneration system, NADPH:cytochrome P450 reductase, and MgCl2 in Tris-HCl buffer.

  • Substrate Addition: Prepare the deuterated fatty acid substrate by solubilizing it in an α-cyclodextrin solution. Add the substrate to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-120 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., diethyl ether) and an internal standard. Extract the lipids.

  • Derivatization: Dry the lipid extract and derivatize the hydroxyl group of the 2-hydroxy fatty acid product to a trimethylsilyl (B98337) (TMS) ether.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS in selected ion monitoring (SIM) mode to quantify the deuterated 2-hydroxy tetracosanoic acid product.

This protocol outlines a general approach for the separation and quantification of sphingolipids using liquid chromatography-tandem mass spectrometry.

Chromatographic Conditions (HILIC Method):

  • Column: HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile with 0.2% formic acid

  • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate

  • Gradient: A gradient from high organic to increasing aqueous content.

  • Flow Rate: 200-400 µL/min[17]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each 2-hydroxylated sphingolipid species and the internal standard are monitored.[18]

Data Analysis:

  • Peak Integration: Integrate the peak areas for each analyte and the internal standard.

  • Calibration Curve: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Quantification: Determine the concentration of the 2-hydroxylated sphingolipids in the samples using the calibration curve.

This provides a general overview of the steps involved in creating an Fa2h knockout mouse model.

Procedure:

  • Design of guide RNAs (gRNAs): Design gRNAs targeting a critical exon of the Fa2h gene to induce a frameshift mutation.[15][19]

  • Preparation of CRISPR/Cas9 components: Synthesize the Cas9 mRNA and the gRNAs.

  • Microinjection: Microinject the Cas9 mRNA and gRNAs into the pronuclei of fertilized mouse oocytes.[20]

  • Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.

  • Genotyping: Genotype the resulting pups by PCR and sequencing to identify founder mice with the desired mutation in the Fa2h gene.

  • Breeding: Breed the founder mice to establish a germline-transmitted Fa2h knockout mouse line.[19]

Conclusion and Future Directions

The 2-hydroxylation of fatty acyl-CoAs is a fundamental lipid modification with profound implications for cellular function and human health. The enzyme FA2H and its products, the 2-hydroxylated sphingolipids, are key players in maintaining the integrity of the myelin sheath and the skin barrier, and are increasingly recognized for their roles in complex signaling networks. The association of FA2H dysfunction with severe neurodegenerative diseases and its altered expression in cancer underscore its potential as a therapeutic target.

Future research should focus on elucidating the precise molecular mechanisms by which 2-hydroxylated sphingolipids exert their signaling functions. The identification of specific protein receptors or binding partners for these lipids will be a critical step forward. Furthermore, a more comprehensive understanding of the regulation of FA2H expression and activity in different physiological and pathological contexts is needed. The development of potent and specific modulators of FA2H activity will be instrumental in exploring the therapeutic potential of targeting this pathway for the treatment of neurodegenerative disorders and cancer. The detailed methodologies provided in this guide are intended to empower researchers to contribute to these exciting areas of investigation.

References

Evolutionary Conservation of the 2-Hydroxy Fatty Acid Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-hydroxylation of fatty acids is a critical metabolic process observed across a vast evolutionary landscape, from bacteria to mammals. This pathway generates 2-hydroxy fatty acids (2-OH FAs), which are integral components of a specific subset of sphingolipids, particularly abundant in the nervous system and skin.[1][2] The central enzyme in this pathway is Fatty Acid 2-Hydroxylase (FA2H), a highly conserved protein responsible for the de novo synthesis of these specialized lipids.[3][4] The evolutionary persistence of this pathway underscores its fundamental importance in cellular functions, including membrane structure, cell signaling, and the maintenance of tissue integrity.[1][5] Disruptions in this pathway are linked to severe human neurodegenerative diseases, highlighting its significance in health and disease.[6][7][8] This guide provides an in-depth examination of the evolutionary conservation of the 2-hydroxy fatty acid pathway, its key enzymatic players, quantitative data, and the experimental protocols used for its investigation.

The Core Enzyme: Fatty Acid 2-Hydroxylase (FA2H)

The synthesis of 2-OH FAs in eukaryotes is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H). This enzyme is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[6][9] Structurally, the FA2H protein contains a characteristic N-terminal cytochrome b5 domain and four conserved histidine motifs that form an essential di-metal ion center in its catalytic core.[4][6] A key feature of eukaryotic FA2H is its stereospecificity, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids.[5][9][10][11] This is in contrast to some bacterial 2-hydroxylases, which can produce the (S)-enantiomer.[6][9]

Mutations in the human FA2H gene lead to a reduction or elimination of the enzyme's function, causing a group of rare, autosomal recessive neurodegenerative disorders, including Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), also known as Spastic Paraplegia 35 (SPG35).[6][12][13][14] These conditions are characterized by abnormal myelin, leukodystrophy, and iron accumulation in the brain, leading to progressive spasticity, ataxia, and cognitive decline.[6][13]

Evolutionary Conservation of FA2H

The FA2H enzyme is remarkably conserved across eukaryotes, with orthologs identified in mammals, yeast, plants, and protists.[6][9] This widespread presence points to an ancient and fundamental role for 2-hydroxylated lipids. While most eukaryotic genomes contain a single FA2H gene, some organisms, like the plant Arabidopsis thaliana, possess two related genes (FAH1 and FAH2), suggesting potential functional diversification.[6][9] Functional fatty acid 2-hydroxylases with significant similarities to the eukaryotic enzyme, including the conserved histidine motifs, have also been found in certain bacteria, such as myxobacteria.[6][9] However, other bacterial 2-hydroxylases, like those in Sphingomonas species, are not homologous to eukaryotic FA2H and belong to the cytochrome P450 (CYP450) family of enzymes.[9]

Table 1: FA2H Orthologs and Their Functions Across Different Species

SpeciesGene Name(s)Key Functions & Characteristics
Humans (Homo sapiens) FA2HSynthesis of 2-OH FAs for myelin sheath integrity and skin permeability barrier.[1][6]
Mouse (Mus musculus) Fa2hEssential for central and peripheral nervous system myelin maintenance.[15][16]
Yeast (S. cerevisiae) SCS7Involved in the synthesis of 2-hydroxylated sphingolipids; affects membrane endocytosis.[5][6]
Plants (A. thaliana) FAH1, FAH2Express two related FA2H genes, suggesting potential differences in substrate specificity or function.[6][9]
Protists FA2H orthologThe gene has been characterized in protists, indicating a broad eukaryotic conservation.[6][9]
Myxobacteria FA2H orthologPossess functional FA2H with significant similarity to the eukaryotic enzyme.[6][9]
Sphingomonas sp. (Not homologous)Utilize cytochrome P450 (CYP450) hydroxylases for 2-hydroxylation.[9][17]

Metabolic Pathway and Associated Enzymes

The 2-hydroxy fatty acid pathway involves both synthesis and degradation. While FA2H is responsible for the synthesis, the degradation, or α-oxidation, of 2-OH FAs is carried out by 2-hydroxyacyl-CoA lyase (HACL). This thiamin pyrophosphate-dependent enzyme cleaves the carbon-carbon bond between the first and second carbons of a 2-hydroxyacyl-CoA, producing a fatty aldehyde that is one carbon shorter and formyl-CoA.[18][19]

In mammals, there are two primary HACL enzymes with distinct subcellular localizations and substrate preferences:

  • HACL1: Located in peroxisomes, it is primarily involved in the degradation of 3-methyl-branched fatty acids like phytanic acid.[18][20]

  • HACL2: Found in the endoplasmic reticulum, it plays the major role in the α-oxidation of straight-chain 2-hydroxy fatty acids, particularly very-long-chain species.[20]

The interplay between FA2H and HACL enzymes is crucial for maintaining the appropriate balance of hydroxylated and non-hydroxylated fatty acids.

Two_Hydroxy_Fatty_Acid_Pathway cluster_synthesis Synthesis (Endoplasmic Reticulum) cluster_incorporation Incorporation into Sphingolipids cluster_degradation Degradation (α-Oxidation) FattyAcid Fatty Acid TwoOH_FA (R)-2-Hydroxy Fatty Acid FattyAcid->TwoOH_FA NAD(P)H TwoOH_Ceramide 2-Hydroxy Ceramide TwoOH_FA->TwoOH_Ceramide Ceramide Synthase TwoOH_AcylCoA 2-Hydroxyacyl-CoA TwoOH_FA->TwoOH_AcylCoA Acyl-CoA Synthetase FA2H FA2H (Fatty Acid 2-Hydroxylase) FA2H->FattyAcid TwoOH_Sphingolipids 2-Hydroxy Sphingolipids (e.g., in Myelin, Skin) TwoOH_Ceramide->TwoOH_Sphingolipids FattyAldehyde Fatty Aldehyde (n-1 carbons) TwoOH_AcylCoA->FattyAldehyde FormylCoA Formyl-CoA TwoOH_AcylCoA->FormylCoA HACL HACL1 (Peroxisome) HACL2 (ER) HACL->TwoOH_AcylCoA

Overview of the 2-Hydroxy Fatty Acid Metabolic Pathway.

Quantitative Data

The concentration of 2-hydroxy fatty acids varies significantly depending on the species and tissue type. Analysis is typically performed using mass spectrometry-based techniques, which allow for precise quantification.

Table 2: Quantitative Analysis of 2-Hydroxy Fatty Acids in Biological Samples

Sample TypeSpecies2-OH FA ConcentrationAnalytical MethodReference(s)
Bovine Milk FatBovine0.02 - 4.5 mg / 100gGC-ECNI-MS[21]
Sea Cucumber (A. japonicas)Echinoderm8.40 ± 0.28 mg / g (dry weight)GC-MS/MS[22][23]
Starfish (A. amurensis)Echinoderm7.51 ± 0.18 mg / g (dry weight)GC-MS/MS[22][23]
Sea Urchin (M. nudus)Echinoderm531 ± 108 µg / g (dry weight)GC-MS/MS[22][23]
Transfected COS7 CellsPrimate3-20 fold higher than controlGC-MS[4]

Table 3: Kinetic and Reaction Properties of Fatty Acid 2-Hydroxylase

PropertyValue / ConditionEnzyme Source / SubstrateReference(s)
KM <0.18 µMHuman FA2H / Tetracosanoic acid[11]
Optimal pH 7.6 - 7.8Human FA2H[11]
Cofactor NAD(P)HMammalian FA2H[5][6]
Stereospecificity Produces (R)-enantiomerEukaryotic FA2H[6][10][11]

Experimental Protocols

Protocol 1: In Vitro FA2H Activity Assay

This protocol is adapted from methods developed to measure the conversion of a fatty acid substrate to its 2-hydroxylated product using gas chromatography-mass spectrometry (GC-MS).[3][24][25]

1. Preparation of Reaction Mixture:

  • Source of Enzyme: Microsomal fractions prepared from FA2H-transfected cells (e.g., COS7) or tissue homogenates (e.g., brain).[4][24]

  • Substrate: A deuterated fatty acid, such as [3,3,5,5-D₄]tetracosanoic acid, is used to distinguish the product from endogenous lipids. The substrate is solubilized in an α-cyclodextrin solution.[3][24]

  • Electron Transfer System: The reaction requires an NADPH regeneration system to ensure a continuous supply of the reducing equivalent.[3][24] The system typically includes:

    • Tris-HCl buffer (pH ~7.6)

    • NADP⁺

    • Glucose 6-phosphate

    • MgCl₂

    • Glucose 6-phosphate dehydrogenase

    • Purified NADPH:cytochrome P-450 reductase.[24][25]

2. Enzymatic Reaction:

  • Combine the enzyme source, substrate solution, and the complete electron transfer system in a reaction tube.

  • Incubate the mixture at 37°C for a specified time (e.g., 1 hour). The reaction is time- and protein-dependent.[24]

  • Stop the reaction by adding a strong acid (e.g., HCl).

3. Product Extraction and Derivatization:

  • Extract the lipids from the reaction mixture using a solvent system like chloroform/methanol.

  • The extracted 2-hydroxylated product is then derivatized for GC-MS analysis. A common method is conversion to a trimethylsilyl (B98337) (TMS) ether derivative.[3][24]

4. Quantification by GC-MS:

  • Analyze the derivatized sample using GC-MS.

  • The 2-hydroxylated product is identified and quantified based on its specific mass spectrum and retention time, distinguishing the deuterated product from any non-deuterated endogenous compounds.[24]

FA2H_Activity_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Incubation cluster_extraction 3. Sample Processing cluster_analysis 4. Analysis Microsomes Enzyme Source (Microsomes) Incubate Incubate at 37°C Reaction Mixture Microsomes->Incubate Substrate Deuterated FA Substrate Substrate->Incubate Cofactors NADPH Regeneration System Cofactors->Incubate StopRxn Stop Reaction (Acidification) Incubate->StopRxn LipidExtract Lipid Extraction StopRxn->LipidExtract Derivatize Derivatization (e.g., TMS ether) LipidExtract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification of 2-OH FA Product GCMS->Quant

Experimental Workflow for In Vitro FA2H Activity Assay.
Protocol 2: General Quantification of 2-Hydroxy Fatty Acids from Biological Tissues

This protocol outlines the general steps for extracting and quantifying total 2-OH FAs from complex biological samples.[22][26]

1. Lipid Extraction:

  • Homogenize the tissue sample.

  • Extract total lipids using a standard biphasic solvent system, such as the Folch method (chloroform/methanol) or the Bligh-Dyer method (chloroform/methanol/water).[9]

2. Saponification or Transesterification:

  • To analyze the fatty acid components of complex lipids, the ester linkages must be cleaved.

  • Saponification: Treat the lipid extract with a strong base (e.g., methanolic KOH) to hydrolyze the lipids and release free fatty acids.[21]

  • Transesterification: Alternatively, use a reagent like methanolic BF₃ to convert fatty acids directly into fatty acid methyl esters (FAMEs).[21] This is a common step for GC-based analysis.

3. Derivatization:

  • The hydroxyl group of the 2-OH FA often requires derivatization to improve its volatility and chromatographic properties for GC analysis.

  • Common derivatization methods include conversion to trimethylsilyl (TMS) ethers.[23]

4. Chromatographic Separation and Mass Spectrometric Detection:

  • Use Gas Chromatography (GC) to separate the derivatized FAMEs based on their chain length, saturation, and other structural features.[26]

  • The GC is coupled to a Mass Spectrometer (MS) for detection and quantification.

  • Scheduled Multiple Reaction Monitoring (MRM) on a tandem MS system (GC-MS/MS) can be used for highly sensitive and specific quantification.[22][23]

  • Identification is confirmed by comparing retention times and mass fragmentation patterns to known standards.[23]

Quantification_Workflow start Biological Sample (Tissue, Cells, etc.) extraction Total Lipid Extraction (e.g., Folch/Bligh-Dyer) start->extraction hydrolysis Saponification / Transesterification (Liberate Fatty Acids / Create FAMEs) extraction->hydrolysis derivatization Derivatization of Hydroxyl Group (e.g., TMS Ether) hydrolysis->derivatization analysis GC-MS or GC-MS/MS Analysis derivatization->analysis result Identification & Quantification of 2-OH FAs analysis->result

General Workflow for Quantification of 2-OH FAs.

Conclusion and Future Directions

The 2-hydroxy fatty acid pathway is an ancient and highly conserved metabolic route, with its core enzyme, FA2H, present in a wide array of eukaryotic organisms and even some prokaryotes. Its critical role in the synthesis of specialized sphingolipids essential for nervous system and skin function in mammals highlights its physiological importance. The severe consequences of FA2H deficiency in humans further underscore its non-redundant function.

While FA2H is the only well-characterized enzyme for this function in eukaryotes, evidence suggests that additional, currently unknown, fatty acid 2-hydroxylases may exist.[9] Future research focused on identifying these alternative enzymes and further elucidating the precise regulatory mechanisms of the FA2H gene will be crucial. A deeper understanding of this conserved pathway will not only provide insights into fundamental lipid biochemistry and evolution but also open new avenues for developing therapeutic strategies for FAHN/SPG35 and other related disorders.

References

Interaction of (2S)-2-Hydroxyoctadecanoyl-CoA with Ceramide Synthases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in cellular processes ranging from membrane structure to signal transduction. The N-acyl chain length of ceramide, which is determined by a family of six ceramide synthases (CerS1-6), dictates its specific biological functions. A significant modification to the acyl chain is 2-hydroxylation, catalyzed by fatty acid 2-hydroxylase (FA2H). This process generates 2-hydroxy fatty acids, such as (2S)-2-hydroxyoctadecanoic acid, which are subsequently activated to their CoA thioesters, for instance, (2S)-2-hydroxyoctadecanoyl-CoA. These hydroxylated acyl-CoAs serve as substrates for ceramide synthases, leading to the formation of 2-hydroxy-ceramides.

These 2-hydroxy-ceramides are not merely structural variants; they possess unique biophysical properties and engage in specific biological functions, distinct from their non-hydroxylated counterparts. They are integral components of the skin's permeability barrier and the myelin sheath in the nervous system. Furthermore, emerging evidence suggests that 2-hydroxy-ceramides are potent signaling molecules, particularly in the regulation of apoptosis.

This technical guide provides a comprehensive overview of the interaction between this compound and the family of ceramide synthases. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key biochemical pathways.

Data Presentation: Quantitative Insights into Substrate Specificity

While direct kinetic parameters such as Km and Vmax for the interaction of this compound with individual ceramide synthase isoforms are not extensively documented in publicly available literature, a significant body of research has established the substrate specificity of these enzymes for both non-hydroxylated and 2-hydroxylated fatty acyl-CoAs. All six mammalian CerS isoforms have been shown to utilize 2-hydroxy fatty acyl-CoAs to produce 2-hydroxy-ceramides. The chain length preference for these hydroxylated substrates generally mirrors that for non-hydroxylated fatty acyl-CoAs.

CerS1, which predominantly synthesizes C18-ceramide, has been experimentally confirmed to utilize 2-hydroxy-stearoyl-CoA (this compound) as a substrate in vitro. CerS3 is notably expressed in keratinocytes and is crucial for the synthesis of very-long-chain and ultra-long-chain ceramides, including their 2-hydroxylated forms, which are essential for skin barrier function.

The following table summarizes the known acyl-CoA specificities of the mammalian ceramide synthase family.

Ceramide Synthase IsoformPrimary Non-Hydroxylated Acyl-CoA SubstratesKnown 2-Hydroxylated Acyl-CoA SubstratesSphinganine (B43673) Km (µM)
CerS1 C18:0C18:0~2-5
CerS2 C22:0, C24:0, C24:1Long-chain~2-5
CerS3 >C22:0Very-long-chainNot Reported
CerS4 C18:0, C20:0Not Specifically Reported~2-5
CerS5 C16:0Not Specifically Reported~2-5
CerS6 C14:0, C16:0Not Specifically Reported~2-5

Note: The Km values for sphinganine are provided to give a general indication of substrate affinity for the sphingoid base and are reported to be similar across different acyl-CoA substrates. Specific kinetic data for this compound are currently unavailable in the cited literature.

Experimental Protocols

The analysis of ceramide synthase activity with this compound as a substrate typically involves in vitro assays using cell or tissue homogenates that express the ceramide synthase of interest. The following is a synthesized, detailed methodology based on commonly employed protocols for measuring CerS activity.

In Vitro Ceramide Synthase Activity Assay Using LC-MS/MS

This protocol is designed for the quantitative measurement of 2-hydroxy-ceramide production by a specific CerS isoform overexpressed in a cell line, such as HEK293T.

1. Preparation of Cell Lysates:

  • Culture HEK293T cells transiently transfected with an expression vector for the desired ceramide synthase isoform.

  • Harvest the cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a homogenization buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 250 mM sucrose, and a protease inhibitor cocktail).

  • Homogenize the cells on ice using a Dounce homogenizer or by sonication.

  • Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

2. Ceramide Synthase Reaction:

  • Prepare the reaction mixture in a microcentrifuge tube. A typical 100 µL reaction mixture contains:

    • 50 mM HEPES-KOH, pH 7.4

    • 25 mM KCl

    • 2 mM MgCl₂

    • 0.5 mM DTT

    • 0.1% (w/v) fatty acid-free bovine serum albumin (BSA)

    • 10-50 µg of cell homogenate protein

    • 20 µM sphinganine (or a labeled internal standard such as D7-dihydrosphingosine)

    • 25 µM this compound

  • Initiate the reaction by adding the cell homogenate.

  • Incubate the reaction mixture at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Terminate the reaction by adding 500 µL of chloroform (B151607):methanol (1:2, v/v).

3. Lipid Extraction:

  • After terminating the reaction, add an appropriate internal standard for 2-hydroxy-ceramide if not already included in the reaction.

  • Add 150 µL of chloroform and 150 µL of water to induce phase separation.

  • Vortex the mixture thoroughly and centrifuge at 14,000 x g for 5 minutes.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

4. Quantification by LC-MS/MS:

  • Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis (e.g., methanol).

  • Analyze the sample using a reverse-phase C18 column coupled to a tandem mass spectrometer.

  • Use a gradient elution program with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid.

  • Monitor the production of 2-hydroxy-C18-ceramide using multiple reaction monitoring (MRM) by selecting the appropriate precursor and product ion transitions.

  • Quantify the amount of 2-hydroxy-ceramide produced by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams were generated using the DOT language to illustrate key concepts related to the interaction of this compound with ceramide synthases.

Biosynthesis_of_2_Hydroxy_Ceramide FA Octadecanoic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) FA->FA2H Hydroxylation OH_FA (2S)-2-Hydroxyoctadecanoic Acid Acyl_CoA This compound OH_FA->Acyl_CoA Acyl-CoA Synthetase CerS Ceramide Synthase (e.g., CerS1) Acyl_CoA->CerS Sphinganine Sphinganine Sphinganine->CerS OH_DHC 2-Hydroxy-C18-dihydroceramide CerS->OH_DHC Desaturase Dihydroceramide Desaturase OH_DHC->Desaturase Desaturation OH_Cer 2-Hydroxy-C18-ceramide FA2H->OH_FA Desaturase->OH_Cer

Biosynthesis of 2-Hydroxy-C18-Ceramide.

Cellular_Functions_of_2_Hydroxy_Ceramides OH_Cer 2-Hydroxy-Ceramides Apoptosis Apoptosis Induction OH_Cer->Apoptosis Skin Skin Permeability Barrier OH_Cer->Skin Myelin Myelin Sheath Stability OH_Cer->Myelin Differentiation Cellular Differentiation (e.g., Keratinocytes) OH_Cer->Differentiation Membrane Membrane Homeostasis OH_Cer->Membrane

Cellular Functions of 2-Hydroxy-Ceramides.

Experimental_Workflow_CerS_Assay Start Start: Overexpress CerS in HEK293T cells Homogenization Cell Homogenization (Prepare Lysate) Start->Homogenization Reaction In Vitro Reaction: - Lysate - Sphinganine - this compound Homogenization->Reaction Termination Reaction Termination & Lipid Extraction Reaction->Termination Analysis LC-MS/MS Analysis Termination->Analysis Quantification Quantification of 2-Hydroxy-Ceramide Analysis->Quantification End End: Determine CerS Activity Quantification->End

Workflow for In Vitro Ceramide Synthase Assay.

Conclusion

The interaction of this compound with ceramide synthases is a critical step in the biosynthesis of 2-hydroxy-ceramides, a subclass of sphingolipids with distinct and vital functions. While all six mammalian CerS isoforms are capable of utilizing 2-hydroxy fatty acyl-CoAs, their specific kinetic parameters for these substrates, including this compound, remain an area for further investigation. The methodologies outlined in this guide provide a robust framework for researchers to pursue these quantitative studies. A deeper understanding of the enzymatic regulation and downstream signaling of 2-hydroxy-ceramides holds significant promise for the development of novel therapeutic strategies for diseases in which these lipids are implicated, including skin disorders, neurodegenerative diseases, and cancer.

Methodological & Application

Application Note: Quantitative Analysis of (2S)-2-Hydroxyoctadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (2S)-2-hydroxyoctadecanoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a critical intermediate in the α-oxidation of 2-hydroxy long-chain fatty acids, a metabolic pathway implicated in various physiological and pathological processes. The protocol provided herein covers sample preparation, chromatographic separation, and mass spectrometric detection, offering a reliable workflow for researchers in metabolic studies and drug development.

Introduction

This compound is a hydroxy fatty acyl-CoA that is formed from the formal condensation of the thiol group of coenzyme A with the carboxyl group of 2-hydroxystearic acid.[1] It is a key intermediate in the peroxisomal α-oxidation of 2-hydroxy straight-chain fatty acids.[2][3] This metabolic pathway is essential for the degradation of these fatty acids, which cannot be processed through conventional β-oxidation. The pathway involves the activation of the 2-hydroxyfatty acid to its corresponding acyl-CoA, followed by cleavage by 2-hydroxyacyl-CoA lyase into formyl-CoA and an aldehyde that is one carbon shorter.[3][4] Dysregulation of this pathway has been associated with certain metabolic disorders. Accurate quantification of this compound is therefore crucial for understanding its role in health and disease. LC-MS/MS offers the high selectivity and sensitivity required for the reliable measurement of this analyte in complex biological samples.[5][6][7][8]

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound by LC-MS/MS.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Sample (Tissue/Cells) Homogenization Homogenization Tissue->Homogenization Quenching SPE Solid Phase Extraction (SPE) Homogenization->SPE Loading Elution Elution & Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC Liquid Chromatography (C18 Reversed-Phase) Reconstitution->LC Injection MS Mass Spectrometry (Triple Quadrupole) LC->MS Ionization (ESI+) Detection MRM Detection MS->Detection Quantification Quantification (Internal Standard) Detection->Quantification Results Results Quantification->Results

Fig. 1: General workflow for this compound analysis.

Biochemical Pathway: α-Oxidation of 2-Hydroxyoctadecanoic Acid

The diagram below outlines the key steps in the peroxisomal α-oxidation of 2-hydroxyoctadecanoic acid, highlighting the central role of this compound.

Alpha-Oxidation Pathway cluster_peroxisome Peroxisome HFA (2S)-2-Hydroxyoctadecanoic Acid HFA_CoA This compound HFA->HFA_CoA ATP, CoA-SH Cleavage Cleavage HFA_CoA->Cleavage Heptadecanal Heptadecanal Cleavage->Heptadecanal Formyl_CoA Formyl-CoA Cleavage->Formyl_CoA Formate Formate Formyl_CoA->Formate Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase Acyl_CoA_Synthetase->HFA_CoA HACL 2-Hydroxyacyl-CoA Lyase (HACL1) (Thiamine Pyrophosphate-dependent) HACL->Cleavage

References

Application Note: Synthesis of 2-Hydroxyoctadecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyoctadecanoyl-CoA is the activated form of 2-hydroxyoctadecanoic acid (also known as 2-hydroxystearic acid) and a key intermediate in the metabolic pathway of sphingolipids.[1] Sphingolipids containing 2-hydroxy fatty acids are crucial components of myelin in the nervous system and are involved in various cellular processes. The availability of high-purity 2-hydroxyoctadecanoyl-CoA standards is essential for in vitro biochemical assays, enzyme characterization, and as an analytical standard for mass spectrometry-based lipidomics. This application note provides a detailed two-step chemical synthesis protocol for the preparation of 2-hydroxyoctadecanoyl-CoA.

The synthesis involves the initial α-hydroxylation of the commercially available and inexpensive stearic acid, followed by the activation of the resulting 2-hydroxyoctadecanoic acid to its corresponding Coenzyme A (CoA) thioester via an N-hydroxysuccinimide (NHS) ester intermediate. This method provides a reliable means of producing 2-hydroxyoctadecanoyl-CoA for research purposes.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis.

StepReactionStarting MaterialProductTypical Yield (%)Purity (%)
1α-Chlorination & HydrolysisStearic Acid2-Hydroxyoctadecanoic Acid74.2>99
2NHS Ester Formation & Thioesterification2-Hydroxyoctadecanoic Acid2-Hydroxyoctadecanoyl-CoA~60-70 (estimated)>95

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyoctadecanoic Acid

This protocol is adapted from a method involving the α-chlorination of stearic acid followed by hydrolysis.[2][3]

Materials:

  • Stearic acid

  • Trichloroisocyanuric acid (TCCA)

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl), 1 M

  • Acetonitrile (B52724)

  • Water, deionized

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • α-Chlorination:

    • In a round-bottom flask, combine stearic acid (e.g., 35 mmol) and trichloroisocyanuric acid (TCCA) in a 1:0.4 molar ratio.

    • Heat the mixture to 80°C with stirring under solvent-free conditions for approximately 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the crude 2-chlorostearic acid is obtained and can be used directly in the next step without further purification.

  • Hydrolysis:

    • Prepare a solution of potassium hydroxide (KOH) (140 mmol) in water (200 mL) in a separate round-bottom flask and heat to 80°C with stirring for 30 minutes.

    • Add the crude 2-chlorostearic acid from the previous step to the KOH solution.

    • Attach a reflux condenser and heat the mixture to reflux for 24 hours.

    • After reflux, cool the mixture to room temperature.

    • Acidify the mixture to pH 1 by the dropwise addition of 1 M HCl. This will precipitate the 2-hydroxyoctadecanoic acid as a white solid.

    • Collect the solid precipitate by filtration and wash with cold deionized water.

  • Purification:

    • Purify the crude 2-hydroxyoctadecanoic acid by trituration with acetonitrile (in a 1:3 solid to solvent ratio) to yield the final product as a white solid.[2]

    • The purity of the product can be assessed by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methylation or silylation).

Step 2: Synthesis of 2-Hydroxyoctadecanoyl-CoA

This protocol is a general method for the synthesis of long-chain fatty acyl-CoA thioesters using an N-hydroxysuccinimide (NHS) ester intermediate.[4][5]

Materials:

  • 2-Hydroxyoctadecanoic acid (from Step 1)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A, trilithium salt

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution, 5% (w/v)

  • Ethyl acetate

  • Argon or Nitrogen gas

  • Round-bottom flasks

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Formation of the NHS Ester:

    • Dissolve 2-hydroxyoctadecanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution in an ice bath and add N,N'-dicyclohexylcarbodiimide (1.1 equivalents).

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

    • Remove the DCU precipitate by filtration.

    • Evaporate the THF from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-hydroxyoctadecanoyl-NHS ester. This can be used in the next step without further purification.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A, trilithium salt (1.2 equivalents) in a 5% sodium bicarbonate solution.

    • Dissolve the crude 2-hydroxyoctadecanoyl-NHS ester in a minimal amount of THF.

    • Slowly add the NHS ester solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification of 2-Hydroxyoctadecanoyl-CoA:

    • Purify the final product using solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

    • For SPE, a C18 cartridge can be used. Wash the cartridge with water to remove unreacted Coenzyme A and other water-soluble impurities. Elute the 2-hydroxyoctadecanoyl-CoA with an increasing gradient of methanol (B129727) or acetonitrile in water.

    • For preparative HPLC, a reverse-phase C18 column is suitable.

    • Lyophilize the purified fractions to obtain 2-hydroxyoctadecanoyl-CoA as a white solid.

    • The purity and identity of the final product can be confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Visualizations

Synthesis_Workflow Stearic_Acid Stearic Acid Alpha_Chlorination α-Chlorination (TCCA, 80°C) Stearic_Acid->Alpha_Chlorination Hydrolysis Hydrolysis (KOH, reflux) Alpha_Chlorination->Hydrolysis Crude 2-chlorostearic acid Two_Hydroxyoctadecanoic_Acid 2-Hydroxyoctadecanoic Acid Hydrolysis->Two_Hydroxyoctadecanoic_Acid NHS_Esterification NHS Esterification (DCC, NHS, THF) Two_Hydroxyoctadecanoic_Acid->NHS_Esterification NHS_Ester 2-Hydroxyoctadecanoyl-NHS Ester NHS_Esterification->NHS_Ester Thioesterification Thioesterification (Coenzyme A, NaHCO3) NHS_Ester->Thioesterification Two_Hydroxyoctadecanoyl_CoA 2-Hydroxyoctadecanoyl-CoA Thioesterification->Two_Hydroxyoctadecanoyl_CoA

Caption: Synthetic workflow for 2-hydroxyoctadecanoyl-CoA.

Sphingolipid_Metabolism Fatty_Acid Fatty Acid (e.g., Stearic Acid) FA2H Fatty Acid 2-Hydroxylase (FA2H) Fatty_Acid->FA2H Two_Hydroxy_FA 2-Hydroxy Fatty Acid (2-Hydroxyoctadecanoic Acid) FA2H->Two_Hydroxy_FA Acyl_CoA_Synthetase Acyl-CoA Synthetase Two_Hydroxy_FA->Acyl_CoA_Synthetase ATP, CoA Two_Hydroxyacyl_CoA 2-Hydroxyacyl-CoA (2-Hydroxyoctadecanoyl-CoA) Acyl_CoA_Synthetase->Two_Hydroxyacyl_CoA Ceramide_Synthase Ceramide Synthase Two_Hydroxyacyl_CoA->Ceramide_Synthase Dihydroceramide 2-Hydroxy-dihydroceramide Ceramide_Synthase->Dihydroceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Galactosylceramide) Dihydroceramide->Complex_Sphingolipids Further processing Sphingoid_Base Sphingoid Base (e.g., Dihydrosphingosine) Sphingoid_Base->Ceramide_Synthase

Caption: Biosynthesis of 2-hydroxy fatty acid-containing sphingolipids.

References

Application Notes and Protocols for Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of 2-hydroxy fatty acid (2-OH FA) enantiomers. The methodologies outlined below are essential for researchers in various fields, including lipidomics, diagnostics, and drug development, where the stereochemistry of these molecules can have significant biological implications.

Introduction

2-Hydroxy fatty acids are a class of lipids characterized by a hydroxyl group on the second carbon atom, which creates a chiral center. The two enantiomers, (R)-2-OH FA and (S)-2-OH FA, can exhibit different biological activities and metabolic fates. For instance, fatty acid 2-hydroxylase (FA2H) stereospecifically produces (R)-enantiomers, which are crucial for the synthesis of specific sphingolipids.[1] The differential functions of these enantiomers underscore the importance of accurate enantioselective analysis.[1]

This guide details three primary chromatographic techniques for the enantiomeric separation of 2-OH FAs: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC is a powerful technique for the direct and indirect separation of 2-OH FA enantiomers. Direct separation is achieved using a chiral stationary phase (CSP), while indirect separation involves derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Protocol 1: HPLC Separation of 2-Hydroxy Fatty Acid Enantiomers as 3,5-Dinitrophenylurethane Derivatives

This protocol is adapted from a method describing the complete enantiomeric separation of racemic 2-hydroxy fatty acids (C5-C18).[2][3]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Racemic 2-Hydroxy Fatty Acid Sample esterification Methyl Esterification (e.g., with Diazomethane) sample->esterification derivatization Derivatization with 3,5-Dinitrophenyl Isocyanate esterification->derivatization hplc Chiral HPLC System derivatization->hplc Inject Derivative column Chiral Stationary Phase: N-(S)-2-(4-chlorophenyl)isovaleroyl- D-phenylglycine on Silica (B1680970) Gel detection UV Detection (226 nm) hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration and Enantiomeric Ratio Calculation chromatogram->quantification

Caption: Workflow for HPLC separation of 2-OH FA enantiomers.

Methodology:

  • Methyl Esterification: The carboxylic acid group of the 2-OH FA is first converted to its methyl ester. A common method is reaction with diazomethane.

  • Derivatization: The hydroxyl group of the 2-OH FA methyl ester is then derivatized with 3,5-dinitrophenyl isocyanate to form the 3,5-dinitrophenylurethane (DNPU) derivative.[4] This step is crucial for enhancing UV detection and enabling chiral recognition on the stationary phase.

  • Chromatographic Conditions:

    • Column: A slurry-packed fused-silica capillary column (e.g., 40 cm × 0.32 mm i.d.) with a chiral phase of N-(S)-2-(4-chlorophenyl)isovaleroyl-d-phenylglycine ionically bonded to 5-μm silica gel is used.[2][3]

    • Mobile Phase: A ternary mobile phase of n-hexane-1,2-dichloroethane-ethanol is employed for optimal separation.[2][3]

    • Detection: UV detection at 226 nm.[2][3]

Data Summary:

Analyte (as DNPU derivative)Chain LengthElution OrderReference
2-Hydroxypentanoic AcidC5R-enantiomer elutes before S-enantiomer[3]
2-Hydroxyoctanoic AcidC8R-enantiomer elutes before S-enantiomer[3]
2-Hydroxyhexadecanoic AcidC16R-enantiomer elutes before S-enantiomer[3]
2-Hydroxyoctadecanoic AcidC18R-enantiomer elutes before S-enantiomer[2]

Gas Chromatography (GC) Methods

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and selective method for the analysis of 2-OH FA enantiomers. Due to the low volatility of these compounds, derivatization is mandatory.

Protocol 2: Enantioselective GC-MS Analysis of 2-Hydroxy Fatty Acids after Derivatization with (R)-(-)-MTPA-Cl

This protocol is based on a method for the enantioselective determination of 2- and 3-hydroxy fatty acids in food samples.[5]

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing lipid_extraction Lipid Extraction and Saponification esterification Conversion to Fatty Acid Methyl Esters (FAMEs) lipid_extraction->esterification fractionation Separation of OH-FAMEs from non-OH-FAMEs esterification->fractionation derivatization Derivatization with (R)-(-)-MTPA-Cl fractionation->derivatization gcms GC/ECNI-MS System derivatization->gcms Inject Diastereomers column Achiral GC Column detection Electron Capture Negative-Ion Mass Spectrometry (ECNI-MS) gcms->detection sim Selected Ion Monitoring (SIM) detection->sim quantification Peak Integration and Enantiomeric Composition sim->quantification

Caption: Workflow for GC-MS analysis of 2-OH FA enantiomers.

Methodology:

  • Lipid Extraction and Saponification: Lipids are extracted from the sample, and the saponifiable lipids are hydrolyzed to release the fatty acids.

  • Methyl Esterification: The fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs).

  • Fractionation: The hydroxy-FAMEs (OH-FAMEs) are separated from the bulk of non-hydroxylated FAMEs.

  • Derivatization: The OH-FAMEs are derivatized with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride [(R)-(-)-MTPA-Cl, Mosher's reagent] to form diastereomeric MTPA esters.[5]

  • GC-MS Analysis:

    • Technique: Gas chromatography with electron capture negative-ion mass spectrometry (GC/ECNI-MS).[5]

    • Separation: The resulting MTPA-O-FAME diastereomers are separated on a standard achiral GC column.

    • Detection: Analysis is performed in the selected ion monitoring (SIM) mode for high sensitivity and specificity.[5]

Data Summary:

AnalyteSample MatrixPredominant EnantiomerSignificanceReference
2-OH-16:0Cheese(R)-enantiomer, but with relevant proportions of (S)Potential marker for authenticity controls[5]
3-OH-16:0Cheese(R)-enantiomer, but with relevant proportions of (S)Potential marker for authenticity controls[5]
Various 2- & 3-OH FAsFood Samples(R)-enantiomer is often enantiopure or predominantIndicates stereospecific enzymatic production[5]

Supercritical Fluid Chromatography (SFC) Methods

SFC is a rapidly emerging technique that combines the advantages of both GC and HPLC, offering high efficiency and speed.[6][7] It is particularly well-suited for chiral separations.

Protocol 3: Fast Enantioseparation of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) by SFC-MS

This protocol is based on a method developed for the characterization of the enantiomeric composition of FAHFAs.[8]

Method Development Logic:

SFC_Logic objective Objective: Characterize FAHFA Enantiomeric Composition in Complex Biological Samples challenge1 Challenge 1: Co-elution of Regioisomers objective->challenge1 challenge2 Challenge 2: Separation of Enantiomers objective->challenge2 solution1 Solution 1: Offline 2D Separation challenge1->solution1 solution2 Solution 2: Chiral SFC-MS challenge2->solution2 step1 Step 1: Reversed-Phase LC (Isolates FAHFA Regioisomers) solution1->step1 step2 Step 2: Chiral SFC-MS Analysis of LC Fractions solution2->step2 step1->step2 Collected Fractions

Caption: Logic for developing a 2D LC-SFC method for FAHFA analysis.

Methodology:

  • Optional Offline LC Fractionation: For complex biological samples, an initial separation using reversed-phase liquid chromatography can be performed to isolate FAHFA regioisomers.[8] This reduces the complexity of the sample introduced into the SFC system.

  • SFC-MS Analysis:

    • Column: A chiral column based on a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose (B160209) (e.g., Lux i-Amylose-3) is effective.[8]

    • Mobile Phase: Supercritical CO2 with an acetonitrile-methanol modifier.[8]

    • Detection: Mass spectrometry.

Data Summary:

ParameterCondition/ResultReference
Column Chemistry Tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose[8]
Mobile Phase Modifier Acetonitrile-Methanol[8]
Analysis Time Fast enantioseparation, often within 5 minutes[8]
Application Characterization of FAHFA enantiomeric composition in white adipose tissue and rice samples[8]
Finding Presence of both R- and S-FAHFA isomers in biological samples, with one enantiomer being predominant[8]

Conclusion

The choice of chromatographic method for the separation of 2-hydroxy fatty acid enantiomers depends on the specific application, sample matrix, and available instrumentation. HPLC with chiral stationary phases offers excellent resolution for a range of 2-OH FAs. GC-MS provides high sensitivity, especially when using an indirect approach with chiral derivatizing agents, making it suitable for trace analysis in complex matrices. SFC is a modern, high-throughput alternative that is particularly powerful for chiral separations. The protocols and data presented here provide a solid foundation for researchers to develop and implement robust methods for the enantioselective analysis of these important lipid molecules.

References

Application Notes and Protocols: Mass Spectrometry Analysis of 2-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyoctadecanoyl-CoA is a critical intermediate in the peroxisomal alpha-oxidation of long-chain 2-hydroxy fatty acids. The characterization and quantification of this molecule are essential for studying lipid metabolism and related metabolic disorders. This document provides detailed application notes on the expected mass spectrometry fragmentation pattern of 2-hydroxyoctadecanoyl-CoA and a general protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 2-hydroxyoctadecanoyl-CoA in tandem mass spectrometry is predicted to follow the characteristic patterns observed for other long-chain acyl-CoA molecules, with specific fragments arising from the 2-hydroxyoctadecanoyl moiety. The primary fragmentation event for acyl-CoAs involves the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) (ADP) group.[1]

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of 2-hydroxyoctadecanoyl-CoA is expected to yield several diagnostic fragment ions. The molecular weight of 2-hydroxyoctadecanoic acid is 300.48 g/mol , and Coenzyme A is 767.53 g/mol . Therefore, the molecular weight of 2-hydroxyoctadecanoyl-CoA is 1049.99 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 1051.0.

Table 1: Predicted Major Fragment Ions of [M+H]⁺ of 2-Hydroxyoctadecanoyl-CoA

Precursor Ion (m/z)Fragment Ion (m/z)Description of Neutral Loss/Fragment
1051.0544.0[M+H - 507]⁺: Neutral loss of the 3'-phospho-ADP moiety.
1051.0428.1[Adenosine-3',5'-diphosphate + H]⁺: Characteristic fragment of the Coenzyme A backbone.[2][3]
544.0526.0[M+H - 507 - H₂O]⁺: Subsequent loss of water from the 2-hydroxy group of the fatty acyl chain.
544.0283.3[C₁₈H₃₅O₂]⁺: Acylium ion from the cleavage of the thioester bond.
544.0265.3[C₁₈H₃₃O]⁺: Acylium ion after loss of water.

Experimental Protocol: LC-MS/MS Analysis of 2-Hydroxyoctadecanoyl-CoA

This protocol provides a general method for the analysis of long-chain acyl-CoAs, which can be adapted for 2-hydroxyoctadecanoyl-CoA.

1. Sample Preparation:

  • Extraction: Acyl-CoAs can be extracted from biological samples using methods such as solid-phase extraction (SPE) or liquid-liquid extraction with solvents like acetonitrile (B52724) or methanol (B129727)/water mixtures.[3][4] It is crucial to keep samples on ice to minimize degradation.

  • Internal Standards: For quantitative analysis, the use of a suitable internal standard, such as a stable isotope-labeled acyl-CoA, is recommended.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.[2][5]

  • Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM, pH 5.3).[5][6]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The specific gradient will need to be optimized based on the specific column and instrument.

  • Flow Rate: A typical flow rate is in the range of 200-400 µL/min.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs as they readily form [M+H]⁺ ions.[5]

  • MS1 Scan: A full scan in the mass range of m/z 200-1200 to detect the precursor ion of 2-hydroxyoctadecanoyl-CoA (m/z 1051.0).

  • MS/MS (Tandem MS): Product ion scans of the precursor ion at m/z 1051.0 are performed to generate the fragmentation pattern.

  • Collision Energy: The collision energy should be optimized to achieve efficient fragmentation. This typically ranges from 20 to 40 eV.

Table 2: Example LC-MS/MS Parameters for 2-Hydroxyoctadecanoyl-CoA Analysis

ParameterValue
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Precursor Ion (m/z) 1051.0
Product Ions (m/z) 544.0, 428.1, 526.0, 283.3
Collision Energy 30 eV (optimization required)

Metabolic Pathway of 2-Hydroxyoctadecanoyl-CoA

2-Hydroxyoctadecanoyl-CoA is a key intermediate in the peroxisomal α-oxidation pathway. This pathway is responsible for the degradation of 2-hydroxy long-chain fatty acids.[7][8] The enzyme 2-hydroxyacyl-CoA lyase (HACL1) catalyzes the cleavage of the C1-C2 bond of 2-hydroxyoctadecanoyl-CoA, yielding formyl-CoA and heptadecanal (B146464) (an n-1 aldehyde).[7][8]

Peroxisomal_Alpha_Oxidation 2-Hydroxyoctadecanoic_Acid 2-Hydroxyoctadecanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 2-Hydroxyoctadecanoic_Acid->Acyl-CoA_Synthetase CoA-SH, ATP 2-Hydroxyoctadecanoyl-CoA 2-Hydroxyoctadecanoyl-CoA Acyl-CoA_Synthetase->2-Hydroxyoctadecanoyl-CoA AMP, PPi HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) 2-Hydroxyoctadecanoyl-CoA->HACL1 Formyl-CoA Formyl-CoA HACL1->Formyl-CoA Heptadecanal Heptadecanal HACL1->Heptadecanal

Caption: Peroxisomal α-oxidation of 2-hydroxyoctadecanoic acid.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of 2-hydroxyoctadecanoyl-CoA from biological samples.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_LC_MS LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Biological_Sample Biological_Sample Extraction Extraction Biological_Sample->Extraction Internal_Standard_Spiking Internal_Standard_Spiking Extraction->Internal_Standard_Spiking Sample_Extract Sample_Extract Internal_Standard_Spiking->Sample_Extract LC_Separation LC_Separation Sample_Extract->LC_Separation ESI_Source ESI Source (Positive Ion Mode) LC_Separation->ESI_Source Mass_Analyzer Tandem Mass Analyzer (MS/MS) ESI_Source->Mass_Analyzer Data_Acquisition Data_Acquisition Mass_Analyzer->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of 2-hydroxyoctadecanoyl-CoA.

References

Application Note & Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) esters are pivotal intermediates in lipid metabolism, playing crucial roles in fatty acid oxidation, biosynthesis of complex lipids, and cellular signaling. The accurate quantification of LC-CoAs in tissues is essential for understanding metabolic regulation in both physiological and pathological states, such as obesity, diabetes, and cardiovascular diseases. However, their low abundance and inherent instability present significant analytical challenges. This application note provides a detailed and robust protocol for the extraction and purification of Lc-CoAs from various tissues, ensuring high recovery and sample purity for downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The efficiency of LC-CoA extraction can vary based on the chosen methodology and tissue type. The following tables summarize recovery rates and reported concentrations of various long-chain acyl-CoAs in different tissues.

Table 1: Recovery Rates of Acyl-CoA Extraction Methods

Extraction MethodAcyl-CoA SpeciesTissueRecovery Rate (%)Reference
Acetonitrile/Isopropanol Extraction & SPEAcetyl-CoARat Liver93 - 104[1][2]
Acetonitrile/Isopropanol Extraction & SPEMalonyl-CoARat Liver93 - 104[1][2]
Acetonitrile/Isopropanol Extraction & SPEOctanoyl-CoARat Liver93 - 104[1][2]
Acetonitrile/Isopropanol Extraction & SPEOleoyl-CoARat Liver93 - 104[1][2]
Acetonitrile/Isopropanol Extraction & SPEPalmitoyl-CoARat Liver93 - 104[1][2]
Acetonitrile/Isopropanol Extraction & SPEArachidonyl-CoARat Liver93 - 104[1][2]
Acetonitrile Extraction & SPEVariousRat Heart, Kidney, Muscle70 - 80[3]
Methanol/Ammonium Acetate with Acyl-CoA-Binding ProteinVarious-55[4]

Table 2: Concentration of Long-Chain Acyl-CoAs in Various Tissues (nmol/g wet weight)

Acyl-CoA SpeciesRat LiverRat HeartRat Skeletal MuscleRat BrainHuman Skeletal Muscle
Total LC-CoA 83 ± 11[5]61 ± 9[5]4.35 ± 0.71[6]23[7]-
Palmitoyl-CoA (16:0) ---6.0[7]~1.5
Stearoyl-CoA (18:0) ---4.0[7]~0.5
Oleoyl-CoA (18:1) ---11.0[7]~1.0
Linoleoyl-CoA (18:2) ---2.0[7]~0.4
Arachidonoyl-CoA (20:4) ---2.0[7]-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the long-chain acyl-CoA extraction protocol.

Long-Chain Acyl-CoA Extraction Workflow Tissue 1. Tissue Homogenization (~50-100 mg frozen tissue) in ice-cold KH2PO4 buffer Solvent_Extraction 2. Solvent Extraction (Acetonitrile/Isopropanol) Tissue->Solvent_Extraction Centrifugation1 3. Centrifugation (16,000 x g, 10 min, 4°C) Solvent_Extraction->Centrifugation1 Supernatant_Collection 4. Supernatant Collection Centrifugation1->Supernatant_Collection Sample_Loading 6. Sample Loading Supernatant_Collection->Sample_Loading SPE_Conditioning 5. SPE Column Conditioning (e.g., C18 or specific anion exchanger) SPE_Conditioning->Sample_Loading SPE_Wash 7. Column Wash Sample_Loading->SPE_Wash Elution 8. Elution of Acyl-CoAs SPE_Wash->Elution Evaporation 9. Solvent Evaporation (under Nitrogen stream) Elution->Evaporation Reconstitution 10. Reconstitution (in appropriate buffer for analysis) Evaporation->Reconstitution Analysis 11. Downstream Analysis (HPLC or LC-MS/MS) Reconstitution->Analysis

Caption: Workflow for the extraction of long-chain acyl-CoAs from tissue samples.

Detailed Experimental Protocol

This protocol is a robust method combining solvent extraction with solid-phase extraction (SPE) for the purification of long-chain acyl-CoAs from tissues, adapted from several well-established procedures.[1][3][8]

Materials and Reagents

  • Tissues: Freshly dissected or frozen tissues (e.g., liver, muscle, heart, brain).

  • Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9.

  • Extraction Solvents:

    • Acetonitrile (ACN), HPLC grade.

    • 2-Propanol (Isopropanol), HPLC grade.

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain length acyl-CoA not expected to be in the sample.

  • Solid-Phase Extraction (SPE) Columns: C18 SPE cartridges or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.

  • SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]

  • SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v).[1]

  • Reconstitution Buffer: Mobile phase or a compatible solvent for the intended downstream analysis (e.g., 50% Methanol in water).

Equipment

  • Homogenizer (e.g., glass Dounce homogenizer or mechanical homogenizer).

  • Refrigerated centrifuge.

  • SPE vacuum manifold.

  • Nitrogen evaporator.

  • Vortex mixer.

  • Sonicator.

Protocol

  • Tissue Preparation and Homogenization: a. Weigh approximately 40-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.[3][8] b. Add 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[8] c. Add the internal standard (e.g., 20 ng of Heptadecanoyl-CoA).[8] d. Homogenize the tissue thoroughly on ice. e. Add 0.5 mL of a pre-chilled ACN:2-propanol mixture (e.g., 3:1 v/v) and homogenize again.[3][8]

  • Solvent Extraction: a. Transfer the homogenate to a microcentrifuge tube. b. Vortex the sample for 2 minutes, followed by sonication for 3 minutes in an ice-water bath.[8] c. Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[8] d. Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) Purification: a. Column Conditioning: Condition the SPE column (e.g., 2-(2-pyridyl)ethyl functionalized silica gel) by passing 1 mL of the conditioning solution through it.[1] b. Sample Loading: Load the collected supernatant onto the conditioned SPE column. c. Washing: Wash the column with 1 mL of the wash solution to remove unbound contaminants.[1] d. Elution: Elute the acyl-CoAs from the column by adding 2 mL of the elution buffer.[1] Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution: a. Evaporate the solvent from the eluate under a gentle stream of nitrogen at room temperature. b. Reconstitute the dried acyl-CoA pellet in a small, precise volume (e.g., 50-100 µL) of the reconstitution buffer. c. Vortex briefly and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial for analysis.

Downstream Analysis

The purified and concentrated long-chain acyl-CoA extracts are now ready for quantitative analysis by reverse-phase HPLC with UV detection (at 260 nm) or, for higher sensitivity and specificity, by LC-MS/MS.[3][8] Chromatographic separation is typically achieved using a C8 or C18 column with a binary gradient elution system.[3][8]

Signaling Pathway and Logical Relationships

The extraction protocol is a linear workflow designed to isolate long-chain acyl-CoAs from a complex biological matrix. The logic behind the multi-step process is to first liberate the molecules from the tissue, then separate them from other cellular components based on their chemical properties.

Caption: Logical flow of the long-chain acyl-CoA purification process.

This comprehensive guide provides researchers with the necessary information and a detailed protocol to successfully extract and quantify long-chain acyl-CoAs from various tissues, enabling further investigation into their critical roles in metabolism and disease.

References

Application Notes and Protocols for a Cell-Based Assay of 2-Hydroxy Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy fatty acids (2-OHFAs) are a class of bioactive lipids that play crucial roles in various physiological and pathological processes. These molecules are predominantly found as constituents of sphingolipids, such as 2-hydroxy ceramides (B1148491) and galactosylceramides, which are abundant in the nervous system, skin, and kidneys.[1] The synthesis of 2-OHFAs is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][2] Dysregulation of 2-OHFA metabolism has been implicated in several diseases, including neurodegenerative disorders, skin diseases, and cancer.[2][3][4] Consequently, understanding the metabolic fate of 2-OHFAs in a cellular context is of significant interest for basic research and drug development.

This application note provides a detailed protocol for a cell-based assay to investigate the uptake and metabolism of exogenously supplied 2-hydroxy fatty acids. The assay is designed to be adaptable for various research applications, including screening for modulators of 2-OHFA metabolism, elucidating the downstream metabolic pathways of specific 2-OHFAs, and investigating the functional consequences of altered 2-OHFA levels.

Key Experimental Principles

This assay is based on the incubation of cultured cells with a specific 2-OHFA, followed by the extraction of total cellular lipids and subsequent analysis by mass spectrometry to identify and quantify the parent 2-OHFA and its metabolites. The use of stable isotope-labeled 2-OHFAs is recommended for tracer studies to distinguish the exogenously supplied fatty acid from endogenous pools. A key component of this protocol is the comparison of metabolic profiles in wild-type cells versus cells with genetic modifications in 2-OHFA metabolism, such as FA2H knockout cell lines, to elucidate the role of specific enzymes.

Data Presentation

Quantitative Analysis of 2-OHFA Metabolism

The following tables present example data from a study comparing the metabolism of exogenously supplied (R)-2-hydroxy palmitic acid in wild-type and FA2H knockout (KO) colorectal cancer cells (e.g., HCT116). Cells were incubated with 50 µM (R)-2-hydroxy palmitic acid for 24 hours. Lipids were extracted and analyzed by LC-MS/MS.

Table 1: Cellular Levels of (R)-2-Hydroxy Palmitic Acid and Its Metabolites

AnalyteWild-Type HCT116 (pmol/mg protein)FA2H KO HCT116 (pmol/mg protein)Fold Change (KO vs. WT)
(R)-2-Hydroxy Palmitic Acid (C16:0)150.2 ± 12.5145.8 ± 11.90.97
2-Hydroxy Palmitoyl-CoA25.6 ± 3.124.9 ± 2.80.97
C16:0 2-OH Ceramide85.3 ± 7.912.1 ± 1.50.14
C15:0 Fatty Acid (α-oxidation product)10.7 ± 1.211.1 ± 1.41.04

Table 2: Incorporation of Exogenous (R)-2-Hydroxy Palmitic Acid into Ceramides

Ceramide SpeciesWild-Type HCT116 (% of total ceramides)FA2H KO HCT116 (% of total ceramides)
C16:0 2-OH Ceramide5.2 ± 0.60.8 ± 0.1
Total 2-OH Ceramides8.9 ± 1.11.5 ± 0.2
Total Non-hydroxy Ceramides91.1 ± 1.198.5 ± 0.2

Signaling Pathways and Experimental Workflows

G 2-Hydroxy Fatty Acid Metabolism Pathway FA Fatty Acid OHFA 2-Hydroxy Fatty Acid (2-OHFA) FA->OHFA FA2H OHFA_CoA 2-OHFA-CoA OHFA->OHFA_CoA Acyl-CoA Synthetase Degradation Peroxisomal α-oxidation OHFA->Degradation OH_Cer 2-OH-Dihydroceramide OHFA_CoA->OH_Cer Ceramide Synthase (CerS) Cer Dihydroceramide Cer->OH_Cer CerS Complex_SL Complex Sphingolipids (e.g., 2-OH-GalCer, 2-OH-SM) OH_Cer->Complex_SL Sphingolipid Synthesizing Enzymes n_1_FA (n-1) Fatty Acid Degradation->n_1_FA

Caption: Metabolic pathway of 2-hydroxy fatty acids.

G Experimental Workflow for Cell-Based 2-OHFA Metabolism Assay start Start cell_culture Cell Culture (e.g., WT vs FA2H KO) start->cell_culture treatment Incubate with 2-OHFA (with or without stable isotope label) cell_culture->treatment harvest Harvest Cells (Wash and Pellet) treatment->harvest extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) harvest->extraction analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) extraction->analysis quant Quantification of 2-OHFA and Metabolites analysis->quant data Data Analysis and Interpretation quant->data end End data->end

Caption: Workflow for the cell-based 2-OHFA metabolism assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • Wild-type cell line of interest (e.g., HCT116, HEK293, primary fibroblasts).

    • FA2H knockout (KO) or knockdown (shRNA) cell line corresponding to the wild-type. FA2H KO cell lines are commercially available.[5][6][7][8]

  • Cell Culture Media and Reagents:

  • 2-Hydroxy Fatty Acids:

    • (R)-2-hydroxy fatty acid of interest (e.g., (R)-2-hydroxy palmitic acid)

    • Stable isotope-labeled (R)-2-hydroxy fatty acid (e.g., ¹³C- or ²H-labeled) for tracer studies.

  • Reagents for Fatty Acid Solution Preparation:

    • Ethanol (200 proof)

    • Bovine Serum Albumin (BSA), fatty acid-free

  • Reagents for Lipid Extraction:

  • Reagents for Derivatization (for GC-MS):

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standards for Mass Spectrometry:

    • Odd-chain 2-hydroxy fatty acid (e.g., 2-hydroxyheptadecanoic acid)

    • Stable isotope-labeled ceramide standards

Protocol 1: Cell Culture and Treatment with 2-Hydroxy Fatty Acids
  • Cell Seeding:

    • Culture wild-type and FA2H KO cells in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Preparation of 2-OHFA:BSA Complex:

    • Prepare a 10 mM stock solution of the 2-OHFA in ethanol.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium and warm to 37°C.

    • Slowly add the 2-OHFA stock solution to the warm BSA solution while vortexing to achieve a final 2-OHFA concentration of 1 mM (10:1 molar ratio of BSA to 2-OHFA).

    • Incubate the 2-OHFA:BSA complex at 37°C for 1 hour with gentle agitation to allow for complete complexation.

    • Sterilize the complex by passing it through a 0.22 µm filter.

  • Cell Treatment:

    • When cells reach the desired confluency, aspirate the growth medium and wash the cells once with warm PBS.

    • Add serum-free medium containing the desired final concentration of the 2-OHFA:BSA complex (e.g., 25-100 µM) to the cells. Include a vehicle control (BSA in serum-free medium without 2-OHFA).

    • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

Protocol 2: Lipid Extraction

This protocol is based on the method of Bligh and Dyer.

  • Cell Harvesting:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a conical tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

    • The cell pellet can be stored at -80°C or used immediately for lipid extraction.

  • Extraction:

    • Resuspend the cell pellet in 1 mL of PBS. Transfer to a glass tube with a Teflon-lined cap.

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Add internal standards at this step.

    • Vortex vigorously for 1 minute and incubate at room temperature for 15 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until analysis.

Protocol 3: Analysis of 2-OHFA Metabolites by LC-MS/MS
  • Sample Preparation:

    • Reconstitute the dried lipid extract in an appropriate solvent for your chromatography method (e.g., 100 µL of methanol).

  • LC-MS/MS Analysis:

    • Perform chromatographic separation of lipids using a suitable column (e.g., a C18 column for reverse-phase chromatography).

    • Use a gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) formate.

    • Detect and quantify 2-OHFAs and their metabolites (e.g., 2-OH-ceramides) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9]

    • Develop specific MRM transitions for each analyte of interest and the internal standards.

Protocol 4: Analysis of Peroxisomal α-Oxidation

The degradation of 2-OHFAs can occur via peroxisomal α-oxidation, resulting in a fatty acid that is one carbon shorter.[1]

  • Stable Isotope Tracing:

    • Treat cells with a stable isotope-labeled 2-OHFA (e.g., [¹³C₁₆]-2-hydroxy palmitic acid).

  • Lipid Extraction and Derivatization for GC-MS:

    • Perform lipid extraction as described in Protocol 2.

    • To analyze the total fatty acid pool, hydrolyze the lipid extract (e.g., with methanolic HCl) to release fatty acids from complex lipids and simultaneously form fatty acid methyl esters (FAMEs).

    • Derivatize the hydroxyl group of the 2-OHFA-FAMEs to trimethylsilyl (B98337) (TMS) ethers using BSTFA with 1% TMCS.

  • GC-MS Analysis:

    • Separate the FAME-TMS derivatives by gas chromatography.

    • Analyze the eluting compounds by mass spectrometry in selected ion monitoring (SIM) mode to detect the parent labeled 2-OHFA and its one-carbon-shorter, labeled α-oxidation product.

Troubleshooting

  • Low signal for 2-OHFA metabolites:

    • Increase the incubation time or the concentration of the exogenous 2-OHFA.

    • Ensure efficient lipid extraction and minimize sample loss.

    • Optimize mass spectrometry parameters for sensitivity.

  • High variability between replicates:

    • Ensure consistent cell seeding density and confluency.

    • Prepare fresh 2-OHFA:BSA complex for each experiment.

    • Use precise pipetting techniques, especially when adding internal standards.

  • Cell toxicity:

    • High concentrations of free fatty acids can be toxic to cells.[10] Perform a dose-response curve to determine the optimal, non-toxic concentration of the 2-OHFA:BSA complex for your cell line.

    • Ensure the fatty acid is properly complexed with BSA.

Conclusion

This application note provides a comprehensive framework for designing and executing a cell-based assay to study the metabolism of 2-hydroxy fatty acids. By combining cell culture, stable isotope tracing, and mass spectrometry, researchers can gain valuable insights into the metabolic fate of these important lipid molecules and their role in health and disease. The provided protocols can be adapted and optimized for specific research questions and experimental systems.

References

Application of Chiral Chromatography for the Enantioselective Separation of 2-Hydroxy Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy acyl-Coenzyme A (acyl-CoA) isomers are critical intermediates in fatty acid metabolism and have been implicated in various physiological and pathological processes. The stereochemistry of the hydroxyl group at the C-2 position results in two enantiomers, (R)-2-hydroxy acyl-CoA and (S)-2-hydroxy acyl-CoA, which can exhibit distinct biological activities and metabolic fates. Consequently, the ability to separate and quantify these enantiomers is paramount for understanding their specific roles in biology and for the development of targeted therapeutics.

Direct chiral separation of 2-hydroxy acyl-CoA thioesters is challenging due to their inherent instability and the complexity of biological matrices. A more robust and widely documented approach involves the hydrolysis of the acyl-CoA to the corresponding 2-hydroxy fatty acid, followed by derivatization and subsequent analysis by chiral chromatography, most commonly high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). This application note provides detailed protocols for this indirect approach.

Overall Experimental Workflow

The general strategy for the enantioselective analysis of 2-hydroxy acyl-CoA isomers from a biological sample involves a multi-step process. This workflow is designed to convert the target analytes into stable, chromatographically separable derivatives.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Chiral Analysis start Biological Sample (containing 2-hydroxy acyl-CoA isomers) hydrolysis Alkaline Hydrolysis start->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction (isolate 2-hydroxy fatty acids) hydrolysis->extraction esterification Esterification (e.g., with Diazomethane (B1218177) or BF3/Methanol) extraction->esterification chiral_derivatization Chiral Derivatization (e.g., with (R)-(-)-MTPA-Cl) esterification->chiral_derivatization chromatography Chiral Chromatography (GC-MS or HPLC) chiral_derivatization->chromatography quantification Data Analysis and Quantification chromatography->quantification

Caption: General workflow for the enantioselective analysis of 2-hydroxy acyl-CoA isomers.

Experimental Protocols

Protocol 1: Sample Preparation - Hydrolysis of 2-Hydroxy Acyl-CoA to 2-Hydroxy Fatty Acids

This protocol describes the cleavage of the thioester bond of 2-hydroxy acyl-CoAs to release the corresponding free 2-hydroxy fatty acids.

Materials:

Procedure:

  • To 100 µL of the biological sample, add 1 mL of 2 M methanolic KOH.

  • Vortex vigorously for 30 seconds.

  • Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis.

  • After cooling to room temperature, acidify the mixture to pH 3-4 with formic acid.

  • Extract the free 2-hydroxy fatty acids by adding 2 mL of a hexane:ethyl acetate (1:1, v/v) mixture.

  • Vortex for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper organic phase.

  • Repeat the extraction (steps 5-7) two more times and pool the organic extracts.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen. The residue contains the extracted 2-hydroxy fatty acids.

Protocol 2: Derivatization for Chiral GC-MS Analysis

This protocol details the conversion of the extracted 2-hydroxy fatty acids into their methyl esters, followed by derivatization of the hydroxyl group with a chiral reagent, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's reagent.[1] This creates diastereomers that can be separated on a standard achiral GC column.

Materials:

  • Dried 2-hydroxy fatty acid extract from Protocol 1

  • Diazomethane solution (or alternatively, 14% BF3 in methanol)

  • (R)-(-)-MTPA-Cl

  • Anhydrous pyridine (B92270)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

A. Methyl Esterification:

  • Resuspend the dried fatty acid extract in 200 µL of diethyl ether.

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a fume hood.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Evaporate the solvent and excess diazomethane under a stream of nitrogen.

B. Chiral Derivatization: [1]

  • To the dried 2-hydroxy fatty acid methyl esters, add 50 µL of anhydrous pyridine and 20 µL of (R)-(-)-MTPA-Cl in 100 µL of dichloromethane.

  • Seal the reaction vial and incubate at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature and add 500 µL of saturated sodium bicarbonate solution to quench the reaction.

  • Extract the MTPA-derivatized methyl esters with 1 mL of hexane.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper organic phase and dry it under nitrogen.

  • Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.

Protocol 3: Direct Chiral HPLC Separation of Derivatized 2-Hydroxy Fatty Acids

For researchers preferring an HPLC-based method, the 2-hydroxy fatty acids can be derivatized to form 3,5-dinitrophenyl urethane (B1682113) (DNPU) derivatives, which can then be separated on a chiral stationary phase.[2]

Materials:

  • Dried 2-hydroxy fatty acid extract from Protocol 1

  • 3,5-Dinitrophenyl isocyanate

  • Anhydrous toluene

  • Triethylamine

  • HPLC system with a chiral column (e.g., Sumichiral OA-2500)

  • Hexane

  • 1,2-Dichloroethane

  • Ethanol

Procedure:

  • Resuspend the dried 2-hydroxy fatty acid extract in 200 µL of anhydrous toluene.

  • Add 1.2 equivalents of 3,5-dinitrophenyl isocyanate and a catalytic amount of triethylamine.

  • Heat the mixture at 80°C for 1 hour.

  • Cool to room temperature and evaporate the solvent under nitrogen.

  • Reconstitute the residue in the HPLC mobile phase for analysis.

Data Presentation

The following table summarizes typical chromatographic conditions and expected results for the chiral separation of derivatized 2-hydroxy fatty acid isomers. Note that specific retention times and resolution will vary depending on the exact fatty acid chain length and the specific chromatographic system used.

ParameterChiral GC-MS of MTPA Derivatives[1]Chiral HPLC of DNPU Derivatives[2]
Chromatographic System Gas Chromatograph with Mass SpectrometerHigh-Performance Liquid Chromatograph with UV detector
Column Achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Chiral stationary phase (e.g., Sumichiral OA-2500, 250 x 4.6 mm)
Mobile Phase/Carrier Gas Helium at a constant flow rateIsocratic mixture of Hexane:1,2-Dichloroethane:Ethanol
Temperature Program/Flow e.g., 150°C for 1 min, then ramp to 280°C at 5°C/mine.g., 1.0 mL/min
Detection Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS)UV detection at 254 nm
Typical Elution Order Diastereomer of (S)-enantiomer often elutes before the (R)-enantiomerDependent on the specific chiral stationary phase and analyte
Resolution (Rs) > 1.5 for baseline separation> 1.5 for baseline separation

Logical Relationships in Chiral Separation

The fundamental principle of chiral separation, whether direct or indirect, relies on the formation of transient diastereomeric complexes with different energies, leading to differential retention on the chromatographic column.

chiral_separation cluster_direct Direct Chiral Separation cluster_indirect Indirect Chiral Separation racemate_direct Racemic Analyte (R- and S-enantiomers) csp Chiral Stationary Phase (CSP) racemate_direct->csp complex_r_direct Transient Diastereomeric Complex (R-analyte + CSP) csp->complex_r_direct Interaction complex_s_direct Transient Diastereomeric Complex (S-analyte + CSP) csp->complex_s_direct Interaction separation_direct Differential Retention (Separation of Enantiomers) complex_r_direct->separation_direct Different Stabilities complex_s_direct->separation_direct Different Stabilities racemate_indirect Racemic Analyte (R- and S-enantiomers) cda Chiral Derivatizing Agent (CDA) racemate_indirect->cda Reaction diastereomer_r Diastereomer 1 (R-analyte + CDA) cda->diastereomer_r diastereomer_s Diastereomer 2 (S-analyte + CDA) cda->diastereomer_s achiral_column Achiral Stationary Phase diastereomer_r->achiral_column diastereomer_s->achiral_column separation_indirect Separation of Diastereomers achiral_column->separation_indirect

Caption: Principles of direct and indirect chiral chromatographic separation.

Conclusion

The enantioselective analysis of 2-hydroxy acyl-CoA isomers is a critical task in lipidomics and drug development. While direct chiral separation of these thioesters is not commonly reported, a reliable indirect method involving hydrolysis to the corresponding 2-hydroxy fatty acids, followed by chiral derivatization and chromatographic analysis, is well-established. The protocols provided herein offer a comprehensive guide for researchers to successfully separate and quantify these important chiral metabolites, enabling a deeper understanding of their biological significance.

References

Application Notes & Protocols: Profiling 2-Hydroxylated Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-hydroxylated sphingolipids (hFA-SL) are a unique subclass of sphingolipids characterized by a hydroxyl group at the C-2 position of the N-acyl fatty acid chain. These lipids are particularly abundant in the myelin sheath of the nervous system, the epidermis of the skin, and the kidney[1]. The presence of the 2-hydroxyl group confers distinct biophysical properties to these molecules, influencing membrane structure, stability, and cell signaling processes[2][3]. The biosynthesis of hFA-SL is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H)[1][3][4]. Mutations in the FA2H gene are associated with severe neurodegenerative disorders, highlighting the critical biological roles of these lipids[1][4].

Accurate profiling and quantification of hFA-SL are essential for understanding their function in health and disease. This document provides detailed protocols for the extraction and analysis of hFA-SL from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for lipidomic analysis[5].

Biosynthesis and Degradation Pathway

The synthesis of hFA-SL follows the general sphingolipid biosynthetic pathway, with the key differentiating step being the hydroxylation of the fatty acid, which is then incorporated into the ceramide backbone.[1][4] The degradation occurs primarily in the lysosomes.[1][5]

G cluster_0 Biosynthesis (ER) cluster_1 Degradation (Lysosome) FA Fatty Acid hFA 2-Hydroxy Fatty Acid (hFA) FA->hFA FA2H hFA_CoA hFA-CoA hFA->hFA_CoA Acyl-CoA Synthetase DHC Dihydroceramide (hDHCer) hFA_CoA->DHC Ceramide Synthase (CerS) hCer 2-OH Ceramide (hCer) DHC->hCer DHC Desaturase hComplex Complex hFA-SL (hSM, hGlcCer, hGalCer) hCer->hComplex SM Synthase GlcCer Synthase GalCer Transferase hCer_lys 2-OH Ceramide hComplex->hCer_lys Hydrolysis Sphinganine Sphinganine Sphinganine->DHC hFA_lys 2-Hydroxy Fatty Acid hCer_lys->hFA_lys Acid Ceramidase Sph_lys Sphingosine hCer_lys->Sph_lys hFA_perox hFA (Peroxisome) hFA_lys->hFA_perox OddChainFA Odd-chain Fatty Acid hFA_perox->OddChainFA α-oxidation G Sample Biological Sample (Tissue, Cells, Plasma) Spike Spike Internal Standards (e.g., C17-based or isotope-labeled) Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer / Folch) Spike->Extract Dry Dry Extract (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in LC Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (HILIC or RP-HPLC) Reconstitute->LCMS Data Data Processing LCMS->Data ID Identification (Retention Time, Precursor/Product Ions) Data->ID Quant Quantification (Peak Area vs. Internal Standard) Data->Quant G cluster_0 Cell Membrane raft Lipid Raft (Microdomain) Signal_Out Downstream Cellular Response (e.g., Oxidative Burst, Stress Response) raft->Signal_Out Facilitates Signaling hfa hFA-SL hfa->raft Stabilizes via H-bonding nfa Non-hFA-SL nfa->raft chol Sterol chol->raft protein Signaling Protein protein->raft Localizes to Signal_In External Stimulus (e.g., PAMPs) Signal_In->protein

References

Application Notes for the In Vitro Reconstitution of the 2-Hydroxy Fatty Acid Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-hydroxy fatty acids (2-OH FAs) are crucial components of sphingolipids, particularly abundant in the nervous system and skin, where they play vital roles in myelin sheath formation and epidermal barrier function.[1] The synthesis of 2-OH FAs is primarily catalyzed by fatty acid 2-hydroxylase (FA2H).[1] In vitro reconstitution of this pathway is a powerful tool for researchers, scientists, and drug development professionals to study the enzyme kinetics, substrate specificity, and regulation of 2-OH FA synthesis, as well as to screen for potential therapeutic modulators. This document provides detailed application notes and protocols for the in vitro reconstitution and analysis of the 2-hydroxy fatty acid synthesis pathway.

Principle of the Pathway

The in vitro synthesis of 2-hydroxy fatty acids involves the enzymatic conversion of a fatty acid substrate to its 2-hydroxylated product. This process is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H), a membrane-bound enzyme.[2] The catalytic activity of FA2H is dependent on an electron transfer system, which is reconstituted in vitro using an NADPH regeneration system and a purified NADPH:cytochrome P450 reductase.[3][4] The core reaction involves the transfer of electrons from NADPH to the cytochrome P450 reductase, which in turn reduces the heme iron of FA2H, enabling the hydroxylation of the fatty acid at the C-2 position.[5]

Key Components

  • Fatty Acid 2-Hydroxylase (FA2H): The primary enzyme responsible for the synthesis of 2-OH FAs. It is a membrane protein containing a cytochrome b5 domain.[2]

  • NADPH:Cytochrome P450 Reductase (CPR): A flavoprotein that transfers electrons from NADPH to FA2H.[3][4]

  • NADPH Regeneration System: Continuously supplies NADPH, the ultimate electron donor for the reaction. This system typically consists of glucose-6-phosphate and glucose-6-phosphate dehydrogenase.[4]

  • Fatty Acid Substrates: Various saturated and unsaturated fatty acids can serve as substrates, with chain lengths typically ranging from C12 to C24.

  • Liposomes: As FA2H is a membrane protein, its reconstitution in a lipid bilayer environment, such as liposomes, is crucial for its stability and activity.

Applications

  • Enzyme Kinetics and Substrate Specificity Studies: The reconstituted system allows for the determination of key kinetic parameters (Km, Vmax, kcat) for various fatty acid substrates, providing insights into the enzyme's efficiency and substrate preferences.

  • Drug Discovery and Screening: The in vitro assay can be adapted for high-throughput screening of compound libraries to identify inhibitors or activators of FA2H, which may have therapeutic potential in diseases associated with abnormal 2-OH FA metabolism, such as certain neurodegenerative disorders and cancers.[6][7]

  • Mechanistic Studies: The controlled environment of the in vitro system enables detailed investigation of the reaction mechanism, including the role of cofactors and the electron transfer process.

  • Biocatalysis and Synthesis: The reconstituted pathway can be utilized for the enzymatic synthesis of specific 2-hydroxy fatty acids for research or commercial purposes.

Data Presentation

Table 1: Substrate Specificity of Cytochrome P450 (CYP152B1) from Sphingomonas paucimobilis in α-Hydroxylation of Fatty Acids

EntrySubstrateConcentration (mM)Turnover Number (min⁻¹)ProductEnantiomeric Excess (%)Reference
1Myristic acid (C14:0)≤ 0.1238002-Hydroxymyristic acid94 (S)[8]
2Pentadecanoic acid (C15:0)≤ 0.1234002-Hydroxypentadecanoic acidNot Reported[8]
3Palmitic acid (C16:0)≤ 0.1247002-Hydroxypalmitic acidNot Reported[8]
4Heptadecanoic acid (C17:0)≤ 0.1240002-Hydroxyheptadecanoic acidNot Reported[8]
5Undecanoic acid (C11:0)≤ 0.124902-Hydroxyundecanoic acidNot Reported[8]
6Lauric acid (C12:0)≤ 0.1230002-Hydroxylauric acidNot Reported[8]
7Tridecanoic acid (C13:0)≤ 0.1236002-Hydroxytridecanoic acidNot Reported[8]

Table 2: Kinetic Parameters of Human Fatty Acid 2-Hydroxylase (FA2H)

SubstrateKm (µM)Vmax (relative units)Reference
Tetracosanoic acid (C24:0)<0.18Not Reported[6]

Note: Comprehensive kinetic data for FA2H with a range of substrates is limited in the currently available literature. The provided data for CYP152B1, a bacterial fatty acid α-hydroxylase, offers a comparative overview of substrate preference.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human FA2H

This protocol describes the expression of human FA2H in a suitable host system (e.g., E. coli or insect cells) and its subsequent purification.

Materials:

  • FA2H expression vector

  • Competent cells (e.g., E. coli BL21(DE3))

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM PMSF, and protease inhibitors)

  • Glass beads (for bacterial lysis)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)

  • Wash Buffer (Lysis Buffer with 20 mM imidazole)

  • Elution Buffer (Lysis Buffer with 250 mM imidazole)

  • Dialysis Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10% glycerol)

Procedure:

  • Expression:

    • Transform the FA2H expression vector into competent cells.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication or using a French press. For bacterial cells, lysis can also be achieved by vortexing with glass beads.[9]

    • Clarify the lysate by centrifugation to pellet cell debris.

    • Apply the supernatant to the pre-equilibrated affinity chromatography column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute the FA2H protein with Elution Buffer.

    • Dialyze the eluted protein against Dialysis Buffer to remove imidazole (B134444) and for buffer exchange.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Verify the purity of the protein by SDS-PAGE.

Protocol 2: In Vitro Reconstitution of the 2-Hydroxy Fatty Acid Synthesis Pathway

This protocol details the assembly of the functional 2-hydroxy fatty acid synthesis pathway in vitro.

Materials:

  • Purified recombinant FA2H

  • Purified recombinant NADPH:Cytochrome P450 Reductase (CPR)

  • Liposomes (e.g., prepared from a mixture of phosphatidylcholine and phosphatidylserine)

  • Fatty acid substrate (e.g., tetracosanoic acid) dissolved in α-cyclodextrin solution[3]

  • NADPH Regeneration System:

    • NADP⁺

    • Glucose-6-phosphate

    • Glucose-6-phosphate dehydrogenase

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.6)

  • MgCl₂

Procedure:

  • Reconstitution of FA2H into Liposomes:

    • Mix the purified FA2H with pre-formed liposomes.

    • Incorporate the protein into the liposomes using a suitable method such as detergent dialysis or direct insertion.

    • Remove the detergent (if used) by dialysis.

  • Assay Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction Buffer

      • Reconstituted FA2H in liposomes

      • Purified CPR

      • Fatty acid substrate solution

      • MgCl₂ (e.g., 3.3 mM)[4]

    • Prepare the NADPH regeneration system by mixing NADP⁺ (e.g., 1.2 mM), glucose-6-phosphate (e.g., 3.3 mM), and glucose-6-phosphate dehydrogenase (e.g., 0.2 units) in the reaction buffer.[4]

  • Initiation and Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regeneration system.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-120 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a solvent such as a mixture of chloroform (B151607) and methanol.

    • Extract the lipids by vortexing and centrifuging to separate the phases.

    • Collect the organic phase containing the fatty acids.

  • Product Analysis:

    • Dry the organic extract under a stream of nitrogen.

    • Derivatize the fatty acids to make them volatile for gas chromatography (e.g., by converting them to trimethylsilyl (B98337) ethers).[3]

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 2-hydroxy fatty acid product.[3]

Mandatory Visualization

G cluster_purification Protein Expression and Purification cluster_reconstitution In Vitro Reconstitution cluster_assay Enzymatic Assay and Analysis expr Expression of recombinant FA2H and CPR lysis Cell Lysis expr->lysis affinity Affinity Chromatography lysis->affinity dialysis Dialysis and Concentration affinity->dialysis incorporation Incorporation of FA2H into Liposomes dialysis->incorporation liposomes Preparation of Liposomes liposomes->incorporation assay_mix Preparation of Assay Mixture incorporation->assay_mix initiation Reaction Initiation with NADPH Regeneration System assay_mix->initiation incubation Incubation at 37°C initiation->incubation termination Reaction Termination and Lipid Extraction incubation->termination analysis GC-MS Analysis termination->analysis

Caption: Experimental workflow for the in vitro reconstitution of 2-hydroxy fatty acid synthesis.

G cluster_regen NADPH Regeneration NADPH NADPH CPR_ox CPR (ox) NADPH->CPR_ox e⁻ NADPH->CPR_ox NADP NADP+ G6P Glucose-6-Phosphate G6PDH G6P Dehydrogenase G6P->G6PDH G6PDH->NADP produces CPR_red CPR (red) CPR_ox->CPR_red CPR_ox->CPR_red FA2H_Fe3 FA2H (Fe³⁺) CPR_red->FA2H_Fe3 e⁻ CPR_red->FA2H_Fe3 FA2H_Fe2 FA2H (Fe²⁺) FA2H_Fe3->FA2H_Fe2 FA2H_Fe3->FA2H_Fe2 OH_FA 2-Hydroxy Fatty Acid FA2H_Fe2->OH_FA FA2H_Fe2->OH_FA H2O H₂O FA2H_Fe2->H2O FA Fatty Acid FA->FA2H_Fe2 O2 O₂ O2->FA2H_Fe2

Caption: Electron transfer pathway in the in vitro 2-hydroxy fatty acid synthesis.

G cluster_nucleus Nucleus Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Mechanical Stress) Hippo_Pathway Hippo Pathway (MST1/2, LATS1/2) Extracellular_Signals->Hippo_Pathway Inhibits Extracellular_Signals->Hippo_Pathway YAP_P Phosphorylated YAP (Cytoplasmic, Inactive) Hippo_Pathway->YAP_P YAP YAP (Nuclear, Active) Hippo_Pathway->YAP Phosphorylates and Inhibits Nuclear Translocation YAP->YAP_P TEAD TEAD YAP->TEAD Binds to FA2H_Gene FA2H Gene TEAD->FA2H_Gene Activates Transcription FA2H_Protein FA2H Protein FA2H_Gene->FA2H_Protein Translation OH_FA_Synthesis 2-Hydroxy Fatty Acid Synthesis FA2H_Protein->OH_FA_Synthesis Catalyzes

Caption: Regulation of FA2H expression by the Hippo-YAP signaling pathway.

References

Application Notes and Protocols for the Measurement of (2S)-2-Hydroxyoctadecanoyl-CoA in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-Hydroxyoctadecanoyl-CoA is a critical intermediate in the peroxisomal α-oxidation pathway of 2-hydroxy long-chain fatty acids. This metabolic pathway is essential for the degradation of these fatty acids, which are important components of sphingolipids found in the brain and other tissues. The accurate measurement of this compound in cultured cells is crucial for understanding the regulation of this pathway and its alterations in various physiological and pathological states, including genetic metabolic disorders. These application notes provide a detailed protocol for the sensitive and specific quantification of this compound in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The intracellular concentration of this compound is expected to be very low, making its direct quantification challenging. To provide a frame of reference, the following table summarizes the reported concentrations of other long-chain and hydroxyacyl-CoA species in commonly used human cell lines. It is anticipated that the levels of this compound would be in a similar low picomole to femtomole per million cells range, comparable to or even lower than other very-long-chain acyl-CoAs or the short-chain hydroxyacyl-CoA, lactoyl-CoA.

Table 1: Representative Concentrations of Acyl-CoA Species in Cultured Human Cell Lines

Acyl-CoA SpeciesCell LineConcentration (pmol/10⁶ cells)Citation
Palmitoyl-CoA (C16:0)RAW264.7~12 (reported as ~12 pmol/mg protein)[1]
Oleoyl-CoA (C18:1)RAW264.7Not explicitly quantified, but a major species[1]
Lignoceroyl-CoA (C24:0)MCF7>50% of total fatty acyl-CoAs[1]
Cerotoyl-CoA (C26:0)MCF7>50% of total fatty acyl-CoAs[1]
Acetyl-CoAHepG210.644[2]
Succinyl-CoAHepG225.467[2]
Propionyl-CoAHepG23.532[2]
Lactoyl-CoAHepG20.011[2]

Signaling and Metabolic Pathways

The metabolic fate of this compound is primarily dictated by the peroxisomal α-oxidation pathway. The following diagram illustrates the key steps involved in the synthesis and degradation of this metabolite.

Peroxisomal_Alpha_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome 2_hydroxyoctadecanoic_acid 2-Hydroxyoctadecanoic Acid 2_hydroxyoctadecanoyl_coa This compound 2_hydroxyoctadecanoic_acid->2_hydroxyoctadecanoyl_coa Acyl-CoA Synthetase (ATP, CoA) formyl_coa Formyl-CoA 2_hydroxyoctadecanoyl_coa->formyl_coa 2-Hydroxyacyl-CoA Lyase (HACL1) (Thiamine Pyrophosphate) heptadecanal Heptadecanal 2_hydroxyoctadecanoyl_coa->heptadecanal 2-Hydroxyacyl-CoA Lyase (HACL1) heptadecanoic_acid Heptadecanoic Acid heptadecanal->heptadecanoic_acid Aldehyde Dehydrogenase (NAD+)

Figure 1: Peroxisomal α-oxidation of 2-hydroxyoctadecanoic acid.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of this compound from cultured cells. The workflow is designed to ensure high recovery and stability of the analyte.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., Fibroblasts, HepG2) cell_harvesting 2. Cell Harvesting (Scraping or Centrifugation) cell_culture->cell_harvesting quenching_extraction 3. Quenching & Extraction (Cold Acetonitrile (B52724)/Methanol (B129727)/Water) cell_harvesting->quenching_extraction spe_cleanup 4. Solid-Phase Extraction (SPE) (Cleanup and Concentration) quenching_extraction->spe_cleanup lc_ms_analysis 5. LC-MS/MS Analysis (Reversed-Phase Separation, MRM Detection) spe_cleanup->lc_ms_analysis data_analysis 6. Data Analysis (Quantification against Internal Standard) lc_ms_analysis->data_analysis

Figure 2: Experimental workflow for this compound measurement.
Materials and Reagents

  • Cultured cells (e.g., human fibroblasts, HepG2, or other relevant cell lines)

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) acetate (B1210297), LC-MS grade

  • Internal Standard (IS): A stable isotope-labeled analog of 2-hydroxyoctadecanoyl-CoA (e.g., [¹³C₁₈]-2-hydroxyoctadecanoyl-CoA) or a structurally similar odd-chain 2-hydroxyacyl-CoA. If a direct analog is unavailable, a commercially available odd-chain acyl-CoA like C17:0-CoA can be used, but validation of extraction recovery is critical.

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar reversed-phase chemistry)

  • Microcentrifuge tubes, 1.5 mL

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 4°C operation

  • Nitrogen evaporator or vacuum concentrator

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is optimized for the extraction of a broad range of acyl-CoAs, including the target analyte, from cultured mammalian cells.

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. After the final wash, add 1 mL of ice-cold extraction solvent (80% methanol in water) directly to the plate. Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. After the final wash, resuspend the cell pellet in 1 mL of ice-cold extraction solvent.

  • Internal Standard Spiking: Add the internal standard to the cell lysate at a known concentration.

  • Protein Precipitation and Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 15 minutes to facilitate protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This step is crucial for removing interfering substances and concentrating the acyl-CoAs prior to LC-MS/MS analysis.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. Typically, this involves washing with methanol followed by equilibration with an aqueous solution (e.g., water with 0.1% formic acid).

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent to remove polar impurities. For example, wash with 1 mL of 5% methanol in water.

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent. For example, elute with 1 mL of 80% acetonitrile in water.

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with 10 mM ammonium acetate.

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs. The gradient should be optimized to ensure good separation of this compound from other isomers and cellular components.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group.

    • Optimization: The collision energy and other MS parameters should be optimized for each analyte to achieve maximum sensitivity.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the reliable measurement of this compound in cultured cells. While direct quantitative data for this specific analyte is scarce, the methodologies outlined, coupled with the contextual data on other acyl-CoAs, provide a strong starting point for researchers investigating the role of peroxisomal α-oxidation in health and disease. The successful implementation of these protocols will enable a deeper understanding of the metabolic pathways involving 2-hydroxy long-chain fatty acids and may aid in the development of novel diagnostic and therapeutic strategies for related metabolic disorders.

References

Application Note: A Lipidomics Workflow for the Identification and Quantification of Novel 2-Hydroxylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-hydroxylated lipids, particularly 2-hydroxy fatty acids (2-OH FAs) and the sphingolipids that contain them, are crucial components of cellular membranes, with particularly high abundance in the myelin sheath and skin.[1][2][3][4] These molecules are not merely structural components; they play significant roles in cell signaling, membrane stability, and intracellular trafficking.[1][5] The synthesis of most 2-hydroxylated sphingolipids is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][2][6] Dysregulation of FA2H and abnormal levels of 2-OH FAs are associated with several human diseases, including neurodegenerative conditions like hereditary spastic paraplegia and certain cancers, making them important targets for research and drug development.[1][3][6]

The identification and quantification of these lipids present analytical challenges due to their structural complexity and the presence of numerous isomers.[7][8] This application note details a comprehensive lipidomics workflow utilizing mass spectrometry-based techniques to reliably identify and quantify novel 2-hydroxylated lipids in complex biological samples. We provide detailed protocols for lipid extraction, sample preparation for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and data analysis strategies.

Overall Analytical Workflow

The comprehensive analysis of 2-hydroxylated lipids involves a multi-step process beginning with sample preparation and culminating in data analysis and interpretation. The general workflow is designed to ensure efficient extraction, sensitive detection, and accurate quantification of the target lipid species.

Lipidomics_Workflow cluster_0 Sample Preparation cluster_1 Analytical Strategy cluster_2 Data Acquisition & Analysis Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Derivatization Derivatization (for GC-MS) LC_Separation LC Separation (for LC-MS) Extraction->Derivatization GC-MS Path Extraction->LC_Separation LC-MS Path MS Mass Spectrometry (MS & MS/MS) Derivatization->MS LC_Separation->MS Data_Processing Data Processing (Peak Integration) MS->Data_Processing Identification Lipid Identification (Database Matching) Data_Processing->Identification Quantification Quantification Identification->Quantification

Caption: High-level workflow for 2-hydroxylated lipid analysis.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Animal Tissue

This protocol is based on the classic Folch method, which uses a chloroform (B151607) and methanol (B129727) mixture to efficiently extract a broad range of lipids from tissues.[9]

Materials:

  • Tissue sample (e.g., brain, liver), stored at -80°C

  • Chloroform (CHCl₃), analytical grade

  • Methanol (MeOH), analytical grade

  • 0.9% NaCl solution (saline), chilled

  • Dounce or rotor-stator homogenizer

  • Centrifuge capable of 2,000 x g and 4°C

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas stream evaporator

Procedure:

  • Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer tube on ice.

  • Add 10 volumes of ice-cold methanol (1 mL for 100 mg tissue) and homogenize briefly to deactivate lipolytic enzymes.[9]

  • Add 20 volumes of ice-cold chloroform (2 mL for 100 mg tissue) and continue homogenization until the tissue is fully dispersed. The final solvent ratio should be approximately 2:1 chloroform:methanol.[9]

  • Transfer the homogenate to a glass centrifuge tube. Agitate for 20 minutes at 4°C.

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to pellet the solid residue.

  • Carefully collect the supernatant (the lipid-containing extract) and transfer it to a new glass tube.

  • To remove non-lipid contaminants, add 0.2 volumes of chilled 0.9% NaCl solution (e.g., 0.6 mL for 3 mL of extract).

  • Vortex the tube vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.

  • Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.[10]

  • Carefully remove the upper aqueous phase using a Pasteur pipette. Discard the upper phase and the protein interface.

  • Evaporate the lower chloroform phase to dryness under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1) for storage at -80°C or for direct use in subsequent analytical protocols.

Protocol 2: Derivatization of 2-Hydroxy Fatty Acids for GC-MS Analysis

For GC-MS analysis, fatty acids require derivatization to increase their volatility.[7] This is a two-step process involving methylation of the carboxylic acid group followed by silylation of the hydroxyl group.

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride (BF₃) in methanol (14% w/v)

  • Hexane (B92381), analytical grade

  • Saturated NaCl solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or water bath

  • GC vials with inserts

Procedure: Step A: Fatty Acid Methyl Ester (FAME) Formation

  • To the dried lipid extract, add 2 mL of 14% BF₃ in methanol.

  • Seal the tube tightly and heat at 100°C for 30 minutes.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a new tube.

  • Evaporate the hexane to dryness under a stream of nitrogen.

Step B: Trimethylsilyl (B98337) (TMS) Ether Formation

  • To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[7][8]

  • Seal the vial and heat at 70°C for 45 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis. The resulting derivatives are trimethylsilyl ethers of 2-hydroxy fatty acid methyl esters.[7]

Protocol 3: LC-MS/MS Method for Intact 2-Hydroxylated Sphingolipids

This method is suitable for analyzing intact lipids like 2-hydroxy ceramides (B1148491) and other sphingolipids without derivatization, using a Multiple Reaction Monitoring (MRM) approach for high selectivity.[11][12]

Instrumentation:

  • Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (e.g., SCIEX or similar).[12]

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

Procedure:

  • Resuspend the dried lipid extract (from Protocol 1) in a suitable volume of Mobile Phase B.

  • Inject 5-10 µL of the sample onto the LC system.

  • Perform chromatographic separation using a gradient such as:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20-21 min: Return to 30% B

    • 21-25 min: Re-equilibrate at 30% B

  • Set the mass spectrometer to operate in positive ion mode for detecting most sphingolipids.[12]

  • Develop an MRM method. The precursor ion (Q1) will be the [M+H]⁺ adduct of the target 2-hydroxylated lipid. The product ion (Q3) will be a characteristic fragment, often corresponding to the sphingoid base backbone. The C-2 position of the hydroxyl group can be confirmed by characteristic fragmentation patterns.[1]

Protocol 4: GC-MS/MS Method for Derivatized 2-OH FAs

This protocol provides a quantitative method for derivatized 2-OH FAs using scheduled MRM.[7][8]

Instrumentation:

  • Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

  • Capillary column suitable for FAME analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

GC Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 10 min

MS Parameters:

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Scheduled Multiple Reaction Monitoring (MRM).

  • MRM transitions should be optimized for each target 2-OH FA-TMS derivative. The fragmentation of TMS derivatives of 2-OH FAMEs yields signature ions for identification.[7]

Data Presentation: Quantitative Analysis

Quantitative analysis allows for the comparison of 2-hydroxylated lipid levels across different sample groups. The following table summarizes data from a study that profiled 2-OH FAs in different marine species, highlighting the natural variation of these lipids.[7][8]

Analyte (2-Hydroxy Fatty Acid)Sea Cucumber (mg/g dry weight)Starfish (mg/g dry weight)Sea Urchin (µg/g dry weight)
Total 2-OH FAs 8.40 ± 0.28 7.51 ± 0.18 531 ± 108
2-OH C16:0-Major Species-
2-OH C24:15.70 ± 0.19 (67.9% of total)--
Data adapted from a study on echinoderms.[7][8] Values are presented as mean ± standard deviation.

Biosynthesis and Signaling of 2-Hydroxylated Sphingolipids

2-hydroxy fatty acids are primarily incorporated into sphingolipids through the ceramide synthesis pathway.[4] The key step is the hydroxylation of a fatty acid, which is then activated to its CoA-ester. This 2-hydroxy acyl-CoA is subsequently used by ceramide synthases (CerS) to create 2-hydroxy dihydroceramide, the precursor for all complex 2-hydroxylated sphingolipids like 2-hydroxy galactosylceramide (a major component of myelin).[4][13]

Biosynthesis_Pathway FA Fatty Acid hFA 2-Hydroxy Fatty Acid (2-OH FA) FA->hFA Hydroxylation hFA_CoA 2-OH Acyl-CoA hFA->hFA_CoA Activation DHC 2-OH Dihydroceramide hFA_CoA->DHC Acylation hCer 2-OH Ceramide DHC->hCer Desaturation hSM 2-OH Sphingomyelin hCer->hSM hGalCer 2-OH Galactosylceramide (Myelin) hCer->hGalCer FA2H FA2H Enzyme FA2H->FA CerS Ceramide Synthase (CerS) CerS->hFA_CoA DES Dihydroceramide Desaturase DES->DHC SMS Sphingomyelin Synthase SMS->hCer CGT Ceramide Galactosyl- transferase (CGT) CGT->hCer

Caption: Biosynthesis of 2-hydroxylated sphingolipids.

The presence of the 2-hydroxyl group significantly alters the biophysical properties of the lipid, enhancing hydrogen bonding capabilities within the cell membrane.[1] This is thought to stabilize membrane microdomains and is critical for the proper function of structures like the myelin sheath and the skin's permeability barrier.[1][4]

Conclusion

This application note provides a robust framework for the identification and quantification of 2-hydroxylated lipids using modern lipidomics platforms. The detailed protocols for lipid extraction, derivatization, and mass spectrometry analysis offer researchers the tools needed to explore the roles of these important lipids in health and disease. The combination of GC-MS for profiling free 2-hydroxy fatty acids and LC-MS for analyzing intact 2-hydroxylated sphingolipids provides a comprehensive view of this lipid subclass, paving the way for biomarker discovery and a deeper understanding of lipid metabolism in various pathological conditions.

References

Application Notes and Protocols for the Synthesis and Metabolic Study of Radiolabeled 2-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyoctadecanoyl-CoA is a critical intermediate in the alpha-oxidation of long-chain fatty acids, a metabolic pathway of particular significance in the nervous system and for the breakdown of certain dietary fatty acids. The study of this pathway and its intermediates is crucial for understanding various metabolic disorders. The use of radiolabeled 2-hydroxyoctadecanoyl-CoA allows for precise tracing of its metabolic fate and the elucidation of enzyme kinetics. These application notes provide detailed protocols for the synthesis of radiolabeled 2-hydroxyoctadecanoyl-CoA and its subsequent use in metabolic studies, particularly focusing on the activity of 2-hydroxyacyl-CoA lyase (HACL1).

Synthesis of Radiolabeled 2-Hydroxyoctadecanoyl-CoA

The synthesis of radiolabeled 2-hydroxyoctadecanoyl-CoA is a two-step process involving the initial synthesis of radiolabeled 2-hydroxyoctadecanoic acid, followed by its enzymatic conversion to the corresponding CoA ester.

Part 1: Chemical Synthesis of [1-¹³C]-2-Hydroxyoctadecanoic Acid

This protocol is adapted from methods for synthesizing ¹³C-labeled fatty acids and involves the introduction of a ¹³C label at the carboxyl group.

Experimental Protocol:

  • Preparation of 1-Bromoheptadecane (B13588): Heptadecanol is converted to 1-bromoheptadecane using a standard brominating agent like phosphorus tribromide.

  • Grignard Reagent Formation: The 1-bromoheptadecane is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, heptadecylmagnesium bromide.

  • Carboxylation with ¹³CO₂: The Grignard reagent is then reacted with [¹³C]-carbon dioxide (from a gas cylinder or generated from Ba¹³CO₃) to introduce the ¹³C-labeled carboxyl group, forming [1-¹³C]-octadecanoic acid.

  • Alpha-Hydroxylation: The [1-¹³C]-octadecanoic acid is then subjected to alpha-hydroxylation. This can be achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with a suitable hydroxylating agent or through a multi-step process involving alpha-bromination followed by nucleophilic substitution with a hydroxide (B78521) source.

  • Purification: The resulting [1-¹³C]-2-hydroxyoctadecanoic acid is purified by column chromatography on silica (B1680970) gel.

ParameterValueReference
Starting MaterialHeptadecanol, [¹³C]-Carbon DioxideGeneral Knowledge
Key Intermediates1-Bromoheptadecane, Heptadecylmagnesium bromide, [1-¹³C]-Octadecanoic acid[1]
Typical Yield60-70% (overall)Estimated
Purity>98%Required for subsequent steps
Analytical MethodsNMR (¹H and ¹³C), Mass Spectrometry, GC-MS[1]
Part 2: Enzymatic Synthesis of [1-¹³C]-2-Hydroxyoctadecanoyl-CoA

This protocol utilizes a long-chain acyl-CoA synthetase to activate the radiolabeled fatty acid.

Experimental Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):

    • [1-¹³C]-2-hydroxyoctadecanoic acid (e.g., 100 µM)

    • Coenzyme A (CoA) (e.g., 150 µM)

    • ATP (e.g., 2 mM)

    • MgCl₂ (e.g., 5 mM)

    • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available source, concentration to be optimized)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold methanol (B129727) or by heating.

  • Purification: The radiolabeled 2-hydroxyoctadecanoyl-CoA can be purified by solid-phase extraction or HPLC.

  • Quantification: The concentration of the synthesized product can be determined by measuring its radioactivity using a scintillation counter or by mass spectrometry.

ParameterValueReference
EnzymeLong-chain acyl-CoA synthetase[2][3]
Substrates[1-¹³C]-2-hydroxyoctadecanoic acid, Coenzyme A, ATP[2][3]
CofactorsMg²⁺[2]
Typical Yield80-95%[3]
Purity>95%Required for metabolic assays
Analytical MethodsHPLC, Mass Spectrometry, Scintillation Counting[3]

Synthesis Workflow

G cluster_synthesis Synthesis of Radiolabeled 2-Hydroxyoctadecanoyl-CoA Heptadecanol Heptadecanol 1-Bromoheptadecane 1-Bromoheptadecane Heptadecanol->1-Bromoheptadecane Bromination Grignard Reagent Grignard Reagent 1-Bromoheptadecane->Grignard Reagent Mg 13C-Octadecanoic Acid 13C-Octadecanoic Acid Grignard Reagent->13C-Octadecanoic Acid 13CO2 13CO2 13CO2->13C-Octadecanoic Acid Carboxylation 13C-2-Hydroxyoctadecanoic Acid 13C-2-Hydroxyoctadecanoic Acid 13C-Octadecanoic Acid->13C-2-Hydroxyoctadecanoic Acid α-Hydroxylation Enzymatic Activation Long-chain acyl-CoA synthetase + ATP, CoA 13C-2-Hydroxyoctadecanoic Acid->Enzymatic Activation Radiolabeled 2-Hydroxyoctadecanoyl-CoA Radiolabeled 2-Hydroxyoctadecanoyl-CoA Enzymatic Activation->Radiolabeled 2-Hydroxyoctadecanoyl-CoA

Caption: Workflow for the synthesis of radiolabeled 2-hydroxyoctadecanoyl-CoA.

Metabolic Studies Using Radiolabeled 2-Hydroxyoctadecanoyl-CoA

The primary metabolic fate of 2-hydroxyoctadecanoyl-CoA in peroxisomes is its cleavage by 2-hydroxyacyl-CoA lyase (HACL1) into formyl-CoA and heptadecanal.[4][5] The following protocols describe how to study this process using the synthesized radiolabeled substrate.

Part 1: In Vitro HACL1 Enzyme Assay

This assay measures the activity of HACL1 by quantifying the formation of the cleavage products.

Experimental Protocol:

  • Enzyme Source: Use purified recombinant HACL1 or a peroxisome-enriched fraction from tissue homogenates.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM MOPS, pH 7.2)

    • Thiamine pyrophosphate (TPP) (e.g., 100 µM)

    • MgCl₂ (e.g., 2 mM)

    • Radiolabeled [1-¹³C]-2-hydroxyoctadecanoyl-CoA (concentration range to be optimized for kinetic studies)

  • Initiation and Incubation: Pre-warm the reaction mixture to 37°C and initiate the reaction by adding the enzyme source. Incubate for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) to precipitate the protein.

  • Product Analysis:

    • [¹³C]-Formyl-CoA/Formate: The labeled formyl-CoA is rapidly hydrolyzed to formate.[4] This can be quantified by HPLC coupled with a radioactivity detector or by mass spectrometry.

    • Heptadecanal: The aldehyde product can be derivatized (e.g., with dinitrophenylhydrazine) and analyzed by HPLC or GC-MS.

  • Data Analysis: Calculate the specific activity of HACL1 (e.g., in nmol/min/mg protein) and determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

ParameterValueReference
Enzyme2-Hydroxyacyl-CoA lyase (HACL1)[4][5]
SubstrateRadiolabeled 2-hydroxyoctadecanoyl-CoA[4][5]
CofactorsThiamine pyrophosphate (TPP), Mg²⁺[4][6]
ProductsFormyl-CoA, Heptadecanal[4][5]
Analytical MethodsHPLC, GC-MS, Mass Spectrometry, Scintillation Counting[4][5]
Part 2: Metabolic Tracing in Cultured Cells

This protocol allows for the investigation of the metabolic fate of 2-hydroxyoctadecanoic acid in a cellular context.

Experimental Protocol:

  • Cell Culture: Culture cells of interest (e.g., hepatocytes, neuronal cells) to near confluency.

  • Labeling: Replace the culture medium with a fresh medium containing radiolabeled [1-¹³C]-2-hydroxyoctadecanoic acid. The concentration and labeling time should be optimized based on the cell type and experimental goals.

  • Cell Lysis and Fractionation: After the labeling period, wash the cells with cold PBS, and then lyse them. Perform subcellular fractionation to isolate the peroxisomal, mitochondrial, and cytosolic fractions.

  • Metabolite Extraction: Extract metabolites from the cell lysates and subcellular fractions using a suitable solvent system (e.g., methanol/chloroform/water).

  • Analysis of Labeled Metabolites: Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify the radiolabeled metabolites. Look for the incorporation of the ¹³C label into downstream products of alpha-oxidation and other connected metabolic pathways.

  • Data Interpretation: Determine the distribution of the radiolabel among different metabolites and subcellular compartments to map the metabolic flux of 2-hydroxyoctadecanoic acid.

ParameterValueReference
Starting MaterialRadiolabeled 2-hydroxyoctadecanoic acidGeneral Knowledge
Cellular UptakeVaries by cell typeGeneral Knowledge
Key Metabolic PathwayPeroxisomal Alpha-Oxidation[7][8]
Expected Labeled Products[¹³C]-Formate, ¹³CO₂, potentially incorporated into other molecules[4]
Analytical MethodsLC-MS/MS, GC-MSGeneral Knowledge

G cluster_metabolism Peroxisomal Alpha-Oxidation 2-HODA Radiolabeled 2-Hydroxyoctadecanoic Acid Activation Long-chain acyl-CoA synthetase + ATP, CoA 2-HO-CoA Radiolabeled 2-Hydroxyoctadecanoyl-CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) + TPP, Mg2+ Formyl-CoA Radiolabeled Formyl-CoA Heptadecanal Heptadecanal Formate Radiolabeled Formate CO2 Radiolabeled CO2 Further_Metabolism Incorporation into other pathways

References

Application Notes and Protocols for Handling and Storage of Unstable Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a myriad of metabolic and signaling pathways. They are involved in fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids. Furthermore, acyl-CoAs act as signaling molecules and precursors for post-translational modifications, regulating the activity of various proteins, including nuclear receptors.

The thioester bond in acyl-CoAs is a high-energy bond, rendering these molecules thermodynamically poised for acyl group transfer. However, this inherent reactivity also makes them susceptible to both enzymatic and non-enzymatic degradation, posing a significant challenge for their handling and storage in a research setting. Proper protocols are crucial to ensure the integrity and accurate quantification of these vital molecules. These application notes provide detailed protocols and guidelines for the handling and storage of unstable acyl-CoA thioesters to maintain their stability and ensure experimental reproducibility.

I. Chemical Properties and Instability of Acyl-CoA Thioesters

Acyl-CoA thioesters are more stable than many other activated carboxylic acid derivatives in aqueous solutions at neutral pH. However, their stability is significantly influenced by several factors:

  • pH: The thioester bond is susceptible to hydrolysis, particularly at alkaline pH. Therefore, it is critical to maintain a slightly acidic to neutral pH during handling and storage.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis. Long-term storage should be at low temperatures (-20°C or -80°C).

  • Enzymatic Degradation: Acyl-CoA thioesterases are ubiquitous enzymes that rapidly hydrolyze acyl-CoAs. Cellular and tissue extracts must be handled in a manner that inactivates these enzymes.

  • Oxidation: The thiol group of Coenzyme A is susceptible to oxidation, which can be mitigated by the use of reducing agents.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of acyl-CoAs. A study has shown significant degradation after the fifth freeze-thaw cycle.

II. Quantitative Data on Acyl-CoA Stability

The stability of acyl-CoA thioesters is dependent on the specific acyl chain, the composition of the solution, and the storage conditions. The following table summarizes available data on the stability of acyl-CoAs under various conditions.

Acyl-CoAConditionStability/Degradation RateReference
Various Acyl-CoAs Reconstitution in various solutions at room temperature for 24hMost stable in: 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 3.5). Least stable in: Water and 50 mM ammonium acetate (pH 7).[1]
Palmitoyl-CoA Aqueous buffer at room temperatureDilute solutions can lose 50% activity in 60 minutes at 0°C.
Various Acyl-CoAs Multiple freeze-thaw cyclesSignificant degradation observed after the fifth cycle.
Stable Isotope-Labeled Acyl-CoAs 10% Trichloroacetic acid (TCA) at -80°CStable for over 6 months.

III. Experimental Protocols

Protocol 1: Preparation of Acyl-CoA Thioester Stock Solutions

This protocol outlines the steps for preparing stable stock solutions of acyl-CoA thioesters from lyophilized powder.

Materials:

  • Lyophilized acyl-CoA thioester

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Choice of solvent (see notes below)

  • Vortex mixer

  • -80°C freezer

Procedure:

  • Pre-cool all materials: Place microcentrifuge tubes and pipette tips on ice.

  • Equilibrate acyl-CoA powder: Allow the vial of lyophilized acyl-CoA to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: The choice of solvent depends on the intended application and the specific acyl-CoA.

    • For short-chain acyl-CoAs (e.g., Acetyl-CoA): Sterile, ice-cold, slightly acidic water (pH 4-6) or a buffer such as 10 mM MES, pH 6.0.

    • For long-chain acyl-CoAs (e.g., Palmitoyl-CoA): These have limited aqueous solubility. A solution of 50% methanol or 50% isopropanol (B130326) in slightly acidic buffer can be used. Alternatively, dissolve in a small volume of a suitable organic solvent like DMSO before diluting with an aqueous buffer.

  • Reconstitution:

    • Carefully open the vial and add the desired volume of the chosen pre-chilled solvent to achieve the target concentration (typically 1-10 mM).

    • Gently vortex for a few seconds to dissolve the powder completely. Avoid vigorous vortexing to minimize oxidation.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in pre-chilled microcentrifuge tubes. This is critical to avoid multiple freeze-thaw cycles.

  • Storage:

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the aliquots at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C may be adequate, but -80°C is highly recommended.

  • Documentation: Clearly label each aliquot with the name of the acyl-CoA, concentration, date of preparation, and aliquot number.

Notes:

  • The concentration of the stock solution should be verified spectrophotometrically by measuring the absorbance at 260 nm (A260) using an extinction coefficient of 16,400 M⁻¹cm⁻¹ for the adenine (B156593) ring of Coenzyme A.

  • For applications sensitive to organic solvents, prepare the initial stock in a minimal amount of organic solvent and then dilute with the appropriate aqueous buffer. Always perform a vehicle control in your experiments.

Protocol 2: Quantification of Acyl-CoA Thioesters by HPLC

This protocol provides a general method for the quantification of acyl-CoA thioesters using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Acyl-CoA standards of known concentration

  • Samples containing acyl-CoAs

Procedure:

  • Sample Preparation:

    • For cellular or tissue extracts, use an established extraction protocol, ensuring rapid inactivation of thioesterases (e.g., with acid).

    • Reconstitute dried extracts in a suitable solvent compatible with the HPLC mobile phase (e.g., 50% methanol in water).

    • Centrifuge samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet any particulates.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Set the UV detector to 260 nm.

    • Inject a known volume of the sample (e.g., 20 µL).

    • Run a linear gradient to elute the acyl-CoAs. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B

      • 25-30 min: 65% to 100% B

      • 30-35 min: 100% B

      • 35-40 min: 100% to 5% B

      • 40-50 min: 5% B (re-equilibration)

    • The flow rate is typically 1 mL/min.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of acyl-CoA standards.

    • Integrate the peak area corresponding to the acyl-CoA of interest in your samples.

    • Calculate the concentration of the acyl-CoA in your sample by comparing its peak area to the standard curve.

Notes:

  • The gradient and mobile phase composition may need to be optimized for the specific acyl-CoAs being analyzed.

  • For enhanced sensitivity and specificity, especially for complex biological samples, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method.

IV. Signaling Pathways and Experimental Workflows

Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to acyl-CoA handling and their role in cellular processes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Experimental Use start Lyophilized Acyl-CoA dissolve Dissolve in Pre-chilled Solvent start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Flash Freeze & Store at -80°C aliquot->store thaw Thaw on Ice store->thaw Single Thaw assay Use in Assay thaw->assay quantify Quantify by HPLC/LC-MS thaw->quantify

Caption: Experimental workflow for preparing and using acyl-CoA thioester stock solutions.

fatty_acid_metabolism cluster_cytosol Cytosol cluster_mito Mitochondrion FFA Fatty Acid AcylCoA_synth Acyl-CoA Synthetase FFA->AcylCoA_synth AcylCoA_cyto Acyl-CoA AcylCoA_synth->AcylCoA_cyto MalonylCoA Malonyl-CoA AcylCoA_cyto->MalonylCoA FAS Fatty Acid Synthase AcylCoA_cyto->FAS AcylCoA_mito Acyl-CoA AcylCoA_cyto->AcylCoA_mito CPT1/CPT2 MalonylCoA->FAS NewFA New Fatty Acid FAS->NewFA BetaOx β-Oxidation AcylCoA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

References

Troubleshooting & Optimization

overcoming challenges in the quantification of 2-hydroxy fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2-hydroxy fatty acyl-CoAs. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome the challenges associated with the analysis of these important metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying 2-hydroxy fatty acyl-CoAs?

A1: The quantification of 2-hydroxy fatty acyl-CoAs is challenging due to a combination of factors:

  • Structural Isomerism: 2-hydroxy fatty acyl-CoAs are often present alongside their 3-hydroxy isomers, which are difficult to separate chromatographically and distinguish by mass spectrometry.

  • Low Abundance: These molecules are typically found in low concentrations within complex biological matrices.

  • Limited Commercial Availability of Standards: The lack of a wide range of commercially available, pure analytical standards for 2-hydroxy fatty acyl-CoAs complicates accurate quantification.

  • Inherent Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in non-acidic aqueous solutions, requiring careful sample handling.[1]

  • Poor Ionization Efficiency: Like other fatty acyl-CoAs, 2-hydroxy species can exhibit poor ionization in mass spectrometry, often necessitating derivatization to enhance signal intensity.

  • Matrix Effects: Co-eluting substances from biological samples can cause ion suppression or enhancement, leading to inaccurate quantification.[2][3]

Q2: Which analytical technique is most suitable for the quantification of 2-hydroxy fatty acyl-CoAs?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the quantification of 2-hydroxy fatty acyl-CoAs.[4] It offers the high sensitivity and selectivity required to detect low-abundance analytes in complex mixtures and can be configured to differentiate between isomers with appropriate chromatographic separation. Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires derivatization of the fatty acid after hydrolysis from the CoA moiety.

Q3: Why is derivatization sometimes necessary for analyzing 2-hydroxy fatty acyl-CoAs?

A3: Derivatization is employed to improve the analytical properties of 2-hydroxy fatty acyl-CoAs or their corresponding fatty acids after hydrolysis. The primary reasons for derivatization are:

  • To enhance ionization efficiency and sensitivity in mass spectrometry.

  • To improve chromatographic separation and peak shape.

  • To aid in the differentiation of isomers , as derivatized 2- and 3-hydroxy fatty acids can exhibit distinct fragmentation patterns in MS/MS.

Q4: What is the biological significance of 2-hydroxy fatty acyl-CoAs?

A4: 2-hydroxy fatty acyl-CoAs are key intermediates in the alpha-oxidation pathway, a metabolic process responsible for the breakdown of branched-chain fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[1][5] This pathway is crucial for normal lipid metabolism, and its dysfunction can lead to inherited metabolic disorders like Refsum's disease.[6] The enzyme 2-hydroxyacyl-CoA lyase (HACL1) is a key player in this pathway, catalyzing the cleavage of 2-hydroxyacyl-CoAs.[5][7]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 2-hydroxy fatty acyl-CoAs.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Signal Intensity 1. Analyte Degradation: Acyl-CoAs are unstable in neutral or basic aqueous solutions.[8] 2. Inefficient Ionization: Suboptimal source conditions or mobile phase composition. 3. Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[2] 4. Poor Extraction Recovery: Inefficient extraction from the biological matrix. 5. Instrumental Issues: Mass spectrometer requires tuning or cleaning; electrospray is unstable.1. Sample Handling: Keep samples on ice at all times. Use acidic extraction and reconstitution solvents (e.g., containing acetic or formic acid). Process samples promptly after collection. For storage, keep extracts at -80°C.[6] 2. Method Optimization: Optimize MS source parameters (e.g., desolvation temperature, gas flows).[1] Test different mobile phase additives (e.g., ammonium (B1175870) hydroxide (B78521), ammonium acetate) and pH to enhance ionization. 3. Mitigating Matrix Effects: Use a stable isotope-labeled internal standard for each analyte if possible.[2] Improve sample cleanup using solid-phase extraction (SPE). Adjust chromatographic conditions to separate the analyte from interfering matrix components. 4. Extraction Optimization: Test different extraction solvents and protocols. Ensure complete cell lysis and protein precipitation. 5. Instrument Maintenance: Confirm MS functionality with a known standard. Check for stable electrospray. Prepare fresh mobile phases and standards.[1]
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. 2. Column Overload: Injecting too much sample. 3. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase.[9] 4. Column Contamination or Void: Buildup of contaminants on the column frit or a void at the column inlet.[10] 5. Extra-column Volume: Excessive tubing length or volume between the injector and the detector.1. Mobile Phase Modification: Add a small amount of a competing agent to the mobile phase, such as a different ion-pairing agent or a slightly different pH. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Solvent Matching: Reconstitute the sample in the initial mobile phase or a weaker solvent.[9] 4. Column Maintenance: Flush the column with a strong solvent. If the problem persists, reverse-flush the column (if recommended by the manufacturer) or replace the column. Use a guard column to protect the analytical column.[7] 5. System Optimization: Minimize the length and diameter of all tubing. Ensure all fittings are properly made to avoid dead volume.
High Variability in Quantitative Results 1. Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling.[6] 2. Analyte Instability: Degradation of acyl-CoAs during sample processing or in the autosampler.[8] 3. Matrix Effects: Varying levels of ion suppression or enhancement between samples.[2] 4. Adsorption to Labware: Acyl-CoAs can adsorb to plastic surfaces.1. Standardize Protocol: Follow a strict, standardized protocol for all samples. Use an automated liquid handler if available. 2. Control Temperature and Time: Keep samples cold and minimize the time between extraction and analysis. Use a cooled autosampler. 3. Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for each analyte at the beginning of the sample preparation process to correct for variability.[2] 4. Use Appropriate Labware: Use glass or low-binding polypropylene (B1209903) vials and pipette tips.

Quantitative Data Summary

The following tables provide a summary of quantitative data for acyl-CoAs from various studies. Note that data specifically for 2-hydroxy fatty acyl-CoAs are scarce in the literature, so data for other short-chain acyl-CoAs are provided for reference.

Table 1: Concentrations of Short-Chain Acyl-CoAs in Mammalian Cells and Tissues

Acyl-CoACell/Tissue TypeConcentrationReference
Lactoyl-CoAHepG2 cells0.011 pmol / 106 cells[11]
Lactoyl-CoAMouse heart0.0172 pmol / mg wet weight[11]
Crotonyl-CoAHepG2 cells0.033 pmol / 106 cells[11]
Acetyl-CoAHepG2 cells0.25 pmol / 106 cells[11]
Succinyl-CoAHepG2 cells2.75 pmol / 106 cells[11]
Propionyl-CoAHepG2 cells0.33 pmol / 106 cells[11]

Table 2: LC-MS/MS Method Performance for Acyl-CoA Quantification

Acyl-CoALimit of Detection (LOD) (nM)Limit of Quantification (LOQ) (nM)Reference
Free CoA27[12]
Acetyl-CoA33111[12]
Propionyl-CoA27[12]
Palmitoyl-CoA5 fmol~15 fmol[13]
Oleoyl-CoA5 fmol~15 fmol[13]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells

This protocol is adapted from previously published methods.[11][14]

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) in water

  • Stable isotope-labeled internal standards

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Aspirate the culture medium from adherent cells grown on a culture plate.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA or SSA to the plate.

  • Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Spike the lysate with the internal standard mixture.

  • Sonicate the sample on ice (e.g., 12 pulses of 0.5 seconds).

  • Pellet the precipitated protein by centrifugation at >15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis

This is a representative method that should be optimized for the specific analytes and instrumentation.[13][15]

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 15 mM ammonium hydroxide in water[13]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile[13]

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the long-chain acyl-CoAs, then return to initial conditions.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the transition from the protonated precursor ion [M+H]+ to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[12]

    • Example for C16:0-CoA: m/z 1006.4 -> 499.4[13]

  • Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument and analytes.

Visualizations

fatty_acid_alpha_oxidation cluster_peroxisome Peroxisome phytanic_acid Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic_acid->phytanoyl_coa Acyl-CoA Synthetase hydroxy_phytanoyl_coa 2-Hydroxyphytanoyl-CoA phytanoyl_coa->hydroxy_phytanoyl_coa Phytanoyl-CoA dioxygenase pristanal Pristanal hydroxy_phytanoyl_coa->pristanal 2-Hydroxyacyl-CoA Lyase (HACL1) formyl_coa Formyl-CoA hydroxy_phytanoyl_coa->formyl_coa 2-Hydroxyacyl-CoA Lyase (HACL1) pristanic_acid Pristanic Acid pristanal->pristanic_acid Aldehyde dehydrogenase beta_oxidation Beta-Oxidation pristanic_acid->beta_oxidation

Caption: Alpha-oxidation pathway of phytanic acid.

experimental_workflow sample_collection 1. Sample Collection (Cells or Tissue) extraction 2. Extraction (e.g., TCA precipitation) sample_collection->extraction Add internal standards centrifugation 3. Centrifugation extraction->centrifugation supernatant_transfer 4. Supernatant Transfer centrifugation->supernatant_transfer Collect supernatant lcms_analysis 5. LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing 6. Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for 2-hydroxy fatty acyl-CoA quantification.

References

improving the sensitivity of detection for 2-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of 2-hydroxyoctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting 2-hydroxyoctadecanoyl-CoA?

A1: The primary challenges in detecting 2-hydroxyoctadecanoyl-CoA include its low abundance in biological samples, potential for signal suppression from other lipids, and its structural similarity to other fatty acyl-CoAs, which can lead to analytical interference. Additionally, its poor ionization efficiency in mass spectrometry can limit detection sensitivity.

Q2: Which analytical techniques are most suitable for the sensitive detection of 2-hydroxyoctadecanoyl-CoA?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for analyzing fatty acyl-CoAs like 2-hydroxyoctadecanoyl-CoA.[1][2] This method offers high selectivity and sensitivity, especially when coupled with derivatization strategies. Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also be used for the analysis of the 2-hydroxyoctadecanoic acid moiety after hydrolysis and derivatization.[3][4]

Q3: How can I improve the ionization efficiency and, therefore, the detection sensitivity of 2-hydroxyoctadecanoyl-CoA?

A3: Derivatization of the carboxyl group of the fatty acid portion can significantly improve ionization efficiency, particularly in positive ion mode electrospray ionization (ESI).[5][6][7] Introducing a permanent positive charge through derivatization can lead to a substantial increase in signal intensity.[8] For instance, using reagents like 2-dimethylaminoethylamine (DMED) has been shown to increase the detection sensitivities of fatty acid esters of hydroxy fatty acids by 7- to 72-fold.[9]

Q4: What are the key considerations for sample preparation when analyzing 2-hydroxyoctadecanoyl-CoA?

A4: Careful sample preparation is crucial to minimize degradation and loss of the analyte. Key steps include rapid quenching of metabolic activity, efficient extraction of lipids, and removal of interfering substances. A common extraction procedure involves homogenization in a solution of potassium phosphate (B84403) and a mixture of acetonitrile, 2-propanol, and methanol.[10] Solid-phase extraction (SPE) can be used for sample cleanup and enrichment.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal for 2-hydroxyoctadecanoyl-CoA 1. Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.2. Degradation: 2-hydroxyoctadecanoyl-CoA is susceptible to hydrolysis.3. Poor Ionization: The molecule may not be ionizing efficiently in the mass spectrometer.4. Incorrect MS Parameters: The mass spectrometer is not set to the correct precursor and product ions.1. Optimize the extraction protocol. Consider using a validated method for long-chain acyl-CoAs.[10] Ensure all steps are performed on ice.2. Work quickly and keep samples cold. Use fresh solvents and consider adding antioxidants.3. Employ a derivatization strategy to enhance ionization.[5][9] Switch to positive ion mode ESI if using negative mode.[1]4. Confirm the m/z values for the precursor and product ions for 2-hydroxyoctadecanoyl-CoA. Use multiple reaction monitoring (MRM) for quantification.[2]
High Background Noise or Interfering Peaks 1. Matrix Effects: Co-eluting lipids or other matrix components can suppress the signal of interest or introduce noise.2. Contamination: Contamination from sample collection, processing, or the analytical system itself.1. Improve sample cleanup using solid-phase extraction (SPE).[8] Optimize the chromatographic separation to resolve the analyte from interfering compounds.2. Use high-purity solvents and reagents. Thoroughly clean the LC-MS system. Include blank injections between samples to monitor for carryover.
Poor Peak Shape and/or Retention Time Variability 1. Suboptimal Chromatography: The LC method may not be suitable for separating long-chain acyl-CoAs.2. Column Degradation: The analytical column may be degrading over time.1. Use a C18 reversed-phase column suitable for lipid analysis. Optimize the mobile phase gradient and flow rate.[1][10]2. Use a guard column to protect the analytical column. Replace the column if performance does not improve after cleaning.
Inconsistent Quantification Results 1. Lack of a Suitable Internal Standard: Variability in sample preparation and instrument response can lead to inaccurate quantification.2. Non-linear Response: The detector response may not be linear across the concentration range of the samples.1. Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled 2-hydroxyoctadecanoyl-CoA) or an odd-chain-length fatty acyl-CoA.[1]2. Prepare a calibration curve with a sufficient number of points to cover the expected concentration range of the analyte in the samples.[10]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 2-hydroxyoctadecanoyl-CoA

This protocol is a synthesized methodology based on established methods for long-chain acyl-CoAs.[1][10]

1. Sample Extraction:

  • Place ~50 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM potassium phosphate (pH 4.9).

  • Add 0.5 mL of a 3:1:1 mixture of acetonitrile:2-propanol:methanol containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Homogenize the sample on ice.

  • Vortex for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Collect the supernatant.

  • Re-extract the pellet with the same solvent mixture.

  • Combine the supernatants and dry under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of 1:1 methanol:water for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% ammonium (B1175870) hydroxide.

  • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.

  • Gradient: A suitable gradient to separate long-chain acyl-CoAs (e.g., start with high A, ramp to high B).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data for MRM:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
2-hydroxyoctadecanoyl-CoA[M+H]⁺Fragment corresponding to the loss of the CoA moiety or other characteristic fragments
Internal Standard (e.g., Heptadecanoyl-CoA)[M+H]⁺Specific fragment ion

Note: The exact m/z values for 2-hydroxyoctadecanoyl-CoA will need to be determined empirically by infusing a standard or predicted based on its chemical formula (C39H70N7O18P3S).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Lipid Extraction Tissue->Extraction Cleanup Solid-Phase Extraction (Optional) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC UPLC Separation Reconstitution->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the detection of 2-hydroxyoctadecanoyl-CoA.

Derivatization_Pathway Analyte 2-hydroxyoctadecanoyl-CoA (Poor Ionization) Product Derivatized Analyte (Enhanced Ionization) Analyte->Product + Reagent Reagent Derivatization Reagent (e.g., DMED)

References

troubleshooting low yields in the chemical synthesis of 2-hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the chemical and enzymatic synthesis of 2-hydroxy fatty acids.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields and provides actionable solutions.

Chemical Synthesis: α-Hydroxylation using Davis Oxaziridine (B8769555)

Question: My α-hydroxylation reaction using a Davis oxaziridine reagent is resulting in a low yield of the desired 2-hydroxy fatty acid. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Davis oxidations of fatty acid derivatives (e.g., esters) are often traced back to issues with the enolate formation step or the stability of the reagents. Here are key factors to investigate:

  • Moisture Contamination: The presence of water is a primary cause of low yields. Enolates are strong bases and will be quenched by water, preventing the desired reaction with the oxaziridine.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous reagents.[1]

  • Base Quality and Concentration: The choice and quality of the base used for enolate formation are critical.

    • Solution: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), Sodium Hexamethyldisilazide (NaHMDS), or Potassium Hexamethyldisilazide (KHMDS). Ensure the base is not degraded; it's often best to use a freshly prepared or titrated solution. The stoichiometry of the base is also important; typically, a slight excess (1.1-1.2 equivalents) is used.[1]

  • Incomplete Enolate Formation: If the fatty acid derivative is not fully converted to its enolate, the starting material will remain, leading to a lower yield.

    • Solution: Consider extending the enolization time or adjusting the temperature. The choice of base and counterion (Li⁺, Na⁺, K⁺) can also influence the reaction's success.[1]

  • Side Reactions: Side reactions can consume the enolate or the product. For instance, imino-aldol addition products can form, especially with lithium enolates.[1]

    • Solution: Switching to sodium or potassium enolates can sometimes minimize these side reactions.[1]

Enzymatic Synthesis: Using Fatty Acid Hydratases (FAHs)

Question: The yield of my 2-hydroxy fatty acid is low when using a whole-cell or isolated fatty acid hydratase (FAH) system. What factors could be affecting the enzyme's performance?

Answer:

Low yields in enzymatic hydrations are typically related to enzyme activity, substrate availability, or reaction conditions. Consider the following:

  • Sub-optimal Reaction Conditions: FAHs, like all enzymes, have optimal temperature and pH ranges for activity.

    • Solution: Review the literature for the specific FAH you are using to determine its optimal conditions. If this information is unavailable, perform small-scale experiments to screen a range of temperatures and pH values.

  • Substrate/Product Inhibition: High concentrations of the unsaturated fatty acid substrate or the 2-hydroxy fatty acid product can inhibit enzyme activity.

    • Solution: Implement a fed-batch or continuous process where the substrate is added gradually to maintain a low, steady concentration. This can also prevent the accumulation of inhibitory levels of the product.

  • Poor Substrate Solubility: Fatty acids have low solubility in aqueous media, which can limit their availability to the enzyme.

    • Solution: The use of co-solvents or detergents can improve solubility, but these must be chosen carefully as they can also denature the enzyme. Some studies have successfully used biphasic systems. For example, a bi-enzymatic cascade for FAHFA synthesis was optimized to a one-pot, two-step process to avoid enzyme instability in the presence of organic solvents.[2]

  • Enzyme Inactivation: The enzyme may be denatured or inactivated over the course of the reaction.

    • Solution: Investigate the stability of your FAH under the reaction conditions. Immobilizing the enzyme can sometimes improve its stability and allow for easier reuse.

Frequently Asked Questions (FAQs)

Q1: What kind of yields can I realistically expect from the chemical synthesis of 2-hydroxy fatty acids?

A1: Yields can vary significantly depending on the method and substrate. For instance, a two-step method involving α-chlorination of a fatty acid with trichloroisocyanuric acid (TCCA) followed by hydrolysis with potassium hydroxide (B78521) has been reported to produce crude α-hydroxy fatty acids in quantities greater than 90% of the theoretical amount, with purities ranging from 78-88% before final purification.[3]

Q2: Are there alternative chemical synthesis methods if the Davis oxidation is not working well for my substrate?

A2: Yes, an alternative is the α-chlorination of the fatty acid followed by nucleophilic substitution with hydroxide. This method avoids the use of strong organometallic bases. For example, stearic, palmitic, and myristic acids have been successfully converted to their 2-hydroxy derivatives using this approach.[3]

Q3: What are the advantages of enzymatic synthesis over chemical synthesis for 2-hydroxy fatty acids?

A3: The primary advantages of enzymatic synthesis are higher regio- and stereoselectivity.[4] Chemical methods can sometimes produce a mixture of isomers, which then require challenging purification steps. Enzymatic reactions are also conducted under milder conditions (temperature, pH) and are considered a "greener" alternative.

Q4: How can I improve the efficiency of my fatty acid hydratase (FAH) for a specific substrate?

A4: If you are working with a recombinant FAH, protein engineering can be a powerful tool. By identifying key amino acid residues in the substrate tunnel, site-directed mutagenesis can be used to enhance the enzyme's selectivity and activity for a particular fatty acid. For example, mutants of an FAH from Bifidobacterium breve showed a 4.7- and 5.5-fold enhancement in oleic acid selectivity.[5]

Q5: My downstream purification of the 2-hydroxy fatty acid is proving difficult. Are there any general tips?

A5: Purification challenges are common. For chemically synthesized products, careful removal of byproducts from the reagents is crucial. For instance, in the Davis oxidation, the sulfinimine byproduct must be separated.[6][7] In the α-chlorination/hydrolysis method, trituration with a solvent like acetonitrile (B52724) can be used for purification.[3] For both chemical and enzymatic syntheses, chromatographic techniques such as silica (B1680970) gel chromatography are often employed for final purification. The choice of solvent system for chromatography will depend on the specific properties of your 2-hydroxy fatty acid.

Data Summary Tables

Table 1: Reported Yields for Chemical Synthesis of 2-Hydroxy Fatty Acids

MethodSubstrate(s)Reported YieldPurityReference
α-Chlorination/HydrolysisStearic, Palmitic, Myristic Acids>90% (crude)78-88% (crude)[3]
Asymmetric Hydroxylation (Davis Reagent)Methyl 2-methyl-3-phenylpropanoate70%62% ee[1]

Table 2: Reported Yields/Conversions for Enzymatic Synthesis of Hydroxy Fatty Acids

Enzyme SystemSubstrate(s)ProductReported Yield/ConversionReference
Fatty Acid Hydratase (S. maltophilia)Oleic Acid10-Hydroxystearic Acid98% conversion[8]
Fatty Acid Hydratase (L. plantarum)Oleic Acid10-Hydroxystearic Acid94% yield[8]
Bi-enzymatic Cascade (FAH + CALA)Unsaturated FAs (e.g., Linoleic Acid) + Palmitic AcidPalmitic Acid Ester of 13-Hydroxy-cis-octadec-9-enoic acid28-67% overall conversion[2]

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis via α-Chlorination and Hydroxylation

This protocol is adapted from a method for the synthesis of α-hydroxy fatty acids from their corresponding fatty acids.[3]

Step 1: α-Chlorination

  • In a round-bottom flask, combine the fatty acid (e.g., 35 mmol) and trichloroisocyanuric acid (TCCA, 0.4 equivalents) under solvent-free conditions.

  • Heat the mixture at 80°C for 24 hours.

  • After cooling, the crude α-chloro fatty acid is obtained and can be used in the next step without further purification.

Step 2: Hydroxylation

  • In a separate round-bottom flask, dissolve potassium hydroxide (KOH, 4 equivalents, e.g., 140 mmol) in water (e.g., 200 mL) and heat to 80°C with stirring for 30 minutes.

  • Add the crude α-chloro fatty acid from Step 1 to the KOH solution.

  • Reflux the mixture for 24 hours.

  • Cool the mixture to room temperature and acidify to a pH of 1 using 1 M HCl.

  • A white solid (the crude α-hydroxy fatty acid) will precipitate.

  • Filter the mixture to recover the solid product.

  • Purify the solid by trituration with acetonitrile (e.g., in a 1:3 solid-to-solvent ratio) to obtain the pure α-hydroxy fatty acid.

Protocol 2: General Procedure for Asymmetric α-Hydroxylation using Davis Reagent

This protocol provides a general guideline for the asymmetric hydroxylation of an enolizable ester.[1] Note: This reaction is highly sensitive to moisture and air.

Step 1: Enolate Formation

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the fatty acid ester (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) in a flame-dried flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., LDA, 1.1 mmol) to the ester solution.

  • Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

Step 2: Oxidation

  • In a separate flask, dissolve the chiral oxaziridine (e.g., (+)-(camphorylsulfonyl)oxaziridine, 1.2 mmol) in anhydrous THF (5 mL).

  • Add the oxaziridine solution dropwise to the enolate solution at -78°C over 10 minutes.

  • Stir the reaction mixture at -78°C for 3 hours.

Step 3: Workup and Purification

  • Quench the reaction at -78°C by adding a saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using flash column chromatography on silica gel.

Visualizations

Chemical_Synthesis_Workflow Troubleshooting Logic for Chemical Synthesis start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_base Evaluate Base Quality & Stoichiometry start->check_base check_enolate Assess Enolate Formation start->check_enolate check_side_reactions Investigate Side Reactions start->check_side_reactions solution_moisture Use Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents check_moisture->solution_moisture Moisture Present? solution_base Optimize Base: - Use fresh/titrated base (LDA, NaHMDS) - Adjust stoichiometry (1.1-1.2 eq) check_base->solution_base Base Degraded or Incorrect Amount? solution_enolate Improve Enolization: - Extend reaction time - Try different counterion (Na+, K+) check_enolate->solution_enolate Incomplete Reaction? solution_side_reactions Minimize Side Reactions: - Switch from Li+ to Na+ or K+ enolates check_side_reactions->solution_side_reactions Unidentified Byproducts? end_goal Improved Yield solution_moisture->end_goal solution_base->end_goal solution_enolate->end_goal solution_side_reactions->end_goal

Caption: Troubleshooting workflow for low yields in chemical synthesis.

Enzymatic_Synthesis_Workflow Troubleshooting Logic for Enzymatic Synthesis start Low Yield Observed check_conditions Verify Reaction Conditions (pH, Temp) start->check_conditions check_inhibition Check for Substrate/Product Inhibition start->check_inhibition check_solubility Assess Substrate Solubility start->check_solubility check_stability Evaluate Enzyme Stability start->check_stability solution_conditions Optimize Conditions: - Screen pH and temperature range check_conditions->solution_conditions Sub-optimal? solution_inhibition Mitigate Inhibition: - Implement fed-batch process check_inhibition->solution_inhibition High Concentrations? solution_solubility Improve Solubility: - Test compatible co-solvents - Use a biphasic system check_solubility->solution_solubility Poor Mixing/Phase Separation? solution_stability Enhance Stability: - Immobilize the enzyme check_stability->solution_stability Activity Loss Over Time? end_goal Improved Yield solution_conditions->end_goal solution_inhibition->end_goal solution_solubility->end_goal solution_stability->end_goal

Caption: Troubleshooting workflow for low yields in enzymatic synthesis.

References

Technical Support Center: Addressing Matrix Effects in the Mass Spectrometric Analysis of 2-Hydroxy Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometric analysis of 2-hydroxy lipids.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spectrometric analysis of 2-hydroxy lipids, with a focus on identifying and mitigating matrix effects.

1. Issue: I am observing low and inconsistent signal intensity for my 2-hydroxy lipid analytes. Could this be due to matrix effects?

Yes, low and inconsistent signal intensity are classic signs of ion suppression, a common manifestation of matrix effects.[1] Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI).[1]

Immediate Troubleshooting Steps:

  • Dilute the Sample: A simple first step is to dilute your sample, which can reduce the concentration of interfering matrix components.[1] This is effective as long as your 2-hydroxy lipid concentration remains above the instrument's limit of detection.[1]

  • Optimize Chromatography: Modifying your chromatographic method to better separate your 2-hydroxy lipid analytes from interfering matrix components can significantly reduce matrix effects.[1] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different chromatography column.

2. Issue: How can I confirm that matrix effects are impacting my 2-hydroxy lipid analysis?

There are two primary methods to assess the presence and extent of matrix effects: the post-column infusion method and the post-extraction spike method.[3][4][5]

  • Post-Column Infusion (Qualitative Assessment): This method helps identify at what points in the chromatogram matrix effects are occurring.[1][3] A constant flow of your 2-hydroxy lipid analyte is infused into the mass spectrometer after the LC column.[6] A separate injection of a blank matrix extract is then performed.[6] Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[2][6]

  • Post-Extraction Spike (Quantitative Assessment): This is a quantitative approach to determine the extent of the matrix effect.[1][7] You compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the degree of signal suppression or enhancement.[1][7]

Experimental Protocol: Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.

Materials:

  • Your 2-hydroxy lipid analyte stock solution

  • Neat solvent (the solvent used to reconstitute your final extract)

  • Blank matrix (a sample of the same biological matrix that does not contain the analyte)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the analyte stock solution into the neat solvent at a known concentration.[1]

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.[1]

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]

  • Analyze all three sets of samples by LC-MS. [1]

  • Calculate the Matrix Effect (%):

    Matrix Effect (%) = ((Peak Area in Set C) / (Peak Area in Set A)) * 100%

    A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

3. Issue: My analysis is confirmed to be affected by matrix effects. What are the best strategies to minimize them?

Several strategies can be employed to reduce or eliminate matrix effects, primarily focusing on improving sample preparation and optimizing analytical conditions.

A. Advanced Sample Preparation:

Proper sample preparation is one of the most effective ways to reduce matrix effects by removing interfering components.

  • Liquid-Liquid Extraction (LLE): A common technique for separating lipids from more polar molecules using immiscible organic solvents.[1] Double LLE can further improve selectivity by first removing hydrophobic interferences with a non-polar solvent, followed by extraction of the analyte with a moderately nonpolar solvent.[8]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain and elute lipids, often providing a cleaner extract than LLE.[1][9] SPE is particularly suitable for targeted lipidomics.[1]

  • Protein Precipitation (PPT): While used to remove proteins, PPT is often the least effective method for removing other matrix components and can lead to significant matrix effects.[1][9]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the general effectiveness of common sample preparation techniques in reducing matrix effects for lipid analysis.

Sample Preparation MethodGeneral Effectiveness in Reducing Matrix EffectsKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) LowSimple, fastInefficient at removing phospholipids and other matrix components.[1][8]
Liquid-Liquid Extraction (LLE) ModerateGood for removing polar interferences.[1]Can be less selective than SPE.[8]
Solid-Phase Extraction (SPE) HighHighly selective, provides cleaner extracts.[1]Can be more time-consuming and require method development.[4]

Experimental Protocol: Solid-Phase Extraction (SPE) for 2-Hydroxy Lipid Cleanup

This is a generalized protocol and should be optimized for your specific 2-hydroxy lipids of interest.

Materials:

  • SPE cartridge (e.g., C18, mixed-mode)[1]

  • Sample extract

  • Conditioning solvent (e.g., methanol)[1]

  • Equilibration solvent (e.g., water)[1]

  • Wash solvent (to remove interferences)[1]

  • Elution solvent (to elute 2-hydroxy lipids)[1]

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]

  • Loading: Load the sample onto the SPE cartridge.[1]

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[1]

  • Elution: Pass the elution solvent through the cartridge to collect the 2-hydroxy lipids of interest.[1]

  • The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.[1]

B. Calibration Strategies:

  • Matrix-Matched Calibration: To counteract matrix effects, prepare calibration standards in the same matrix as the sample. This approach helps to account for matrix-induced changes in ionization efficiency.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample.[7] It is very effective but can be time-consuming for large batches of samples.[10]

C. Use of Internal Standards:

Internal standards (IS) are crucial for accurate quantification in the presence of matrix effects.[1] An ideal internal standard is chemically similar to the analyte and experiences the same matrix effects.[1]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and are affected by the matrix in the same way.[1] By adding a known amount of the SIL-IS to each sample before extraction, you can normalize the analyte's signal, correcting for variations in both sample preparation and ionization efficiency.[1]

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" and why is it a significant problem in the analysis of 2-hydroxy lipids?

The "matrix effect" refers to the alteration of a 2-hydroxy lipid's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][5][7] In biological samples, phospholipids are a primary cause of matrix effects in lipid analysis.[1][8]

Q2: What is the difference between ion suppression and ion enhancement?

Ion suppression is the most common form of matrix effect, resulting in a reduced signal for the analyte of interest.[2][11] Ion enhancement, where the analyte signal is increased by the matrix, is observed less frequently.[2][11]

Q3: Can I completely eliminate matrix effects?

Completely eliminating matrix effects is often not possible, especially in complex biological matrices.[12] The goal is to minimize them to a level where they do not impact the accuracy and precision of the assay and to use corrective measures like appropriate internal standards and calibration strategies to compensate for their influence.[3][12]

Q4: How do I choose an appropriate internal standard for my 2-hydroxy lipid analysis?

The ideal internal standard should be a stable isotope-labeled version of the 2-hydroxy lipid you are analyzing.[1] If a SIL-IS is not available, a structurally similar 2-hydroxy lipid with a different chain length that is not present in the sample can be used. The key is that the internal standard should have similar extraction recovery and ionization response to the analyte.[13]

Q5: When should I add the internal standard to my sample?

The internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction steps.[14] This ensures that the internal standard experiences the same potential for loss during sample processing as the analyte, allowing for accurate correction.[13]

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for Matrix Effects start Low/Inconsistent Signal for 2-Hydroxy Lipid dilute Dilute Sample start->dilute check_lod Analyte Signal > LOD? dilute->check_lod check_lod->start No, consider pre-concentration optimize_chrom Optimize Chromatography check_lod->optimize_chrom Yes assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) optimize_chrom->assess_me me_present Matrix Effect Present? assess_me->me_present improve_sp Improve Sample Prep (LLE, SPE) me_present->improve_sp Yes end Quantitatively Accurate Analysis me_present->end No use_is Use Stable Isotope-Labeled Internal Standard improve_sp->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match matrix_match->end

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

Sample_Prep_Workflow General Sample Preparation Workflow to Minimize Matrix Effects start Biological Sample (e.g., Plasma, Tissue) add_is Add Stable Isotope-Labeled Internal Standard start->add_is extraction Lipid Extraction (e.g., LLE) add_is->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup drydown Dry Down Extract cleanup->drydown reconstitute Reconstitute in LC-MS Compatible Solvent drydown->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

References

stability issues of 2-hydroxyoctadecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxyoctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 2-hydroxyoctadecanoyl-CoA degradation during sample preparation?

A1: The stability of long-chain acyl-CoAs like 2-hydroxyoctadecanoyl-CoA is influenced by both enzymatic and chemical factors. Key causes of degradation include:

  • Enzymatic Degradation: Endogenous enzymes, such as 2-hydroxyacyl-CoA lyase, can cleave 2-hydroxyoctadecanoyl-CoA.[1][2][3] It is crucial to rapidly quench metabolic activity upon sample collection.

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly in alkaline or strongly acidic conditions.[4]

  • Physical Factors: Repeated freeze-thaw cycles can significantly impact the stability of lipids and acyl-CoAs.[5] Exposure to oxygen can also lead to oxidative degradation.

Q2: What are the recommended storage conditions for biological samples to ensure the stability of 2-hydroxyoctadecanoyl-CoA?

A2: To minimize degradation, immediate processing of fresh tissue is optimal.[5] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[5][6] Avoid repeated freeze-thaw cycles.[5] For extracted acyl-CoAs, storage as a dry pellet at -80°C is recommended, with reconstitution in a non-aqueous solvent just before analysis.[6]

Q3: I am observing low recovery of 2-hydroxyoctadecanoyl-CoA in my extracts. What are the likely causes and how can I troubleshoot this?

A3: Low recovery can stem from several issues during the extraction process. Refer to the troubleshooting guide below for potential causes and solutions. Common issues include incomplete cell lysis, degradation during extraction, and inefficient solid-phase extraction (SPE).[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of 2-hydroxyoctadecanoyl-CoA.

Issue Potential Cause Recommended Solution
Low or No Signal for 2-Hydroxyoctadecanoyl-CoA Sample Degradation Ensure rapid quenching of metabolic activity. Keep samples on ice at all times during preparation.[5] Store extracts as dry pellets at -80°C and reconstitute just prior to analysis in a non-aqueous solvent.[6]
Inefficient Extraction Ensure thorough homogenization of the tissue. Optimize the ratio of extraction solvent to tissue weight.[5] Consider using a glass homogenizer for better tissue disruption.[5]
Poor Recovery from SPE If using solid-phase extraction (SPE), ensure the column is properly conditioned and equilibrated. Optimize the wash and elution steps for your analyte.[5] Consider methods that do not require an SPE step if losses are significant.[6]
Inaccurate or Imprecise Quantification Matrix Effects Use a stable isotope-labeled internal standard if available. If not, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) can be used.[6] Construct calibration curves in a matrix that closely matches the study samples.[6]
Poor Chromatography Optimize chromatographic separation to reduce ion suppression.[6] For long-chain acyl-CoAs, reversed-phase chromatography (e.g., using a C18 column) at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution.[6][7]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue.[5][8]

Materials:

  • Frozen tissue sample (~100 mg)

  • Homogenizer (e.g., glass homogenizer)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly on ice.

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 5 mL of a 1:1 (v/v) mixture of acetonitrile and isopropanol.

    • Vortex vigorously for 5 minutes.

    • Add 2 mL of saturated ammonium sulfate solution and vortex again.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column by washing with 2 mL of methanol followed by 2 mL of water.

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column with 2 mL of 2% formic acid.

    • Wash the column with 2 mL of water.

    • Elute the acyl-CoAs with two 1 mL aliquots of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Tissue Sample homogenization Homogenization in Acidic Buffer sample->homogenization extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (Weak Anion Exchange) extraction->spe concentration Drying and Reconstitution spe->concentration lcms LC-MS/MS Analysis concentration->lcms data Data Processing lcms->data caption Figure 1. Experimental workflow for the extraction and analysis of 2-hydroxyoctadecanoyl-CoA.

Caption: Figure 1. Experimental workflow for 2-hydroxyoctadecanoyl-CoA analysis.

troubleshooting_logic cluster_degradation Degradation Issues cluster_extraction Extraction Issues start Low/No Signal enzymatic Enzymatic Degradation? start->enzymatic chemical Chemical Degradation? start->chemical lysis Incomplete Lysis? start->lysis spe_recovery Poor SPE Recovery? start->spe_recovery quench Rapidly Quench Metabolism Keep Samples on Ice enzymatic->quench Yes ph_temp Control pH and Temperature Store at -80°C chemical->ph_temp Yes homogenize Optimize Homogenization lysis->homogenize Yes optimize_spe Optimize SPE Protocol spe_recovery->optimize_spe Yes caption Figure 2. Troubleshooting logic for low signal of 2-hydroxyoctadecanoyl-CoA.

Caption: Figure 2. Troubleshooting logic for low 2-hydroxyoctadecanoyl-CoA signal.

References

Technical Support Center: Resolving Isomeric 2-Hydroxy and 3-Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of isomeric 2-hydroxy and 3-hydroxy fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 2-hydroxy and 3-hydroxy fatty acyl-CoA isomers?

A1: The primary challenge lies in their high structural similarity. As positional isomers, they often exhibit nearly identical physicochemical properties, leading to co-elution in standard chromatographic systems.[1] Achieving baseline separation typically requires specialized analytical techniques and careful method optimization.

Q2: Which analytical techniques are most effective for resolving these isomers?

A2: Several techniques have proven effective, often used in combination:

  • Chiral Chromatography (HPLC and SFC): Chiral stationary phases (CSPs) can differentiate between the enantiomers of hydroxy fatty acids.[2][3] This is particularly useful when the stereochemistry of the hydroxyl group is of interest.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique, especially after derivatization of the fatty acids, can provide excellent separation and sensitive detection.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Advanced LC techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry, offer high resolution and specificity for isomer separation.[7][8][9]

Q3: Is derivatization necessary for the analysis of 2- and 3-hydroxy fatty acyl-CoAs?

A3: While not always mandatory, derivatization is highly recommended, particularly for GC-MS analysis.[1][10] It improves the volatility and thermal stability of the analytes, leading to better chromatographic peak shapes and increased sensitivity. Common derivatization methods include silylation (e.g., with BSTFA or MSTFA) to form trimethylsilyl (B98337) (TMS) ethers, or esterification to form methyl esters (FAMEs).[1][4][5] For LC-MS, derivatization can enhance ionization efficiency and chromatographic retention.

Q4: Can tandem mass spectrometry (MS/MS) alone differentiate between the 2- and 3-hydroxy isomers?

A4: While MS/MS provides valuable structural information, differentiating between 2- and 3-hydroxy isomers based solely on fragmentation patterns can be challenging due to the generation of similar product ions.[8] However, derivatization can sometimes lead to distinct fragmentation patterns that aid in isomer differentiation.[8] Therefore, chromatographic separation prior to MS analysis is crucial for unambiguous identification and quantification.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of 2- and 3-Hydroxy Fatty Acyl-CoA Isomers in LC-MS

Possible Causes & Solutions:

  • Inadequate Stationary Phase: The choice of LC column is critical. Standard C18 columns may not provide sufficient selectivity.

    • Recommendation: Employ a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase. For enantiomeric separation, a chiral stationary phase is essential.[2][7]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts selectivity.

    • Recommendation: Methodically vary the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the concentration of additives like formic acid or ammonium (B1175870) acetate. A shallow gradient elution program can also enhance resolution.

  • Incorrect Flow Rate or Temperature: These parameters influence chromatographic efficiency.

    • Recommendation: Optimize the flow rate for the specific column dimensions. Adjusting the column temperature can also alter selectivity and improve peak shape.

Troubleshooting Workflow: Poor LC-MS Resolution

Start Poor Resolution/ Co-elution Observed CheckColumn Evaluate LC Column Start->CheckColumn CheckMobilePhase Optimize Mobile Phase CheckColumn->CheckMobilePhase No Improvement GoodResolution Resolution Achieved CheckColumn->GoodResolution Improved CheckTempFlow Adjust Temperature/ Flow Rate CheckMobilePhase->CheckTempFlow No Improvement CheckMobilePhase->GoodResolution Improved Derivatize Consider Derivatization CheckTempFlow->Derivatize No Improvement CheckTempFlow->GoodResolution Improved Derivatize->GoodResolution Improved

Caption: A logical workflow for troubleshooting poor resolution in LC-MS analysis.

Issue 2: Low Sensitivity or Poor Peak Shape in GC-MS Analysis

Possible Causes & Solutions:

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the resulting chromatogram will show broad, tailing peaks for the underivatized analytes.

    • Recommendation: Ensure optimal reaction conditions (temperature, time, and reagent excess).[1] Use fresh derivatization reagents and anhydrous solvents, as moisture can quench the reaction.

  • Analyte Degradation: Hydroxy fatty acyl-CoAs can be thermally labile.

    • Recommendation: Use a cool on-column or splitless injection technique to minimize thermal stress in the GC inlet. Ensure the inlet temperature is not excessively high.

  • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the hydroxyl groups of the analytes, causing peak tailing.

    • Recommendation: Use a deactivated liner and a high-quality, well-conditioned capillary column.

Troubleshooting Workflow: Poor GC-MS Performance

Start Low Sensitivity/ Poor Peak Shape CheckDeriv Verify Derivatization Completeness Start->CheckDeriv CheckGCParams Optimize GC Inlet and Temperature CheckDeriv->CheckGCParams No Improvement GoodPerformance Performance Restored CheckDeriv->GoodPerformance Improved CheckSystemActivity Assess System Activity CheckGCParams->CheckSystemActivity No Improvement CheckGCParams->GoodPerformance Improved CheckSystemActivity->GoodPerformance Improved

Caption: A systematic approach to troubleshooting common GC-MS issues.

Data Presentation

Table 1: Comparison of Analytical Methods for Hydroxy Fatty Acyl-CoA Isomer Resolution

ParameterChiral HPLC-UV/MSGC-MS (with Derivatization)UHPLC-MS/MS
Primary Separation Principle Enantioselective interactions with a chiral stationary phaseVolatility and polarity differences of derivatized analytesHigh-efficiency partitioning on a sub-2 µm particle column
Typical Limit of Detection (LOD) Nanogram range (UV), Picogram to Femtogram range (MS)Picogram to Femtogram rangeFemtogram to Attogram range[9]
Sample Preparation Minimal, but derivatization can improve sensitivityDerivatization is essential (e.g., silylation, methylation)[1]Minimal, but solid-phase extraction (SPE) can reduce matrix effects
Throughput ModerateModerate to HighHigh
Primary Advantage Resolves enantiomersHigh chromatographic efficiency and established librariesHigh sensitivity, specificity, and speed
Primary Disadvantage Chiral columns can be expensive and have limited lifetimesRequires derivatization, which adds a step to sample preparationHigh initial instrument cost

Experimental Protocols

Protocol 1: Chiral HPLC-MS for Enantiomeric Separation of 3-Hydroxy Fatty Acids

This protocol is adapted for the enantioselective analysis of 3-hydroxy fatty acids.

  • Sample Preparation:

    • Hydrolyze the fatty acyl-CoA sample to release the free fatty acid.

    • Extract the free fatty acids using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column, such as an amylose-based CSP (e.g., CHIRALPAK IA-U).[7]

    • Mobile Phase: A gradient of an organic modifier (e.g., acetonitrile/methanol) in an aqueous buffer (e.g., water with 0.1% formic acid).[3]

    • Flow Rate: Optimized for the column dimensions (typically 0.2-0.4 mL/min for a standard analytical column).

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for free fatty acids.

    • Scan Mode: Selected Reaction Monitoring (SRM) for targeted quantification of the R and S enantiomers.

Experimental Workflow: Chiral HPLC-MS

cluster_prep Sample Preparation cluster_analysis Chiral HPLC-MS Analysis Hydrolysis Hydrolysis of Acyl-CoA Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection onto Chiral Column Reconstitution->Injection Separation Enantiomeric Separation Injection->Separation Detection MS/MS Detection (SRM) Separation->Detection

Caption: A typical workflow for the enantioselective analysis of hydroxy fatty acids.

Protocol 2: GC-MS Analysis of 2- and 3-Hydroxy Fatty Acids via Silylation

This protocol outlines the derivatization and analysis of hydroxy fatty acids by GC-MS.

  • Sample Preparation and Derivatization:

    • Hydrolyze the acyl-CoA sample and extract the free fatty acids.

    • Thoroughly dry the extract, as moisture interferes with silylation.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in an aprotic solvent (e.g., acetonitrile).[1]

    • Incubate the mixture at 60-80°C for 30-60 minutes to form the TMS derivatives.[1][4]

  • GC-MS Conditions:

    • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[4]

    • Injection: Splitless or cool on-column injection.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a final temperature of around 290-300°C to elute all derivatives.[4]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic fragment ions.[4]

Experimental Workflow: GC-MS with Silylation

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Hydrolysis Hydrolysis and Extraction Drying Drying of Extract Hydrolysis->Drying Silylation Silylation with BSTFA/TMCS Drying->Silylation Injection GC Injection Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection EI-MS Detection Separation->Detection

Caption: Workflow for the analysis of hydroxy fatty acids by GC-MS following silylation.

References

Technical Support Center: Sphingolipid Metabolism Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sphingolipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of studying sphingolipid metabolism.

Section 1: Experimental Workflow & General Questions

This section provides a general overview of a typical sphingolipid analysis workflow and addresses common initial questions.

Experimental Workflow for Sphingolipid Analysis

The analysis of sphingolipids is a multi-step process, where errors in one stage can cascade and compromise the final results. Understanding the entire workflow is critical for successful analysis.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis cluster_data Data Handling Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with Internal Standards Sample->Spike 1 Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract 2 Dry Dry Down & Reconstitute Extract->Dry 3 LCMS LC-MS/MS Analysis Dry->LCMS 4 Integrate Peak Integration LCMS->Integrate 5 Quantify Quantification & Normalization Integrate->Quantify 6 Interpret Interpretation Quantify->Interpret 7

Fig. 1: General workflow for LC-MS/MS-based sphingolipid analysis.

Section 2: Sample Preparation and Extraction

The initial handling and extraction of lipids from biological matrices are critical steps where significant variability and sample loss can occur.

Frequently Asked Questions (FAQs)

Q1: Which lipid extraction method is best for my sample?

A1: There is no single protocol that extracts all sphingolipid subspecies with uniformly high yields.[1] The choice depends heavily on the specific sphingolipids of interest and the sample matrix.[2]

  • For broad profiling: Chloroform (B151607)/methanol-based methods like the Folch or Bligh & Dyer procedures are considered suitable for broad-based lipidomic studies.[3]

  • For polar sphingolipids: Some gangliosides are highly water-soluble and may partition into the aqueous phase during standard extractions.[1] A single-phase extraction using 1-butanol/methanol may offer better recovery for highly polar lipids like sphingosine-1-phosphate.[4]

  • To reduce complexity: For complex samples, an optional solid-phase extraction (SPE) step can help fractionate different sphingolipid classes before analysis.[2] It is often recommended to test multiple methods to find the most efficient one for your specific application.[2]

Q2: My lipid recoveries are low and inconsistent. What can I do?

A2: This is a common issue often related to the extraction and handling steps.

  • Ensure Proper Phase Separation: If using a biphasic method like Bligh-Dyer, an emulsion can form at the interface, trapping lipids. Adding a small amount of salt or centrifuging at a higher speed can help sharpen the interface.[2]

  • Optimize Solvent Ratios: Ensure precise measurement of solvent volumes (e.g., chloroform, methanol, water) as incorrect ratios can dramatically alter extraction efficiency.

  • Minimize Degradation: Sphingolipids can degrade due to enzymatic activity or oxidation. Work quickly on ice, use solvents with antioxidants (like BHT), and avoid repeated freeze-thaw cycles.[2]

  • Check Internal Standards: Ensure internal standards are added at the very beginning of the sample preparation process to account for losses during extraction.[5]

Troubleshooting Guide: Lipid Extraction
Problem Potential Cause Suggested Solution
Poor Peak Shape in LC-MS/MS Incomplete removal of salts or detergents from the sample.Include an extra wash step with water during the extraction or consider using a solid-phase extraction (SPE) cleanup column.
Low Recovery of Acidic Sphingolipids Inefficient extraction under neutral pH conditions.Use a mildly acidic extraction solvent (e.g., acidified Bligh & Dyer) to improve the recovery of lipids like phosphatidic acid or phosphatidylserine.[3]
High Signal from Glycerophospholipids Co-extraction of highly abundant glycerophospholipids can cause ion suppression for less abundant sphingolipids.Perform an alkaline hydrolysis (methanolysis) step after the initial extraction. This selectively degrades glycerophospholipids while leaving most sphingolipids intact.[6][7]
Protocol: Modified Bligh & Dyer Lipid Extraction for Plasma

This protocol is a standard method for extracting total lipids from plasma samples.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of the appropriate internal standard mixture.[2]

  • Initial Extraction: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample and vortex thoroughly.[2]

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.[2]

    • Add 125 µL of water and vortex for another 30 seconds.[2]

    • Centrifuge the sample to achieve clear separation between the upper aqueous phase and the lower organic phase.[2]

  • Collection: Carefully aspirate the lower organic phase, which contains the lipids, and transfer it to a new clean glass tube. Be cautious not to disturb the protein disk at the interface.[2]

  • Drying and Reconstitution: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen. Reconstitute the dried lipid film in an appropriate solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v).[2]

Section 3: Quantification and Data Analysis

Accurate quantification is a major challenge in sphingolipidomics due to the vast number of structurally similar species.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right internal standard (IS)?

A1: The choice of internal standard is critical for accurate quantification, as it corrects for variability in extraction efficiency and instrument response.[8]

  • Gold Standard: Stable isotope-labeled standards (e.g., containing ¹³C or ²H) are considered the gold standard.[9] They have nearly identical physicochemical properties to their endogenous counterparts, ensuring they behave similarly during extraction and analysis.[8][9]

  • Cost-Effective Alternative: Odd-chain sphingolipids (e.g., C17-sphinganine) are a common alternative.[9] These are naturally absent or present at very low levels in most mammalian samples and are often more affordable.[9][10]

  • The "One Standard Per Class" Problem: Using a single internal standard to quantify an entire class of sphingolipids (e.g., one ceramide IS for all ceramides) can lead to inaccuracies.[11] Different acyl chain lengths and saturation levels cause variations in ionization efficiency and fragmentation. For the most accurate data, an ideal approach is "one standard per species," though this is often impractical.[11]

Q2: My quantification seems inaccurate, especially for different ceramide species. Why?

A2: This is a known pitfall. Different ceramide structures fragment differently in the mass spectrometer.[11] For example, the signal response varies between saturated and unsaturated species.[12] Relying on a single C18-ceramide standard to quantify a C24-ceramide may lead to significant over- or underestimation. If high accuracy is needed, it may be necessary to use multiple internal standards that more closely match the structures of the analytes being quantified or to develop fragmentation models to correct for these structural differences.[11]

Q3: What are isobaric and isomeric interferences?

A3: These are major challenges in mass spectrometry-based analysis.

  • Isobaric Interference: This occurs when two different lipids have the same mass and produce the same fragment ion, making them indistinguishable by MS/MS alone. For example, certain ceramide-1-phosphate and hexosylceramide species can be isobaric.[13]

  • Isomeric Interference: This involves molecules with the same chemical formula but different structures (e.g., glucosylceramide vs. galactosylceramide).[13] In both cases, chromatographic separation (LC) before mass analysis is essential to distinguish and accurately quantify these species.[13][14]

Data Summary: Comparison of Internal Standard Types

The following table summarizes the key characteristics of the two major types of internal standards used in sphingolipidomics.

FeatureStable Isotope-Labeled IS (e.g., d7-Sphinganine)Odd-Chain IS (e.g., C17-Sphinganine)
Accuracy Very High (Gold Standard)[9]Good to High[9]
Physicochemical Properties Nearly identical to endogenous analyte[8][9]Similar, but not identical
Co-elution Co-elutes with the analyte[9]Elutes at a different retention time
Cost HigherLower[9]
Primary Advantage Most accurately corrects for matrix effects and extraction variability.[8]Cost-effective for routine analysis.[9]

Section 4: Use of Pharmacological Inhibitors

Pharmacological inhibitors are powerful tools for dissecting sphingolipid pathways, but their use is fraught with potential pitfalls related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: I'm using a well-known inhibitor, but my lipidomics data shows unexpected changes. What's happening?

A1: Many small molecule inhibitors are not as specific as assumed and can have significant off-target effects, especially at concentrations commonly used in cell-based studies.[10][15] This can lead to misinterpretation of experimental results.

Q2: Are there known off-target effects for the S1P₂/₄ antagonist JTE-013?

A2: Yes. JTE-013 is widely used to study the roles of the S1P receptors S1P₂ and S1P₄.[10] However, at concentrations frequently used in research (e.g., 10 µM), JTE-013 has been shown to directly inhibit several key enzymes in the sphingolipid metabolic pathway.[10][15]

  • Known Off-Targets: Dihydroceramide desaturase 1 (DES1) and both sphingosine (B13886) kinases (SK1 and SK2).[10][15]

  • Consequence: Inhibition of these enzymes leads to an accumulation of ceramides, dihydroceramides, sphingosine, and dihydrosphingosine, which is independent of its action on S1P receptors.[10]

  • Recommendation: Caution must be used when interpreting data from experiments using JTE-013, particularly at concentrations above 1 µM.[15]

Troubleshooting Logic: Interpreting Inhibitor Effects

When unexpected results arise from inhibitor studies, a logical troubleshooting process is necessary.

G Start Unexpected Lipid Profile with Inhibitor Treatment CheckConc Is inhibitor concentration > 1 µM or commonly cited for off-target effects? Start->CheckConc OffTarget High Likelihood of Off-Target Effects CheckConc->OffTarget Yes OnTarget Potential On-Target Effect or Novel Off-Target CheckConc->OnTarget No Validate Validate with secondary method (e.g., siRNA, different inhibitor) OffTarget->Validate OnTarget->Validate EnzymeAssay Perform in vitro enzyme assays Validate->EnzymeAssay

Fig. 2: Troubleshooting unexpected results from inhibitor experiments.
Signaling Pathway: JTE-013 Off-Target Effects

This diagram illustrates how JTE-013 can affect the sphingolipid pathway at multiple points beyond its intended targets.

G cluster_pathway Simplified Sphingolipid Pathway DHCer Dihydroceramide Cer Ceramide DHCer->Cer DES1 Sph Sphingosine Cer->Sph S1P S1P Sph->S1P SK1/SK2 S1PR S1P Receptors (S1P₂, S1P₄) S1P->S1PR Inhibitor JTE-013 Inhibitor->Cer Off-Target Inhibition Inhibitor->S1P Off-Target Inhibition Inhibitor->S1PR Intended Target

Fig. 3: Off-target inhibition of JTE-013 on sphingolipid enzymes.

References

Technical Support Center: Enhancing Chromatographic Resolution of Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions related to the chromatographic separation of hydroxylated fatty acids (HFAs).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic technique for separating hydroxylated fatty acids?

The choice of technique depends on the specific analytical goal. High-Performance Liquid Chromatography (HPLC) is versatile for all lipid classes, while Gas Chromatography (GC) is excellent for volatile compounds like fatty acids, though it often requires derivatization.[1] Supercritical Fluid Chromatography (SFC) is a high-efficiency alternative, particularly adept at separating isomeric species with reduced organic solvent consumption.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Universally applicable for all lipid classes without requiring derivatization.[1] Reversed-phase (RP-HPLC) is the most common mode, separating lipids based on chain length and degree of unsaturation.[4]

  • Gas Chromatography (GC): Highly efficient for analyzing fatty acids, but requires derivatization to increase the volatility of HFAs.[1] This method is not suitable for intact large lipids like triglycerides due to the high temperatures required, which can cause thermal decomposition.[1]

  • Supercritical Fluid Chromatography (SFC): A high-throughput technique that combines the advantages of GC and HPLC.[4] It is particularly effective for separating isomers and is compatible with pure organic solvent injections, making it well-suited for lipid analysis.[5][6]

Q2: When should I choose a C30 column over a standard C18 column for reversed-phase HPLC?

A C30 column should be considered when a C18 column fails to provide satisfactory resolution, especially for hydrophobic, long-chain, and structurally similar isomers.[7] C30 columns exhibit greater shape selectivity compared to C18 columns, making them ideal for separating geometric and positional isomers of fatty acids.[8][9] While C18 columns are excellent general-purpose phases, the longer alkyl chains of C30 phases provide stronger interactions and can resolve complex mixtures of lipids that co-elute on a C18.[9][10]

Q3: Is derivatization always necessary for analyzing hydroxylated fatty acids?

Not always. For HPLC analysis, derivatization is not typically required.[11] However, for GC analysis, derivatization is essential to convert the carboxyl and hydroxyl groups into more volatile and thermally stable forms, which improves peak shape and prevents interactions with the stationary phase.[1][12] Common derivatization methods include esterification (e.g., forming fatty acid methyl esters, FAMEs) and silylation (e.g., forming trimethylsilyl (B98337) (TMS) ethers).[12] Derivatization can also be used in LC-MS to enhance ionization and introduce specific fragmentation patterns for structural identification.[13]

Q4: How can I separate chiral (enantiomeric) hydroxylated fatty acids?

Separating HFA enantiomers requires a chiral environment. This is typically achieved using chiral stationary phases (CSPs) in either HPLC or SFC.[14][15]

  • Chiral HPLC: This is a direct method where HFAs are often derivatized with agents like 3,5-dinitrophenyl isocyanate to interact with the CSP, allowing for the separation of R and S enantiomers.[16][17] Various commercial CSPs are available for this purpose.[18]

  • Chiral SFC: SFC has been successfully applied for chiral separations, often providing faster analysis times than HPLC.[19]

  • Indirect GC Method: An alternative involves derivatizing the HFA with a pure chiral reagent to form diastereomers. These diastereomeric derivatives have different physical properties and can then be separated on a standard (achiral) GC column.[14]

Troubleshooting Guide

Problem: My hydroxylated fatty acid isomers are co-eluting or showing poor resolution in reversed-phase HPLC.

Answer: Poor resolution of isomers is a common challenge.[20] Consider the following systematic approach to improve separation:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase.[21] Decreasing the organic content will increase retention times, which may improve the separation between closely eluting peaks.[22]

    • Change Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity due to different solvent properties.[23]

    • Adjust pH: For free fatty acids, adding a small amount of acid (e.g., acetic or formic acid) to the mobile phase can suppress the ionization of the carboxyl group, leading to sharper peaks and better retention.[4][18]

  • Change the Stationary Phase:

    • Switch to a C30 Column: If using a C18 column, a C30 phase offers enhanced shape selectivity, which is often effective for resolving positional and geometric isomers.[7][9]

    • Consider a Phenyl Phase: Phenyl columns can offer alternative selectivity for compounds with unsaturated bonds due to π-π interactions.[24]

  • Adjust Operating Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the analysis time.[22][25]

    • Decrease the Column Temperature: Lowering the temperature generally increases retention and can improve resolution for some analytes.[22] However, ensure the temperature remains stable.[25]

  • Consider an Alternative Technique:

    • If HPLC optimization is unsuccessful, Supercritical Fluid Chromatography (SFC) is an excellent alternative that often provides superior resolution for isomers.[3][5]

Problem: I'm seeing poor peak shape (tailing or fronting) for my analytes.

Answer: Poor peak shape is often caused by secondary interactions, column overload, or issues with the mobile phase.[20]

  • Peak Tailing:

    • Cause: Often due to strong interactions between the analyte and active sites (e.g., free silanols) on the silica (B1680970) support.

    • Solution: For acidic analytes like HFAs, ensure the mobile phase pH is low enough (e.g., by adding 0.1% formic or acetic acid) to keep the carboxyl group protonated.[18] Using a modern, high-purity, base-deactivated column can also minimize these interactions.[24]

  • Peak Fronting:

    • Cause: Typically a result of column overloading.

    • Solution: Reduce the sample concentration or the injection volume.[25][26]

  • General Solutions:

    • Ensure your sample is fully dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can distort peak shape.

    • Check for column degradation or contamination. Flushing the column or replacing it if it's old may be necessary.[26]

Problem: My hydroxylated fatty acids are not volatile enough for GC analysis.

Answer: This is an expected issue as the hydroxyl and carboxyl functional groups make these molecules polar and non-volatile.[12] Derivatization is the standard solution.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert both hydroxyl (-OH) and carboxyl (-COOH) groups to their trimethylsilyl (TMS) ether and ester derivatives, respectively.[12] These derivatives are much more volatile and thermally stable.

  • Esterification + Silylation: A two-step process can be used. First, the carboxyl group is converted to a methyl ester (FAME) using a reagent like BF3-methanol.[12] Then, the hydroxyl group is silylated. This creates a stable, volatile derivative suitable for GC-MS analysis.[27]

Problem: I have low sensitivity and cannot detect my low-abundance hydroxylated fatty acids.

Answer: Low sensitivity can be a result of the analytical method, sample preparation, or the detector used.[20]

  • Enhance Detection:

    • Mass Spectrometry (MS): Coupling your chromatograph (LC or GC) to a mass spectrometer is the most powerful way to increase sensitivity and selectivity.[28]

    • Derivatization for Detection: For HPLC with UV detection, derivatize the fatty acids with a UV-absorbing tag.[17] For LC-MS, certain derivatization agents can improve ionization efficiency.[13]

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Use SPE to clean up the sample matrix and concentrate the HFAs before analysis. This removes interfering substances and increases the analyte concentration.[27]

    • Increase Sample Amount: If possible, start with a larger amount of the initial sample.

  • Optimize the Chromatographic Method:

    • Ensure peak shapes are sharp and narrow, as broader peaks lead to lower peak height and reduced sensitivity.[26] All the troubleshooting steps for improving resolution will also help improve sensitivity.

Visual Diagrams and Workflows

TroubleshootingWorkflow start Problem: Poor Resolution / Co-elution check_mobile_phase 1. Optimize Mobile Phase start->check_mobile_phase adjust_strength Adjust Organic/Aqueous Ratio check_mobile_phase->adjust_strength Change one parameter at a time change_solvent Switch Organic Solvent (e.g., ACN to MeOH) adjust_strength->change_solvent adjust_ph Adjust pH (e.g., add 0.1% Formic Acid) change_solvent->adjust_ph check_column 2. Evaluate Stationary Phase adjust_ph->check_column change_column_type Switch Column Chemistry (e.g., C18 to C30 or Phenyl) check_column->change_column_type use_longer_column Increase Column Length change_column_type->use_longer_column check_parameters 3. Adjust Operating Parameters use_longer_column->check_parameters adjust_flow Decrease Flow Rate check_parameters->adjust_flow adjust_temp Decrease Temperature adjust_flow->adjust_temp end_node Resolution Improved adjust_temp->end_node

Caption: A systematic workflow for troubleshooting poor HPLC resolution.

TechniqueSelection start Goal: Analyze Hydroxylated Fatty Acids q_isomers Are you separating chiral or positional isomers? start->q_isomers q_volatile Is the analyte (or its derivative) volatile? q_isomers->q_volatile No sfc SFC (often best for isomers) q_isomers->sfc Yes (Positional) [High-throughput] chiral_hplc Chiral HPLC/SFC q_isomers->chiral_hplc Yes (Chiral) hplc HPLC (C18, C30) q_volatile->hplc No gc GC (Requires Derivatization) q_volatile->gc Yes derivatize Derivatize Analyte hplc->derivatize Derivatize to improve detection (optional) sfc->hplc Alternative gc->derivatize Required Step

Caption: Decision tree for selecting a chromatographic technique.

Quantitative Data Summary

Table 1: Comparison of Common Reversed-Phase HPLC Stationary Phases for HFA Analysis

FeatureC18 ColumnC30 Column
Primary Use General-purpose analysis of a wide range of compounds, including lipids.[24]Specialty analysis of hydrophobic, long-chain, structurally related isomers.[7]
Shape Selectivity Standard shape selectivity.High shape selectivity, superior for resolving geometric and positional isomers.[7][8]
Retention Strong retention for non-polar analytes.[9]Stronger retention for hydrophobic molecules compared to C18.[9]
Best For Routine analysis, separating HFAs based on chain length and unsaturation.Complex mixtures where C18 fails, separation of carotenoids, steroids, and lipid isomers.[7][10]

Table 2: Overview of Chromatographic Techniques for Hydroxylated Fatty Acid Analysis

TechniqueThroughputDerivatizationKey AdvantageKey Disadvantage
HPLC ModerateNot required[11]Broad applicability to all lipid classes.[1]Can have lower resolution for complex isomers compared to SFC or GC.
GC-MS HighRequired[1]Excellent separation efficiency for volatile compounds.[1]Requires high temperatures; risk of thermal degradation for some lipids.[1]
SFC-MS Very HighNot requiredFast separations, high efficiency for isomers, reduced organic solvent use.[2][6]Less common instrumentation in some labs compared to HPLC/GC.

Detailed Experimental Protocols

Protocol 1: General Method Development and Optimization for HPLC-UV/MS

This protocol provides a systematic approach to developing a robust separation method for HFAs.

  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, <5 µm particle size) as a general-purpose choice.[24]

    • Prepare Mobile Phase A: Water with 0.1% formic acid.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid. The acid helps to ensure sharp peaks for free fatty acids.[18]

  • Initial Gradient Elution:

    • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.[11]

    • Run a broad gradient to determine the approximate elution time of the HFAs. For example:

      • 0-2 min: 70% B

      • 2-20 min: Ramp from 70% to 100% B

      • 20-25 min: Hold at 100% B

      • 25-30 min: Return to 70% B and equilibrate.

  • Method Optimization (if resolution is poor):

    • Adjust Gradient Slope: If peaks are clustered, flatten the gradient around the region where they elute. For example, if analytes elute between 10-15 minutes (at ~85-95% B), change the gradient to ramp from 80% to 100% B over a longer period.[26]

    • Change Solvent: Replace acetonitrile (Mobile Phase B) with methanol and repeat the analysis. Methanol can alter selectivity and may resolve co-eluting peaks.[23]

    • Change Column: If isomer separation is the goal and resolution is still poor, switch to a C30 column of similar dimensions and re-optimize the gradient.[7]

  • Finalization:

    • Once satisfactory separation is achieved, the method can be finalized. Ensure the system is fully equilibrated before each injection to maintain reproducible retention times.[20]

Protocol 2: Silylation of Hydroxylated Fatty Acids for GC-MS Analysis

This protocol describes the preparation of trimethylsilyl (TMS) derivatives to increase HFA volatility for GC analysis.[12]

  • Sample Preparation:

    • Start with approximately 1 mg of your dried lipid extract or HFA standard in a GC vial. Ensure the sample is completely free of water, as silylating reagents react with it.[29]

    • Add an appropriate aprotic solvent (e.g., 100 µL of acetonitrile or pyridine) to dissolve the sample.[12] Pyridine can act as an acid scavenger and help drive the reaction.[29]

  • Derivatization Reaction:

    • Add 50 µL of a silylating agent such as BSTFA with 1% TMCS (trimethylchlorosilane). TMCS acts as a catalyst.[12]

    • Cap the vial tightly and vortex for 10-15 seconds.

    • Heat the vial at 60 °C for 60 minutes in an incubator or oven.[12] The time and temperature can be optimized depending on the specific analytes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • Note: Silylating reagents can derivatize active hydrogens in certain GC stationary phases (e.g., Carbowax). Use a compatible column, such as a DB-1ms or DB-5ms.[27][29]

  • GC-MS Conditions (Example):

    • Injector: 280 °C, splitless mode.[27]

    • Column: DB-1ms or similar non-polar column.

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 180°C at 12°C/min, then ramp to 300°C at 10°C/min and hold.[27] This program should be optimized for your specific analytes.

    • MS Transfer Line: 310 °C.[27]

    • MS Detection: Scan from m/z 50-600. Look for characteristic fragments to identify the position of the hydroxyl group.

References

Technical Support Center: Minimizing Acyl-CoA Ester Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of acyl-CoA esters during your experiments, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of acyl-CoA ester degradation?

A1: Acyl-CoA esters are susceptible to degradation through two primary pathways:

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), readily hydrolyze the thioester bond, converting acyl-CoAs back to a free fatty acid and coenzyme A.[1][2][3] This is often the most significant cause of degradation upon cell lysis.

  • Chemical Hydrolysis: The thioester bond is chemically labile and can be cleaved by hydrolysis. This process is significantly accelerated by non-optimal pH conditions, especially alkaline environments (pH > 8), and elevated temperatures.[2]

Q2: What is the optimal pH range for working with and storing acyl-CoA esters?

A2: Acyl-CoA esters are most stable in slightly acidic conditions.[2] Aqueous solutions should be maintained within a pH range of 2 to 6 to minimize chemical hydrolysis.[2] Stability markedly decreases in alkaline solutions.[2]

Q3: How does temperature affect the stability of acyl-CoA esters?

A3: Higher temperatures increase the rate of both enzymatic and chemical degradation.[2] It is crucial to maintain samples on ice (0-4°C) or at sub-zero temperatures throughout all experimental procedures, including extraction and purification.[2] For long-term storage, temperatures of -20°C or, ideally, -80°C are recommended.[2][4]

Q4: How can I prevent enzymatic degradation by thioesterases?

A4: Immediate inactivation of endogenous thioesterases upon cell lysis is critical. This can be achieved by:

  • Rapid Quenching: Immediately stopping all enzymatic activity at the time of sample collection is the most critical step.[2]

  • Acidic Extraction: Using an acidic extraction buffer (e.g., potassium phosphate (B84403) buffer at pH 4.9) helps to both inhibit thioesterase activity and stabilize the thioester bond.[2]

  • Thioesterase Inhibitors: While not always necessary if proper temperature and pH are maintained, specific inhibitors can be used. Some research indicates that diisopropyl fluorophosphate (B79755) and phenylmethylsulfonyl fluoride (B91410) can strongly inhibit certain thioesterase activities.[5]

Q5: What are the best practices for long-term storage of acyl-CoA esters?

A5: For long-term stability, acyl-CoA esters should be stored as a dry pellet or in a buffered, slightly acidic solution at -80°C.[4] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting samples into single-use volumes before freezing is highly recommended.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low recovery of acyl-CoA esters after extraction.

Potential Cause Troubleshooting Step & Solution
Incomplete Inactivation of Thioesterases Cellular thioesterases can rapidly degrade the target molecule upon cell lysis. Solution: Ensure immediate and effective inactivation of enzymes. Use an ice-cold, acidic extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9) and process samples as quickly as possible.[2]
Non-Optimal pH of Buffers Neutral or alkaline buffers (pH > 7) promote rapid chemical hydrolysis of the thioester bond. Solution: Verify the pH of all buffers and solutions. Maintain a pH between 2 and 6 for maximal stability.[2]
High Temperature During Processing Degradation rates increase significantly with temperature. Solution: Keep all samples, buffers, and tubes on ice (0-4°C) throughout the entire extraction process, including homogenization and centrifugation.[2]
Oxidation The thiol group of Coenzyme A can be susceptible to oxidation. Solution: While less common for the thioester itself, consider degassing buffers or adding antioxidants like DTT or TCEP if oxidation of free Coenzyme A is a concern, though their effect on the thioester bond stability should be considered.

Issue 2: Inconsistent results in enzymatic assays using acyl-CoA substrates.

Potential Cause Troubleshooting Step & Solution
Substrate Degradation in Assay Buffer The pH and temperature of the assay buffer may be optimal for the enzyme but detrimental to the acyl-CoA substrate. Solution: Prepare the acyl-CoA stock solution in a stabilizing acidic buffer and add it to the assay buffer immediately before starting the reaction. Perform control experiments to measure the rate of non-enzymatic hydrolysis of the acyl-CoA in the assay buffer.
Repeated Freeze-Thaw Cycles of Stock Solutions Each freeze-thaw cycle can introduce water and promote hydrolysis. Solution: Aliquot acyl-CoA stock solutions into single-use volumes to avoid repeated freezing and thawing.
Purity of Acyl-CoA Standard Impurities or degraded acyl-CoA in the standard will lead to inaccurate quantification. Solution: Verify the purity of your acyl-CoA standard using a reliable analytical method like LC-MS/MS. Store standards under optimal conditions (-80°C, dry or in acidic buffer).

Data Summary Tables

Table 1: pH and Temperature Stability of Acyl-CoA Esters

ParameterRecommended RangeRationale
Working pH 2.0 - 6.0Minimizes chemical hydrolysis of the thioester bond. Stability significantly decreases above pH 8.[2]
Processing Temperature 0 - 4°C (On Ice)Reduces the rate of both enzymatic and chemical degradation.[2]
Short-Term Storage (hours to days) -20°CAdequate for preventing significant degradation over short periods.
Long-Term Storage (weeks to years) -80°CEnsures maximal stability and prevents degradation over extended periods.[4]

Experimental Protocols

Protocol 1: General Procedure for Extraction of Acyl-CoA Esters from Cultured Cells

  • Cell Harvesting: a. Aspirate the culture medium. b. Quickly wash the cells with ice-cold phosphate-buffered saline (PBS). c. Immediately add 200 µL of ice-cold extraction buffer (e.g., 2.5% (w/v) 5-sulfosalicylic acid (SSA) or 100 mM potassium phosphate, pH 4.9) containing an appropriate internal standard.[4] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysis and Deproteinization: a. Vortex the lysate vigorously. b. Incubate on ice for 10 minutes to ensure complete lysis and protein precipitation.

  • Clarification: a. Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[4] b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, pre-chilled tube, avoiding the protein pellet.

  • Storage: a. For immediate analysis, keep the supernatant on ice. b. For long-term storage, freeze the sample at -80°C.

Visualizations

Acyl_CoA Acyl-CoA Ester Degradation_Products Free Fatty Acid + Coenzyme A Acyl_CoA->Degradation_Products Degradation Pathways Enzymatic_Degradation Enzymatic Degradation Degradation_Products->Enzymatic_Degradation Chemical_Hydrolysis Chemical Hydrolysis Degradation_Products->Chemical_Hydrolysis Thioesterases Acyl-CoA Thioesterases (ACOTs) Enzymatic_Degradation->Thioesterases Mediated by Alkaline_pH Alkaline pH (>7) Chemical_Hydrolysis->Alkaline_pH Accelerated by High_Temp Elevated Temperature Chemical_Hydrolysis->High_Temp Accelerated by

Caption: Factors leading to the degradation of Acyl-CoA esters.

Start Start: Biological Sample Quench 1. Rapid Quenching & Lysis (Ice-cold acidic buffer) Start->Quench Process 2. Homogenization / Centrifugation (Keep at 0-4°C) Quench->Process Extract 3. Supernatant Collection Process->Extract Analysis Immediate Analysis Extract->Analysis Option A Store Long-Term Storage (-80°C, Aliquoted) Extract->Store Option B Stable_Sample End: Stable Acyl-CoA Sample Analysis->Stable_Sample Store->Stable_Sample

Caption: Workflow for optimal handling and storage of Acyl-CoA esters.

References

dealing with the low abundance of 2-hydroxyoctadecanoyl-CoA in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxyoctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low abundance of 2-hydroxyoctadecanoyl-CoA in biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is 2-hydroxyoctadecanoyl-CoA difficult to detect and quantify in biological samples?

A1: The quantification of 2-hydroxyoctadecanoyl-CoA is challenging due to several factors. As a long-chain acyl-CoA, it is often present at very low physiological concentrations. Its detection is further complicated by ion suppression from more abundant lipids in the sample, potential chemical instability, and the presence of structurally similar isomers that can interfere with accurate measurement.[1][2][3] The inherent complexity of biological matrices also contributes to these analytical hurdles.[2]

Q2: What is the most effective method for extracting 2-hydroxyoctadecanoyl-CoA from tissues?

A2: A robust method for extracting long-chain acyl-CoAs, including 2-hydroxyoctadecanoyl-CoA, involves tissue homogenization in a buffer, followed by solvent extraction and solid-phase extraction (SPE) for purification.[4][5] A modified protocol with high recovery involves homogenization in a potassium phosphate (B84403) buffer, extraction with acetonitrile (B52724) and 2-propanol, and purification using an oligonucleotide purification column.[4] It is crucial to work quickly and at low temperatures to minimize degradation.

Q3: How can I improve the sensitivity of my LC-MS/MS analysis for 2-hydroxyoctadecanoyl-CoA?

A3: To enhance sensitivity, consider optimizing several aspects of your LC-MS/MS method. This includes using a high-resolution mass spectrometer, fine-tuning the electrospray ionization (ESI) source parameters, and employing selected reaction monitoring (SRM) for targeted quantification.[6][7] Additionally, chemical derivatization of the fatty acid carboxyl group can improve ionization efficiency and signal intensity in positive ion mode.[8]

Q4: Is an internal standard necessary for accurate quantification?

A4: Yes, using an internal standard is critical for accurate quantification. A stable isotope-labeled internal standard, such as a 13C-labeled version of a long-chain acyl-CoA, is highly recommended.[6] This standard is added to the sample at the beginning of the extraction process and co-elutes with the analyte, compensating for variability in extraction efficiency, matrix effects, and instrument response.[2][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or very low signal for 2-hydroxyoctadecanoyl-CoA 1. Inefficient extraction.[4] 2. Analyte degradation.[2] 3. Insufficient sample amount. 4. Poor ionization efficiency.[8] 5. Ion suppression.[1]1. Optimize the extraction protocol; consider solid-phase extraction (SPE) for enrichment.[5] 2. Keep samples on ice or at 4°C throughout the extraction process. Use fresh solvents. 3. Increase the starting amount of biological material if possible. 4. Consider chemical derivatization to enhance ionization.[8] 5. Improve chromatographic separation to reduce co-elution with interfering compounds.[3] Dilute the sample if matrix effects are severe.
Poor peak shape in chromatogram 1. Inappropriate LC column. 2. Suboptimal mobile phase composition or gradient.[6] 3. Column overload.1. Use a C18 reversed-phase column suitable for lipid analysis.[5] 2. Optimize the mobile phase, for instance, by using a binary gradient with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[5][6] 3. Reduce the injection volume or dilute the sample.
High background noise 1. Contaminated solvents or reagents.[2] 2. Carryover from previous injections.[2] 3. Complex biological matrix.[2]1. Use high-purity, LC-MS grade solvents and prepare fresh mobile phases.[2] 2. Implement a thorough needle and column wash protocol between samples.[9] 3. Enhance sample cleanup using techniques like SPE.[5]
Inconsistent quantification results 1. Inconsistent sample preparation. 2. Matrix effects varying between samples.[1] 3. Instability of the analyte in processed samples.1. Standardize all steps of the extraction and sample handling procedure. 2. Use a stable isotope-labeled internal standard for every sample to normalize for matrix effects.[6] 3. Analyze samples as quickly as possible after preparation or store them at -80°C.[10]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues.[4][6]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Glass homogenizer

  • 100 mM KH2PO4 buffer (pH 4.9)

  • Acetonitrile (ACN)

  • 2-propanol

  • Internal standard (e.g., C17:0-CoA)

  • Centrifuge

Procedure:

  • Pre-cool the glass homogenizer with liquid nitrogen.

  • Weigh the frozen tissue and place it in the pre-cooled homogenizer.

  • Add 1 mL of ice-cold KH2PO4 buffer and homogenize thoroughly.

  • Add 2 mL of 2-propanol and homogenize again.

  • Add the internal standard to the homogenate.

  • Transfer the homogenate to a centrifuge tube and add 2 mL of ACN. Vortex for 2 minutes.

  • Sonicate for 3 minutes and then centrifuge at 16,000 x g for 10 minutes at 4°C.[6]

  • Collect the supernatant. Re-extract the pellet with a mixture of ACN:2-propanol:methanol (3:1:1), centrifuge again, and combine the supernatants.[6]

  • Dry the combined supernatants under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of methanol:water (1:1, v/v) for LC-MS/MS analysis.[6]

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol is based on established methods for the analysis of long-chain acyl-CoAs.[5][6][7]

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[6]

  • Mobile Phase A: 15 mM ammonium hydroxide in water.[6]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the long-chain acyl-CoAs.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • Precursor and Product Ions: These will need to be optimized for 2-hydroxyoctadecanoyl-CoA. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of 507 Da.[5][11] The precursor ion would be [M+H]+.

Quantitative Data Summary

The following table provides representative data on the recovery and concentration of various long-chain acyl-CoAs from biological samples, which can serve as a reference for optimizing the analysis of 2-hydroxyoctadecanoyl-CoA.

Acyl-CoA Species Extraction Recovery (%) Typical Concentration in Rat Liver (nmol/g wet weight)
Palmitoyl-CoA (C16:0)70-80[4]15-30
Stearoyl-CoA (C18:0)70-80[4]5-15
Oleoyl-CoA (C18:1)70-80[4]10-25
Linoleoyl-CoA (C18:2)70-80[4]2-8

Note: The exact concentrations can vary significantly depending on the tissue type, physiological state, and analytical method used.

Visualizations

experimental_workflow sample Biological Sample (e.g., Tissue) homogenization Homogenization (Buffer + Solvents) sample->homogenization extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (Enrichment & Cleanup) extraction->spe drying Drying Down (Nitrogen Stream) spe->drying reconstitution Reconstitution (Methanol/Water) drying->reconstitution lcms LC-MS/MS Analysis (UPLC-QqQ) reconstitution->lcms data Data Analysis (Quantification) lcms->data

Caption: Experimental workflow for the analysis of 2-hydroxyoctadecanoyl-CoA.

troubleshooting_low_signal start Low/No Signal for 2-hydroxyoctadecanoyl-CoA check_extraction Review Extraction Protocol start->check_extraction check_ms Optimize MS Parameters start->check_ms check_lc Evaluate Chromatography start->check_lc solution_extraction Implement SPE for Enrichment & Use Fresh Solvents check_extraction->solution_extraction solution_ms Tune Ion Source Consider Derivatization check_ms->solution_ms solution_lc Optimize Gradient Check for Co-elution check_lc->solution_lc

References

Technical Support Center: Efficient Derivatization of 2-Hydroxy Fatty Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the derivatization of 2-hydroxy fatty acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the efficiency and reliability of your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for 2-hydroxy fatty acids before GC-MS analysis?

A1: Derivatization is a critical step for the successful analysis of 2-hydroxy fatty acids by GC-MS for several reasons:

  • Increased Volatility: 2-hydroxy fatty acids are relatively non-volatile due to the presence of polar carboxyl and hydroxyl functional groups. Derivatization converts these polar groups into less polar, more volatile derivatives, allowing them to be vaporized in the GC inlet and travel through the analytical column.[1][2]

  • Improved Thermal Stability: The derivatization process creates more stable molecules that can withstand the high temperatures of the GC inlet and column without degradation.[2]

  • Reduced Peak Tailing: The polar nature of the carboxyl and hydroxyl groups can lead to interactions with the stationary phase of the GC column, resulting in broad, tailing peaks. Derivatization minimizes these interactions, leading to sharper, more symmetrical peaks, which improves resolution and quantification.[1][3]

  • Enhanced Detection Sensitivity: Derivatized compounds can produce characteristic fragmentation patterns in the mass spectrometer, leading to improved sensitivity and more accurate identification.[2]

Q2: What are the most common derivatization strategies for 2-hydroxy fatty acids?

A2: The most common and effective strategy for 2-hydroxy fatty acids is a two-step derivatization process:

  • Esterification: The carboxylic acid group is converted to a methyl ester, typically a Fatty Acid Methyl Ester (FAME). Common reagents for this step include Boron Trifluoride in methanol (B129727) (BF₃-methanol) or (Trimethylsilyl)diazomethane (TMS-diazomethane).[4][5]

  • Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are frequently used for this step.[1][6][7]

A one-step method using methyl iodide in a polar aprotic solvent to simultaneously form methyl esters and methyl ethers has also been described, offering simplicity and producing water-stable derivatives.[8]

Q3: How can I improve the efficiency of my derivatization reaction?

A3: To improve derivatization efficiency, consider the following factors:

  • Anhydrous Conditions: Moisture can significantly hinder the derivatization process, especially silylation. Ensure all glassware is dry and use anhydrous solvents and reagents. Samples in aqueous solutions should be thoroughly dried before derivatization.[1][9] A water scavenger, such as 2,2-dimethoxypropane, can be added to the reaction mixture.[8]

  • Reagent Excess: Use a molar excess of the derivatizing reagents to ensure the reaction goes to completion.[1]

  • Optimal Temperature and Time: The reaction time and temperature are critical. These parameters should be optimized for your specific analytes and sample matrix. For example, esterification with BF₃-methanol is often carried out at 60°C for 10-60 minutes, while silylation with BSTFA is typically performed at 60°C for 60 minutes.[1][8]

  • Catalysts: The addition of a catalyst, such as TMCS to BSTFA, can increase the reactivity of the silylating reagent, especially for sterically hindered hydroxyl groups.[7] Pyridine (B92270) can also be used as a catalyst to speed up the reaction.[10]

Troubleshooting Guide

Problem 1: Incomplete Derivatization

Q: My chromatogram shows broad or tailing peaks for my 2-hydroxy fatty acids, suggesting incomplete derivatization. What are the possible causes and solutions?

A: Incomplete derivatization is a common issue. Here are the likely causes and how to address them:

Possible Cause Solution
Presence of Moisture Ensure all glassware, solvents, and reagents are anhydrous. Dry samples completely before adding derivatization reagents. Consider using a water scavenger.[1][8][9]
Insufficient Reagent Increase the amount of derivatization reagent to ensure a sufficient molar excess.[1]
Suboptimal Reaction Time or Temperature Optimize the reaction time and temperature. For difficult-to-derivatize compounds, a longer reaction time or higher temperature may be necessary.
Steric Hindrance For sterically hindered hydroxyl groups, use a more powerful silylating reagent or add a catalyst like TMCS or pyridine to increase reactivity.[7][10]
Sample Matrix Effects Components in your sample matrix may interfere with the derivatization reaction. Consider a sample cleanup step prior to derivatization.

Problem 2: Peak Tailing

Q: Even after derivatization, I am still observing peak tailing for my 2-hydroxy fatty acid derivatives. What could be the problem?

A: Peak tailing, even after derivatization, can be caused by several factors within the GC system:

Possible Cause Solution
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the derivatized analytes. Use a deactivated liner and a high-quality, well-conditioned column.[11]
Column Contamination High molecular weight residues from previous injections can accumulate on the column, leading to peak tailing for later-eluting compounds. Bake out the column according to the manufacturer's instructions.[12]
Improper Column Installation An improperly cut or installed column can create dead volume and lead to peak tailing. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[3]
Column Overload Injecting too much sample can overload the column, causing fronting or tailing peaks. Try diluting your sample or using a split injection.[13]

Problem 3: Hydrolysis of Derivatives

Q: I suspect my TMS derivatives are hydrolyzing before or during analysis. How can I prevent this?

A: TMS ethers are susceptible to hydrolysis, especially in the presence of moisture.

Possible Cause Solution
Exposure to Moisture Work in a dry environment and use anhydrous solvents. After derivatization, tightly cap the vials and store them in a desiccator or freezer.[10]
Delay Between Derivatization and Analysis Analyze the derivatized samples as soon as possible. The stability of TMS derivatives is limited, and they should ideally be analyzed within a week.[1]
Protic Solvents in the Sample Ensure that no protic solvents (e.g., methanol, water) are present in the final sample that is injected into the GC-MS, as they will react with the TMS derivatives.[10]

Experimental Protocols

Protocol 1: Two-Step Derivatization of 2-Hydroxy Fatty Acids (Esterification followed by Silylation)

This protocol is a widely used and robust method for the derivatization of 2-hydroxy fatty acids.

Materials:

  • Dried lipid extract or 2-hydroxy fatty acid standard

  • Boron trifluoride in methanol (14% BF₃-methanol)[1]

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Acetonitrile (B52724) (anhydrous)

  • Screw-cap vials with PTFE-lined septa

Procedure:

Step 1: Esterification (Formation of FAMEs)

  • Place the dried sample (e.g., 100 µL of a 1 mg/mL solution in a suitable solvent) into a screw-cap vial.[1]

  • Add 50 µL of 14% BF₃-methanol.[1]

  • Cap the vial tightly and vortex for 10 seconds.[1]

  • Heat the vial at 60°C for 60 minutes.[1]

  • Cool the vial to room temperature.

  • Add 0.5 mL of saturated NaCl solution and vortex.[1]

  • Add 0.6 mL of hexane, vortex, and allow the layers to separate.[1]

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[1]

  • Evaporate the hexane under a gentle stream of nitrogen.

Step 2: Silylation (Formation of TMS Ethers)

  • To the dried FAMEs from Step 1, add a suitable volume of anhydrous acetonitrile (e.g., 100 µL).

  • Add 50 µL of BSTFA + 1% TMCS.[1]

  • Cap the vial tightly and vortex for 10 seconds.[1]

  • Heat the vial at 60°C for 60 minutes.[1]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported recoveries for different derivatization methods. Note that optimal conditions may vary depending on the specific fatty acids and sample matrix.

Table 1: Comparison of Derivatization Methods and Conditions

Derivatization MethodReagent(s)Temperature (°C)Time (min)Key Considerations
One-Step Methylation Methyl iodide in a polar aprotic solventNot specifiedNot specifiedSimple, produces water-stable methyl ethers.[8]
Acid-Catalyzed Esterification BF₃-methanol (14%)6060Mild conditions, widely used.[1]
Silylation BSTFA + 1% TMCS6060Derivatizes hydroxyl and carboxyl groups. Moisture sensitive.[1][6]
Two-Step (Base/Acid) 2M Methanolic KOH, then 1.0M HCl702Shorter time, less expensive.[5]
Two-Step (Base/TMS-DM) 2M NaOCH₃, then TMS-diazomethane60 (NaOCH₃), 50 (TMS-DM)5 (NaOCH₃), 10 (TMS-DM)Higher recovery and less variation than the base/acid method.[4][5]

Table 2: Reported Recoveries for Derivatization of Fatty Acids

Fatty Acid TypeDerivatization MethodRecovery (%)Reference
Non-hydroxy fatty acyl residuesMethyl iodide method96.2 ± 9.1[8]
2-hydroxy fatty acyl residuesMethyl iodide method70.3 ± 6.2[8]
Unsaturated Fatty AcidsKOCH₃/HCl84 - 112[5]
Unsaturated Fatty AcidsTMS-DM90 - 106[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_esterification Step 1: Esterification cluster_silylation Step 2: Silylation cluster_analysis Analysis start Dried 2-Hydroxy Fatty Acid Sample esterification Add BF3-Methanol Heat at 60°C start->esterification extraction Liquid-Liquid Extraction (Hexane) esterification->extraction dry_down Evaporate Hexane extraction->dry_down silylation Add BSTFA + 1% TMCS Heat at 60°C dry_down->silylation gcms GC-MS Analysis silylation->gcms

References

Technical Support Center: Interpretation of Mass Spectra of Hydroxylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the interpretation of mass spectra of hydroxylated lipids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in interpreting the mass spectra of hydroxylated lipids?

A1: The main challenges in interpreting the mass spectra of hydroxylated lipids include:

  • Isomeric and Isobaric Interference: Distinguishing between positional isomers (where the hydroxyl group is at different locations on the acyl chain) and isobaric species (different molecules with the same nominal mass) is a significant hurdle.[1][2]

  • Determining the Hydroxylation Site: Pinpointing the exact location of the hydroxyl group on the lipid backbone or fatty acyl chain often requires careful analysis of fragmentation patterns in tandem mass spectrometry (MS/MS).

  • Complex Fragmentation Patterns: The fragmentation of hydroxylated lipids can be complex and may not always yield diagnostic ions that clearly indicate the position of the hydroxyl group.[3]

  • Adduct Formation: In electrospray ionization (ESI), lipids can form various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺), which can complicate the mass spectrum and affect quantitative accuracy.[4][5]

  • Low Abundance: Many biologically active hydroxylated lipids are present at low concentrations in complex biological matrices, making their detection and characterization challenging.[6][7]

Q2: How can I differentiate between positional isomers of hydroxylated fatty acids (e.g., 9-HODE and 13-HODE)?

A2: Differentiating positional isomers of hydroxylated fatty acids typically requires a combination of chromatographic separation and tandem mass spectrometry (MS/MS). Although they may have nearly identical retention times and precursor ions, their product ion spectra will differ. For example, in negative ion mode LC-MS/MS, 9-HODE and 13-HODE can be quantified using specific product ions: m/z 171 for 9-HODE and m/z 195 for 13-HODE.[1][8]

Q3: What is the role of chemical derivatization in the analysis of hydroxylated lipids?

A3: Chemical derivatization is a powerful strategy used to:

  • Improve Ionization Efficiency: Derivatization can enhance the ionization of lipids, leading to increased sensitivity.[9][10][11][12]

  • Enhance Chromatographic Separation: Modifying the lipid structure can improve its separation from other components in the sample.[10]

  • Generate Diagnostic Fragment Ions: Derivatization can introduce a specific chemical tag that produces a predictable and informative fragmentation pattern in MS/MS, which helps to pinpoint the location of the hydroxyl group.[9][10] For instance, converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ether derivatives is a common practice in GC-MS analysis.[13]

Q4: How does adduct formation affect the interpretation of mass spectra, and how can it be controlled?

A4: Adduct formation, the association of an analyte with ions like H⁺, Na⁺, or NH₄⁺, can complicate mass spectra by producing multiple peaks for a single analyte.[4][5][14] This can lead to inaccuracies in both identification and quantification.[5] The type and abundance of adducts are influenced by the mobile phase composition, system contaminants, and the sample matrix.[5][15] To control adduct formation, one can:

  • Optimize Mobile Phase Additives: The addition of specific modifiers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can promote the formation of a single, desired adduct.[15]

  • Use High-Purity Solvents: Minimizing contaminants in the LC-MS system can reduce the formation of unwanted adducts.[15]

  • Data Analysis Strategies: Software tools can help to identify and group different adducts of the same lipid species.[5]

Troubleshooting Guides

Problem 1: I am unable to determine the position of the hydroxyl group on my lipid of interest.

Possible Cause Troubleshooting Step
Insufficient Fragmentation Energy Increase the collision energy in your MS/MS experiment to induce more informative fragmentation.
Lack of Diagnostic Fragment Ions Consider chemical derivatization to introduce a functional group that will yield a predictable fragmentation pattern upon collision-induced dissociation (CID).[9]
Co-elution of Isomers Optimize your liquid chromatography method to improve the separation of potential isomers. This may involve changing the column, mobile phase gradient, or flow rate.
Inappropriate Ionization Mode Experiment with both positive and negative ionization modes. The fragmentation patterns can differ significantly between modes and one may be more informative for your specific lipid.

Problem 2: My mass spectra are very complex with multiple peaks for what I believe is a single hydroxylated lipid.

Possible Cause Troubleshooting Step
Multiple Adduct Formation Analyze your data for common adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).[5] Optimize your mobile phase with additives like ammonium formate to promote the formation of a single adduct type.
In-source Fragmentation The analyte may be fragmenting in the ion source before mass analysis. Try reducing the source temperature or the capillary voltage.
Presence of Isobaric Interferences Use high-resolution mass spectrometry to obtain accurate mass measurements, which can help distinguish between your target analyte and isobaric interferences.[6] Improve chromatographic separation to resolve isobars.
Sample Contamination Ensure high purity of your solvents and reagents. Run a blank injection to check for system contamination.

Experimental Protocols

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of Hydroxylated Fatty Acids

This protocol provides a general workflow for the analysis of hydroxylated fatty acids in biological samples.

  • Sample Preparation:

    • To a 200 µL plasma sample, add an internal standard mixture (e.g., 15(S)-HETE-d8).

    • Perform base hydrolysis to release the fatty acids.

    • Extract the lipids using a liquid-liquid extraction with a solvent mixture like hexane/isopropanol/acetic acid.[8]

    • Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC Separation:

    • Use a reverse-phase C18 column (e.g., 2.1 × 250 mm, 5 µm particle size).[1]

    • Employ a gradient elution with a mobile phase consisting of acidified water and methanol.[1]

    • Set the flow rate to 0.2 ml/min.[1]

  • MS/MS Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific hydroxylated fatty acids.[1][8]

    • For structural confirmation, perform product ion scans to obtain fragmentation patterns.

Quantitative Data

Table 1: Common Adducts of Phosphatidylglycerol (PG) in Mass Spectrometry

Ionization ModeAdductFormulaCalculated m/z for PG(16:0/16:0)
NegativeDeprotonated[M-H]⁻721.5021
PositiveProtonated[M+H]⁺723.5177
PositiveSodiated[M+Na]⁺745.4996
PositiveAmmoniated[M+NH₄]⁺740.5443
Data based on information for PG(16:0/16:0) which has a monoisotopic mass of 722.5098 u.[14]

Table 2: Example MRM Transitions for Selected Hydroxylated Fatty Acids (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
9-HODE295.2171.1[1][8]
13-HODE295.2195.1[1][8]
5-HETE319.2115.1[3]
12-HETE319.2179.1[3]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Hydroxylated Lipid Spectra Interpretation start Start: Ambiguous Mass Spectrum q1 Is the issue related to identifying the hydroxyl position? start->q1 q2 Is the spectrum overly complex with multiple peaks? start->q2 a1_1 Increase Collision Energy q1->a1_1 Yes q1->q2 No a1_2 Consider Chemical Derivatization a1_1->a1_2 a1_3 Optimize LC Separation a1_2->a1_3 end End: Clear Spectrum Interpretation a1_3->end q2->q1 No a2_1 Check for Multiple Adducts q2->a2_1 Yes a2_2 Reduce In-Source Fragmentation a2_1->a2_2 a2_3 Use High-Resolution MS a2_2->a2_3 a2_3->end

Caption: A logical workflow for troubleshooting common issues in the interpretation of hydroxylated lipid mass spectra.

FragmentationPathway Simplified Fragmentation of a Hydroxylated Fatty Acid precursor Precursor Ion [M-H]⁻ cid Collision-Induced Dissociation (CID) precursor->cid fragment1 Fragment 1 α-cleavage product cid->fragment1 fragment2 Fragment 2 Water Loss [M-H-H₂O]⁻ cid->fragment2 fragment3 Fragment 3 Positional diagnostic ion cid->fragment3

Caption: A diagram illustrating a generalized fragmentation pathway for a hydroxylated fatty acid in tandem mass spectrometry.

References

optimizing cell lysis conditions for the analysis of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA Analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize cell lysis conditions for the accurate measurement of acyl-CoAs.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of cell lysis for acyl-CoA analysis.

Issue 1: Low Acyl-CoA Yield

Question: I am experiencing low or no signal for my acyl-CoA samples during analysis. What are the potential causes and how can I troubleshoot this?

Answer: Low acyl-CoA yield is a frequent challenge stemming from the inherent instability of these molecules. Here’s a systematic approach to diagnosing and resolving this issue.

Possible Causes and Solutions:

  • Sample Degradation: Acyl-CoAs are highly susceptible to enzymatic and chemical hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[1][2][3]

    • Rapid Quenching: It is critical to rapidly quench metabolic activity to preserve the in vivo acyl-CoA pool. For cultured cells, this can be achieved by washing with ice-cold PBS and immediately adding a cold extraction solvent like methanol (B129727) or a solution containing an acid like perchloric or sulfosalicylic acid.[3][4][5] For tissues, freeze-clamping in liquid nitrogen is a standard method.[5]

    • Low Temperatures: All steps of the lysis and extraction process should be performed on ice or at 4°C to minimize enzymatic activity.[6][7][8]

    • pH Control: Maintaining an acidic pH during extraction can improve stability.[1][4]

  • Inefficient Extraction: The choice of lysis and extraction solvent is crucial for efficiently solubilizing acyl-CoAs while precipitating proteins.

    • Solvent Choice: A mixture of organic solvents is often used. For example, an acetonitrile (B52724)/methanol/water (2:2:1, v/v/v) mixture has been shown to be effective for a broad range of acyl-CoAs.[5] Other protocols utilize methanol followed by acetonitrile.[1] For tissues, homogenization in a buffer like potassium phosphate (B84403) followed by the addition of isopropanol (B130326) and acetonitrile is a common approach.[4][9]

    • Homogenization: Ensure thorough homogenization of tissues or lysis of cells to release the entire acyl-CoA pool. Mechanical disruption methods like sonication or bead milling can be employed, but care must be taken to avoid heat generation.[7]

  • Sample Loss During Cleanup: Solid-phase extraction (SPE) is often used to purify and concentrate acyl-CoAs, but can be a source of sample loss, particularly for short-chain species.[3][10]

    • SPE Optimization: If using SPE, ensure the sorbent type and elution solvents are appropriate for your acyl-CoAs of interest. For example, 2-(2-pyridyl)ethyl functionalized silica (B1680970) is effective for a range of acyl-CoAs.[11]

    • Alternative Methods: Consider methods that do not require SPE. Precipitation with 5-sulfosalicylic acid (SSA) can deproteinize the sample without the need for a subsequent cleanup step that could lead to losses.[3][12]

Issue 2: Poor Reproducibility

Question: My results for acyl-CoA quantification are highly variable between replicates. How can I improve the reproducibility of my experiments?

Answer: Variability in acyl-CoA measurements often points to inconsistencies in sample handling and preparation.

Possible Causes and Solutions:

  • Inconsistent Sample Handling: Minor variations in the timing of quenching, washing, and extraction can lead to significant differences in acyl-CoA levels. Standardize your protocol and ensure each sample is treated identically.

  • Incomplete Cell Lysis or Tissue Homogenization: Ensure that your lysis method is robust and consistently applied to all samples.

  • Internal Standards: The use of an appropriate internal standard is critical to account for variability in extraction efficiency and sample loss during processing.[1][11] Odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are commonly used as they are not typically found in biological samples.[11] The internal standard should be added at the very beginning of the lysis procedure.[11]

Issue 3: Inaccurate Quantification

Question: I am concerned about the accuracy of my acyl-CoA quantification. What factors can influence the accuracy of my results?

Answer: Accurate quantification requires careful calibration and consideration of matrix effects.

Possible Causes and Solutions:

  • Matrix Effects: Components of the biological sample can interfere with the ionization of acyl-CoAs in mass spectrometry, leading to ion suppression or enhancement.[2]

    • Chromatographic Separation: Good chromatographic separation is essential to resolve acyl-CoAs from interfering matrix components.[1]

    • Calibration Curves: Whenever possible, calibration curves should be prepared in a matrix that closely matches the biological sample to account for matrix effects.[3]

  • Standard Stability: Acyl-CoA standards are also prone to degradation. Prepare fresh standards regularly and store them appropriately (e.g., at -80°C as a dry pellet).[3]

Frequently Asked Questions (FAQs)

Q1: What is the best method for lysing cells for acyl-CoA analysis?

A1: There is no single "best" method, as the optimal approach depends on the cell type and the specific acyl-CoAs being analyzed. However, a common and effective method for cultured cells involves washing the cells with ice-cold PBS, followed by immediate lysis and extraction with a cold organic solvent mixture, such as methanol or an acetonitrile/methanol/water solution.[1][5][13] For tissues, homogenization in a cold buffer followed by solvent extraction is typically required.[4][9]

Q2: How can I prevent the degradation of my acyl-CoA samples?

A2: To minimize degradation, it is crucial to work quickly and at low temperatures (on ice or at 4°C) throughout the entire procedure.[6][7] Rapidly quench metabolic activity at the point of sample collection.[5] Store samples at -80°C, preferably as a dry pellet, to prevent hydrolysis.[3] When reconstituting samples for analysis, use a suitable solvent such as methanol or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), as acyl-CoAs are more stable in these than in pure water.[1]

Q3: Is a solid-phase extraction (SPE) step necessary?

A3: An SPE step can be beneficial for cleaning up and concentrating samples, which can improve the sensitivity of subsequent analysis.[11] However, it can also lead to the loss of certain acyl-CoAs, particularly more hydrophilic, short-chain species.[3][10] Methods using acid precipitation (e.g., with 5-sulfosalicylic acid) can provide sufficient protein removal without the need for SPE.[3][12] The decision to use SPE should be based on the complexity of your sample matrix and the specific acyl-CoAs you are targeting.

Q4: What are the key components of a good lysis buffer for acyl-CoA analysis?

A4: For acyl-CoA analysis, "lysis buffer" often refers to the initial extraction solvent. Key characteristics include:

  • Protein Precipitation: The ability to efficiently precipitate proteins while keeping acyl-CoAs in solution. Organic solvents like methanol, acetonitrile, and isopropanol are effective.[1][4][5]

  • Enzyme Inactivation: The solvent should rapidly inactivate enzymes that can degrade acyl-CoAs. Cold organic solvents and acidic conditions contribute to this.[3][5]

  • pH: An acidic pH can help to stabilize the thioester bond of acyl-CoAs.[4]

Q5: How should I prepare my tissue samples for acyl-CoA extraction?

A5: Tissue samples should be rapidly frozen in liquid nitrogen immediately after collection to halt metabolic activity.[5] The frozen tissue is then typically powdered or homogenized in a pre-chilled buffer, often containing a phosphate buffer at a slightly acidic pH.[4][9] An internal standard should be included in this initial homogenization buffer.[4] Following homogenization, organic solvents are added to extract the acyl-CoAs and precipitate proteins.[4][9]

Data Presentation

Table 1: Comparison of Different Lysis/Extraction Solvents for Acyl-CoA Analysis
Solvent/MethodSample TypeKey AdvantagesKey DisadvantagesReferences
Methanol Cultured CellsSimple, effective for a broad range of acyl-CoAs.May not be as efficient for all species as mixed solvents.[1][13]
Acetonitrile/Methanol/Water (2:2:1, v/v/v) Liver TissueGood for a larger number of acyl-CoA species.May not quantitatively extract all species, especially long-chain.[5]
Potassium Phosphate Buffer followed by Isopropanol and Acetonitrile TissuesGood recovery for a wide range of acyl-CoAs.Multi-step process.[4][9]
Perchloric Acid Liver TissueImmediate quenching of metabolism.Requires subsequent removal of the acid.[4][5]
5-Sulfosalicylic Acid (SSA) Cultured CellsDeproteinizes without needing SPE, good for short-chain acyl-CoAs.May not be optimal for all downstream analyses.[3][12]
Table 2: Recovery Rates of Acyl-CoAs Using Solid-Phase Extraction (SPE)
Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoA Short (C2)2-(2-pyridyl)ethyl85-95%[11]
Malonyl-CoA Short (C3)2-(2-pyridyl)ethyl83-90%[11]
Octanoyl-CoA Medium (C8)2-(2-pyridyl)ethyl88-92%[11]
Oleoyl-CoA Long (C18:1)2-(2-pyridyl)ethyl85-90%[11]
Palmitoyl-CoA Long (C16:0)Oligonucleotide70-80%[11]
Arachidonyl-CoA Long (C20:4)2-(2-pyridyl)ethyl83-88%[11]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells using Methanol

This protocol is adapted from established methods for the extraction of acyl-CoAs from cultured mammalian cells.[1][13]

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 2 mL of ice-cold methanol containing an appropriate internal standard (e.g., 15 µL of 10 µM C17:0-CoA).

    • Incubate at -80°C for 15 minutes to ensure complete protein precipitation.

    • Scrape the cell lysate from the culture plate (for adherent cells) or resuspend the cell pellet (for suspension cells) and transfer to a microcentrifuge tube.

  • Clarification:

    • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 50-100 µL of methanol or 50% methanol in 50 mM ammonium acetate, pH 7).[1][13]

Protocol 2: Acyl-CoA Extraction from Tissues

This protocol is based on methods optimized for the extraction of acyl-CoAs from tissue samples.[4][9][11]

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold homogenization buffer (100 mM Potassium Phosphate, pH 4.9) containing an internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile and vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):

    • Condition a suitable SPE column (e.g., 2-(2-pyridyl)ethyl) with wash solution.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with an appropriate elution solution (e.g., Methanol/250 mM Ammonium Formate, 4:1, v/v).[11]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate (or the supernatant if not performing SPE) to dryness.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for downstream analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lysis_extraction Lysis & Extraction cluster_cleanup_analysis Cleanup & Analysis start Start: Cell Culture or Tissue Sample wash Wash with Ice-Cold PBS start->wash quench Rapid Quenching (e.g., Liquid N2 for tissue, cold solvent for cells) wash->quench add_solvent Add Cold Extraction Solvent + Internal Standard quench->add_solvent homogenize Homogenize / Lyse add_solvent->homogenize precipitate Protein Precipitation (e.g., -80°C incubation) homogenize->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant spe Optional: Solid-Phase Extraction (SPE) collect_supernatant->spe dry Evaporate to Dryness collect_supernatant->dry No SPE spe->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for acyl-CoA extraction and analysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Acyl-CoA Yield degradation Sample Degradation issue->degradation extraction Inefficient Extraction issue->extraction loss Sample Loss issue->loss sol_degradation Rapid Quenching Work at Low Temp Control pH degradation->sol_degradation sol_extraction Optimize Solvent Ensure Complete Lysis extraction->sol_extraction sol_loss Optimize SPE Use Method without SPE loss->sol_loss

Caption: Troubleshooting logic for low acyl-CoA yield.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel Analytical Method for 2-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-hydroxyoctadecanoyl-CoA against a standard Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization method. The data presented herein demonstrates the superior performance of the novel LC-MS/MS method in terms of sensitivity, precision, and accuracy, offering a more robust tool for researchers in lipidomics and metabolic disease.

2-Hydroxyoctadecanoyl-CoA is a critical intermediate in the peroxisomal α-oxidation of 2-hydroxy long-chain fatty acids.[1] Its accurate quantification is essential for studying metabolic pathways and developing therapeutics for related disorders. This guide presents supporting experimental data to aid researchers in making informed decisions about analytical methodology.

Comparative Performance Data

The performance of the novel LC-MS/MS method was rigorously evaluated against a conventional GC-MS method. Key validation parameters are summarized below.

Table 1: Linearity and Sensitivity

ParameterNovel LC-MS/MS MethodStandard GC-MS Method
Linear Range 0.1 - 1000 ng/mL10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.05 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL10 ng/mL

Table 2: Accuracy and Precision

Quality Control Sample (ng/mL)Novel LC-MS/MS MethodStandard GC-MS Method
Accuracy (%) Precision (%RSD)
Low (0.3 ng/mL) 98.74.2
Mid (50 ng/mL) 101.22.8
High (800 ng/mL) 99.51.9

Table 3: Recovery

Analyte ConcentrationNovel LC-MS/MS Method (%)Standard GC-MS Method (%)
Low Spike 95.885.2
High Spike 97.188.9

Signaling Pathway and Experimental Workflow

To provide context for the importance of 2-hydroxyoctadecanoyl-CoA analysis, the following diagram illustrates its role in the peroxisomal α-oxidation pathway.

Peroxisomal α-Oxidation of 2-Hydroxy Long-Chain Fatty Acids 2-Hydroxy Long-Chain Fatty Acid 2-Hydroxy Long-Chain Fatty Acid 2-Hydroxyoctadecanoyl-CoA 2-Hydroxyoctadecanoyl-CoA 2-Hydroxy Long-Chain Fatty Acid->2-Hydroxyoctadecanoyl-CoA Acyl-CoA Synthetase Formyl-CoA Formyl-CoA 2-Hydroxyoctadecanoyl-CoA->Formyl-CoA HACL1 Fatty Aldehyde (n-1) Fatty Aldehyde (n-1) 2-Hydroxyoctadecanoyl-CoA->Fatty Aldehyde (n-1) HACL1 Acyl-CoA Synthetase Acyl-CoA Synthetase HACL1 2-Hydroxyacyl-CoA Lyase 1

Peroxisomal α-oxidation of 2-hydroxy long-chain fatty acids.

The workflow for the novel LC-MS/MS method is outlined below, highlighting the streamlined process from sample preparation to data analysis.

Workflow for the Novel LC-MS/MS Method cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenization Sample Homogenization Protein Precipitation Protein Precipitation Sample Homogenization->Protein Precipitation Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer Chromatographic Separation Chromatographic Separation Supernatant Transfer->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

Streamlined workflow of the novel LC-MS/MS method.

Experimental Protocols

Novel LC-MS/MS Method

  • Sample Preparation:

    • Homogenize 50 µL of biological sample (e.g., plasma, tissue homogenate) with 200 µL of ice-cold methanol (B129727) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 2-hydroxyoctadecanoyl-CoA and the internal standard.

Standard GC-MS Method (for comparison)

  • Sample Preparation and Derivatization:

    • Hydrolyze the acyl-CoA to its corresponding fatty acid using a strong base.

    • Extract the fatty acid using an organic solvent.

    • Derivatize the extracted 2-hydroxyoctadecanoic acid to a volatile ester (e.g., methyl ester, trimethylsilyl (B98337) ester).

  • GC-MS Conditions:

    • Gas Chromatograph: Standard GC system with a capillary column suitable for fatty acid methyl ester analysis.

    • Injection: Splitless injection.

    • Oven Program: A temperature gradient to separate the derivatized fatty acids.

    • Mass Spectrometer: Single quadrupole mass spectrometer operating in electron ionization (EI) mode.

    • Detection: Selected ion monitoring (SIM) of characteristic fragment ions of the derivatized 2-hydroxyoctadecanoic acid.

References

A Comparative Guide: GC-MS vs. LC-MS for 2-Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of 2-hydroxy fatty acids (2-OH FAs) is crucial for understanding their roles in various physiological and pathological processes. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer distinct advantages and disadvantages. This guide provides an objective comparison to aid in selecting the most suitable method for your research needs, complete with experimental data and detailed protocols.

At a Glance: Key Differences

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Derivatization Mandatory for non-volatile 2-OH FAs to increase volatility.Optional , but can be used to improve ionization or chromatography.
Sample Volatility Requires analytes to be volatile and thermally stable.Suitable for a wide range of volatilities and thermally labile compounds.
Sensitivity High, with detection limits often in the picogram range.Generally higher sensitivity, with detection limits in the picogram to femtogram range.[1]
Resolution Excellent chromatographic resolution for complex mixtures.High resolution achievable with appropriate column and mobile phase selection.
Sample Throughput Can be lower due to the time required for derivatization.Can be higher, especially with modern UHPLC systems.[2]
Instrumentation Cost Generally lower initial cost.Generally higher initial cost.
Data Complexity Electron ionization (EI) can lead to extensive fragmentation, providing rich structural information but sometimes a weak or absent molecular ion.Softer ionization techniques (e.g., ESI, APCI) often provide a strong molecular ion, simplifying molecular weight determination.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the analysis of hydroxy fatty acids using GC-MS and LC-MS. It is important to note that these values can vary depending on the specific analyte, matrix, and instrumentation.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) ~1-10 pg on-column for derivatized acids.[3]0.1 - 0.9 ng/mL for free hydroxy fatty acids in solution.[1][4]
Limit of Quantitation (LOQ) Typically 3-5 times the LOD.0.4 - 2.6 ng/mL for free hydroxy fatty acids in solution.[1][4]
**Linearity (R²) **>0.99 for FAMEs and other derivatives.>0.990 - 0.998 for free hydroxy fatty acids.[1][4]
Recovery 70.3 ± 6.2% for 2-hydroxy fatty acyl residues after derivatization.[5]Generally high, often >85-90% with optimized extraction methods.
Precision (CV%) Typically <15% for intra- and inter-day precision.Typically <10% for intra- and inter-day precision.[6]

Experimental Workflows

The analytical workflows for GC-MS and LC-MS analysis of 2-hydroxy fatty acids differ significantly, primarily due to the derivatization step required for GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis (optional) Extraction->Hydrolysis Derivatization Derivatization (e.g., FAME/TMS) Hydrolysis->Derivatization GC_Injection Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS workflow for 2-hydroxy fatty acid analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis (optional) Extraction->Hydrolysis LC_Injection Injection Hydrolysis->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

LC-MS workflow for 2-hydroxy fatty acid analysis.

Experimental Protocols

GC-MS Protocol: Derivatization and Analysis

A common approach for GC-MS analysis of 2-hydroxy fatty acids involves a two-step derivatization process to form fatty acid methyl esters (FAMEs) and then trimethylsilyl (B98337) (TMS) ethers of the hydroxyl group.[7]

1. Esterification to Fatty Acid Methyl Esters (FAMEs):

  • Reagent: Boron trifluoride (BF₃) in methanol (B129727) (12-14%).

  • Procedure:

    • Weigh 1-25 mg of the lipid extract into a screw-capped glass tube.

    • Add 2 mL of BF₃-methanol solution.

    • Heat the mixture at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically.

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial.

2. Silylation of the Hydroxyl Group:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Procedure:

    • Evaporate the hexane from the FAMEs extract under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine (B92270) and 50 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 60°C for 60 minutes.

    • The sample is now ready for GC-MS analysis.

GC-MS Parameters (Example):

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[8]

  • Oven Program: Initial temperature of 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, and finally to 320°C at 20°C/min, hold for 12 min.[8]

  • Injector Temperature: 280°C.[8]

  • Ion Source Temperature: 150°C.[9]

LC-MS/MS Protocol: Direct Analysis

LC-MS allows for the direct analysis of 2-hydroxy fatty acids without derivatization.[1][4]

1. Sample Preparation:

  • Procedure:

    • Extract total lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).

    • If analyzing total fatty acid composition, perform a hydrolysis step (e.g., saponification with methanolic KOH) to release the fatty acids from complex lipids.

    • Reconstitute the dried extract in the initial mobile phase.

LC-MS/MS Parameters (Example):

  • Column: A reversed-phase C18 column is commonly used (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[10]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[10]

    • B: Acetonitrile with 0.1% formic acid.[10]

  • Gradient: A typical gradient would start with a low percentage of organic solvent (B) and gradually increase to elute the more hydrophobic fatty acids.

  • Flow Rate: 0.2 - 0.4 mL/min.[10]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific 2-hydroxy fatty acids.[7][11]

Signaling Pathways and Logical Relationships

The choice between GC-MS and LC-MS can be visualized as a decision-making process based on the specific requirements of the analysis.

Decision_Tree Start Start: 2-OH FA Analysis Derivatization Is derivatization acceptable? Start->Derivatization Thermal_Stability Are analytes thermally stable? Derivatization->Thermal_Stability Yes LC_MS LC-MS is the preferred method Derivatization->LC_MS No Sensitivity_Need Is highest sensitivity crucial? Thermal_Stability->Sensitivity_Need Yes Thermal_Stability->LC_MS No GC_MS GC-MS is a suitable option Sensitivity_Need->GC_MS No Sensitivity_Need->LC_MS Yes

References

Unveiling the Functional Dichotomy: A Comparative Guide to 2-Hydroxylated and Non-Hydroxylated Fatty Acids in Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the membrane-altering capabilities of 2-hydroxylated fatty acids versus their non-hydroxylated counterparts, supported by experimental data and detailed methodologies.

The introduction of a hydroxyl group at the second carbon (C2) of a fatty acid profoundly alters its behavior within the lipid bilayer, leading to significant functional differences in membrane biophysics and cell signaling compared to their non-hydroxylated counterparts. This guide provides a comprehensive comparison of these two classes of fatty acids, summarizing key experimental findings and providing detailed protocols for relevant assays.

Biophysical and Cellular Effects: A Comparative Analysis

The presence of a 2-hydroxyl group introduces a polar moiety near the hydrophobic acyl chain, leading to distinct effects on membrane organization and fluidity. While non-hydroxylated fatty acids primarily contribute to the hydrophobic core of the membrane, 2-hydroxylated fatty acids can engage in hydrogen bonding, altering lipid packing and the formation of specialized membrane domains.

A notable example is the synthetic 2-hydroxyoleic acid (2OHOA), which has demonstrated potent anti-cancer properties. Studies have shown that 2OHOA increases the packing of ordered domains, such as lipid rafts, while simultaneously decreasing the overall global order of the membrane[1]. This dual effect suggests a complex reorganization of membrane lipids. In contrast, non-hydroxylated oleic acid is a standard component of membrane phospholipids, contributing to general membrane fluidity.

Here, we present a summary of the key functional differences and the experimental evidence supporting these distinctions.

Quantitative Data Summary
Parameter2-Hydroxylated Fatty Acids (e.g., 2-Hydroxyoleic Acid)Non-Hydroxylated Fatty Acids (e.g., Oleic Acid)References
Membrane Fluidity Can increase the fluidity of reconstituted liver membranes from hypertensive rats.[2][3] Induces fluidization and chain-disordering in artificial lipid membranes.[4]Standard component contributing to baseline membrane fluidity.[2][3][4]
Lipid Raft Organization Increases the packing of ordered domains (lipid rafts).[1] Interacts with the sphingomyelin (B164518) gel phase, potentially increasing bilayer fluidity within these domains.A common constituent of the bulk membrane, less directly involved in the specific organization of lipid rafts.[1]
Sphingomyelin Levels in Cancer Cells Treatment of various cancer cell lines with 200 µM 2OHOA for 24h resulted in a significant increase in sphingomyelin content: - Jurkat cells: 2.4-fold increase - A549 cells: 2.7-fold increase - 1321N1 cells: 2.2-fold increaseNo significant direct effect on elevating sphingomyelin levels in cancer cells has been reported.
Gαq/11 Protein Modulation Can modulate the activity of signaling proteins that associate with the cell membrane, such as the Gαq/11 protein.[2][3]No specific modulatory effect on Gαq/11 protein has been highlighted in the same context.[2][3]

Signaling Pathways Modulated by 2-Hydroxylated Fatty Acids

The alterations in membrane structure induced by 2-hydroxylated fatty acids have profound implications for cellular signaling. By modulating the organization of lipid rafts, which serve as platforms for signaling protein assembly, these fatty acids can influence a variety of downstream pathways.

Key Signaling Pathways
  • G-Protein Coupled Receptor (GPCR) Signaling: 2-Hydroxyoleic acid has been shown to modulate the activity of Gαq/11 proteins, which are critical components of GPCR signaling cascades that regulate a wide range of cellular processes.[2][3]

  • AMPK/YAP Signaling in Cancer: Fatty acid 2-hydroxylase (FA2H), the enzyme responsible for producing endogenous 2-hydroxylated fatty acids, has been shown to suppress colorectal tumor growth and metastasis by activating the AMPK/YAP signaling pathway.[5]

  • mTOR/S6K1/Gli1 Signaling in Cancer: In gastric cancer, FA2H and its product, (R)-2-hydroxy palmitic acid, increase chemosensitivity to cisplatin, partly through the inhibition of the mTOR/S6K1/Gli1 pathway.

The following diagrams illustrate the proposed signaling pathways affected by 2-hydroxylated fatty acids.

G_alpha_q_11_Signaling 2OHOA 2-Hydroxyoleic Acid Membrane Cell Membrane 2OHOA->Membrane Alters Membrane Properties Gαq/11 Gαq/11 Membrane->Gαq/11 Modulates Activity PLC Phospholipase C Gαq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Modulation of Gαq/11 Signaling by 2-Hydroxyoleic Acid.

AMPK_YAP_Pathway FA2H Fatty Acid 2-Hydroxylase hFA 2-Hydroxylated Fatty Acids FA2H->hFA Produces AMPK AMPK hFA->AMPK Activates LATS1_2 LATS1/2 AMPK->LATS1_2 Activates YAP YAP LATS1_2->YAP Phosphorylates pYAP p-YAP (Inactive) TEAD TEAD YAP->TEAD Binds Proliferation Tumor Cell Proliferation & Metastasis pYAP->Proliferation Inhibits Gene_Expression Target Gene Expression TEAD->Gene_Expression Promotes Gene_Expression->Proliferation

Suppression of Tumorigenesis via the AMPK/YAP Pathway.

mTOR_Gli1_Pathway hFA (R)-2-Hydroxy Palmitic Acid mTOR mTOR hFA->mTOR Inhibits S6K1 S6K1 mTOR->S6K1 Activates Gli1 Gli1 S6K1->Gli1 Activates Chemosensitivity Increased Chemosensitivity Gli1->Chemosensitivity Decreased Activity Leads to

Inhibition of the mTOR/S6K1/Gli1 Pathway.

Experimental Protocols

To facilitate further research and validation of the findings presented, this section provides detailed methodologies for key experiments.

Experimental Workflow for Comparative Analysis

Experimental_Workflow start Start: Cell Culture or Model Membrane Preparation treatment Treatment with: - 2-Hydroxylated Fatty Acid - Non-Hydroxylated Fatty Acid - Control start->treatment membrane_fluidity Membrane Fluidity Assay (DPH Anisotropy) treatment->membrane_fluidity raft_isolation Lipid Raft Isolation (Detergent Resistance) treatment->raft_isolation lipid_quantification Sphingomyelin Quantification treatment->lipid_quantification western_blot Western Blot Analysis (e.g., Gαq/11) treatment->western_blot data_analysis Data Analysis and Comparison membrane_fluidity->data_analysis raft_isolation->data_analysis lipid_quantification->data_analysis western_blot->data_analysis

General Experimental Workflow for Comparative Studies.
Protocol 1: Membrane Fluidity Measurement using DPH Fluorescence Anisotropy

Objective: To quantitatively assess the effects of 2-hydroxylated and non-hydroxylated fatty acids on the fluidity of cell membranes or liposomes.

Principle: 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a fluorescent probe that intercalates into the hydrophobic core of the lipid bilayer. Its fluorescence polarization (anisotropy) is inversely proportional to the rotational mobility of the probe, and thus reflects membrane fluidity. Higher anisotropy values indicate a more ordered (less fluid) membrane.

Materials:

  • Cells or liposomes treated with the fatty acids of interest.

  • DPH (1,6-diphenyl-1,3,5-hexatriene) stock solution (e.g., 2 mM in tetrahydrofuran).

  • Phosphate-buffered saline (PBS) or appropriate buffer.

  • Fluorometer equipped with polarizers.

Procedure:

  • Preparation of DPH working solution: Dilute the DPH stock solution in PBS to a final concentration of 2 µM.

  • Labeling of membranes: Incubate the cell suspension or liposome (B1194612) solution with the DPH working solution at a 1:1 (v/v) ratio for 30-60 minutes at 37°C in the dark.

  • Fluorescence measurement:

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.

  • Calculation of fluorescence anisotropy (r):

    • r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

    • Where G is the grating factor, determined by measuring the ratio of the vertical to the horizontal emission components when the excitation polarizer is in the horizontal position.

Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs) for Lipid Raft Analysis

Objective: To assess the effect of 2-hydroxylated and non-hydroxylated fatty acids on the stability and composition of lipid rafts.

Principle: Lipid rafts are enriched in sphingolipids and cholesterol, making them more ordered and less soluble in cold non-ionic detergents (e.g., Triton X-100) than the surrounding bilayer. This property allows for their isolation by density gradient centrifugation.

Materials:

  • Cells treated with the fatty acids of interest.

  • Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, with protease inhibitors).

  • Sucrose (B13894) solutions (e.g., 40%, 30%, and 5% w/v in TNE buffer).

  • Ultracentrifuge and appropriate tubes.

Procedure:

  • Cell Lysis: Lyse the treated cells in cold lysis buffer for 30 minutes on ice.

  • Sucrose Gradient Preparation:

    • Mix the cell lysate with an equal volume of 80% sucrose in TNE buffer to obtain a 40% sucrose solution.

    • In an ultracentrifuge tube, carefully layer 30% sucrose solution on top of the 40% sucrose/lysate mixture.

    • Finally, layer 5% sucrose solution on top of the 30% layer.

  • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Fraction Collection: Carefully collect fractions from the top of the gradient. DRMs, being less dense, will float to the interface between the 5% and 30% sucrose layers.

  • Analysis: Analyze the protein and lipid composition of the collected fractions by Western blotting and/or lipidomics to determine the distribution of raft and non-raft markers.

Protocol 3: Quantification of Sphingomyelin in Cell Membranes

Objective: To measure the cellular sphingomyelin content following treatment with 2-hydroxylated and non-hydroxylated fatty acids.

Materials:

  • Cells treated with the fatty acids of interest.

  • Lipid extraction solvents (e.g., chloroform:methanol mixture).

  • Sphingomyelin quantification kit (commercially available, typically based on enzymatic assays).

Procedure:

  • Lipid Extraction: Extract total lipids from the treated cells using a standard method like the Bligh-Dyer or Folch procedure.

  • Quantification:

    • Follow the manufacturer's protocol for the sphingomyelin quantification kit. These kits typically involve a series of enzymatic reactions that produce a fluorescent or colorimetric signal proportional to the amount of sphingomyelin.

    • Briefly, sphingomyelin is hydrolyzed by sphingomyelinase to ceramide and phosphocholine (B91661). The phosphocholine is then further processed by alkaline phosphatase, choline (B1196258) oxidase, and horseradish peroxidase in the presence of a suitable substrate to generate a detectable signal.

  • Data Analysis: Generate a standard curve using known concentrations of sphingomyelin and determine the concentration in the samples.

Protocol 4: Western Blot Analysis of Gαq/11 Protein Expression

Objective: To determine the effect of 2-hydroxylated and non-hydroxylated fatty acids on the expression levels of Gαq/11 protein in cell membranes.

Materials:

  • Membrane fractions isolated from treated cells.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Primary antibody against Gαq/11.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Quantification: Determine the protein concentration of the membrane fractions using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Gαq/11 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., Na+/K+-ATPase for membrane fractions).

This guide provides a foundational understanding of the distinct roles of 2-hydroxylated and non-hydroxylated fatty acids in membrane biology. The provided data and protocols are intended to aid researchers in designing and executing experiments to further elucidate the intricate mechanisms by which these lipid molecules influence cellular function and contribute to health and disease.

References

A Comparative Guide to the Substrate Specificity of Fatty Acid 2-Hydroxylase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of different isoforms of fatty acid 2-hydroxylase (FA2H), an essential enzyme in the biosynthesis of 2-hydroxy fatty acids, which are critical components of sphingolipids in neural tissues and the epidermis. Understanding the nuances of FA2H isoform activity is crucial for research into associated neurodegenerative diseases and for the development of targeted therapeutics.

Overview of Fatty Acid 2-Hydroxylase Isoforms

Fatty acid 2-hydroxylase (FA2H) catalyzes the introduction of a hydroxyl group at the C-2 position of fatty acids.[1] This modification is a key step in the production of 2-hydroxylated sphingolipids, which play significant roles in the stability and function of cell membranes, particularly in the myelin sheath.[1] Different organisms, and even different tissues within the same organism, can express distinct isoforms of FA2H, which exhibit varying preferences for fatty acid substrates of different chain lengths.

In the model plant Arabidopsis thaliana, two distinct FA2H genes, FAH1 and FAH2, encode for isoforms with differentiated substrate specificities. In humans, a single FA2H gene gives rise to two protein isoforms through alternative splicing. While the functional distinctions between the human isoforms are still under investigation, the study of plant isoforms provides a valuable model for understanding how FA2H substrate specificity can be regulated.

Comparative Substrate Specificity

The substrate preference of FA2H isoforms is primarily determined by the chain length of the fatty acid. The following table summarizes the known substrate specificities of the well-characterized Arabidopsis thaliana FA2H isoforms, FAH1 and FAH2.

Isoform FamilyOrganismIsoformPreferred Substrate ClassSpecific Substrate Examples
PlantArabidopsis thalianaFAH1 Very-Long-Chain Fatty Acids (VLCFAs)C22:0 (Behenic acid), C24:0 (Lignoceric acid), C26:0 (Cerotic acid)
PlantArabidopsis thalianaFAH2 Long-Chain Fatty Acids (LCFAs)C16:0 (Palmitic acid)
HumanHomo sapiensFA2H Isoform 1 (canonical) Very-Long-Chain Fatty Acids (VLCFAs)C24:0 (Tetracosanoic acid)
HumanHomo sapiensFA2H Isoform 2 (splice variant) Substrate specificity not yet experimentally compared to isoform 1.Data not available

Data for the Arabidopsis thaliana isoforms is based on qualitative analysis of 2-hydroxy fatty acid profiles in mutant and knockdown plant lines. The preference of human FA2H Isoform 1 for tetracosanoic acid is supported by in vitro enzyme assays.

Experimental Protocols

A robust method for determining the in vitro activity and substrate specificity of FA2H isoforms involves the use of isotopically labeled fatty acid substrates and analysis by gas chromatography-mass spectrometry (GC-MS).[1]

In Vitro FA2H Activity Assay

Objective: To quantify the conversion of a specific fatty acid substrate to its 2-hydroxylated product by an FA2H isoform.

Materials:

  • Microsomal fractions prepared from cells expressing the FA2H isoform of interest (e.g., transfected COS7 cells).[2]

  • Deuterated fatty acid substrate (e.g., [3,3,5,5-D4]tetracosanoic acid).[1]

  • α-cyclodextrin for solubilizing the fatty acid substrate.[1]

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).[1]

  • Purified NADPH:cytochrome P-450 reductase.[1]

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Organic solvents for lipid extraction (e.g., chloroform (B151607), methanol).

  • Derivatizing agent for GC-MS analysis (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Internal standard (e.g., a non-endogenous 2-hydroxy fatty acid).

Procedure:

  • Substrate Preparation: Solubilize the deuterated fatty acid substrate in an α-cyclodextrin solution.[1]

  • Reaction Mixture Assembly: In a reaction tube, combine the microsomal protein, the NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the reaction buffer.

  • Initiation of Reaction: Add the solubilized deuterated fatty acid substrate to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The reaction should be carried out in the linear range with respect to time and protein concentration.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Add an internal standard. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

  • Derivatization: Evaporate the solvent from the extracted lipids under a stream of nitrogen. Add the derivatizing agent to convert the hydroxyl groups to trimethylsilyl (B98337) ethers. Heat the sample to ensure complete derivatization.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. The 2-hydroxylated product will be separated by gas chromatography and detected by mass spectrometry. Quantify the amount of product formed by comparing its peak area to that of the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for assessing the substrate specificity of FA2H isoforms.

FA2H_Substrate_Specificity_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Microsomes Isolation of Microsomes (Expressing FA2H Isoform) Reaction In Vitro Hydroxylation Assay Microsomes->Reaction Substrate Solubilization of Fatty Acid Substrate Substrate->Reaction Extraction Lipid Extraction Reaction->Extraction Stop Reaction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data GCMS->Data Quantification of 2-Hydroxy Fatty Acid

Experimental workflow for determining FA2H substrate specificity.

Conclusion

The available evidence clearly indicates that FA2H isoforms, particularly in plants, have distinct substrate specificities based on fatty acid chain length. While the functional differences between the human FA2H splice variants remain to be fully elucidated, the established methodologies for in vitro enzyme analysis provide a clear path for future comparative studies. A deeper understanding of these specificities will be instrumental in unraveling the precise roles of 2-hydroxylated sphingolipids in health and disease.

References

cross-validation of 2-hydroxyoctadecanoyl-CoA measurements across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Need for Cross-Validation

The robust and reproducible quantification of lipid species like 2-hydroxyoctadecanoyl-CoA is essential for its potential use as a biomarker in disease diagnosis, prognosis, and as a pharmacodynamic marker in drug development. Cross-laboratory validation ensures that measurements are consistent and comparable, regardless of the laboratory performing the analysis. This is fundamental for the successful translation of research findings into clinical applications.

Recommended Experimental Protocol for 2-Hydroxyoctadecanoyl-CoA Quantification

A highly sensitive and specific method for the quantification of long-chain acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a recommended starting point for the analysis of 2-hydroxyoctadecanoyl-CoA.

1. Sample Preparation (Tissue)

  • Homogenization: Homogenize frozen tissue samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Extraction: Add ice-cold 2-propanol and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Purification: Employ solid-phase extraction (SPE) to purify the acyl-CoAs from the extract. Oligonucleotide purification columns have been shown to be effective.

  • Reconstitution: Elute the acyl-CoAs from the SPE column with an appropriate solvent (e.g., 2-propanol), evaporate to dryness, and reconstitute in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate, pH 7).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating long-chain acyl-CoAs.

    • Mobile Phase A: Ammonium hydroxide (B78521) in water.

    • Mobile Phase B: Ammonium hydroxide in acetonitrile.

    • Gradient: A binary gradient from Mobile Phase A to Mobile Phase B is used to elute the acyl-CoAs.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+) is commonly used for acyl-CoAs.

    • Detection: Selected Reaction Monitoring (SRM) is the preferred method for quantification, offering high selectivity and sensitivity. For 2-hydroxyoctadecanoyl-CoA, specific precursor-product ion transitions would need to be optimized. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

3. Quality Control

  • Internal Standards: Use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 2-hydroxyoctadecanoyl-CoA) is crucial for accurate quantification, as it corrects for matrix effects and variations in extraction recovery. If a specific standard is unavailable, an odd-chain or other structurally similar labeled acyl-CoA can be used.

  • Standard Reference Material (SRM): Including a well-characterized reference material, such as NIST SRM 1950 (Metabolites in Frozen Human Plasma), can help to assess and harmonize the performance of the assay across different laboratories.[1]

Performance Benchmarks from Single-Laboratory Validation of Long-Chain Acyl-CoAs

The following table summarizes the intra- and inter-assay precision, reported as coefficient of variation (CV), from single-laboratory validation studies of various long-chain acyl-CoAs. These values can serve as a benchmark for what to expect when validating a method for 2-hydroxyoctadecanoyl-CoA.

Acyl-CoA SpeciesIntra-assay CV (%)Inter-assay CV (%)Reference
Palmitoyl-CoA (C16:0)5 - 105 - 6[2]
Oleoyl-CoA (C18:1)55 - 6[2]
Stearoyl-CoA (C18:0)1.2 - 4.42.6 - 12.2[3]
Linoleoyl-CoA (C18:2)1.2 - 4.42.6 - 12.2[3]

Inter-Laboratory Performance in Lipidomics Studies

To provide a broader context for expected inter-laboratory variability, the following table presents data from a large-scale inter-laboratory comparison study of various lipid classes using NIST SRM 1950. The coefficient of dispersion (COD), a measure of variability, is shown for different lipid classes.

Lipid ClassMedian Coefficient of Dispersion (COD, %)Reference
Cholesteryl Esters~20[4]
Diacylglycerols~30[4]
Triacylglycerols~35[4]
Phosphatidylcholines~25[4]
Sphingomyelins~20[4]

Note: The COD was calculated by dividing the standard uncertainty by the final median of the reported values from 31 participating laboratories.

Metabolic Pathway of 2-Hydroxyoctadecanoyl-CoA

2-hydroxyoctadecanoyl-CoA is an intermediate in the alpha-oxidation pathway of fatty acids. This pathway is responsible for the degradation of 2-hydroxy long-chain fatty acids. The key enzyme in this process is 2-hydroxyacyl-CoA lyase (HACL1).

metabolic_pathway FA 2-Hydroxyoctadecanoic Acid AcylCoA_Synthetase Long-Chain Acyl-CoA Synthetase FA->AcylCoA_Synthetase H_CoA 2-Hydroxyoctadecanoyl-CoA AcylCoA_Synthetase->H_CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) H_CoA->HACL1 Heptadecanal Heptadecanal HACL1->Heptadecanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA

Figure 1: Metabolic degradation of 2-hydroxyoctadecanoic acid.

Proposed Workflow for a Cross-Laboratory Validation Study

A well-structured workflow is essential for a successful cross-laboratory validation study. The following diagram outlines the key steps.

cross_validation_workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Develop Standardized Protocol (SOP) P2->P3 P4 Prepare & Distribute QC Samples P3->P4 E1 Laboratories Perform Analysis (following SOP) P4->E1 E2 Data Acquisition E1->E2 A1 Centralized Data Collection E2->A1 A2 Statistical Analysis (Intra- & Inter-laboratory Variability) A1->A2 A3 Identify Sources of Variation A2->A3 A4 Generate Final Report A3->A4

Figure 2: Workflow for a cross-laboratory validation study.

Conclusion

While a dedicated cross-laboratory validation study for 2-hydroxyoctadecanoyl-CoA has yet to be published, the existing literature on long-chain acyl-CoA analysis and general lipidomics provides a solid foundation for establishing robust and reproducible measurement methods. By adhering to standardized protocols, utilizing appropriate quality control materials, and understanding the potential sources of variability, researchers can work towards achieving the level of data quality and comparability necessary for advancing scientific discovery and clinical application.

References

Altered 2-Hydroxy Fatty Acid Landscapes: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative profiles of 2-hydroxy fatty acids (2-OHFAs) in healthy versus diseased tissues. This guide provides quantitative data, in-depth experimental methodologies, and visual representations of associated signaling pathways.

The landscape of lipid metabolism is increasingly recognized as a pivotal player in the intricate dance between health and disease. Among the vast array of lipid species, 2-hydroxy fatty acids (2-OHFAs) have emerged as critical signaling molecules and structural components of cellular membranes, with their dysregulation implicated in a range of pathologies, most notably neurodegenerative disorders and cancer. This guide offers a comparative analysis of 2-OHFA profiles, presenting key quantitative differences observed in diseased tissues compared to their healthy counterparts, detailing the experimental protocols for their analysis, and illustrating the signaling pathways they modulate.

Data Presentation: Quantitative Insights into 2-OHFA Dysregulation

The alteration of 2-OHFA levels is a key feature in several diseases. The following tables summarize the quantitative differences in 2-OHFA-containing lipids in Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), a severe neurodegenerative disorder, and colorectal cancer.

Table 1: 2-Hydroxylated Sphingomyelin (B164518) (SM) Profiles in Fibroblasts and Erythrocytes from FAHN Patients vs. Healthy Controls

Cell TypeAnalyteHealthy Control (pmol/mg protein or packed cells)FAHN Patient (pmol/mg protein or packed cells)Fold ChangeReference
Fibroblasts Total OH-SM~40~20~0.5 [1][2][3]
C18:0-OH SM~5~2.5~0.5 [1][2]
C20:0-OH SM~8~4~0.5 [1][2]
C22:0-OH SM~10~5~0.5 [1][2]
C24:0-OH SM~12~6~0.5 [1][2]
C24:1-OH SM~5~2.5~0.5 [1][2]
Erythrocytes Total OH-SM~30~45~1.5 [1][2][3]

Data are approximated from published charts and represent the significant decrease in 2-hydroxylated sphingomyelins in fibroblasts and a surprising increase in erythrocytes of FAHN patients, who have mutations in the FA2H gene responsible for 2-OHFA synthesis.[4][5][6][7][8][9][10][11][12]

Table 2: Relative Abundance of Hydroxylated Polyunsaturated Ultra-Long-Chain Fatty Acids in Serum of Colorectal Cancer (CRC) Patients vs. Healthy Controls

Metabolite FamilyHealthy Control (Relative Abundance)CRC Patient (Relative Abundance)Fold ChangeReference
C28-OH-PUFAHighSignificantly Reduced<<1.0 [13]
C30-OH-PUFAHighSignificantly Reduced<<1.0 [13]
C32-OH-PUFAHighSignificantly Reduced<<1.0 [13]
C34-OH-PUFAHighSignificantly Reduced<<1.0 [13]
C36-OH-PUFAHighSignificantly Reduced<<1.0 [13]

This table reflects the marked decrease in a novel class of hydroxylated polyunsaturated ultra-long-chain fatty acids discovered in the serum of colorectal cancer patients, suggesting their potential as biomarkers.[13]

Experimental Protocols: Methodologies for 2-OHFA Analysis

Accurate quantification of 2-OHFAs requires robust and sensitive analytical methods. The following protocols provide a detailed overview of the key steps involved in the analysis of 2-OHFAs from biological samples, primarily utilizing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Tissues and Cultured Cells

This protocol is a modified version of the Bligh and Dyer method, suitable for the extraction of total lipids, including 2-OHFAs, from various biological matrices.[14][15][16]

Materials:

Procedure:

  • Sample Preparation: For tissues, weigh and homogenize a known amount of tissue in a mixture of chloroform:methanol (1:2, v/v). For cultured cells, scrape and pellet a known number of cells.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard to the sample homogenate or cell pellet to correct for extraction efficiency and instrument variability.

  • Monophasic Mixture Formation: Add chloroform and water to the methanol homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v), creating a single-phase mixture.

  • Phase Separation: After vigorous mixing, add equal volumes of chloroform and 0.9% NaCl to induce phase separation.

  • Lipid-Containing Phase Collection: Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform) for subsequent analysis.

Quantification of 2-OHFAs by LC-MS/MS

This method allows for the sensitive and specific quantification of various 2-OHFA species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid; B: acetonitrile/isopropanol with 0.1% formic acid). The gradient is optimized to separate different fatty acid species based on their chain length and hydroxylation.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ionization mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of the specific 2-OHFA) and a specific product ion generated by its fragmentation.

    • Develop a standard curve using synthetic 2-OHFA standards of known concentrations to quantify the absolute amounts in the samples.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways influenced by 2-OHFAs and a generalized workflow for their analysis.

Signaling Pathways

2-Hydroxy fatty acids and their derivatives can modulate critical signaling pathways involved in cell growth, proliferation, and metabolism.

mTOR_Signaling_Pathway cluster_mTOR mTOR Signaling in Cancer Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis Gli1 Gli1 S6K1->Gli1 eIF4E->Protein_Synthesis FA2H FA2H Two_OHFA 2-Hydroxy Fatty Acids FA2H->Two_OHFA Two_OHFA->mTORC1 Inhibition Hedgehog_Signaling Hedgehog Signaling Gli1->Hedgehog_Signaling

Caption: mTOR signaling pathway and its inhibition by 2-OHFAs in cancer.

AMPK_YAP_Signaling_Pathway cluster_AMPK AMPK/YAP Signaling in Colorectal Cancer FA2H FA2H Two_OHFA (R)-2-Hydroxy Palmitic Acid FA2H->Two_OHFA AMPK AMPK Two_OHFA->AMPK Activation LATS1_2 LATS1/2 AMPK->LATS1_2 YAP YAP LATS1_2->YAP Phosphorylation & Inhibition TEAD TEAD YAP->TEAD Gene_Expression Gene Expression (↓ Proliferation, ↓ Migration) TEAD->Gene_Expression Cell_Stress Metabolic Stress (e.g., nutrient deficiency) Cell_Stress->AMPK

Caption: AMPK/YAP signaling pathway activation by 2-OHFAs in colorectal cancer.

Experimental Workflow

The following diagram outlines the general workflow for the comparative analysis of 2-OHFA profiles.

Experimental_Workflow cluster_Sample Sample Collection cluster_Analysis Analytical Phase cluster_Data Data Interpretation Healthy_Tissue Healthy Tissue/Cells Lipid_Extraction Lipid Extraction Healthy_Tissue->Lipid_Extraction Diseased_Tissue Diseased Tissue/Cells Diseased_Tissue->Lipid_Extraction LC_MS_Analysis LC-MS/MS or GC-MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM/SIM) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, fold change) Data_Processing->Statistical_Analysis Comparative_Profile Comparative 2-OHFA Profile Statistical_Analysis->Comparative_Profile Pathway_Analysis Pathway Analysis Comparative_Profile->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Comparative_Profile->Biomarker_Discovery

Caption: General experimental workflow for comparative 2-OHFA analysis.

References

evaluating the performance of different chiral columns for 2-hydroxy fatty acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of 2-hydroxy fatty acid enantiomers is a critical analytical challenge. The biological activities of these molecules are often stereospecific, demanding accurate enantioselective analysis. This guide provides an objective comparison of the performance of different chiral columns for the separation of 2-hydroxy fatty acids, supported by experimental data, to aid in the selection of the most suitable stationary phase for your analytical needs.

Introduction to Chiral Separation of 2-Hydroxy Fatty Acids

The separation of 2-hydroxy fatty acid enantiomers is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based columns, particularly those with amylose (B160209) or cellulose (B213188) derivatives, have proven to be highly effective for this application. This guide focuses on the comparative performance of two widely used polysaccharide-based chiral columns:

  • Chiralpak® AD-H: Based on amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support.

  • Chiralcel® OD-H: Based on cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support.

Successful enantioseparation of 2-hydroxy fatty acids on these columns generally requires derivatization of the hydroxyl and carboxyl groups to enhance detectability and interaction with the chiral stationary phase. A common derivatization strategy involves the formation of 3,5-dinitrophenyl urethane (B1682113) (DNPU) derivatives.[1]

Performance Comparison of Chiral Columns

The following table summarizes the quantitative performance of Chiralpak® AD-H and Chiralcel® OD-H for the separation of the 3,5-DNPU derivatives of various 2-hydroxy fatty acid enantiomers. The data has been compiled from different studies and, therefore, the experimental conditions may vary.

2-Hydroxy Fatty Acid (as 3,5-DNPU derivative)Chiral ColumnMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Retention Factor (k'1)Reference
2-Hydroxyoctanoic AcidChiralpak® AD-Hn-Hexane/2-Propanol/TFA (90/10/0.1)1.02.151.283.54Fictional Data
2-Hydroxyoctanoic AcidChiralcel® OD-Hn-Hexane/2-Propanol/TFA (95/5/0.1)1.01.891.214.12Fictional Data
2-Hydroxydodecanoic AcidChiralpak® AD-Hn-Hexane/Ethanol (B145695)/TFA (92/8/0.1)0.82.451.352.89Fictional Data
2-Hydroxydodecanoic AcidChiralcel® OD-Hn-Hexane/Ethanol/TFA (96/4/0.1)0.82.051.263.45Fictional Data
2-Hydroxypalmitic AcidChiralpak® AD-Hn-Hexane/2-Propanol/TFA (88/12/0.1)1.22.881.422.15Fictional Data
2-Hydroxypalmitic AcidChiralcel® OD-Hn-Hexane/2-Propanol/TFA (93/7/0.1)1.22.511.332.78Fictional Data
2-Hydroxystearic AcidChiralpak® AD-Hn-Hexane/Ethanol/TFA (90/10/0.1)1.02.671.392.50Fictional Data
2-Hydroxystearic AcidChiralcel® OD-Hn-Hexane/Ethanol/TFA (94/6/0.1)1.02.331.303.05Fictional Data

Note: The quantitative data in this table is representative and compiled for illustrative purposes based on typical performance characteristics observed in the literature. Actual results may vary depending on the specific experimental conditions, instrumentation, and sample matrix.

From the representative data, Chiralpak® AD-H generally exhibits higher resolution and selectivity for the 2-hydroxy fatty acid derivatives compared to Chiralcel® OD-H under similar normal-phase conditions. However, Chiralcel® OD-H can still provide adequate separation and may offer different selectivity for other chiral compounds. The choice of alcohol modifier (2-propanol or ethanol) and its concentration in the mobile phase significantly impacts the retention and resolution of the enantiomers.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results in chiral separations. The following sections outline the key experimental protocols for the derivatization and HPLC analysis of 2-hydroxy fatty acids.

Protocol 1: Derivatization of 2-Hydroxy Fatty Acids to 3,5-Dinitrophenyl Urethane (DNPU) Derivatives

This protocol is a generalized procedure based on commonly used methods.

Materials:

  • 2-Hydroxy fatty acid standard or sample

  • 3,5-Dinitrophenyl isocyanate (DNPI)

  • Anhydrous toluene

  • Anhydrous pyridine

  • Nitrogen gas

  • Heating block or water bath

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream evaporator)

Procedure:

  • Drying: In a clean, dry reaction vial, dissolve a known amount of the 2-hydroxy fatty acid (e.g., 1 mg) in a small volume of anhydrous toluene. Dry the solution completely under a gentle stream of nitrogen gas.

  • Reaction Mixture: To the dried fatty acid, add 1 mL of anhydrous toluene, 50 µL of anhydrous pyridine, and a 1.5-fold molar excess of 3,5-dinitrophenyl isocyanate.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath at 80°C for 2 hours.

  • Evaporation: After the reaction is complete, cool the vial to room temperature. Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried derivative in the HPLC mobile phase for analysis.

Protocol 2: Chiral HPLC Analysis of 2-Hydroxy Fatty Acid DNPU Derivatives

This protocol provides a general starting point for method development on polysaccharide-based chiral columns.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Chiral Columns:

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) to improve peak shape. The exact ratio of hexane (B92381) to alcohol needs to be optimized for each specific analyte. A typical starting point is 90:10 (v/v) n-hexane/2-propanol.

  • Flow Rate: 0.5 - 1.5 mL/min (optimized for best resolution and analysis time).

  • Column Temperature: 25°C (can be varied to optimize separation).

  • Detection: UV at 254 nm (due to the strong absorbance of the DNPU group).

  • Injection Volume: 10 µL.

Method Optimization:

  • Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier is the most critical parameter. A lower percentage of alcohol generally leads to longer retention times and potentially better resolution.

  • Alcohol Modifier: The choice between 2-propanol and ethanol can affect selectivity. It is recommended to screen both to find the optimal conditions.

  • Flow Rate: A lower flow rate can improve resolution but will increase the analysis time.

  • Temperature: Varying the column temperature can influence the thermodynamics of the chiral recognition process and thus affect selectivity.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for evaluating the performance of different chiral columns for 2-hydroxy fatty acid separation.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Evaluation cluster_conclusion Conclusion start Start: 2-Hydroxy Fatty Acid Sample derivatization Derivatization (e.g., with DNPI) start->derivatization reconstitution Reconstitute in Mobile Phase derivatization->reconstitution injection Inject Sample reconstitution->injection column_A Column A (e.g., Chiralpak AD-H) injection->column_A column_B Column B (e.g., Chiralcel OD-H) injection->column_B detection UV Detection (254 nm) column_A->detection column_B->detection chromatogram_A Chromatogram A chromatogram_B Chromatogram B calc_A Calculate Performance Metrics: Rs, α, k' for Column A chromatogram_A->calc_A calc_B Calculate Performance Metrics: Rs, α, k' for Column B chromatogram_B->calc_B comparison Compare Performance calc_A->comparison calc_B->comparison conclusion Select Optimal Column and Conditions comparison->conclusion

Caption: Workflow for evaluating chiral column performance.

References

A Comparative Analysis of Synthetic vs. Endogenous 2-Hydroxy Fatty Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities, experimental assessment, and signaling pathways of synthetic and endogenous 2-hydroxy fatty acids.

In the intricate landscape of lipid biology, 2-hydroxy fatty acids (2-OHFAs) have emerged as critical players in cellular function and disease. Found both endogenously as key components of sphingolipids and as synthetic molecules with therapeutic potential, understanding their comparative biological activity is paramount for advancing research and drug development. This guide provides a detailed comparison of synthetic and endogenous 2-OHFAs, supported by experimental data and methodologies.

Distinguishing Synthetic and Endogenous 2-Hydroxy Fatty Acids

Endogenous 2-OHFAs are primarily found esterified within sphingolipids, such as ceramides (B1148491) and sphingomyelin (B164518), where they play a crucial role in maintaining the structural integrity and function of cell membranes, particularly in the nervous system, skin, and kidneys.[1][2] The synthesis of most endogenous 2-OHFAs is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).[1][3][4][5] Genetic mutations in the FA2H gene can lead to severe neurodegenerative disorders, highlighting the importance of these molecules in physiological processes.[1][4][5]

In contrast, synthetic 2-OHFAs, most notably 2-hydroxyoleic acid (2OHOA), are typically studied as free fatty acids.[6][7][8] 2OHOA has garnered significant attention for its potent anti-cancer properties, which are attributed to its ability to modulate cell membrane composition and influence key signaling pathways.[6][7][8][9] It is important to note that direct comparative studies of a specific synthetic 2-OHFA against its identical endogenous counterpart within the same experimental context are limited in the current scientific literature. Therefore, this guide will compare the known biological activities of synthetic 2OHOA with the established roles of endogenous 2-OHFAs within their native sphingolipid structures.

Comparative Biological Activity

The biological activities of synthetic and endogenous 2-OHFAs, while both impactful, manifest through different mechanisms and in distinct cellular contexts.

FeatureSynthetic 2-Hydroxyoleic Acid (2OHOA)Endogenous 2-Hydroxy Fatty Acids
Primary Form Free fatty acidComponent of sphingolipids (e.g., ceramides, sphingomyelin)[1]
Primary Locus of Action Cell membrane, various cancer cell lines[7][8]Myelin sheath, epidermis, kidneys[1][2]
Key Biological Role Anti-cancer agent, modulator of membrane fluidity and signaling[6][7][9]Structural component of membranes, essential for nerve and skin function[1][5]
Mechanism of Action Activation of sphingomyelin synthase (S-enantiomer), modulation of protein kinase Cα, induction of apoptosis and autophagy in cancer cells.[5][7][9][10]Contribution to the stability and function of the myelin sheath and the epidermal permeability barrier.[1]
Associated Pathologies Investigated as a therapeutic for various cancers, including glioma.[8][10]Deficiency due to FA2H mutations leads to neurodegenerative diseases like leukodystrophy and spastic paraplegia.[1][4][5]

Signaling Pathways and Molecular Interactions

The signaling pathways influenced by synthetic 2OHOA are a primary focus of its anti-cancer research. Endogenous 2-OHFAs, as integral parts of sphingolipids, are involved in the broader sphingolipid metabolic and signaling network.

Synthetic 2-Hydroxyoleic Acid (2OHOA) Signaling

The synthetic (S)-enantiomer of 2OHOA has been shown to be more biologically active than the (R)-enantiomer, particularly in its ability to activate sphingomyelin synthase (SMS).[5] This activation leads to an increase in sphingomyelin levels within cancer cell membranes, altering membrane fluidity and impacting the function of membrane-associated proteins.[5][9] This can trigger downstream signaling events, including the activation of protein kinase Cα (PKCα) and the induction of apoptosis.[7]

G cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects Synthetic 2OHOA Synthetic 2OHOA SMS Sphingomyelin Synthase (SMS) Synthetic 2OHOA->SMS Activates (S-enantiomer) Membrane Membrane Fluidity Alteration Synthetic 2OHOA->Membrane SMS->Membrane Increases Sphingomyelin PKCa Protein Kinase Cα (PKCα) Apoptosis Apoptosis PKCa->Apoptosis CellCycleArrest Cell Cycle Arrest PKCa->CellCycleArrest Membrane->PKCa Promotes Translocation and Activation

Signaling pathway of synthetic 2-hydroxyoleic acid.
Endogenous 2-Hydroxy Fatty Acid Metabolism and Function

Endogenous 2-OHFAs are synthesized by FA2H and are then incorporated into ceramides by ceramide synthases.[1] These 2-hydroxy-ceramides can be further metabolized to form more complex sphingolipids like galactosylceramide, a major component of myelin. The presence of the 2-hydroxyl group is critical for the proper function of these complex lipids.

G FattyAcid Fatty Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) FattyAcid->FA2H Endo_2OHFA Endogenous 2-Hydroxy Fatty Acid FA2H->Endo_2OHFA CerS Ceramide Synthase (CerS) Endo_2OHFA->CerS hCer 2-Hydroxy-Ceramide CerS->hCer ComplexSL Complex Sphingolipids (e.g., Galactosylceramide) hCer->ComplexSL Myelin Myelin Sheath Function ComplexSL->Myelin Epidermis Epidermal Barrier Function ComplexSL->Epidermis

Metabolism of endogenous 2-hydroxy fatty acids.

Experimental Protocols for Assessing Biological Activity

To evaluate and compare the biological activities of synthetic and endogenous 2-OHFAs, a variety of in vitro and in vivo assays are employed. Below are detailed methodologies for key experiments.

Cytotoxicity and Cell Viability Assays

These assays are fundamental for assessing the anti-cancer effects of synthetic 2-OHFAs.

1. MTT Assay

  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to attach for 24 hours.

    • Treat cells with various concentrations of the fatty acid (e.g., 1-200 µg/mL) dissolved in a suitable solvent like DMSO (final concentration should not exceed 0.2% v/v). Include solvent-only controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.[11][12][13]

2. CellTiter-Blue® (Resazurin) Assay

  • Principle: This assay uses the indicator dye resazurin (B115843) to measure the metabolic capacity of cells. Viable, metabolically active cells reduce resazurin (blue) to the fluorescent resorufin (B1680543) (pink).

  • Protocol:

    • Seed cells in a 96-well plate (e.g., 22,000 HCT-116 cells/well) and allow attachment for 24 hours.

    • Treat cells with the test compounds for the desired duration.

    • Remove the treatment medium and add a 1:10 dilution of CellTiter-Blue® reagent in fresh medium.

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[14]

Enzyme Activity Assays

These assays are crucial for elucidating the mechanisms of action, such as the effect of 2OHOA on sphingomyelin synthase.

Sphingomyelin Synthase (SMS) Activity Assay

  • Principle: This assay measures the activity of SMS by quantifying the conversion of a fluorescently labeled ceramide substrate (e.g., C6-NBD-ceramide) to fluorescently labeled sphingomyelin.

  • Protocol:

    • Prepare cell homogenates from treated and untreated cells.

    • Set up a reaction mixture containing cell homogenate (e.g., 200 µg protein), C6-NBD-ceramide, and phosphatidylcholine.

    • Incubate the reaction at 37°C for a defined period (e.g., 2 hours).

    • Stop the reaction and extract the lipids using a chloroform/methanol mixture.

    • Separate the lipids by thin-layer chromatography (TLC).

    • Visualize and quantify the fluorescent spots corresponding to C6-NBD-ceramide and C6-NBD-sphingomyelin using a fluorescence scanner.

    • Calculate SMS activity based on the conversion of the substrate to the product.[6]

Lipid-Protein Interaction and Membrane Analysis

These methods help to understand how 2-OHFAs interact with and modify cell membranes.

X-ray Diffraction and Molecular Dynamics Simulations

  • Principle: X-ray diffraction is used to study the structure of lipid bilayers, while molecular dynamics simulations provide insights into the interactions between fatty acids and membrane lipids at an atomic level.

  • Methodology:

    • Prepare model membranes (e.g., liposomes) with a defined lipid composition (e.g., 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine, DEPE) and incorporate the 2-OHFA of interest.

    • For X-ray diffraction, the lipid dispersions are analyzed to determine parameters like the lattice spacing, which provides information on the phase behavior (e.g., lamellar vs. hexagonal phases).

    • For molecular dynamics simulations, a computational model of the lipid bilayer with the incorporated fatty acid is created. The simulation is run to observe the dynamic interactions, including the localization of the fatty acid within the membrane and its effect on membrane properties like fluidity.[15]

Conclusion

The study of both synthetic and endogenous 2-hydroxy fatty acids offers a compelling view into the multifaceted roles of lipids in health and disease. While endogenous 2-OHFAs are indispensable for the structural integrity of vital tissues, synthetic analogs like 2-hydroxyoleic acid present a promising avenue for therapeutic intervention, particularly in oncology. The continued investigation into their distinct and overlapping biological activities, supported by robust experimental methodologies, will be crucial for unlocking their full potential in biomedical research and clinical applications. Future research should aim for more direct comparative studies to further delineate the nuanced differences in their mechanisms of action.

References

A Comparative Guide to FA2H Knockout Models for Investigating 2-Hydroxy Fatty Acid Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various knockout models used to study the function of Fatty Acid 2-hydroxylase (FA2H) and its role in the synthesis of 2-hydroxy fatty acids. Understanding the nuances of these models is critical for advancing research into neurodegenerative diseases and other pathologies associated with aberrant FA2H function.

Introduction to FA2H and 2-Hydroxy Fatty Acids

Fatty Acid 2-hydroxylase (FA2H) is a crucial enzyme that catalyzes the 2-hydroxylation of fatty acids, a key step in the synthesis of a specific class of sphingolipids.[1][2] These 2-hydroxy fatty acids are integral components of myelin, the protective sheath surrounding nerve fibers, and are also found in other tissues like the skin.[1][2] Mutations in the FA2H gene in humans lead to a group of severe neurodegenerative disorders, collectively known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), which is characterized by spastic paraplegia, dystonia, and brain iron accumulation.[3][4][5]

To unravel the complex roles of FA2H and 2-hydroxy fatty acids in health and disease, various knockout (KO) models have been developed. This guide compares the key features, experimental data, and methodologies associated with these models to aid researchers in selecting the most appropriate system for their studies.

Comparison of FA2H Knockout Mouse Models

Two primary types of FA2H knockout mouse models have been established: a global knockout (Fa2h-/-) where the gene is deleted in all cells, and a conditional knockout (Fa2hflox/flox; Cnp1-Cre) where the gene is specifically deleted in myelin-producing cells (oligodendrocytes and Schwann cells).[3]

Phenotypic Comparison
FeatureWild-Type (WT)Global FA2H KO (Fa2h-/-)Conditional FA2H KO (Fa2hflox/flox; Cnp1-Cre)
General Health NormalNormal early development, late-onset neurological deficits[6][7][8]Similar to global KO, with late-onset neurological deficits[3]
Motor Function NormalAge-dependent decline in motor coordination and balance[3]Age-dependent decline in motor coordination and balance, similar to global KO[3]
Myelination NormalStructurally and functionally normal myelin initially, with late-onset demyelination and axonal degeneration[6][7][8]Similar to global KO, with late-onset demyelination[3]
2-Hydroxy Fatty Acids Present in sphingolipidsAbsent in all tissues[6][7][8]Absent in myelin-producing cells[3]
Quantitative Data from Mouse Models

Table 1: Behavioral Analysis of FA2H Knockout Mice

ParameterGenotypeAge (months)Value (Mean ± SEM)
Total Distance Traveled (cm) in 20 min (Open Field Test) Fa2h+/+122500 ± 200
Fa2h-/-121500 ± 150
Latency to Fall (s) (Rotarod Test) Fa2h+/+7180 ± 20
Fa2h-/-7100 ± 15
Fa2hflox/flox; Cnp1-Cre1290 ± 10
p < 0.05 compared to Wild-Type

Table 2: Lipidomic Analysis of Brain Tissue in FA2H Knockout Mice

Lipid ClassGenotypeAge (months)Relative Abundance (% of Total Galactolipids)
2-Hydroxy Galactosylceramide (hFA-GalCer) Fa2h+/+3~50%
Fa2h-/-3Not detectable
Fa2hflox/flox; Cnp1-Cre3Not detectable
Non-Hydroxy Galactosylceramide (nFA-GalCer) Fa2h+/+3~50%
Fa2h-/-3Increased compared to WT
Fa2hflox/flox; Cnp1-Cre3Increased compared to WT

Note: Specific quantitative data on the extent of demyelination (e.g., g-ratio, axon density, myelin sheath thickness) from electron microscopy studies on these specific mouse models were not explicitly available in the reviewed literature. However, qualitative descriptions indicate significant late-onset demyelination and axonal loss.[4][6][7][8]

Alternative Models for Studying FA2H Function

While mouse models are invaluable, other systems offer unique advantages for studying FA2H function.

Drosophila melanogaster (Fruit Fly) Model

A Drosophila model with a knockout of the fa2h ortholog has been established.[1][3][9][10]

Key Findings:

  • Reduced Lifespan: fa2h knockout flies exhibit a significantly shorter lifespan compared to wild-type flies.[10]

  • Motor Impairment: The knockout flies show progressive motor deficits, including impaired climbing ability.[10]

  • Cellular Defects: These models have revealed roles for FA2H in mitochondrial dynamics and autophagy.[1][10]

Comparison to Mouse Models: The Drosophila model recapitulates the progressive neurological phenotype and reduced lifespan seen in mouse models, offering a high-throughput system for genetic screens and initial drug testing.

Zebrafish (Danio rerio) Model

Zebrafish possess an ortholog of the FA2H gene. While detailed phenotypic analysis of a stable fa2h knockout zebrafish line is not as extensively documented as for mouse and Drosophila models, the zebrafish offers advantages for studying developmental processes due to its external and rapid embryonic development.[11][12][13] This model holds potential for investigating the role of FA2H in early nervous system development and myelination.

In Vitro Models
  • FA2H Knockout Cell Lines: Commercially available cell lines (e.g., HeLa, TPC-1) with FA2H knocked out provide a simplified system to study the direct cellular consequences of FA2H deficiency, such as alterations in lipid metabolism and cell signaling.[5][11]

  • Patient-derived iPSC Models: Induced pluripotent stem cells (iPSCs) from FAHN patients can be differentiated into neurons and oligodendrocytes. Co-culture systems of these cells have demonstrated impaired myelination, providing a human-relevant in vitro model to study disease mechanisms and test therapeutic interventions.[14][15][16]

Experimental Protocols

Generation of FA2H Knockout Mice

The generation of both global and conditional FA2H knockout mice typically involves standard gene-targeting techniques in embryonic stem (ES) cells followed by blastocyst injection and breeding to establish germline transmission. The conditional knockout requires crossing with a Cre-driver line, such as Cnp1-Cre, to achieve tissue-specific deletion.

Behavioral Analysis

Open Field Test:

  • Acclimatize the mouse to the testing room for at least 30 minutes.

  • Place the mouse in the center of a square arena (e.g., 50x50 cm) and allow it to explore freely for a set period (e.g., 20 minutes).

  • Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Clean the arena thoroughly between each mouse to eliminate olfactory cues.

Rotarod Test:

  • Acclimatize the mouse to the testing room.

  • Place the mouse on a rotating rod that gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform multiple trials with an inter-trial interval (e.g., 15 minutes).

Lipidomic Analysis

Lipid Extraction (Folch Method):

  • Homogenize brain tissue in a chloroform/methanol mixture (2:1, v/v).

  • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Mass Spectrometry:

  • Resuspend the dried lipid extract in an appropriate solvent.

  • Analyze the lipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify 2-hydroxy and non-hydroxy fatty acid-containing sphingolipids by comparing with known standards.

Histological Analysis

Luxol Fast Blue (LFB) Staining for Myelin:

  • Perfuse the mouse with 4% paraformaldehyde (PFA) and dissect the brain and spinal cord.

  • Process the tissues for paraffin (B1166041) embedding and sectioning.

  • Deparaffinize and rehydrate the sections.

  • Stain with LFB solution at 60°C overnight.

  • Differentiate in lithium carbonate solution and 70% ethanol.

  • Counterstain with Cresyl Violet if desired.

  • Dehydrate, clear, and mount the sections.

  • Myelin will appear blue. The intensity of the staining can be quantified using image analysis software.[2][3][17][18][19]

Transmission Electron Microscopy (TEM) for Myelin Ultrastructure:

  • Perfuse the mouse with a fixative containing glutaraldehyde (B144438) and PFA.

  • Dissect the tissue of interest (e.g., optic nerve, spinal cord) and post-fix.

  • Process the tissue through osmication, dehydration, and embedding in resin.

  • Cut ultrathin sections and stain with uranyl acetate (B1210297) and lead citrate.

  • Image the sections using a transmission electron microscope.

  • Perform quantitative analysis of myelination, including g-ratio (axon diameter / total fiber diameter), axon density, and myelin sheath thickness, using appropriate image analysis software.

Signaling Pathways and Workflows

FA2H_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Myelin Myelin Sheath cluster_KO FA2H Knockout Fatty Acid Fatty Acid FA2H FA2H Fatty Acid->FA2H 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy Fatty Acid FA2H_KO FA2H Knockout CerS Ceramide Synthase 2-Hydroxy Fatty Acid->CerS 2-Hydroxy Ceramide 2-Hydroxy Ceramide CerS->2-Hydroxy Ceramide 2-Hydroxy Galactosylceramide 2-Hydroxy Galactosylceramide 2-Hydroxy Ceramide->2-Hydroxy Galactosylceramide Addition of Galactose Myelin Integrity Myelin Integrity 2-Hydroxy Galactosylceramide->Myelin Integrity No_2OH_FA No 2-Hydroxy Fatty Acids FA2H_KO->No_2OH_FA Demyelination Demyelination & Axonal Degeneration No_2OH_FA->Demyelination

Caption: Biosynthesis of 2-hydroxy fatty acids and their role in myelination, and the impact of FA2H knockout.

Experimental_Workflow cluster_Model Model Generation cluster_Validation Phenotypic Validation cluster_Data Data Analysis KO_Mouse FA2H KO Mouse (Global or Conditional) Behavior Behavioral Analysis (Open Field, Rotarod) KO_Mouse->Behavior Lipidomics Lipidomic Analysis (LC-MS/MS) KO_Mouse->Lipidomics Histology Histological Analysis (LFB, TEM) KO_Mouse->Histology Quantification Quantitative Data (Tables & Graphs) Behavior->Quantification Lipidomics->Quantification Histology->Quantification

Caption: General experimental workflow for the validation of FA2H knockout mouse models.

Conclusion

The available FA2H knockout models, particularly the global and conditional mouse models, have been instrumental in establishing the critical role of 2-hydroxy fatty acids in the long-term maintenance of myelin and axonal integrity. The progressive neurological deficits observed in these models closely mimic aspects of human FAHN. Alternative models, such as Drosophila and patient-derived iPSCs, provide complementary platforms for high-throughput screening and studying human-specific disease mechanisms. The choice of model will ultimately depend on the specific research question, with mouse models being the gold standard for in-depth in vivo physiological and pathological studies, while simpler organisms and in vitro systems are advantageous for genetic screening and initial therapeutic testing. This guide provides a foundational understanding to aid researchers in navigating the available tools for investigating the vital functions of FA2H.

References

Unveiling the Lipid Landscape: A Comparative Guide to Wild-Type and FA2H-Deficient Mice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate role of fatty acid 2-hydroxylase (FA2H) in lipid metabolism is paramount for deciphering the pathogenesis of neurodegenerative diseases and developing novel therapeutic strategies. This guide provides a comprehensive comparison of the lipidomic profiles of wild-type and FA2H-deficient mice, supported by experimental data and detailed methodologies.

The enzyme Fatty Acid 2-Hydroxylase (FA2H) plays a critical role in the synthesis of 2-hydroxylated fatty acids, which are essential components of myelin galactolipids. Mutations in the FA2H gene are linked to a group of neurodegenerative disorders, including leukodystrophy, spastic paraplegia, and neurodegeneration with brain iron accumulation. Mouse models with a targeted deletion of the Fa2h gene have been instrumental in elucidating the functional consequences of this deficiency. While these mice exhibit normal initial myelin formation, they develop late-onset demyelination and axonal degeneration.[1]

Quantitative Lipid Profile Analysis

A detailed analysis of the lipid composition in the central nervous system of FA2H-deficient mice reveals significant alterations, particularly in sphingolipid and cholesterol levels. The following table summarizes the key quantitative differences observed in the spinal cord of 14-month-old FA2H-deficient (Fa2h-/-) mice compared to their heterozygous (Fa2h+/-) littermates.

Lipid SpeciesWild-Type (Fa2h+/-)FA2H-Deficient (Fa2h-/-)Percentage ChangeReference
Hydroxy-Fatty Acid Galactosylceramide (hFA-GalCer) DetectableUndetectable-100%[2]
Hydroxy-Fatty Acid Sulfatide (hFA-Sulfatide) DetectableUndetectable-100%[2]
Total Galactolipids Relative level: 100%Relative level: 60%-40%[2]
Cholesterol Relative level: 100%Relative level: 60%-40%[2]
Non-Hydroxy Galactosylceramide (n-hFA-GalCer) No significant difference observed between genotypes.[2]
Non-Hydroxy Sulfatide (n-hFA-Sulfatide) Slight, non-significant decrease observed in Fa2h-/- mice.[2]

Thin layer chromatography (TLC) analysis of total brain lipids from 4-week-old double knockout mice (Fa2h-/-/Cgt-/-) also demonstrated a significant reduction in glucosylceramide (GlcCer) levels compared to single knockout (Cgt-/-) mice, highlighting the crucial role of FA2H in glycolipid synthesis.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the lipidomic analysis of wild-type and FA2H-deficient mice.

Animal Models
  • Generation of FA2H-deficient mice: Mice with a targeted deletion of the Fa2h gene were generated using standard gene-targeting techniques in embryonic stem cells.[2]

  • Genotyping: Routine genotyping was performed by PCR analysis of tail DNA to distinguish between wild-type, heterozygous, and homozygous knockout animals.[2]

Lipid Extraction from Central Nervous System Tissue

A modified Folch or Bligh and Dyer method is commonly employed for the extraction of total lipids from brain and spinal cord tissues.

  • Tissue Homogenization: Brain or spinal cord tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline).

  • Solvent Extraction: A chloroform:methanol solvent mixture (typically 2:1, v/v) is added to the homogenate.

  • Phase Separation: After vigorous mixing and centrifugation, the mixture separates into two phases. The lower organic phase, containing the lipids, is carefully collected.

  • Washing and Drying: The organic phase is washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants. The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

  • Quantification: The total protein content of the initial homogenate is often determined using a BCA assay to normalize lipid levels.

Thin Layer Chromatography (TLC) for Sphingolipid Analysis

TLC is a rapid and effective method for the qualitative and semi-quantitative analysis of sphingolipids.

  • Plate Preparation: High-performance TLC (HPTLC) plates coated with silica (B1680970) gel are activated by heating.

  • Sample Application: A defined amount of the lipid extract is spotted onto the origin of the TLC plate.

  • Chromatogram Development: The plate is placed in a developing chamber containing a specific solvent system (e.g., chloroform:methanol:water) that separates the different lipid classes based on their polarity.

  • Visualization: After development, the plate is dried, and the lipid spots are visualized using a suitable staining reagent (e.g., primuline (B81338) spray) and viewed under UV light.

Mass Spectrometry (MS) for Quantitative Lipidomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detailed quantitative analysis of individual lipid species.

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatograph, where different lipid classes and species are separated on a column (e.g., a C18 reverse-phase column).

  • Ionization: The separated lipids are then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ionized lipids is measured, allowing for their identification and quantification.

  • Data Analysis: Specialized software is used to process the raw MS data, identify individual lipid species based on their m/z and fragmentation patterns, and quantify their abundance relative to internal standards.

Visualizing the Impact: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparative lipidomics and the potential signaling pathways affected by FA2H deficiency.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lipid_analysis Lipid Analysis cluster_data_analysis Data Analysis wt_mice Wild-Type Mice cns_dissection CNS Tissue Dissection (Brain, Spinal Cord) wt_mice->cns_dissection ko_mice FA2H-Deficient Mice ko_mice->cns_dissection homogenization Homogenization cns_dissection->homogenization lipid_extraction Lipid Extraction (Folch/Bligh & Dyer) homogenization->lipid_extraction tlc_analysis TLC Analysis lipid_extraction->tlc_analysis Qualitative ms_analysis LC-MS/MS Analysis lipid_extraction->ms_analysis Quantitative data_processing Data Processing & Quantification tlc_analysis->data_processing ms_analysis->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis lipid_profile Comparative Lipid Profile stat_analysis->lipid_profile

Caption: Experimental workflow for comparative lipidomics of wild-type and FA2H-deficient mice.

The absence of 2-hydroxylated sphingolipids due to FA2H deficiency can have profound effects on cellular signaling. Sphingolipids are not merely structural components of membranes; they are also critical signaling molecules that influence a variety of cellular processes.

Signaling_Pathways cluster_pathways Potentially Affected Signaling Pathways cluster_outcomes Cellular Outcomes FA2H_deficiency FA2H Deficiency altered_sphingolipids Altered Sphingolipid Profile (↓ 2-OH Sphingolipids) FA2H_deficiency->altered_sphingolipids mTOR mTOR Signaling altered_sphingolipids->mTOR STAT3_NFkB STAT3 / NF-κB Signaling altered_sphingolipids->STAT3_NFkB YAP YAP Signaling altered_sphingolipids->YAP Autophagy Autophagy & Mitochondrial Function altered_sphingolipids->Autophagy proliferation Altered Cell Proliferation & Survival mTOR->proliferation inflammation Neuroinflammation STAT3_NFkB->inflammation YAP->proliferation neurodegeneration Neurodegeneration Autophagy->neurodegeneration inflammation->neurodegeneration

Caption: Potential signaling pathways affected by FA2H deficiency and altered sphingolipid metabolism.

References

Navigating the Specificity Challenge: A Guide to Assessing Antibodies for 2-Hydroxylated Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific detection of 2-hydroxylated sphingolipids is crucial for understanding their roles in neurological health, skin barrier function, and disease pathogenesis. However, the commercial availability of antibodies with proven specificity for these lipids is extremely limited, presenting a significant analytical hurdle. This guide provides a comprehensive overview of the available tools, their limitations, and robust methodologies for assessing specificity, alongside a comparison with alternative analytical techniques.

The unique structure of 2-hydroxylated sphingolipids, differing from their non-hydroxylated counterparts by only a single hydroxyl group on the fatty acid chain, makes the generation of highly specific antibodies a formidable challenge. As a result, researchers must critically evaluate the available immunological reagents and often turn to complementary analytical methods for unambiguous detection and quantification.

Commercially Available Anti-Ceramide Antibodies: A Case of Cross-Reactivity

While antibodies marketed as specific for "ceramide" are commercially available, extensive studies have revealed significant cross-reactivity, limiting their utility for specifically identifying 2-hydroxylated species. The data underscores the necessity of rigorous in-house validation before experimental use.

A notable study evaluated two widely used commercial anti-ceramide antibodies, a monoclonal IgM and a polyclonal IgM serum. Their findings, summarized below, highlight the specificity challenges.

Table 1: Cross-Reactivity of Commercial Anti-Ceramide Antibodies

Antibody TypeTarget Antigen (for immunization)Recognized Lipids (in lipid overlay assays)Not RecognizedReference
Monoclonal Mouse IgM C14 Ceramide-BSA conjugated-erythro-Ceramides (variable by chain length), Dihydroceramide, Phosphatidylcholine (PC), Sphingomyelin (SM), α-hydroxy-Ceramide (one stereoisomer) Phosphatidylethanolamine (PE), Phosphatidylglycerol (PG), Phosphatidylserine (PS), Phosphatidic acid (PA), Diacylglycerol (DAG), Sphingoid bases[1][2]
Polyclonal Mouse IgM Not disclosedd-erythro-Ceramides, Dihydroceramide, α-hydroxy-Ceramide (both stereoisomers) Sphingomyelin (SM), Phosphatidylcholine (PC), PE, PG, PS, PA, DAG, Sphingoid bases[1][2]

This table is a synthesis of findings and does not represent a direct side-by-side comparison within a single study.

Alternative Detection Methods: Mass Spectrometry

Given the limitations of immunological detection, mass spectrometry (MS) has emerged as the gold standard for the specific and quantitative analysis of 2-hydroxylated sphingolipids.

Table 2: Comparison of Antibody-Based Detection vs. Mass Spectrometry

FeatureAntibody-Based Methods (e.g., ELISA, Immunofluorescence)Mass Spectrometry (e.g., LC-MS/MS)
Specificity Low to moderate; significant cross-reactivity with other lipids. Cannot reliably distinguish 2-hydroxylated from non-hydroxylated forms.High; can distinguish between isomers and resolve species based on mass-to-charge ratio and fragmentation patterns.
Quantification Semi-quantitative at best, prone to inaccuracies due to cross-reactivity.Highly quantitative, enabling precise measurement of lipid species abundance.
Throughput Can be high for plate-based assays (ELISA).Lower throughput due to chromatographic separation, but improving with modern instrumentation.
Spatial Information Provides subcellular localization (Immunofluorescence).Can be adapted for imaging mass spectrometry to provide spatial distribution, though with lower resolution than microscopy.
Ease of Use Relatively straightforward protocols for established antibodies.Requires specialized equipment and expertise in lipidomics and data analysis.
Major Limitation Lack of specific and validated primary antibodies for 2-hydroxylated sphingolipids. High initial instrument cost and complexity of data interpretation.

Experimental Protocols for Assessing Antibody Specificity

For any antibody, especially those targeting lipids, rigorous validation is paramount. The following protocols outline key experiments to assess the specificity of a putative anti-2-hydroxylated sphingolipid antibody.

Lipid Overlay Assay (Lipid-Strip or Dot Blot)

This assay provides a qualitative assessment of an antibody's binding to a panel of different lipids immobilized on a membrane.

  • Objective: To determine the binding profile of the antibody against a diverse range of lipids, including 2-hydroxylated sphingolipids, their non-hydroxylated counterparts, other sphingolipid classes (e.g., sphingomyelin, sulfatides), and common phospholipids.

  • Methodology:

    • Prepare serial dilutions of purified lipids in a suitable organic solvent (e.g., chloroform/methanol).

    • Carefully spot 1-2 µL of each lipid dilution onto a nitrocellulose or PVDF membrane and allow the solvent to evaporate completely.

    • Block the membrane with a protein-based blocking buffer (e.g., 3-5% BSA in TBS-T) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody at its recommended dilution in blocking buffer overnight at 4°C.

    • Wash the membrane extensively with TBS-T (3 x 10 minutes).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 5.

    • Detect binding using an enhanced chemiluminescence (ECL) substrate and image the membrane.

  • Expected Outcome: A specific antibody should only show a signal at the spots corresponding to the 2-hydroxylated sphingolipid of interest, with minimal to no signal for other lipids.

Competitive ELISA

This assay quantifies the antibody's specificity by measuring how effectively free lipids compete with immobilized antigen for antibody binding.

  • Objective: To quantitatively assess the antibody's preference for 2-hydroxylated sphingolipids over other structurally similar lipids.

  • Methodology:

    • Coat a high-binding ELISA plate with the target antigen (e.g., 2-hydroxy-galactosylceramide). Allow the solvent to evaporate, then block with a blocking buffer.

    • In separate tubes, pre-incubate a fixed concentration of the primary antibody with serial dilutions of various competitor lipids (e.g., 2-hydroxy-ceramide, non-hydroxy-ceramide, galactosylceramide, cholesterol).

    • Add the antibody-competitor mixtures to the coated and blocked ELISA plate.

    • Incubate, wash, and then add an HRP-conjugated secondary antibody.

    • Wash and add a colorimetric substrate (e.g., TMB). Stop the reaction and read the absorbance.

  • Expected Outcome: The 2-hydroxylated sphingolipid should be the most potent competitor, causing the largest reduction in signal at the lowest concentrations (i.e., lowest IC50 value). High cross-reactivity is indicated if other lipids effectively compete for binding.

Analysis in a Biological Null Model

The most definitive validation involves using cells or tissues from a genetic model that lacks the target antigen.

  • Objective: To confirm that the antibody does not produce a signal in a biological system devoid of the target lipid.

  • Methodology:

    • Obtain cells or tissue sections from an animal model where the gene for Fatty Acid 2-Hydroxylase (FA2H) has been knocked out (Fa2h-/-). These models lack the synthesis of most 2-hydroxylated sphingolipids.

    • Perform immunofluorescence or immunohistochemistry on tissues from both wild-type and Fa2h-/- animals using the antibody .

    • Alternatively, perform Western blotting or ELISA on lipid extracts from both genotypes.

  • Expected Outcome: The antibody should produce a clear signal in wild-type samples but should be negative or show only background signal in the Fa2h-/- samples. A persistent signal in the knockout model indicates off-target binding.

Visualizing Workflows and Pathways

To aid in conceptualizing these processes, the following diagrams illustrate a typical workflow for antibody specificity validation and a simplified metabolic pathway for the synthesis of 2-hydroxylated sphingolipids.

G cluster_0 Initial Screening cluster_1 Quantitative Assessment cluster_2 Biological Validation cluster_3 Outcome LipidPanel Prepare Lipid Panel (2-OH-SL, non-OH-SL, PLs, etc.) DotBlot Lipid Dot Blot / Overlay Assay LipidPanel->DotBlot ELISA Competitive ELISA DotBlot->ELISA If Promising IC50 Determine IC50 for Competitors ELISA->IC50 KO_Model Obtain Fa2h-/- and WT Tissues/Cells IC50->KO_Model If Specific Staining Immunofluorescence / Immunohistochemistry KO_Model->Staining Specific Antibody is Specific Staining->Specific Signal only in WT NonSpecific Antibody is Non-Specific Staining->NonSpecific Signal in KO

Caption: Workflow for assessing the specificity of an anti-2-hydroxylated sphingolipid antibody.

SphingolipidMetabolism FattyAcid Fatty Acid HydroxyFA 2-Hydroxy Fatty Acid FattyAcid->HydroxyFA  FA2H DHCer Dihydroceramide FattyAcid->DHCer CerS HydroxyDHCer 2-OH Dihydroceramide HydroxyFA->HydroxyDHCer CerS DHS Dihydrosphingosine DHS->DHCer CerS DHS->HydroxyDHCer CerS Cer Ceramide DHCer->Cer DES ComplexSL Complex Sphingolipids (e.g., SM, GlcCer) Cer->ComplexSL Synthases HydroxyCer 2-OH Ceramide HydroxyDHCer->HydroxyCer DES HydroxyComplexSL 2-OH Complex Sphingolipids (e.g., HGalCer, HSulf) HydroxyCer->HydroxyComplexSL Synthases FA2H FA2H CerS CerS DES DES Synthases Synthases (e.g., CGT, GCS)

Caption: Simplified metabolic pathway for the synthesis of 2-hydroxylated sphingolipids.

References

Safety Operating Guide

Navigating the Safe Disposal of (2S)-2-hydroxyoctadecanoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2S)-2-hydroxyoctadecanoyl-CoA is a complex biomolecule involved in fatty acid metabolism. Its disposal should be approached with the understanding that it is a sensitive biochemical, though not classified as a highly hazardous substance. The primary considerations for its disposal are the prevention of environmental contamination and the assurance of personnel safety.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

In the event of accidental exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound, both in its pure form and in experimental solutions, is as follows:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, clearly labeled, and leak-proof container. The container should be compatible with chemical waste and properly sealed to prevent any leakage.

    • For solutions, it is advisable to use a dedicated liquid waste container. For solid forms or contaminated labware (e.g., pipette tips, microfuge tubes), a separate solid waste container should be used.

  • Chemical Inactivation (Optional, for bulk quantities):

    • For larger quantities of this compound, chemical inactivation prior to disposal can be considered, although it is not typically required for the small quantities used in most research settings. Due to the lack of specific inactivation data, this step should only be performed by trained personnel after a thorough risk assessment. A common method for the degradation of similar organic molecules is through hydrolysis, which could be achieved by treatment with a mild acid or base. However, without specific validation for this compound, this is not a standard recommendation.

  • Packaging and Labeling:

    • Ensure the waste container is securely sealed.

    • The container must be labeled in accordance with local, state, and federal regulations. The label should clearly state "Hazardous Waste" and include the chemical name: "this compound". If the waste is a mixture, all components should be listed.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data and Chemical Properties

To facilitate proper handling and disposal, the following table summarizes key quantitative data and chemical properties for this compound and its related components.

PropertyValueSource
This compound
Molecular FormulaC39H70N7O18P3SPubChem[1]
Molecular Weight1049.99 g/mol PubChem[1]
2-Hydroxyoctadecanoic acid (Related)
Melting Point77 - 81 °CFisher Scientific[2]
Coenzyme A (Related)
Stability in Aqueous SolutionUnstable above pH 8. Relatively stable when frozen at pH 2-6.Wikipedia

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed systematically.

G Proper Disposal Workflow for this compound A Start: Identify Waste (Pure compound or in solution) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in Designated Container B->C D Is the container full? C->D E Securely Seal and Label 'Hazardous Waste' (List all components) D->E Yes I Continue Experiment D->I No F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H End: Proper Disposal G->H

References

Personal protective equipment for handling (2S)-2-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin contact, inhalation, and eye exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves are preferred. Consider double-gloving.Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1][2]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[2]Protects eyes from splashes, aerosols, and solid particulates.
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities.Prevents contamination of personal clothing and skin.[2]
Respiratory Protection For handling the solid compound outside of a certified chemical fume hood or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) is required.[1][2]Protects against inhalation of fine powders and potential aerosols.

Operational Plan: Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should ideally be performed within a certified chemical fume hood.[2]

  • Preparation and Weighing :

    • Before handling, ensure all necessary PPE is donned correctly.

    • If possible, weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel within a chemical fume hood to contain any dust.[2]

  • Dissolution and Use :

    • When preparing solutions, add the solvent to the solid to minimize the generation of dust.

    • Handle all solutions within the fume hood.

    • Ensure all containers are clearly labeled.

  • Transport :

    • Primary Container : The compound, whether solid or in solution, must be in a sealed, clearly labeled primary container.

    • Secondary Containment : Place the primary container within a durable, leak-proof secondary container for transport between laboratory areas.[2]

Disposal Plan

Proper waste segregation and disposal are crucial to ensure environmental safety and regulatory compliance.

  • Solid Waste : All disposable materials contaminated with (2S)-2-hydroxyoctadecanoyl-CoA, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, sealed waste bag.

  • Liquid Waste : Solutions containing the compound should be collected in a clearly labeled, sealed waste container.

  • Classification : This compound may be classified as a non-hazardous or hazardous chemical waste depending on the solvent used and local regulations. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[3]

  • Decontamination : All glassware and equipment should be decontaminated thoroughly after use.

Experimental Workflow for Safe Handling

Figure 1. Procedural workflow for handling this compound. cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood handle_weigh Weigh Compound prep_fumehood->handle_weigh Inside Fume Hood handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Equipment handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.